Product packaging for 1-Propenyl propyl disulfide(Cat. No.:CAS No. 23838-20-2)

1-Propenyl propyl disulfide

Cat. No.: B12736539
CAS No.: 23838-20-2
M. Wt: 148.3 g/mol
InChI Key: AAPBYIVJOWCMGH-HYXAFXHYSA-N
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Description

1-Propenyl propyl disulfide (CAS 5905-46-4) is an organic disulfide belonging to a class of volatile sulfur-containing compounds that are significant in food chemistry and flavor science. It is notably identified as a characteristic aroma and flavor component in onion-family vegetables (Allium species), such as garden onion (Allium cepa) and Welsh onion (Allium fistulosum), making it a potential biomarker for studying the composition and sensory properties of these foods . The compound exists in isomeric forms, primarily the cis-(Z) and trans-(E) configurations, which can be precisely identified and quantified using gas chromatography (GC) with mass spectrometry (MS) detection . Its low odor threshold and distinctive sulfurous, cooked onion-like aroma profile make it a critical compound of interest for research into the development and stability of flavors in processed foods, condiments, and savory products . Researchers utilize this compound to investigate the enzymatic and thermal degradation pathways of S-alk(en)yl-L-cysteine S-oxides in Allium tissues, which are responsible for the generation of fresh and processed onion flavors. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S2 B12736539 1-Propenyl propyl disulfide CAS No. 23838-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23838-20-2

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

1-[[(Z)-prop-1-enyl]disulfanyl]propane

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3-

InChI Key

AAPBYIVJOWCMGH-HYXAFXHYSA-N

Isomeric SMILES

CCCSS/C=C\C

Canonical SMILES

CCCSSC=CC

boiling_point

78.00 to 80.00 °C. @ 13.00 mm Hg

density

0.972-0.978

physical_description

colourless liquid with odour of cooked onions

Origin of Product

United States

Foundational & Exploratory

1-Propenyl propyl disulfide natural occurrence in Allium species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Propenyl Propyl Disulfide: Natural Occurrence, Biosynthesis, and Analysis in Allium Species

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organosulfur compound contributing to the characteristic flavor and aroma profiles of various Allium species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, intricate biosynthetic pathways, and prevalence across different Allium varieties. A core focus is placed on the detailed, field-proven methodologies for its extraction, isolation, and characterization, primarily through gas chromatography-mass spectrometry (GC-MS). We explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system. Furthermore, this guide summarizes the current understanding of the biological activities associated with organosulfur compounds from Allium sources, offering insights for future research and development.

Introduction: The Chemical Identity and Significance of this compound

The genus Allium, encompassing staples like onions, garlic, and leeks, is renowned for its pungent and characteristic flavors, which are primarily derived from a complex array of volatile organosulfur compounds. Among these, this compound (C₆H₁₂S₂) is a key flavor component, particularly noted for its cooked onion aroma.[1] This organic disulfide exists as two stereoisomers, (Z)- and (E)-1-propenyl propyl disulfide, due to the carbon-carbon double bond.[2][3][4]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂S₂[2][4]
Molecular Weight 148.29 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1][5]
Odor Pungent, sulfurous, characteristic of cooked onions[1][5]
Boiling Point 78-80 °C @ 13 mmHg[1]
CAS Number 5905-46-4[1][2]

The formation of this compound and related compounds is not constitutive but is instead a rapid enzymatic response to tissue damage.[6] When an Allium bulb is cut or crushed, cellular compartmentalization is breached, initiating a cascade of biochemical reactions that produce the volatile compounds responsible for the plant's defense mechanism and its culinary identity.[6][7] Understanding the natural occurrence, biosynthesis, and analytical chemistry of this specific disulfide is crucial for flavor science, food technology, and the exploration of Allium-derived compounds for pharmaceutical applications.

Biosynthesis: An Enzymatic Cascade

The production of this compound is not a direct, single-enzyme reaction but rather the result of a complex and rapid enzymatic cascade initiated by tissue disruption. The pathway originates from a non-volatile precursor, S-alk(en)ylcysteine sulfoxides (ACSOs).[8]

The key steps are as follows:

  • Precursor Storage : The primary precursor for 1-propenyl-containing compounds in onions is (+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin.[9] In intact cells, isoalliin is stored in the cytoplasm.[8]

  • Enzyme Sequestration : The enzyme responsible for the initial breakdown, alliinase (EC 4.4.1.4), is physically separated from its substrate, being localized within the cell's vacuole.[6][8]

  • Initiation by Tissue Damage : When the plant tissue is damaged (e.g., by cutting or crushing), the vacuoles rupture, releasing alliinase. The enzyme then comes into contact with isoalliin from the cytoplasm.[6]

  • Formation of Sulfenic Acid : Alliinase rapidly catalyzes the cleavage of isoalliin into highly reactive intermediates: 1-propenesulfenic acid, pyruvate, and ammonia.[7][9]

  • Thiosulfinate Formation and Decomposition : The highly unstable 1-propenesulfenic acid molecules can undergo self-condensation to form unstable thiosulfinates. These thiosulfinates are central intermediates that can then decompose and rearrange into a variety of more stable volatile sulfur compounds, including a range of disulfides and trisulfides.[10] this compound is one of the prominent products of these subsequent reactions, arising from the interaction of propenyl- and propyl-containing sulfur intermediates.

It is important to note that 1-propenesulfenic acid is also the substrate for another enzyme, lachrymatory factor synthase (LFS), which converts it into (Z)-propanethial S-oxide, the compound responsible for the tearing sensation when cutting onions.[7][9][11] The partitioning of the 1-propenesulfenic acid intermediate between these pathways influences the final profile of volatile sulfur compounds.

Biosynthesis of this compound Biosynthetic pathway upon tissue disruption. cluster_reaction Post-Disruption Reactions isoalliin (+)-S-(1-propenyl)-L-cysteine S-oxide (Isoalliin) psa 1-Propenesulfenic Acid isoalliin:e->psa:w Alliinase alliinase Alliinase thiosulfinates Unstable Thiosulfinates psa->thiosulfinates Self-condensation lfs Lachrymatory Factor Synthase (LFS) psa->lfs disulfides This compound & Other Volatiles thiosulfinates->disulfides Rearrangement/ Decomposition lf Propanethial S-oxide (Lachrymatory Factor) lfs->lf Catalysis

Biosynthetic pathway upon tissue disruption.

Natural Occurrence in Allium Species

This compound is not ubiquitously distributed across the Allium genus but is a significant component in species that produce isoalliin as a major precursor. Its presence and concentration can vary significantly depending on the species, cultivar, growing conditions, and post-harvest storage.[12]

Table 2: Reported Occurrence of this compound in Allium Species

SpeciesCommon NamePresenceReference
Allium cepa OnionReported as a major volatile component[1][13][14][15]
Allium fistulosum Welsh Onion, ScallionDetected as a significant sulfur compound[1][13][15][16]
Allium vineale Wild GarlicDetected[17]

The relative abundance of this compound versus other disulfides (like dipropyl disulfide or methyl propyl disulfide) is a key determinant of the unique flavor profile of a given Allium species.[14] For instance, the flavor of onions is strongly influenced by the presence of 1-propenyl-containing compounds, which are less prevalent in garlic where allyl-containing compounds like diallyl disulfide dominate.[14]

Analytical Methodologies

The accurate identification and quantification of volatile compounds like this compound require robust analytical protocols, from initial extraction to final detection. The volatility and thermal lability of many organosulfur intermediates necessitate carefully controlled conditions.

Extraction of Volatile Organosulfur Compounds

The primary goal of extraction is to isolate the volatile compounds from the complex plant matrix without inducing thermal degradation or artifact formation.

Field-Proven Insight: The choice of extraction method is critical. Steam distillation is a classic method but can introduce thermal artifacts due to the high temperatures used.[18] Solvent extraction at lower temperatures or headspace analysis is often preferred for a more accurate representation of the volatile profile. Among solvents, dichloromethane has been shown to be highly effective, identifying a greater number of organosulfides compared to diethyl ether, n-pentane, or hexanes.[19][20]

Protocol 4.1.1: Liquid-Liquid Extraction with Dichloromethane

This protocol is adapted from methodologies proven effective for analyzing organosulfides from Allium oil.[19][20]

  • Sample Preparation : Homogenize 50 g of fresh Allium tissue (e.g., onion bulb) in 100 mL of deionized water for 1 minute using a high-speed blender. This step is critical for initiating the enzymatic reactions. Allow the homogenate to stand at room temperature for 15 minutes to ensure complete enzymatic conversion.

  • Extraction : Transfer the homogenate to a separatory funnel. Add 50 mL of dichloromethane (DCM).

  • Internal Standard : Add a known concentration of an internal standard (e.g., diallyl disulfide or diphenyl sulfide) to the DCM for semi-quantitative analysis. The choice of standard should be a compound not naturally present in the sample but with similar chromatographic behavior.

  • Mixing : Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation : Allow the layers to separate for 10 minutes. The organic layer (DCM) will be at the bottom.

  • Collection : Drain the lower DCM layer into a clean flask.

  • Repeat : Perform a second extraction on the remaining aqueous phase with an additional 50 mL of DCM to maximize yield. Combine the DCM extracts.

  • Drying : Dry the combined DCM extract by passing it through a small column containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.

  • Concentration : Gently concentrate the dried extract to a final volume of 1-2 mL under a gentle stream of nitrogen at room temperature. Avoid heating to prevent loss of volatile compounds.

  • Storage : Transfer the final extract to a GC vial and store at -20°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like Allium extracts.[12][19][21] The gas chromatograph separates individual compounds based on their boiling points and polarity, and the mass spectrometer provides structural information for identification.

Protocol 4.2.1: GC-MS Analysis of Allium Volatiles

This protocol is based on established parameters for the analysis of onion oil organosulfides.[19]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole Ion Trap).

  • Column : Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Injection : Inject 1 µL of the extract from Protocol 4.1.1 into the GC inlet.

    • Injector Temperature : 250°C.

    • Injection Mode : Split (e.g., 10:1 ratio) to avoid column overloading.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp 1: Increase at 3°C/min to 150°C.

    • Hold 2: Hold at 150°C for 3 minutes.

    • Ramp 2: Increase at 25°C/min to 250°C.

    • Hold 3: Hold at 250°C for 5 minutes.

    • Causality: This multi-step ramp is designed to first separate the highly volatile compounds at a slow rate for better resolution, then quickly elute the heavier, less volatile compounds to shorten the run time.

  • Mass Spectrometer Parameters :

    • Ion Source Temperature : 200°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

  • Data Analysis :

    • Identification : Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with a reference library (e.g., NIST/Wiley). The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 148 and key fragment ions.

    • Quantification : Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard added during extraction.

Analytical Workflow Workflow for Allium volatile analysis. cluster_results Data Analysis sample Allium Tissue (e.g., Onion Bulb) homogenize Homogenization in H₂O (Initiates Enzymatic Reaction) sample->homogenize extract Liquid-Liquid Extraction (Dichloromethane + Internal Std.) homogenize->extract dry_concentrate Drying (Na₂SO₄) & Concentration (N₂ Stream) extract->dry_concentrate gcms GC-MS Analysis dry_concentrate->gcms identification Identification (Mass Spectra Library Match) gcms->identification quantification Semi-Quantification (vs. Internal Standard) gcms->quantification

Workflow for Allium volatile analysis.

Biological Activities and Potential Applications

While a large body of research exists on the health benefits of consuming Allium vegetables, studies on isolated this compound are less common. The observed biological activities are often attributed to the complex mixture of organosulfur compounds present in extracts. These activities include antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects.[21][22][23]

  • Antioxidant Activity : Extracts from Allium cepa, which contain this compound among other compounds, have demonstrated significant antioxidant capacity.[21]

  • Flavor and Food Industry : As a key flavor compound, this compound is of major interest in the food and flavor industry for creating and enhancing onion-like flavors in processed foods.[19][20]

  • Potential for Further Research : The biological activities of many individual disulfides are still under-explored. Given the known activities of related compounds like diallyl disulfide,[22] isolated this compound warrants further investigation for its specific pharmacological properties. This represents a significant opportunity for drug discovery and development professionals.

Conclusion

This compound is a pivotal organosulfur compound that defines the characteristic sensory profile of onions and related Allium species. Its formation via a rapid, damage-induced enzymatic cascade is a fascinating example of plant biochemistry. For researchers and industry professionals, a deep understanding of its biosynthesis and the application of precise analytical techniques, such as the GC-MS methodology detailed herein, are essential for accurate characterization. While the broader health benefits of Allium consumption are well-recognized, the specific bioactivities of isolated this compound remain a promising frontier for future scientific exploration, potentially unlocking new applications in both the pharmaceutical and food science industries.

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An In-depth Technical Guide to the Cis/Trans Isomers of 1-Propenyl Propyl Disulfide: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the cis (Z) and trans (E) isomers of 1-propenyl propyl disulfide, significant organosulfur compounds found in plants of the Allium genus. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective synthesis, analytical characterization, and comparative biological activities of these isomers. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for understanding and harnessing the therapeutic potential of these natural compounds. We will explore the nuances of their chemical properties, detail robust experimental protocols for their isolation and identification, and discuss their relevance in the context of modern drug discovery.

Introduction: The Chemical Duality of this compound

This compound is a volatile organosulfur compound and a key contributor to the characteristic aroma and flavor of onions (Allium cepa) and other related species.[1][2] Beyond its sensory attributes, this compound, like many organosulfur molecules derived from Allium vegetables, has garnered significant interest for its potential health benefits, including antimicrobial and antioxidant properties.[2]

The presence of a carbon-carbon double bond in the 1-propenyl group gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis (Z) and trans (E)-1-propenyl propyl disulfide.[3][4] This stereochemical difference, a subtle variation in the three-dimensional arrangement of atoms, can have a profound impact on the molecule's physical, chemical, and biological properties. For drug development professionals, understanding the unique characteristics of each isomer is paramount, as it can dictate their pharmacokinetic profiles, target interactions, and ultimately, their therapeutic efficacy and safety.

This guide will provide a detailed exploration of these two isomers, offering a foundational understanding for their synthesis, isolation, and characterization, and shedding light on their potential as bioactive agents.

Stereoselective Synthesis of (Z)- and (E)-1-Propenyl Propyl Disulfide

The ability to obtain pure samples of each isomer is crucial for the accurate assessment of their individual properties. While these compounds can be isolated from natural sources, chemical synthesis offers the advantage of producing stereochemically pure isomers in greater quantities. The following section outlines a general, adaptable approach to the stereoselective synthesis of alkenyl alkyl disulfides.

Rationale for Synthetic Approach

A versatile method for the synthesis of 1-alkenyl alkyl disulfides involves the reaction of a 1-alkenethiolate with an S-alkyl alkanethiosulfonate.[5] This approach allows for the controlled formation of the disulfide bond and can be adapted for stereoselectivity based on the geometry of the starting alkenyl precursor.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of (Z)- or (E)-1-propenyl propyl disulfide.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize (Z)-1-propenyl propyl disulfide.

Materials:

  • (Z)-1-Propenyl ethyl sulfide (starting material)

  • Sodium metal

  • Liquid ammonia, anhydrous

  • S-Propyl propanethiosulfonate

  • Diethyl ether, anhydrous

  • Silica gel for flash chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Generation of (Z)-1-Propenethiolate:

    • In a three-necked flask fitted with a dry ice condenser and an inlet for ammonia gas, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

    • Add small, freshly cut pieces of sodium metal (e.g., 2 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Slowly add a solution of (Z)-1-propenyl ethyl sulfide (1 equivalent) in anhydrous diethyl ether to the sodium-ammonia solution. The blue color should discharge. Stir for 1-2 hours at -78 °C to ensure complete cleavage of the thioether.

  • Formation of the Disulfide:

    • To the solution of the (Z)-1-propenethiolate, add a solution of S-propyl propanethiosulfonate (1.1 equivalents) in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature, allowing the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up and Purification:

    • Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to isolate the pure (Z)-1-propenyl propyl disulfide.[6]

Note: This is a generalized protocol and would require optimization for specific reaction conditions and scales. A similar procedure using the corresponding (E)-1-propenyl thioether would be employed for the synthesis of the trans isomer.

Analytical Characterization of Cis and Trans Isomers

Unambiguous identification of the cis and trans isomers requires a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds, and the distinct physical properties of the cis and trans isomers can lead to differences in their retention times. When coupled with mass spectrometry, it allows for the identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

3.1.1. Experimental Protocol for GC-MS Analysis of Onion Essential Oil

Objective: To separate and identify the components of onion essential oil, including the isomers of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions: [7]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 min

    • Ramp 1: 3 °C/min to 150 °C, hold for 3 min

    • Ramp 2: 25 °C/min to 250 °C, hold for 5 min

  • Injection Volume: 1 µL (split ratio 1:10)

MS Conditions: [7]

  • Ionization Energy: 70 eV

  • Mass Range: 35-300 m/z

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identification of compounds is achieved by comparing their mass spectra with those in a reference library (e.g., NIST, WILEY) and by comparing their retention indices with literature values.

Caption: Experimental workflow for GC-MS analysis of onion essential oil.

3.1.2. Mass Spectrometry Fragmentation

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed. The molecular ion peak for this compound would be expected at m/z 148. Common fragmentation patterns for disulfides involve cleavage of the S-S bond and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of the cis and trans isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of the double bond are highly sensitive to the stereochemistry.

3.2.1. Expected ¹H and ¹³C NMR Spectral Data

¹H NMR:

  • The vinylic protons of the trans isomer are expected to resonate at a slightly downfield (higher ppm) chemical shift compared to the cis isomer due to anisotropic effects.

  • The coupling constant (J) between the two vinylic protons will be significantly different:

    • trans isomer: Typically a larger coupling constant, in the range of 12-18 Hz.

    • cis isomer: Typically a smaller coupling constant, in the range of 6-12 Hz.

¹³C NMR:

  • The chemical shifts of the vinylic carbons and the allylic methyl carbon will also differ between the two isomers. These differences, although sometimes small, can be used for unambiguous assignment when combined with ¹H NMR data.

Table 1: Predicted Comparative NMR Data for cis- and trans-1-Propenyl Propyl Disulfide

Parameter cis (Z)-Isomer (Predicted) trans (E)-Isomer (Predicted) Key Differentiator
¹H NMR
Vinylic H (α to S)Lower δHigher δChemical Shift
Vinylic H (β to S)Lower δHigher δChemical Shift
J (H-C=C-H)~6-12 Hz~12-18 HzCoupling Constant
¹³C NMR
Vinylic C (α to S)Different δDifferent δChemical Shift
Vinylic C (β to S)Different δDifferent δChemical Shift
Allylic CH₃Different δDifferent δChemical Shift

Note: The actual chemical shifts will depend on the solvent and the specific NMR instrument used.

Comparative Biological Activity of Cis and Trans Isomers

While the biological activities of crude extracts of Allium species are well-documented, studies directly comparing the efficacy of the isolated cis and trans isomers of this compound are scarce. However, based on the principle that stereochemistry influences biological activity, it is reasonable to hypothesize that the two isomers may exhibit different potencies in various biological assays.

Cytotoxicity and Anticancer Potential

Organosulfur compounds from onions have been shown to possess cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[1] It is plausible that the different shapes of the cis and trans isomers could lead to differential binding to cellular targets, resulting in varying levels of cytotoxicity.

4.1.1. Experimental Protocol for MTT Cytotoxicity Assay

Objective: To determine and compare the cytotoxicity of pure (Z)- and (E)-1-propenyl propyl disulfide against a cancer cell line (e.g., HepG2, human liver cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1]

Procedure: [9]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the pure (Z)- and (E)-isomers (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Antimicrobial Activity

Essential oils from Allium species are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[10][11] The disulfide bond is often a key feature for this activity. The different stereochemistry of the cis and trans isomers could affect their ability to penetrate microbial cell membranes or interact with microbial enzymes.

Antioxidant Capacity

Organosulfur compounds contribute to the antioxidant properties of Allium vegetables.[2] They can act by scavenging free radicals or by chelating metal ions. The antioxidant capacity of the individual isomers can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

4.3.1. Experimental Protocol for DPPH Antioxidant Assay

Objective: To compare the free radical scavenging activity of pure (Z)- and (E)-1-propenyl propyl disulfide.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[12]

Procedure: [13]

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the pure (Z)- and (E)-isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

The cis and trans isomers of this compound represent a fascinating area of study at the intersection of natural product chemistry and pharmacology. While their presence in our diet is well-established, a detailed understanding of their individual biological activities is still emerging. The stereoselective synthesis and purification of these isomers are critical first steps that enable the rigorous, comparative biological evaluations necessary for drug discovery.

Future research should focus on:

  • Developing and optimizing stereoselective synthetic routes to produce these isomers in high purity and yield.

  • Conducting comprehensive spectroscopic analysis to create a definitive, publicly available database of their NMR and mass spectral data.

  • Performing head-to-head comparisons of their biological activities , including cytotoxicity against a broader panel of cancer cell lines, antimicrobial activity against clinically relevant pathogens, and antioxidant capacity using various assays.

  • Investigating the mechanisms of action of the individual isomers to identify their specific cellular targets.

  • Evaluating their pharmacokinetic and toxicological profiles to assess their potential as therapeutic agents.

By systematically addressing these research gaps, the scientific community can unlock the full potential of these intriguing organosulfur compounds for the development of new drugs and therapies.

References

  • Bastaki, S. M. A., Ojha, S., Kalasz, H., & Adeghate, E. (2021). Chemical constituents and medicinal properties of Allium species. Molecular and Cellular Biochemistry, 476(11), 4301–4321.
  • El-Sayed, M. M., & Abdel-Lateef, E. E. (2019). Cytotoxic Effect of Allium cepa L. Extract on Human colon Cancer (WiDr) Cells: In Vitro Study. Research Journal of Pharmacy and Technology, 12(7), 3483-3486.
  • El-Wakil, E. A., El-Sayed, M. M., & Abdel-Lateef, E. E. (2015). GC-MS Investigation of Essential oil and antioxidant activity of Egyptian White Onion (Allium cepa L.). International Journal of Pharma Sciences and Research, 6(3), 549-555.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
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Biosynthesis of 1-propenyl propyl disulfide in onions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 1-Propenyl Propyl Disulfide in Onions

Abstract

Onion (Allium cepa L.), a globally significant vegetable, is renowned for its distinctive flavor and aroma, which are primarily attributed to a complex array of volatile organosulfur compounds (OSCs). Among these, this compound is a key contributor to the characteristic cooked onion scent. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect the enzymatic and non-enzymatic reactions, from the stable, non-volatile precursors stored within the plant's cytoplasm to the final formation of the volatile disulfide upon tissue disruption. This guide explains the causal biochemistry, details authoritative analytical methodologies for isolation and characterization, and provides field-proven insights into the study of these potent natural compounds.

Introduction: The Chemical Essence of Onion Flavor

The characteristic sensory profile of onions is not present in the intact vegetable. Instead, it is generated dynamically when the onion's cells are damaged by cutting, crushing, or chewing.[1] This process initiates a rapid cascade of biochemical reactions, transforming odorless sulfur-containing precursors into a potent mixture of volatile compounds.[2] These OSCs are not only responsible for the flavor and aroma but also contribute to the plant's defense mechanisms against herbivores and pathogens and are associated with a range of potential health benefits in humans, including antimicrobial and anti-inflammatory properties.[1][3][4]

This compound (C₆H₁₂S₂) exists as (E)- and (Z)- stereoisomers and is a significant component of the volatile profile of both raw and cooked onions.[5][6] Understanding its formation is crucial for food science applications, flavor chemistry, and the exploration of Allium-derived compounds for therapeutic purposes. This guide elucidates the precise biosynthetic journey from precursor molecules to the final disulfide product.

The Genesis: S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

The entire biosynthetic pathway begins with stable, non-protein amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of onion cells.[7] The specific profile of ACSOs is genetically determined and varies between different Allium species.[8] In onions, the primary precursors for this compound are:

  • S-(trans)-1-propenyl-L-cysteine sulfoxide (1-PeCSO or Isoalliin): This is the most abundant flavor precursor in onion bulbs.[9][10]

  • S-propyl-L-cysteine sulfoxide (PrCSO or Propiin): Found in smaller quantities, it serves as the source for the propyl group.[10]

  • S-methyl-L-cysteine sulfoxide (MCSO or Methiin): Also present and contributes to the formation of other methyl-containing sulfur compounds.[9][11]

The relative concentrations of these precursors directly influence the composition of the final volatile profile.

Precursor CompoundCommon NameChemical FormulaRole in this compound Formation
S-1-propenyl-L-cysteine sulfoxideIsoalliinC₆H₁₁NO₃SSource of the 1-propenyl group
S-propyl-L-cysteine sulfoxidePropiinC₆H₁₃NO₃SSource of the propyl group
S-methyl-L-cysteine sulfoxideMethiinC₄H₉NO₃SContributes to other volatile compounds

The Catalyst: The Alliinase Enzyme (EC 4.4.1.4)

The key enzymatic step in the biosynthesis is catalyzed by alliinase (officially S-alkyl-L-cysteine S-oxide lyase).[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is physically segregated from its ACSO substrates in the intact plant cell, being localized within the cell's vacuoles.[7][12] This compartmentalization is a brilliant defense strategy, ensuring that the production of pungent, reactive compounds only occurs upon cellular injury, which brings the enzyme and substrates into contact.[1]

Upon tissue disruption, the vacuolar membrane is ruptured, releasing alliinase into the cytoplasm where it rapidly hydrolyzes the C-S bond of the ACSO precursors.[12]

The Biosynthetic Cascade: From Precursors to Disulfide

The formation of this compound is a multi-step process involving an initial enzymatic reaction followed by a series of spontaneous chemical transformations.

Step 1: Enzymatic Cleavage and Formation of Sulfenic Acids

Once released, alliinase acts on the available ACSO precursors to produce highly reactive and unstable intermediates called sulfenic acids, along with pyruvate and ammonia.[13]

  • Isoalliin is cleaved to form 1-propenesulfenic acid .

  • Propiin is cleaved to form propanesulfenic acid .

This reaction is extremely rapid and is the foundational step for all subsequent flavor development.[12] It is also at this stage that a competing pathway exists in onions: the enzyme lachrymatory factor synthase (LFS) can convert 1-propenesulfenic acid into syn-propanethial-S-oxide, the compound responsible for inducing tears.[1][14]

Step 2: Spontaneous Condensation to Thiosulfinates

The sulfenic acid intermediates are too unstable to persist. They undergo spontaneous condensation (self-condensation or cross-condensation) to form a class of compounds known as thiosulfinates.[15][16] These are the primary pungent compounds in freshly cut onions.[17] For the formation of this compound, the critical intermediate is 1-propenyl propyl thiosulfinate , formed by the cross-condensation of one molecule of 1-propenesulfenic acid and one molecule of propanesulfenic acid.

Other possible condensations lead to dipropyl thiosulfinate and di-1-propenyl thiosulfinate.[18]

Step 3: Non-Enzymatic Rearrangement to Disulfides

Thiosulfinates are themselves thermally and chemically unstable. They undergo further non-enzymatic rearrangement and decomposition to form a more stable, yet still volatile, complex mixture of mono-, di-, and trisulfides.[17] It is during this final step that This compound is formed from the rearrangement of 1-propenyl propyl thiosulfinate. This process contributes significantly to the evolving aroma profile of onions as they are processed and cooked.

The overall biosynthetic pathway is a classic example of a system where a single enzymatic trigger unleashes a cascade of spontaneous chemical reactions, leading to high chemical diversity from a limited set of precursors.

Biosynthesis of this compound cluster_cytoplasm Cytoplasm (Intact Cell) cluster_vacuole Vacuole (Intact Cell) cluster_disrupted Disrupted Cell isoalliin Isoalliin (S-1-propenyl-L-cysteine sulfoxide) propiin Propiin (S-propyl-L-cysteine sulfoxide) alliinase Alliinase sulfenic_acids 1-Propenesulfenic Acid + Propanesulfenic Acid alliinase->sulfenic_acids Enzymatic Hydrolysis thiosulfinate 1-Propenyl Propyl Thiosulfinate sulfenic_acids->thiosulfinate Spontaneous Condensation disulfide 1-Propenyl Propyl Disulfide thiosulfinate->disulfide Non-Enzymatic Rearrangement trigger Tissue Damage (Cutting/Crushing) trigger->alliinase

Fig. 1: Biosynthetic pathway of this compound in onions.

Analytical Workflow: Extraction and Characterization

The volatile and reactive nature of onion organosulfur compounds necessitates robust and rapid analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their identification and quantification.[19]

Extraction of Volatile Organosulfur Compounds

The primary goal of the extraction is to isolate the volatile OSCs from the complex onion matrix without inducing thermal degradation or artifact formation.

  • Solvent Extraction: Liquid-liquid extraction using a low-boiling-point organic solvent is highly effective. Dichloromethane (DCM) has been shown to be superior for extracting a wide range of organosulfides from onion oil compared to other solvents like diethyl ether or hexanes.[20][21]

  • Headspace Analysis: For analyzing the most volatile components, headspace techniques like Solid-Phase Microextraction (SPME) are employed. SPME is a solvent-free method that captures volatiles in the space above the sample for direct injection into the GC-MS.[19][22]

Experimental Workflow sample_prep Sample Preparation (Homogenize fresh onion in water) extraction Solvent Extraction (Add Dichloromethane, vortex, centrifuge) sample_prep->extraction concentration Concentration (Evaporate solvent under gentle N2 stream) extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing (Peak identification via mass spectra library, quantification using internal standard) gcms_analysis->data_processing

Fig. 2: Workflow for GC-MS analysis of onion organosulfur compounds.
Detailed Protocol: GC-MS Analysis of Onion Volatiles

This protocol is a representative method based on established literature for the qualitative and semi-quantitative analysis of this compound and other OSCs.[2][20]

1. Sample Preparation: a. Weigh 10 g of homogenized fresh onion sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and vortex for 1 minute to create a slurry.

2. Extraction: a. To the slurry, add 10 mL of dichloromethane (DCM). b. Add an internal standard (e.g., diallyl disulfide) at a known concentration for semi-quantification. c. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of organosulfides into the organic layer. d. Centrifuge the mixture at 3,500 rpm for 5 minutes to separate the aqueous and organic layers.

3. Sample Concentration: a. Carefully transfer the lower DCM layer to a clean vial. b. Concentrate the extract down to a final volume of ~1 mL under a gentle stream of nitrogen gas to avoid thermal degradation of the analytes.

4. GC-MS Instrumentation and Conditions: a. System: Gas chromatograph coupled to a Quadrupole Ion Trap Mass Spectrometer (or equivalent). b. Column: Use a polar capillary column such as an INNOWAX or DB-WAX (e.g., 30 m × 0.25 mm × 0.25 µm) suitable for separating volatile polar compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injection: Inject 1 µL of the concentrated extract in splitless mode. The injector temperature should be set to 250 °C. e. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 3 minutes. ii. Ramp 1: Increase at 3 °C/min to 150 °C, hold for 3 minutes. iii. Ramp 2: Increase at 25 °C/min to 250 °C, hold for 5 minutes. f. Mass Spectrometer Conditions: i. Ion Source Temperature: 200 °C. ii. Mass Range: Scan from m/z 40 to 500. iii. Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis: a. Identify this compound and other OSCs by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). b. Confirm identification by comparing Kovats retention indices with literature values.[23] c. Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion

The biosynthesis of this compound in onions is a sophisticated and rapid process, initiated by cellular damage and driven by a combination of enzymatic action and spontaneous chemistry. It begins with stable S-alk(en)yl-L-cysteine sulfoxide precursors, which are transformed by the alliinase enzyme into highly reactive sulfenic acids. These intermediates then condense into unstable thiosulfinates, which finally rearrange to form the more stable disulfide, a key component of the onion's characteristic aroma. A thorough understanding of this pathway, supported by robust analytical methods like GC-MS, is fundamental for advancements in food science, flavor chemistry, and the continued exploration of the bioactive potential of Allium species.

References

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An In-depth Technical Guide to the Degradation Pathways of 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Propenyl Propyl Disulfide

This compound is a volatile organosulfur compound and a key contributor to the characteristic aroma and flavor profile of plants in the Allium genus, such as onions (Allium cepa) and Welsh onions (Allium fistulosum).[1][2][3] As an organic disulfide, its chemical structure features a disulfide bond (R-S-S-R') linking a 1-propenyl group to a propyl group.[3][4] Found naturally in both cis-(Z) and trans-(E) isomeric forms, this compound is part of a complex suite of sulfur-containing secondary metabolites that define the culinary and medicinal properties of these plants.[1][5][6]

Part 1: Enzymatic Formation and Degradation Pathways

The story of this compound degradation begins with its biosynthesis, which is an enzymatic cascade initiated by tissue damage. Understanding this formation is crucial as the precursor molecules and intermediates are highly reactive and dictate the subsequent degradation products.

The Biosynthetic Cascade: From Precursor to Disulfide

The generation of this compound is not a direct biosynthetic event but rather a consequence of the breakdown of a stable precursor, trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), upon cellular disruption.[10][11] In intact onion cells, isoalliin is segregated from the enzyme alliinase. When tissues are cut or crushed, this compartmentalization is breached, triggering a rapid series of reactions.[11]

Step 1: Alliinase-Mediated Cleavage The process begins with the catalytic action of alliinase (EC 4.4.1.4), which cleaves isoalliin into highly reactive intermediates: 1-propenyl sulfenic acid, pyruvate, and ammonia.[11][12]

Step 2: The Branch Point: LFS vs. Self-Condensation 1-propenyl sulfenic acid is a critical intermediate that stands at a metabolic crossroads. Its fate is determined by the presence and activity of a second enzyme, lachrymatory factor synthase (LFS).[12]

  • LFS-Catalyzed Rearrangement: In onions, LFS rapidly converts 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the volatile compound responsible for inducing tears (the lachrymatory factor).[12][13] This is the dominant pathway in onion varieties with active LFS.

  • Self-Condensation to Thiosulfinates: In the absence of LFS activity or when the LFS pathway is saturated, two molecules of 1-propenyl sulfenic acid can undergo spontaneous self-condensation to form di-1-propenyl thiosulfinate.[11] Genetic silencing of the LFS gene has been shown to significantly increase the production of this thiosulfinate.[11]

Step 3: Formation of Disulfides Thiosulfinates, such as di-1-propenyl thiosulfinate, are unstable and readily decompose to form a variety of disulfides, including di-1-propenyl disulfide, dipropyl disulfide, and the hybrid compound, this compound.[10][11] The headspace of cut onions shows a rapid appearance of propanethial S-oxide, followed by the subsequent emergence of propanethiol and dipropyl disulfide over time, illustrating this dynamic transformation.[10]

Figure 1: Enzymatic Formation Pathway of Allium Disulfides
Metabolic Degradation in Biological Systems

Once formed and ingested, this compound, like other dietary disulfides, is subject to metabolic degradation. While direct metabolic studies on this specific compound are limited, the pathways can be inferred from research on analogous structures, such as dipropyl disulfide (DPDS), and the fundamental biochemistry of disulfide bonds.[14] The primary mechanisms involve Phase I oxidation and Phase II conjugation, primarily with glutathione (GSH).

Phase I Metabolism: Oxidation The disulfide bond can be oxidized by microsomal enzymes. For DPDS, this oxidation is carried out by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), with CYPs playing a predominant role.[14] This reaction yields the corresponding thiosulfinate. It is highly probable that this compound undergoes a similar S-oxidation to produce 1-propenyl propyl thiosulfinate.

Phase II Metabolism: Glutathione Conjugation The most significant metabolic pathway for disulfides involves the cellular antioxidant tripeptide, glutathione (GSH).[15] Disulfide bonds can undergo a thiol-disulfide exchange reaction with GSH. This reaction is critical for cellular redox homeostasis and the detoxification of xenobiotics.[15][16]

The reaction proceeds as follows:

  • Initial Attack: A molecule of GSH attacks the disulfide bond of this compound.

  • Formation of a Mixed Disulfide: This attack cleaves the disulfide bond, releasing one thiol (e.g., propanethiol) and forming a mixed disulfide between the other moiety and glutathione (e.g., S-(1-propenyl)-glutathione).[17]

  • Further Reduction: This mixed disulfide can then be further reduced by another GSH molecule or by enzymes like glutathione reductase, ultimately releasing the second thiol (1-propenethiol) and oxidized glutathione (GSSG).[17]

A study on DPDS metabolism in rat liver cytosols demonstrated the formation of a propylglutathione sulfide conjugate and propylmercaptan, confirming this pathway.[14]

Metabolic_Degradation Figure 2: Proposed Metabolic Degradation of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) PPDS This compound PPDSO 1-Propenyl Propyl Thiosulfinate PPDS->PPDSO S-Oxidation MixedDisulfide Mixed Disulfide (e.g., S-(propyl)-glutathione) PPDS->MixedDisulfide Thiol-Disulfide Exchange cluster_phase1 cluster_phase1 cluster_phase2 cluster_phase2 EnzymesP1 CYP450 / FMOs GSH Glutathione (GSH) GSH->MixedDisulfide Thiols Propanethiol & 1-Propenethiol GSH->Thiols MixedDisulfide->Thiols Further Reduction

Figure 2: Proposed Metabolic Degradation of this compound

Part 2: Non-Enzymatic Degradation Pathways

Beyond enzymatic action, this compound is susceptible to degradation through chemical and physical processes, particularly thermal stress. These pathways are highly relevant in the context of food processing, cooking, and the long-term storage of Allium-derived products.

Thermal Degradation and Rearrangement

Heat treatment significantly alters the profile of volatile sulfur compounds in Allium species.[2] Studies on heated Welsh onions have shown that compounds like (E)-propenyl propyl disulfide are key contributors to the resulting aroma and are subject to thermal decomposition and rearrangement.[2]

The disulfide bond (S-S) has a lower bond dissociation energy compared to C-C or C-S bonds, making it the most likely point of initial cleavage under thermal stress.

Key Thermal Degradation Processes:

  • Homolytic Cleavage: At elevated temperatures, the disulfide bond can break homolytically, generating two thio radicals (a propenylthio radical and a propylthio radical).

  • Radical Reactions: These highly reactive radicals can then participate in a variety of subsequent reactions:

    • Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules to form thiols (propanethiol, 1-propenethiol).

    • Recombination: Radicals can recombine to form new, more stable disulfides or even polysulfides (trisulfides, tetrasulfides), which have been observed in heated Welsh onions.[2]

    • Rearrangement: More complex rearrangements can occur. For instance, bis(1-propenyl)disulfide has been shown to rearrange into thiophenes at high temperatures (85°C), which can then form dimethyl thiophene or dimethyl disulfides.[2] It is plausible that this compound could undergo similar cyclization and rearrangement reactions.

The application of antioxidants like glutathione has been shown to alter the volatile profile during storage of heated Welsh onions, indicating that oxidative processes can accompany thermal degradation.[2] Glutathione can act as a radical scavenger or participate in disulfide exchange, thereby modifying the degradation cascade.[2][18]

Data Presentation: Effect of Heat on Sulfur Compound Profile

The following table summarizes conceptual changes in the concentration of sulfur compounds upon heating, based on findings from studies on Welsh onions.[2] This illustrates the degradation of primary disulfides and the formation of new thermal byproducts.

Compound ClassExample CompoundExpected Change with HeatRationale
Primary Disulfides This compoundDecreaseThermal decomposition and rearrangement.[2]
Thiols PropanethiolIncreaseFormed from disulfide breakdown.[10]
Polysulfides Dimethyl TrisulfideIncreaseFormed from radical recombination.[2]
Cyclic Sulfides Dimethyl ThiopheneIncreaseFormed via rearrangement at high temperatures.[2]

Part 3: Experimental Protocols and Methodologies

To investigate the degradation pathways of this compound, a combination of analytical and biochemical assays is required. The choice of methodology is driven by the need to handle volatile, reactive sulfur compounds and to elucidate complex reaction mechanisms.

Protocol: Analysis of Volatile Degradation Products by GC-MS

Objective: To identify and quantify this compound and its volatile degradation products from a sample matrix (e.g., heated onion extract, in vitro metabolic reaction).

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the complex mixture of compounds based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification. Due to the thermal lability of some sulfur compounds, a "cold injection" technique is often preferred to prevent on-column degradation.[13]

Methodology:

  • Sample Preparation (Headspace SPME): a. Place a known quantity of the sample (e.g., 1g of homogenized onion tissue, 1 mL of reaction mixture) into a 20 mL headspace vial. b. Seal the vial tightly with a PTFE/silicone septum. c. Equilibrate the vial at a controlled temperature (e.g., 40°C) for 15 minutes to allow volatile compounds to partition into the headspace. d. Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis: a. Injection: Immediately desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode for 2 minutes. b. Separation: Use a capillary column suitable for sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min). d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 400.

  • Data Analysis: a. Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards. b. Quantify compounds using an internal standard (e.g., ethyl methyl sulfide) and generating a calibration curve.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of degradation of this compound in the presence of liver microsomes and to identify major metabolites.

Causality: This assay simulates Phase I metabolic activity. Liver microsomes contain a high concentration of CYP and FMO enzymes.[14] By incubating the compound with microsomes and an NADPH-regenerating system (to fuel the enzymes), we can measure the disappearance of the parent compound over time and identify the formation of oxidative metabolites.

Methodology:

  • Reaction Mixture Preparation (in a 96-well plate): a. Prepare a stock solution of this compound in acetonitrile. b. In each well, add:

    • Phosphate buffer (100 mM, pH 7.4)
    • Pooled human or rat liver microsomes (final concentration 0.5 mg/mL)
    • This compound (final concentration 1 µM) c. Pre-incubate the plate at 37°C for 5 minutes.
  • Initiating the Reaction: a. Add an NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to each well to start the reaction. b. Prepare control wells: one set without the NADPH system (to measure non-enzymatic degradation) and one set without microsomes.

  • Time-Point Sampling: a. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. b. Centrifuge the plate (e.g., at 4000 x g for 10 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: a. Transfer the supernatant to a new plate for analysis. b. Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound. c. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to conduct metabolite identification scans on the 60-minute sample to find potential oxidized and conjugated products.

  • Data Analysis: a. Plot the natural log of the percentage of remaining parent compound versus time. b. Calculate the in vitro half-life (t½) from the slope of the linear regression.

Conclusion

The degradation of this compound is a multifaceted process governed by enzymatic catalysis, metabolic transformation, and chemical reactivity. Its pathways are intrinsically linked to the biochemistry of Allium species, beginning with the enzymatic release of reactive sulfenic acids upon tissue damage. In biological systems, its metabolism is likely dominated by oxidative pathways and conjugation with glutathione, a critical detoxification mechanism. Furthermore, non-enzymatic degradation, particularly under thermal stress, leads to a complex cascade of radical reactions, resulting in a significant rearrangement of the sulfur compound profile. For professionals in research and drug development, understanding these intricate pathways is essential for harnessing the bioactivity of Allium-derived compounds, ensuring product stability, and predicting their metabolic fate and safety.

References

  • Understanding the Onion Lachrymatory Factor: Structure, Formation, and Flavor Implications. (2024). Critical Reviews in Food Science and Nutrition.
  • Understanding the Onion Lachrymatory Factor: Structure, Formation, and Flavor Implications. (2025). Critical Reviews in Food Science and Nutrition.
  • Propanethial S-oxide - The Lachrymatory Factor in Onions. (2007). Molecule of the Month.
  • Enzyme That Makes You Cry-Crystal Structure of Lachrymatory Factor Synthase
  • Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. (2008). Plant Physiology.
  • Propenyl propyl disulfide. PubChem.
  • The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. (2022). Molecules.
  • This compound (HMDB0041392).
  • Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • This compound (FDB021327). FooDB.
  • Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook.
  • Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. (2025). Critical Reviews in Food Science and Nutrition.
  • Pre-Hepatic Fate of the Organosulfur Compounds Derived from Garlic (Allium s
  • Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. Semantic Scholar.
  • trans-Propenyl propyl disulfide. PubChem.
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022). Foods.
  • The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxid
  • Mixed disulfide with glutathione as an intermediate in the reaction catalyzed by glutathione reductase from yeast and as a major form of the enzyme in the cell. (2000). Biochemistry.
  • Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. (2000). Drug Metabolism and Disposition.
  • Competition between glutathione and protein thiols for disulphide-bond formation. (1999).

Sources

An In-depth Technical Guide to the Olfactory Properties of 1-Propenyl Propyl Disulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Propenyl propyl disulfide, a key organosulfur compound found in plants of the Allium genus, significantly contributes to the characteristic aroma of species such as onions (Allium cepa) and Welsh onions (Allium fistulosum)[1][2]. This compound exists as two geometric isomers, (Z)-1-propenyl propyl disulfide and (E)-1-propenyl propyl disulfide, each possessing distinct olfactory properties that are critical to the overall flavor profile of these widely consumed vegetables. This technical guide provides a comprehensive overview of the biosynthesis, chemical formation, and distinct olfactory characteristics of these isomers. Furthermore, it details a robust analytical methodology for their separation and sensory evaluation using Gas Chromatography-Olfactometry (GC-O), offering valuable insights for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction: The Genesis of a Pungent Aroma

The characteristic pungent and savory aroma of freshly cut onions is not inherent to the intact vegetable. It is the result of a rapid enzymatic reaction initiated by tissue damage[3]. The primary precursors to these volatile compounds are S-alk(en)yl-L-cysteine sulfoxides, which are odorless and non-volatile amino acids stored in the cytoplasm of onion cells[3]. The key enzyme responsible for the transformation of these precursors is alliinase (EC 4.4.1.4), which is physically sequestered in the cell's vacuole. When the onion is cut or crushed, the cellular compartments are disrupted, allowing alliinase to come into contact with the S-alk(en)yl-L-cysteine sulfoxides, triggering a cascade of chemical reactions that produce a complex mixture of volatile sulfur compounds, including the this compound isomers.

Biosynthesis of the Precursor: S-1-Propenyl-L-cysteine Sulfoxide (Isoalliin)

The primary precursor for this compound is S-1-propenyl-L-cysteine sulfoxide, also known as isoalliin. The biosynthesis of isoalliin is a multi-step enzymatic process that begins with the uptake of sulfate from the soil. The following diagram illustrates the key steps in this pathway:

cluster_0 Biosynthesis of S-1-Propenyl-L-cysteine Sulfoxide (Isoalliin) Sulfate Sulfate (from soil) Cysteine L-Cysteine Sulfate->Cysteine Sulfate Assimilation gamma_Glu_Cys γ-Glutamyl-L-cysteine Cysteine->gamma_Glu_Cys γ-Glutamylcysteine Synthetase GSH Glutathione (GSH) gamma_Glu_Cys->GSH Glutathione Synthetase gamma_Glu_S_propenyl_Cys γ-Glutamyl-S-(1-propenyl)-L-cysteine GSH->gamma_Glu_S_propenyl_Cys γ-Glutamyl-S-propenyl- L-cysteine Synthetase S_propenyl_Cys S-(1-propenyl)-L-cysteine gamma_Glu_S_propenyl_Cys->S_propenyl_Cys γ-Glutamyl Transpeptidase (AfGGT1) Isoalliin S-1-Propenyl-L-cysteine Sulfoxide (Isoalliin) S_propenyl_Cys->Isoalliin Flavin-containing Monooxygenase

Caption: Biosynthetic pathway of S-1-propenyl-L-cysteine sulfoxide (isoalliin) in Allium species.

Recent research has identified that in Allium fistulosum, the enzyme γ-glutamyl transpeptidase 1 (AfGGT1) is responsible for the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine[4]. This is a critical step in the formation of the direct precursor to the volatile disulfide compounds.

Formation and Olfactory Properties of this compound Isomers

Upon tissue damage, alliinase cleaves isoalliin to produce the highly reactive 1-propenyl sulphenic acid. This unstable intermediate then undergoes a series of condensation and rearrangement reactions to form various thiosulfinates, which further decompose into a variety of disulfides, trisulfides, and other volatile sulfur compounds. Among these, this compound is a significant contributor to the overall aroma.

The double bond in the 1-propenyl group allows for the existence of two geometric isomers: (Z) (cis) and (E) (trans). While detailed sensory data for the individual isomers is limited, the available information for the mixture and related compounds provides valuable insights into their olfactory contribution.

CompoundIsomerOdor ThresholdSensory Descriptors
This compoundMixture of (Z) and (E)Not explicitly defined for individual isomersCooked onion, sulfurous, savory[1][2]
Dipropyl DisulfideN/AHighGreen, pungent[5]

It is generally understood that the different spatial arrangements of the (Z) and (E) isomers result in distinct interactions with olfactory receptors, leading to nuanced differences in their perceived aroma. Further research is warranted to fully elucidate the specific odor thresholds and sensory profiles of the individual isomers.

Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the separation and sensory evaluation of volatile compounds in complex mixtures. It combines the high-resolution separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds.

Experimental Protocol for GC-O Analysis of this compound Isomers

This protocol outlines a general procedure for the analysis of this compound isomers in onion samples.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Rationale: HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds. It minimizes sample handling and reduces the risk of artifact formation.
  • Procedure:
  • Weigh 5.0 g of freshly chopped onion into a 20 mL headspace vial.
  • Immediately seal the vial with a PTFE/silicone septum.
  • Equilibrate the sample at 40°C for 15 minutes in a water bath or heating block.
  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.
  • Retract the fiber and immediately introduce it into the GC injector.

2. Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS) Analysis:

  • Rationale: A two-channel setup allows for simultaneous detection by a mass spectrometer (for identification) and an olfactometry port (for sensory evaluation).
  • Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer and an Olfactometry port.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • GC Parameters:
  • Injector Temperature: 250°C (splitless mode for 1 min).
  • Oven Temperature Program: 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Parameters:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Ionization: 70 eV.
  • Mass Range: m/z 35-350.
  • Olfactometry:
  • The GC effluent is split (e.g., 1:1) between the MS detector and the olfactometry port.
  • Humidified air is delivered to the olfactometry port to prevent nasal dehydration of the assessor.
  • Assessors record the retention time and sensory descriptors of each detected odor.

3. Data Analysis:

  • Compound identification is achieved by comparing the mass spectra with a reference library (e.g., NIST) and by comparing retention indices with known standards.
  • The olfactory data is compiled to create an aromagram, which plots odor intensity against retention time.

The following diagram illustrates the experimental workflow:

cluster_1 GC-O Experimental Workflow Sample Freshly Chopped Onion Sample SPME HS-SPME Extraction Sample->SPME GC_Injector GC Injector SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Olfactometry Olfactometry Port (Sensory Evaluation) Splitter->Olfactometry Data_Analysis Data Analysis (Aromagram & Identification) MS->Data_Analysis Olfactometry->Data_Analysis

Caption: Workflow for the analysis of this compound isomers using HS-SPME-GC-O/MS.

Conclusion

The (Z)- and (E)-isomers of this compound are integral components of the characteristic aroma of onions and related Allium species. Their formation is a direct result of the enzymatic breakdown of the precursor, S-1-propenyl-L-cysteine sulfoxide (isoalliin), upon tissue damage. While the distinct olfactory properties of the individual isomers require further detailed investigation, the use of advanced analytical techniques such as Gas Chromatography-Olfactometry provides a robust framework for their separation and sensory characterization. A deeper understanding of the biosynthesis and olfactory contribution of these isomers is crucial for the development of food products with tailored flavor profiles and for advancing our knowledge of the complex chemistry of natural flavors.

References

  • Choi, S. D., & Surh, Y. J. (2014). The chemistry of garlic and onions. In The Molecular Nutrition of Wild-Type and Genetically Modified Food. John Wiley & Sons, Ltd.
  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
  • A STUDY ON THE VOLATILE CONTENT AND SENSORY ATTRIBUTES OF CONVECTIVE-DRIED ONION POWDERS. (2024). International Journal of Food Science and Technology. [Link]
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temper
  • Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L. (2014). Revista de la Sociedad Química de México. [Link]
  • Propenyl propyl disulfide. PubChem. (n.d.). [Link]
  • trans-Propenyl propyl disulfide. PubChem. (n.d.). [Link]
  • (E)-1-propyenyl propyl disulfide, 23838-21-3. The Good Scents Company. (n.d.). [Link]
  • trans-Propenyl propyl disulfide (CAS 23838-21-3). Scent.vn. (n.d.). [Link]
  • Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L. (2025). Horticulture Research. [Link]
  • Disulfide, 1-propenyl propyl, trans-. NIST WebBook. (n.d.). [Link]
  • (Z)-1-propenyl propyl disulfide. FlavScents. (n.d.). [Link]
  • Propenyl propyl disulfide (CAS 23838-20-2): Odor profile, Properties, & IFRA compliance. Scent.vn. (n.d.). [Link]
  • propenyl propyl disulfide, 5905-46-4. The Good Scents Company. (n.d.). [Link]
  • Showing metabocard for this compound (HMDB0041392).
  • Showing Compound S-(1-Propenyl)-cysteine sulfoxide (FDB003752). FooDB. (n.d.). [Link]
  • Showing Compound cis-Propenyl propyl disulfide (FDB007904). FooDB. (n.d.). [Link]
  • S-1-propenyl-L-cysteine sulfoxide. PubChem. (n.d.). [Link]
  • Characterization of S-propenyl-L-cysteine sulfoxide as the principal endogenous substrate of L-cysteine sulfoxide lyase of onion. (1969). Archives of Biochemistry and Biophysics. [Link]

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An In-depth Technical Guide to the Role of 1-Propenyl Propyl Disulfide in the Onion Flavor Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characteristic and pungent flavor of the common onion (Allium cepa L.) is a complex symphony of volatile sulfur compounds, which are notably absent in the intact vegetable. This guide provides a comprehensive technical exploration of the pivotal role of 1-propenyl propyl disulfide, a significant secondary flavor compound, in defining the onion's sensory profile. We will dissect the biosynthetic cascade initiated by cellular disruption, from stable precursor molecules to the formation of highly reactive intermediates and their subsequent transformation into a variety of disulfides. This document details the chemical properties and specific sensory contributions of this compound, presents validated analytical methodologies for its isolation and characterization, and discusses the factors influencing its concentration. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding of onion flavor chemistry.

The Genesis of Onion Flavor: A Latent Chemical Arsenal

The Biosynthetic Cascade: From Precursor to Pungency

Upon cellular rupture, the compartmentalization of alliinase and ACSOs is breached, initiating a rapid enzymatic cascade that generates the characteristic onion aroma and flavor in under 30 seconds at room temperature.[5]

This intricate process can be summarized as follows:

  • Enzymatic Cleavage: The released alliinase enzyme acts on the primary precursor, isoalliin, cleaving the C-S bond.[2][3] This reaction produces pyruvate, ammonia, and the highly unstable and reactive 1-propenylsulfenic acid.[5]

  • A Critical Branch Point: 1-propenylsulfenic acid is a pivotal intermediate that follows two primary pathways:

    • Lachrymatory Factor Synthesis: A portion of the 1-propenylsulfenic acid is rapidly converted by the lachrymatory factor synthase (LFS) enzyme into syn-propanethial-S-oxide, the volatile compound responsible for the tearing sensation and burning pungency associated with raw onions.[5][6]

    • Thiosulfinate Formation: In the absence of LFS action, two molecules of 1-propenylsulfenic acid spontaneously condense to form thiosulfinates, such as 1-propenyl 1-propenenethiosulfinate.[5] These thiosulfinates are the primary contributors to the sharp, pungent aroma of freshly cut onions.

  • Formation of Disulfides: Thiosulfinates are notoriously unstable and readily undergo rearrangement and decomposition into a more stable, yet complex, mixture of volatile sulfur compounds, including mono-, di-, and trisulfides.[7][8] It is through these secondary reactions that This compound is formed, along with other key compounds like dipropyl disulfide. The composition of this volatile mixture evolves rapidly in the minutes following cutting.[7][9]

Onion Flavor Biosynthesis cluster_0 Intact Cell cluster_1 Disrupted Cell Isoalliin Isoalliin (S-1-propenyl-L-cysteine sulfoxide) Rupture Cell Rupture Alliinase Alliinase (Enzyme) Propenylsulfenic_Acid 1-Propenylsulfenic Acid (Unstable Intermediate) Lachrymatory_Factor syn-Propanethial-S-oxide (Lachrymatory Factor) Propenylsulfenic_Acid->Lachrymatory_Factor LFS Action Thiosulfinates Thiosulfinates (Pungent Aroma) Propenylsulfenic_Acid->Thiosulfinates Condensation LFS LFS Enzyme Disulfides Di- and Trisulfides (Secondary Flavor) Thiosulfinates->Disulfides Rearrangement PPD This compound Disulfides->PPD Rupture->Propenylsulfenic_Acid Alliinase Action

Fig. 1: Biosynthetic pathway of onion flavor compounds.

This compound: Properties and Sensory Profile

This compound is an organic disulfide that exists as two geometric isomers, (E)- and (Z)-.[10][11] It is a secondary product, becoming more prominent as the initial, highly pungent thiosulfinates degrade. While not responsible for the initial sharp bite or tearing effect, it is a crucial contributor to the lasting and characteristic "onion" aroma, particularly the savory and cooked notes.[8][12]

PropertyValueSource(s)
Chemical Formula C₆H₁₂S₂[10][13]
Molecular Weight 148.29 g/mol [10][12]
Appearance Colorless to pale yellow liquid[12]
Sensory Profile Cooked onion, savory, sulfurous[8][12]
Isomers (E)-1-propenyl propyl disulfide(Z)-1-propenyl propyl disulfide[10][11]
Occurrence Allium cepa (Onion), Allium fistulosum (Welsh Onion)[12][13]

The presence and relative abundance of this compound, in concert with other disulfides like dipropyl disulfide and dimethyl disulfide, differentiate the flavor profiles between onion varieties and are significantly altered by processing, especially heat treatment.[14][15] Cooking promotes the thermal degradation of thiosulfinates and other precursors, often increasing the relative concentration of more stable disulfides, which contributes to the mellowing of flavor from sharp and pungent to sweet and savory.[5][15]

Analytical Methodology: Characterization and Quantification

The volatile and complex nature of onion flavor compounds necessitates robust analytical techniques for accurate characterization. The gold standard for this application is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace extraction technique to isolate volatiles without solvent artifacts.[16][17]

Analytical Workflow Sample 1. Fresh Onion Sample Prep 2. Sample Preparation (e.g., 5g diced onion in 20mL vial) Sample->Prep SPME 3. Headspace SPME (e.g., DVB/CAR/PDMS fiber, 40-60°C for 30-60 min) Prep->SPME GCMS 4. GC-MS Analysis SPME->GCMS Thermal Desorption in GC Inlet Data 5. Data Processing GCMS->Data Generate Chromatogram ID 6. Compound Identification (Mass Spectra vs. NIST Library, Retention Index) Data->ID Quant 7. Quantification (Peak Area vs. Internal Standard) Data->Quant

Fig. 2: Experimental workflow for onion volatile analysis.
Protocol: HS-SPME-GC-MS Analysis of Onion Volatiles

This protocol provides a self-validating framework for the identification and quantification of this compound and other key flavor compounds.

1. Sample Preparation:

  • Accurately weigh 5.0 g of freshly minced onion tissue into a 20 mL screw-capped headspace vial.[17]

  • Causality: Minced tissue ensures maximal cell disruption and rapid, reproducible enzymatic generation of volatile compounds. A consistent sample mass is critical for comparative quantitative analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Incubate the sealed vial at 40°C for 5 minutes to allow for equilibration of volatiles in the headspace.[17]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30-40 minutes at 40°C.[17][18]

  • Causality: The DVB/CAR/PDMS fiber is a tri-phase coating effective for trapping a broad range of volatile and semi-volatile compounds, including the sulfur compounds prevalent in onion.[18] Incubation allows for the enzymatic reactions to proceed and for volatiles to partition into the headspace for efficient extraction.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately insert the SPME fiber into the heated GC inlet (250°C) for thermal desorption of the analytes in splitless mode for 3-5 minutes.[17][18]

  • Employ a suitable capillary column, such as an INNOWAX or Rtx-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[17][19]

  • Causality: A polar column (like INNOWAX) or a mid-polar 5% diphenyl / 95% dimethyl polysiloxane column (like Rtx-5ms) provides good separation for the sulfur-containing compounds.

  • Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.[17]

  • Apply a temperature program: initial temperature of 40°C for 2 min, ramp to 230°C at a rate of 10°C/min, and hold for 5 min.[19]

  • Set the mass spectrometer to scan over a mass range of 45–500 m/z with an ion source temperature of 200-230°C.[19]

4. Data Analysis and Validation:

  • Identification: Identify this compound by comparing its mass spectrum with reference spectra in a validated database (e.g., NIST library) and by comparing its calculated retention index (RI) with published values.[17]

  • Quantification: Perform semi-quantification using the relative peak area of the compound. For absolute quantification, an appropriate internal standard should be used.

  • Trustworthiness: This dual-validation approach (mass spectrum and retention index) provides high confidence in compound identification, forming a self-validating system.

ParameterRecommended SettingSource(s)
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME)[9][17][18]
SPME Fiber 50/30 µm DVB/CAR/PDMS[17][18]
Extraction Temp/Time 40-60°C / 30-60 min[17][18]
GC Column INNOWAX or Rtx-5ms (30m x 0.25mm x 0.25µm)[17][19]
Carrier Gas Helium (~1.0 mL/min)[17]
Inlet Temperature 250°C[17]
Oven Program e.g., 40°C (2 min) -> 230°C @ 10°C/min -> hold 5 min[19]
MS Scan Range 45-500 m/z[19]

Conclusion

This compound is not a primary flavor precursor but a critical secondary product of the enzymatic cascade initiated upon the cutting of an onion. Its formation from the degradation of unstable thiosulfinates marks a transition in the flavor profile from sharp, aggressive pungency to a more stable, characteristic savory and cooked onion aroma. Understanding the biosynthetic pathway leading to its formation and the analytical methods for its characterization is essential for food scientists aiming to modulate flavor, for chemists investigating natural product synthesis, and for drug development professionals exploring the bioactivity of organosulfur compounds. The methodologies and mechanistic insights presented in this guide offer a robust foundation for further research and application in these fields.

References

  • The Science of Onion Flavor. (n.d.).
  • Yoo, K. S., & Pike, L. M. (1998). Comparison of Three Analytical Methods for Measurement of Onion Pungency. Subtropical Plant Science, 50, 41-44.
  • Mitrová, K., Hrbek, V., Svoboda, P., Hajšlová, J., & Ovesná, J. (2016). Antioxidant activity, S-alk(en)yl-l-cysteine sulfoxide and polyphenol content in onion (Allium cepa L.) cultivars are associated with their genetic background. Czech Journal of Food Sciences, 34(2), 127–132.
  • Zhang, Y., et al. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods, 11(23), 3845.
  • Wang, H., et al. (2022). Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase Microextraction Combined with Gas Chromatography-Mass Spectrometry. FAO AGRIS.
  • Kim, J. S., et al. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Food Science and Biotechnology, 25(1), 71-76.
  • Casa de Sante. (2025). The Power of Alliinase: Understanding the Key Enzyme in Onion.
  • Lee, C. T., et al. (2009). Modified Method for Rapid Quantitation of S-Alk(en)yl-L-cysteine Sulfoxide in Yellow Onions. Journal of Agricultural and Food Chemistry, 57(20), 9438-9443.
  • Morita, H., et al. (2018). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 23(11), 2841.
  • Pai, P. (2004). Changes of Flavor Components of Onion (Allium cepa L.) in a Saline Environment. Master's Thesis, University of Georgia.
  • FooDB. (2010). This compound (FDB021327).
  • NIST. (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • Järvenpää, E. P., et al. (1998). Determination of fresh onion (Allium cepa L.) volatiles by solid phase microextraction combined with gas chromatography-mass spectrometry. Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 207(1), 39-41.
  • Li, X., et al. (2022). Detection of Volatile Compounds and Their Contribution to the Nutritional Quality of Chinese and Japanese Welsh Onions (Allium fistulosum L.). Foods, 11(10), 1485.
  • Havey, M. J., & Galmarini, C. R. (2004). Flavor Precursor [S-alk(en)yl-L-cysteine sulfoxide] Concentration and Composition in Onion Plant Organs and Predictability of Field White Rot Reaction of Onions. Journal of the American Society for Horticultural Science, 129(3), 396-401.
  • Krist, S., et al. (2013). Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS). Journal of Food Science, 78(8), C1158-C1164.
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Sources

An In-depth Technical Guide to the Antimicrobial Effects of 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-Propenyl Propyl Disulfide

This compound is an organosulfur compound naturally found in plants of the Allium genus, such as onions (Allium cepa) and Welsh onions (Allium fistulosum)[1][2][3]. It belongs to the class of organic disulfides, characterized by a disulfide bond (RSSR'), which is central to its chemical reactivity and biological activity[2][3]. This compound is a significant contributor to the characteristic savory and cooked onion aroma and is recognized for its use as a flavoring agent in the food industry[1][4]. Beyond its organoleptic properties, the disulfide linkage suggests a potential for bioactivity, including antimicrobial effects, which are increasingly the subject of scientific investigation. Like other related organosulfur compounds from garlic and onion, its antimicrobial potential is believed to stem from the reactive nature of the sulfur atoms[5].

This guide provides a technical exploration of the antimicrobial properties of this compound, synthesizing current knowledge on its mechanisms of action and providing detailed protocols for its evaluation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing and interpreting antimicrobial experiments.

PropertyValueSource
Molecular Formula C₆H₁₂S₂[1][6]
Molecular Weight 148.3 g/mol [1][7]
Appearance Colorless liquid with a cooked onion odor[1][4]
Boiling Point 78.00 to 80.00 °C @ 13.00 mm Hg[1][4]
logP (o/w) ~3.18 (estimated)[4]
Water Solubility 53.29 mg/L @ 25 °C (estimated)[4]
Natural Occurrence Allium cepa, Allium fistulosum[1][2]

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of organosulfur compounds like this compound is multifaceted. While direct research on this specific molecule is limited, the mechanisms can be inferred from studies on analogous disulfides and persulfides. The primary modes of action are centered on the disruption of cellular homeostasis through membrane interaction, enzyme inactivation, and the induction of oxidative stress.

Disruption of Bacterial Cell Membrane Integrity

The bacterial membrane is an essential structure that maintains cellular homeostasis and is a prime target for antimicrobial agents[8]. Organosulfur compounds can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential cytoplasmic contents (ions, metabolites, ATP), and ultimately, cell death[5][9][10]. The lipophilic nature of this compound (indicated by its logP value) facilitates its interaction with the lipid-rich bacterial membrane[4][8]. This disruption can manifest as changes in membrane thickness and curvature, leading to localized rupture[9].

Thiol-Disulfide Exchange and Enzyme Inhibition

A key mechanism for disulfide-containing compounds is their ability to react with free thiol groups (-SH) present in the cysteine residues of microbial proteins and enzymes[11]. This thiol-disulfide exchange reaction can lead to the formation of mixed disulfides, altering the protein's three-dimensional structure and inactivating its function. Many essential enzymes, particularly those involved in metabolism and antioxidant defense (e.g., thioredoxin reductase), rely on active-site cysteine residues, making them vulnerable to inhibition by such compounds[12].

Induction of Oxidative Stress via Reactive Oxygen Species (ROS)

There is evidence that disulfide and persulfide compounds can promote the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•) under physiological conditions[13][14]. ROS are highly reactive molecules that can inflict widespread damage to critical cellular components, including DNA, lipids, and proteins[14][15]. The accumulation of ROS overwhelms the microbial cell's antioxidant defenses, leading to a state of oxidative stress, cellular dysfunction, and apoptosis or necrosis[15][16]. This mechanism may act synergistically with membrane disruption and enzyme inhibition to ensure microbial death.

Antimicrobial_Mechanisms_of_1_Propenyl_Propyl_Disulfide cluster_compound This compound cluster_cell Microbial Cell compound C₃H₇-S-S-C₃H₅ membrane Cell Membrane Disruption compound->membrane Intercalation enzyme Enzyme Inactivation compound->enzyme Thiol-Disulfide Exchange ros ROS Generation compound->ros Redox Cycling leakage Leakage of Cytoplasmic Contents membrane->leakage inhibition Inhibition of Metabolic Pathways enzyme->inhibition damage Oxidative Damage to DNA, Lipids, Proteins ros->damage death Cell Death leakage->death inhibition->death damage->death

Caption: Proposed antimicrobial mechanisms of this compound.

Quantitative Evaluation of Antimicrobial Efficacy

To rigorously assess the antimicrobial potential of this compound, standardized quantitative assays are employed. The most fundamental of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[17][18]. It is the primary measure of bacteriostatic (growth-inhibiting) activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[19][20][21]. The MBC provides a measure of bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC[19][21].

Antifungal Activity of a Related Compound: Propyl Disulfide
PathogenAssay TypeConcentrationMycelial Growth Inhibition
C. acutatumVapor Diffusion≥ 50 g/LSignificant
C. gloeosporioidesVapor Diffusion≥ 100 g/LSignificant

Data adapted from a study on propyl disulfide against mango anthracnose pathogens[22]. The study noted that increasing concentrations of propyl disulfide led to increased inhibition of mycelial growth, with the vapor diffusion assay being more effective than the agar diffusion assay[22].

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines and provide a self-validating system for determining the MIC and MBC of this compound.

Workflow for MIC and MBC Determination

Caption: Standard experimental workflow for determining MIC and MBC values.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC value using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, if needed for solubility)

  • 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound: a. Prepare a stock solution of this compound in MHB. Due to its low water solubility, a small amount of DMSO (up to 1% final concentration) may be used to aid dissolution[23]. Ensure the same concentration of DMSO is used in control wells to nullify any intrinsic antimicrobial effect. b. The stock solution should be prepared at twice the highest concentration to be tested to account for a 1:1 dilution with the bacterial inoculum[23][24].

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[24]. c. Perform a final dilution of this adjusted suspension into MHB to achieve a target concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted by 1:1 in the plate to reach the final desired inoculum of 5 x 10⁵ CFU/mL[24].

  • Plate Setup and Serial Dilution: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared stock solution (2x the highest test concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10 after mixing. e. Controls:

    • Column 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound.
    • Column 12 (Sterility Control): Add 200 µL of MHB. This well will receive neither compound nor bacteria.
  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 2c) to all wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions. b. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[17][20].

Protocol 2: Minimum Bactericidal Concentration (MBC)

This protocol is a direct continuation of the MIC assay to determine if the compound is bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing from MIC Plate: a. Select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a labeled agar plate[19][25]. Also, plate an aliquot from the growth control well to confirm the initial inoculum's viability.

  • Incubation and Reading: a. Incubate the agar plates at 37°C for 18-24 hours. b. After incubation, count the number of colonies (CFUs) on each spot. c. The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count[19][20][21].

Conclusion and Future Directions

This compound, an organosulfur compound from Allium species, demonstrates clear potential as an antimicrobial agent. Its likely mechanisms of action—cell membrane disruption, enzyme inhibition via thiol interaction, and induction of oxidative stress—are characteristic of potent, broad-spectrum antimicrobials. While further research is needed to establish a precise portfolio of its activity against a wide range of clinically relevant pathogens, the foundational knowledge and standardized protocols presented in this guide offer a robust framework for such investigations. Future work should focus on elucidating its precise molecular targets, evaluating its efficacy in more complex models such as biofilms, and assessing its toxicological profile to determine its therapeutic index for potential development into a novel antimicrobial drug.

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An In-depth Technical Guide on the Toxicity of 1-Propenyl Propyl Disulfide in Canine Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicity of 1-propenyl propyl disulfide in canine models. It is designed to offer a deep understanding of the compound's toxicological profile, mechanisms of action, and the experimental methodologies required for its investigation. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental designs and analytical choices, ensuring a robust and reproducible approach to studying this specific form of xenobiotic-induced hemolytic anemia.

Introduction: The Toxicological Significance of this compound

This compound is a member of the family of organosulfur compounds found in plants of the Allium genus, which includes onions, garlic, leeks, and chives.[1] While these plants are common dietary components for humans, they are known to induce toxicosis in various animal species, with canines exhibiting particular sensitivity.[2] The primary toxic manifestation of this compound and related compounds in dogs is a dose-dependent hemolytic anemia characterized by oxidative damage to erythrocytes.[3][4] Understanding the toxicology of this compound is crucial for veterinary medicine, pet food safety, and for researchers utilizing canine models in preclinical drug development, as inadvertent exposure can lead to significant hematological abnormalities that can confound study results.

Mechanism of Action: Oxidative Damage to Erythrocytes

The toxicity of this compound is rooted in its ability to induce oxidative stress within canine erythrocytes. The process unfolds through a series of biochemical events that overwhelm the red blood cell's natural antioxidant defenses.

Induction of Oxidative Stress

Upon ingestion and absorption, this compound and its metabolites act as potent oxidizing agents. Canine erythrocytes are particularly vulnerable to oxidative damage due to their relatively low levels of the antioxidant enzyme catalase.[4][5] The presence of these oxidizing compounds in the bloodstream initiates a cascade of events that ultimately leads to the denaturation of hemoglobin.

Heinz Body Formation

The oxidative stress caused by this compound leads to the oxidation of the sulfhydryl groups on the hemoglobin molecule. This results in the formation of disulfide bonds within and between hemoglobin molecules, causing them to denature and precipitate. These precipitates of denatured hemoglobin attach to the inner surface of the erythrocyte membrane, forming characteristic inclusions known as Heinz bodies .[3][6] Heinz bodies are a hallmark of oxidative damage to red blood cells.

Hemolytic Anemia

The presence of Heinz bodies alters the structure and function of erythrocytes in several ways that promote their premature destruction (hemolysis):

  • Decreased Deformability: Heinz bodies reduce the flexibility of the erythrocyte membrane, making it difficult for the cells to navigate through the narrow capillaries of the spleen and liver.[7]

  • Increased Membrane Permeability: Oxidative damage can also affect the integrity of the cell membrane, leading to an influx of water and ions, which can cause the cell to swell and rupture (intravascular hemolysis).

  • Extravascular Hemolysis: The spleen recognizes erythrocytes with Heinz bodies as abnormal and removes them from circulation via phagocytosis by macrophages. This process is known as extravascular hemolysis.

The accelerated destruction of red blood cells leads to a decrease in the red blood cell count, hemoglobin concentration, and packed cell volume, resulting in hemolytic anemia.

Signaling Pathway of this compound-Induced Hemolysis

G This compound Ingestion This compound Ingestion Absorption into Bloodstream Absorption into Bloodstream This compound Ingestion->Absorption into Bloodstream Increased Oxidative Stress in Erythrocytes Increased Oxidative Stress in Erythrocytes Absorption into Bloodstream->Increased Oxidative Stress in Erythrocytes Metabolites act as oxidizing agents Oxidation of Hemoglobin Sulfhydryl Groups Oxidation of Hemoglobin Sulfhydryl Groups Increased Oxidative Stress in Erythrocytes->Oxidation of Hemoglobin Sulfhydryl Groups Hemoglobin Denaturation and Precipitation Hemoglobin Denaturation and Precipitation Oxidation of Hemoglobin Sulfhydryl Groups->Hemoglobin Denaturation and Precipitation Heinz Body Formation Heinz Body Formation Hemoglobin Denaturation and Precipitation->Heinz Body Formation Decreased Erythrocyte Deformability Decreased Erythrocyte Deformability Heinz Body Formation->Decreased Erythrocyte Deformability Increased Membrane Permeability Increased Membrane Permeability Heinz Body Formation->Increased Membrane Permeability Extravascular Hemolysis (Spleen) Extravascular Hemolysis (Spleen) Decreased Erythrocyte Deformability->Extravascular Hemolysis (Spleen) Intravascular Hemolysis Intravascular Hemolysis Increased Membrane Permeability->Intravascular Hemolysis Hemolytic Anemia Hemolytic Anemia Extravascular Hemolysis (Spleen)->Hemolytic Anemia Intravascular Hemolysis->Hemolytic Anemia

Caption: Mechanism of this compound-induced hemolytic anemia.

Clinical Signs and Hematological Findings in Canine Models

The clinical presentation of this compound toxicity in dogs is a direct consequence of the developing hemolytic anemia.

Clinical Manifestations

Early clinical signs may be subtle and can include:

  • Lethargy and weakness

  • Pale mucous membranes (gums, conjunctiva)

  • Tachycardia (increased heart rate)

  • Tachypnea (increased respiratory rate)

In more severe cases, the following may be observed:

  • Vomiting and diarrhea

  • Abdominal pain

  • Icterus (jaundice) due to elevated bilirubin levels from hemoglobin breakdown

  • Hemoglobinuria (red or brown colored urine) resulting from intravascular hemolysis

Key Hematological and Biochemical Findings

A comprehensive hematological and biochemical workup is essential for diagnosing and monitoring the progression of toxicity.

ParameterExpected FindingRationale
Hematology
Red Blood Cell (RBC) CountDecreasedReflects the destruction of erythrocytes.
Hemoglobin (Hgb)DecreasedA direct consequence of red blood cell loss.
Packed Cell Volume (PCV) / Hematocrit (Hct)DecreasedIndicates a lower proportion of red blood cells in the blood.
Reticulocyte CountIncreasedThe bone marrow's compensatory response to anemia.
Mean Corpuscular Volume (MCV)Increased (Macrocytosis)Due to the presence of larger, immature red blood cells (reticulocytes).
Mean Corpuscular Hemoglobin Concentration (MCHC)Normal to DecreasedMay decrease if there is significant intravascular hemolysis.
Blood Smear ExaminationPresence of Heinz bodies, eccentrocytes, and spherocytesDirect evidence of oxidative damage and erythrocyte injury.[3][7]
Biochemistry
Total BilirubinIncreasedA breakdown product of hemoglobin released from destroyed red blood cells.
Alanine Aminotransferase (ALT)May be mildly elevatedCan occur due to hypoxic damage to the liver.
Aspartate Aminotransferase (AST)May be mildly elevatedCan also be released from damaged red blood cells.
Blood Urea Nitrogen (BUN)May be elevatedCan indicate dehydration or, in severe cases, kidney damage.
CreatinineMay be elevatedCan indicate dehydration or, in severe cases, kidney damage.

Experimental Design for Toxicity Studies in Canine Models

A well-designed in vivo study is critical for accurately characterizing the toxicity of this compound. The following sections outline a robust experimental framework.

Animal Model Selection

The Beagle dog is a commonly used and well-characterized model for toxicological studies due to its moderate size, docile nature, and extensive historical control data.[8] Healthy, purpose-bred adult Beagles of both sexes should be used.

Experimental Groups and Dosing

A minimum of three dose groups (low, mid, and high) and a control group (vehicle only) are recommended. Dose selection should be based on preliminary range-finding studies to establish a dose that produces sub-lethal toxicity.

Test Article Preparation and Administration

This compound is a lipophilic compound.[9] For oral administration, it should be dissolved in a suitable vehicle such as corn oil or another edible oil. The test article should be prepared fresh daily and administered via oral gavage or in a gelatin capsule.[8]

Experimental Workflow for a Canine Toxicity Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing and Observation Phase cluster_post_study Post-Study Phase Animal Acclimatization Animal Acclimatization Baseline Data Collection Baseline Data Collection Animal Acclimatization->Baseline Data Collection Daily Dosing Daily Dosing Baseline Data Collection->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weights Weekly Body Weights Daily Clinical Observations->Weekly Body Weights Periodic Blood Sampling Periodic Blood Sampling Weekly Body Weights->Periodic Blood Sampling Terminal Blood Collection Terminal Blood Collection Periodic Blood Sampling->Terminal Blood Collection Necropsy and Histopathology Necropsy and Histopathology Terminal Blood Collection->Necropsy and Histopathology

Caption: A generalized workflow for an in vivo canine toxicity study.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting key aspects of a canine toxicity study of this compound.

Protocol for Oral Administration of this compound
  • Dose Calculation: Calculate the required volume of the test article solution for each dog based on its most recent body weight.

  • Preparation: In a fume hood, accurately weigh the required amount of this compound and dissolve it in the appropriate volume of the vehicle (e.g., corn oil) to achieve the target concentration.

  • Administration:

    • For oral gavage, gently restrain the dog and insert the gavage tube over the tongue to the back of the pharynx. Ensure the tube is in the esophagus before slowly administering the dose.

    • For capsule administration, place the capsule on the back of the dog's tongue and gently close the muzzle, stroking the throat to encourage swallowing.[8]

  • Post-Dosing Observation: Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions.

Protocol for Blood Sample Collection and Handling
  • Collection Site: Collect blood from the jugular, cephalic, or saphenous vein.[10]

  • Aseptic Technique: Shave and aseptically prepare the venipuncture site.[10]

  • Sample Collection: Using an appropriate gauge needle and syringe, collect the required volume of blood. To minimize hemolysis, avoid excessive suction.[11]

  • Tube Allocation:

    • For Hematology (CBC): Dispense blood into an EDTA (purple top) tube and gently invert 8-10 times to ensure proper mixing with the anticoagulant.[12]

    • For Clinical Chemistry: Dispense blood into a serum separator tube (red or gold top). Allow the blood to clot at room temperature for 30 minutes before centrifuging.[12]

    • For Oxidative Stress Markers: Follow specific collection and handling requirements for each assay, which may include immediate processing or the use of specific anticoagulants.[13]

  • Processing:

    • Serum: Centrifuge the serum separator tube at 1500-2000 x g for 10 minutes. Carefully pipette the serum into a clean, labeled cryovial.

    • Plasma: If plasma is required, collect blood in a heparin (green top) or citrate (blue top) tube, invert gently, and centrifuge as for serum.

  • Storage: Store samples at appropriate temperatures (-20°C or -80°C) until analysis.

Protocol for Quantification of Heinz Bodies
  • Reagent: New methylene blue stain.[4]

  • Procedure:

    • Place one drop of fresh whole blood (from an EDTA tube) on a clean microscope slide.

    • Add an equal-sized drop of new methylene blue stain.

    • Mix gently with a pipette tip or the corner of another slide.

    • Incubate at room temperature for 15-20 minutes in a humid chamber to prevent drying.

    • Prepare a thin blood smear from the mixture.

    • Allow the smear to air dry completely.

  • Microscopic Examination:

    • Examine the smear under oil immersion (100x objective).

    • Heinz bodies will appear as blue-staining, round to irregular inclusions, often attached to the cell membrane.[6]

  • Quantification:

    • Count the number of erythrocytes with Heinz bodies per 1000 red blood cells.

    • Express the result as a percentage.

Protocol for Measurement of Oxidative Stress Markers

Several biomarkers can be measured to quantify the extent of oxidative stress.

  • Glutathione (GSH) and Glutathione Disulfide (GSSG): The ratio of reduced to oxidized glutathione is a sensitive indicator of oxidative stress. Commercially available colorimetric assay kits can be used to measure GSH and GSSG in whole blood lysates.[13]

  • Malondialdehyde (MDA): MDA is a product of lipid peroxidation and can be measured in plasma or serum using a thiobarbituric acid reactive substances (TBARS) assay.[14]

  • Total Antioxidant Capacity (TAC): Assays such as the Trolox equivalent antioxidant capacity (TEAC) or the ferric reducing ability of plasma (FRAP) can be used to measure the overall antioxidant capacity of plasma or serum.[15]

Analytical Chemistry: Quantification of this compound in Biological Samples

Accurate quantification of this compound and its metabolites in biological matrices is essential for toxicokinetic analysis.

Sample Preparation

Due to the volatile and lipophilic nature of this compound, a liquid-liquid extraction or solid-phase microextraction (SPME) from plasma or serum is recommended.

Analytical Method

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile organosulfur compounds.

  • Gas Chromatograph (GC): A capillary column with a non-polar stationary phase is suitable for separating this compound from other matrix components.

  • Mass Spectrometer (MS): The mass spectrometer provides sensitive and specific detection. The instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for the target analyte.

A validated GC-MS method will provide data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is crucial for a comprehensive toxicological assessment.

Conclusion and Future Directions

This compound is a significant hematotoxin in canines, inducing a predictable and reproducible hemolytic anemia through oxidative damage to erythrocytes. The experimental and analytical protocols outlined in this guide provide a robust framework for investigating the toxicity of this compound. Future research should focus on identifying the specific metabolites of this compound responsible for its toxicity and further elucidating the individual variations in susceptibility observed in different dog breeds. A deeper understanding of these aspects will contribute to improved pet safety and the refinement of canine models in biomedical research.

References

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The Metabolic Odyssey of 1-Propenyl Propyl Disulfide: An In-Depth Technical Guide to its In Vivo Fate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the in vivo metabolic fate of 1-propenyl propyl disulfide, a key organosulfur compound found in Allium species such as onions. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current understanding and provides detailed experimental frameworks for investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound. By examining analogous organosulfur molecules, we delineate the probable metabolic pathways, including disulfide bond reduction, S-methylation, S-oxidation, and potential epoxidation of the propenyl moiety followed by glutathione conjugation. This guide offers detailed, step-by-step protocols for in vivo studies in rodent models, from administration to sophisticated analytical detection using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). All methodologies are presented to ensure scientific integrity and reproducibility, supported by authoritative references.

Introduction: The Significance of this compound

This compound is a naturally occurring organosulfur compound that contributes to the characteristic flavor and aroma of onions (Allium cepa) and other related vegetables.[1][2] Beyond its sensory attributes, the consumption of Allium vegetables has been linked to various health benefits, largely attributed to their rich content of organosulfur compounds.[3][4] Understanding the metabolic journey of these individual compounds within a biological system is paramount for elucidating their mechanisms of action, potential therapeutic applications, and overall toxicological profile. This guide focuses specifically on the in vivo biotransformation of this compound, providing a foundational resource for its comprehensive metabolic investigation.

Predicted Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)

While direct in vivo metabolic studies on this compound are limited, a robust predictive framework can be constructed based on the well-documented metabolism of structurally similar compounds, particularly dipropyl disulfide and other garlic-derived organosulfur molecules.[5][6] The metabolic pathway of these compounds generally involves a series of enzymatic reactions aimed at increasing their polarity to facilitate excretion.[7][8]

Absorption and Distribution

Following oral ingestion, this compound is expected to be absorbed from the gastrointestinal tract. Due to its lipophilic nature, passive diffusion is the likely mechanism of absorption. Upon entering systemic circulation, it is anticipated to distribute into various tissues, with the liver being a primary site of metabolic activity.

Metabolism: A Multi-Step Biotransformation

The metabolism of this compound is predicted to proceed through several key phases:

  • Phase I Metabolism: This phase involves the modification of the parent compound, primarily through reduction and oxidation reactions.

    • Disulfide Bond Reduction: The initial and a crucial step is the reductive cleavage of the disulfide bond, likely mediated by glutathione (GSH) and catalyzed by glutathione S-transferases (GSTs).[9][10] This reaction would yield propyl mercaptan and 1-propenyl mercaptan.

    • S-Methylation: The resulting mercaptans can then undergo S-methylation, a common pathway for thiol-containing compounds, to form methyl propyl sulfide and methyl 1-propenyl sulfide.

    • S-Oxidation: The sulfide metabolites are susceptible to sequential oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[11][12] This results in the formation of the corresponding sulfoxides (e.g., methyl propyl sulfoxide) and sulfones (e.g., methyl propyl sulfone), which are more polar. Studies on dipropyl disulfide suggest the involvement of CYP2B1/2 in this process.[11]

    • Epoxidation of the Propenyl Group: A unique aspect of this compound metabolism is the potential for CYP-mediated epoxidation of the carbon-carbon double bond in the propenyl group.[13][14][15] This would form a reactive epoxide intermediate.

  • Phase II Metabolism: This phase involves the conjugation of the modified metabolites with endogenous molecules to further increase their water solubility for excretion.

    • Glutathione Conjugation: The epoxide intermediate formed from the propenyl group is a prime substrate for conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.[][17][18] This detoxification pathway is crucial for neutralizing reactive electrophiles.[19] The resulting glutathione conjugate can be further metabolized to mercapturic acid derivatives before excretion.

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion PPD This compound PM Propyl Mercaptan & 1-Propenyl Mercaptan PPD->PM Reduction (GSH, GSTs) Epoxide Propyl 1-propenyl disulfide epoxide PPD->Epoxide Epoxidation (CYP450) MPS Methyl Propyl Sulfide & Methyl 1-Propenyl Sulfide PM->MPS S-Methylation MPSO Methyl Propyl Sulfoxide & Methyl 1-Propenyl Sulfoxide MPS->MPSO S-Oxidation (CYP450, FMO) MPSO2 Methyl Propyl Sulfone & Methyl 1-Propenyl Sulfone MPSO->MPSO2 S-Oxidation (CYP450, FMO) Urine_Bile Urine and Bile MPSO2->Urine_Bile GSH_Conj Glutathione Conjugate Epoxide->GSH_Conj Conjugation (GSH, GSTs) Mercapturic_Acid Mercapturic Acid Derivative GSH_Conj->Mercapturic_Acid Further Metabolism Mercapturic_Acid->Urine_Bile

Caption: Predicted metabolic pathways of this compound.

Excretion

The polar metabolites, such as sulfones and mercapturic acid derivatives, are expected to be eliminated from the body primarily through urine and, to a lesser extent, bile. The high water solubility of these end products facilitates their renal clearance.

In Vivo Experimental Protocols

To empirically validate the predicted metabolic fate of this compound, a well-designed in vivo study using a rodent model is essential. The following sections provide detailed, step-by-step methodologies.

Animal Model and Husbandry
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model, as they have been extensively used in metabolism studies of similar compounds.[5]

  • Housing: House animals individually in metabolic cages to allow for separate collection of urine and feces.

  • Environment: Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Diet: Provide standard laboratory chow and water ad libitum.

  • Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

Dosing and Sample Collection Workflow

The following diagram outlines the experimental workflow for an in vivo metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12-16 hours) Acclimatization->Fasting Dosing Oral Gavage of This compound Fasting->Dosing Blood Blood Collection (Serial time points) Dosing->Blood Urine_Feces Urine & Feces Collection (Intervals up to 48h) Dosing->Urine_Feces Tissues Tissue Collection (Terminal) Blood->Tissues Preparation Sample Preparation (Extraction, Derivatization) Blood->Preparation Urine_Feces->Tissues Urine_Feces->Preparation Tissues->Preparation GCMS GC-MS Analysis (Volatile Metabolites) Preparation->GCMS LCMS LC-MS/MS Analysis (Non-volatile Conjugates) Preparation->LCMS Identification Metabolite Identification & Quantification GCMS->Identification LCMS->Identification

Caption: Experimental workflow for in vivo metabolism study.

Detailed Step-by-Step Protocols
  • Preparation: Weigh the rat to determine the correct dosage volume. Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

  • Restraint: Gently restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Gently insert the lubricated, ball-tipped gavage needle into the esophagus.

  • Administration: Slowly administer the dose.

  • Post-Administration Monitoring: Observe the animal for any signs of distress.

  • Method: Collect blood samples (approximately 200 µL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Metabolic Cages: House the rats in metabolic cages that allow for the separate collection of urine and feces.

  • Collection Intervals: Collect urine and feces at specified intervals (e.g., 0-8, 8-12, 12-24, and 24-48 hours).

  • Storage: Store samples at -80°C until analysis.

  • Euthanasia: At the end of the study (e.g., 48 hours), euthanize the rats using an approved method.

  • Tissue Harvesting: Immediately harvest key tissues such as the liver, kidneys, lungs, and gastrointestinal tract.

  • Homogenization: Homogenize the tissues in a suitable buffer (e.g., phosphate buffer) on ice.

  • Storage: Store tissue homogenates at -80°C.

  • For GC-MS Analysis (Volatile Metabolites):

    • Extraction: Use liquid-liquid extraction with a solvent like dichloromethane or solid-phase microextraction (SPME).

    • Concentration: Concentrate the extract under a gentle stream of nitrogen.

  • For LC-MS/MS Analysis (Non-Volatile Conjugates):

    • Protein Precipitation: Precipitate proteins from plasma and tissue homogenates using a solvent like acetonitrile or methanol.

    • Solid-Phase Extraction (SPE): Use SPE for cleanup and concentration of glutathione conjugates from urine.

  • GC-MS for Volatile Metabolites: [4][10][20][21][22]

    • Column: Use a capillary column suitable for separating volatile sulfur compounds.

    • Temperature Program: Employ a temperature gradient to achieve optimal separation.

    • Mass Spectrometry: Operate in full-scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification.

  • LC-MS/MS for Glutathione Conjugates: [11][12][23][24][25]

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Use a gradient of water and acetonitrile with a modifier like formic acid.

    • Mass Spectrometry: Employ tandem mass spectrometry with precursor ion scanning or neutral loss scanning to specifically detect glutathione conjugates.

Data Presentation and Interpretation

Pharmacokinetic Parameters

Summarize the pharmacokinetic data in a table. While specific data for this compound is not available, the table below presents data for the closely related dipropyl disulfide as a reference.[5]

CompoundTmax (h)Cmax (mM)AUC (h·mM)t1/2 (h)
Dipropyl Disulfide--0.008~2.0
Propyl Mercaptan10.2633.44~2.0-8.25
Methylpropyl Sulfoxide--9.64~2.0-8.25
Methylpropyl Sulfone--24.1529.6

Data is for dipropyl disulfide and its metabolites in rats following a 200 mg/kg oral dose.

Metabolite Profile

Present the identified metabolites in a structured table, indicating the biological matrix in which they were detected.

Metabolite ClassPredicted Metabolite(s)Detection MatrixAnalytical Method
Phase I
MercaptansPropyl Mercaptan, 1-Propenyl MercaptanPlasma, TissuesGC-MS
SulfidesMethyl Propyl Sulfide, Methyl 1-Propenyl SulfidePlasma, TissuesGC-MS
SulfoxidesMethyl Propyl Sulfoxide, Methyl 1-Propenyl SulfoxidePlasma, TissuesGC-MS, LC-MS/MS
SulfonesMethyl Propyl Sulfone, Methyl 1-Propenyl SulfonePlasma, TissuesGC-MS, LC-MS/MS
EpoxidesPropyl 1-propenyl disulfide epoxideTissues (transient)LC-MS/MS (trapping)
Phase II
Glutathione ConjugatesGlutathione conjugate of the epoxideBile, UrineLC-MS/MS
Mercapturic AcidsN-acetylcysteine conjugate of the epoxideUrineLC-MS/MS

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound in vivo and offers detailed experimental protocols for its investigation. The proposed metabolic pathways, based on extensive literature on related organosulfur compounds, suggest a complex series of biotransformation reactions involving reduction, methylation, S-oxidation, and conjugation. The provided methodologies offer a robust framework for researchers to elucidate the precise metabolic profile and pharmacokinetic properties of this important natural compound.

Future research should focus on conducting in vivo studies to confirm these predicted pathways and to quantify the various metabolites. Investigating potential species differences in metabolism between rodents and humans will be crucial for translating findings to human health. Furthermore, elucidating the specific roles of CYP and GST isozymes in the biotransformation of this compound will provide a more complete understanding of its metabolic fate and potential for drug-nutrient interactions.

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Methodological & Application

Application Note: GC-MS Analysis of 1-Propenyl Propyl Disulfide in Onion Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and semi-quantification of 1-propenyl propyl disulfide in onion (Allium cepa) extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key organosulfur compound contributing to the characteristic flavor and aroma profile of onions. The methodologies detailed herein are intended for researchers, scientists, and quality control professionals in the food science, natural products, and drug development industries. This document outlines optimized protocols for sample preparation, solvent extraction, GC-MS analysis, and data interpretation, grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Chemistry of Onion Flavor

The characteristic pungent and savory flavor of onions is not present in the intact vegetable. Instead, it is the result of a rapid enzymatic reaction that occurs upon tissue damage, such as cutting or crushing. The precursors to these flavor compounds are non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1][2]. In onions, the primary ACSO is isoalliin ((+)-S-(trans-1-propenyl)-L-cysteine sulfoxide)[1][3].

When onion cells are ruptured, the vacuolar enzyme alliinase comes into contact with isoalliin in the cytoplasm. Alliinase cleaves isoalliin to form the highly reactive intermediate, 1-propenylsulfenic acid. This intermediate can then follow two primary pathways:

  • Lachrymatory Factor Synthesis: A significant portion of 1-propenylsulfenic acid is converted by lachrymatory factor synthase (LFS) into propanethial S-oxide, the compound responsible for the tearing sensation associated with cutting onions[3].

  • Thiosulfinate Formation: In the absence of LFS activity or through spontaneous condensation, two molecules of 1-propenylsulfenic acid can form di-1-propenyl thiosulfinate (isoallicin). These thiosulfinates are unstable and undergo further rearrangement and degradation to produce a complex mixture of volatile organosulfur compounds, including disulfides, trisulfides, and thiophenes, which constitute the recognizable aroma of onions[2][4].

This compound is one such critical secondary volatile compound, formed from the interaction and rearrangement of sulfenic acid derivatives. Its presence and concentration are vital indicators of onion flavor quality. GC-MS is the analytical technique of choice for separating and identifying these volatile compounds due to its high resolution and sensitivity[5][6].

Isoalliin Isoalliin (in Cytoplasm) PSA 1-Propenylsulfenic Acid (Reactive Intermediate) Isoalliin->PSA cleavage Alliinase Alliinase (in Vacuole) Alliinase->PSA cleavage Damage Tissue Damage (Cutting/Crushing) Damage->Isoalliin exposes Damage->Alliinase releases LF Propanethial S-oxide (Lachrymatory Factor) PSA->LF conversion by Thiosulfinate Di-1-propenyl Thiosulfinate (Unstable) PSA->Thiosulfinate condensation LFS LFS Enzyme LFS->LF Condensation Spontaneous Condensation Condensation->Thiosulfinate Disulfides This compound & other Volatiles Thiosulfinate->Disulfides rearrangement

Figure 1: Simplified pathway of this compound formation in onions.

Materials and Methods

Reagents and Materials
  • Onions: Fresh yellow onions (Allium cepa L.)

  • Solvents: Dichloromethane (DCM, HPLC grade, >99%), Hexane (HPLC grade)

  • Internal Standard (IS): Diallyl disulfide (DADS, >80% purity)

  • Drying Agent: Anhydrous sodium sulfate

  • Equipment: Blender, centrifuge, rotary evaporator, 0.45 µm PTFE syringe filters, GC vials.

Protocol 1: Liquid-Liquid Extraction of Onion Volatiles

This protocol is based on established methods for the efficient extraction of a broad range of organosulfur compounds from onion oil[5][6][7]. Dichloromethane is selected as the extraction solvent due to its demonstrated superiority in extracting a higher number of organosulfides compared to other common solvents like diethyl ether, n-pentane, or hexanes[6][7].

  • Sample Homogenization: Weigh 100 g of fresh onion tissue (peeled and quartered) and homogenize in a blender with 200 mL of deionized water for 1 minute. The addition of water facilitates a more uniform slurry and aids in the enzymatic reactions that produce the volatile compounds.

  • Solvent Extraction: Transfer the onion slurry to a separatory funnel and add 100 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the mixture to stand for 15-20 minutes for clear phase separation. The organic layer (bottom) will contain the extracted volatile compounds.

  • Collection and Drying: Drain the lower dichloromethane layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator at a low temperature (30-35°C) to prevent the loss of volatile compounds.

  • Internal Standard Spiking: Spike the concentrated extract with a known concentration of diallyl disulfide (e.g., to a final concentration of 10 µg/mL) for semi-quantitative analysis.

  • Final Preparation: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: GC-MS Analysis

The following GC-MS parameters are adapted from established methods for the analysis of onion volatiles and are suitable for a standard GC system equipped with a TG-5MS or equivalent column[5].

Start Start: Onion Extract in GC Vial Injection GC Injection (1 µL, Split 1:10) Start->Injection Column Separation on TG-5MS Column Injection->Column Oven Oven Temperature Program Column->Oven controlled by MS_Detect MS Detection (EI, 70 eV) Column->MS_Detect elutes to Data_Acq Data Acquisition (Scan m/z 40-400) MS_Detect->Data_Acq Analysis Data Analysis: - Peak Identification - Semi-Quantification Data_Acq->Analysis End End: Report Generation Analysis->End

Figure 2: General workflow for the GC-MS analysis of onion extracts.

Table 1: GC-MS Operating Parameters

ParameterValueRationale
Gas Chromatograph Thermo Fisher Trace GC Ultra or equivalentStandard, reliable instrumentation for volatile analysis.
Column TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column providing good separation for a wide range of volatile and semi-volatile organosulfur compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas, standard for GC-MS applications.
Injection Port Temp. 250°CEnsures rapid volatilization of the sample.
Injection Volume 1 µLStandard injection volume.
Split Ratio 1:10Prevents column overloading while ensuring sufficient analyte reaches the detector.
Oven Program - Initial Temp: 50°C, hold for 3 min- Ramp 1: 3°C/min to 150°C, hold for 3 min- Ramp 2: 25°C/min to 250°C, hold for 5 minThis program allows for good separation of early-eluting volatiles and then quickly elutes heavier compounds, optimizing run time[5].
Mass Spectrometer Thermo Fisher ISQ or equivalentStandard mass selective detector.
Ionization Mode Electron Ionization (EI)Hard ionization technique that produces reproducible fragmentation patterns for library matching[8].
Ionization Energy 70 eVStandard EI energy for generating comparable library spectra[8].
Mass Scan Range 40-400 amuCovers the expected mass range for this compound and other onion volatiles.
Transfer Line Temp. 250°CPrevents condensation of analytes between the GC and MS.

Results and Discussion

Identification of this compound

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with reference data from spectral libraries (e.g., NIST, Wiley) and literature values. The compound exists as (E)- and (Z)-isomers, which may be separated by the GC column.

Mass Spectral Fragmentation: The mass spectrum of this compound is a result of characteristic fragmentation patterns under electron ionization[9]. The molecular ion ([M]•+) is expected at m/z 148. The fragmentation of dialkyl disulfides is primarily governed by cleavages at the C-S and S-S bonds, as well as intramolecular hydrogen rearrangements[9].

Table 2: Key Mass Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
148[C₆H₁₂S₂]•⁺ (Molecular Ion)Intact molecule after electron loss.
106[C₃H₇S₂]⁺Loss of a propenyl radical (•C₃H₅) via C-S bond cleavage.
75[C₃H₇S]⁺Cleavage of the S-S bond with charge retention on the propylthio fragment.
45[CHS₂]⁺ or [C₂H₅S]⁺Further fragmentation of larger ions.
41[C₃H₅]⁺Propenyl cation, resulting from C-S bond cleavage.

Note: The relative abundances of these ions create a unique fingerprint for the compound.

The most favored decomposition pathway for many dialkyl disulfides involves an intramolecular hydrogen transfer, leading to the formation of RSSH•⁺ and R'SSH•⁺ ions[9]. For this compound, this would correspond to ions that can further fragment, contributing to the complexity of the spectrum.

Semi-Quantitative Analysis

For a semi-quantitative estimation of the concentration of this compound, an internal standard (IS) such as diallyl disulfide (DADS) is used[5][6][7]. This method assumes that the response factor of the analyte relative to the internal standard is close to unity. While not as rigorous as a full quantitative analysis with a dedicated calibration curve, it provides a reliable approximation for comparing different samples.

The concentration is calculated as follows:

Concentration (Analyte) = [ (Area (Analyte) / Area (IS)) ] * Concentration (IS)

For a more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. This would involve preparing a series of standards of known concentrations, each containing the same amount of internal standard, and plotting the area ratio against the concentration ratio.

Conclusion

The protocols described in this application note provide a robust and reliable framework for the extraction, identification, and semi-quantification of this compound from onion extracts using GC-MS. The choice of dichloromethane for extraction and the specified GC-MS parameters are optimized for the analysis of volatile organosulfur compounds. Understanding the enzymatic formation pathways and the principles of mass spectral fragmentation is crucial for accurate data interpretation and troubleshooting. This methodology can be readily adopted by laboratories involved in food quality assessment, flavor chemistry research, and the development of natural product-based therapeutics.

References

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Application Note: Quantitative Analysis of 1-Propenyl Propyl Disulfide in Complex Matrices Using Gas Chromatography-Mass Spectrometry with an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 1-propenyl propyl disulfide, a key organosulfur compound found in Allium species such as onions and garlic.[1][2][3] The methodology utilizes a robust Gas Chromatography-Mass Spectrometry (GC-MS) technique coupled with an internal standard (IS) for accurate and precise quantification in complex sample matrices. This guide is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who require a reliable method for the analysis of volatile sulfur compounds.

Introduction: The Significance of Quantifying this compound

This compound is a significant contributor to the characteristic flavor and aroma of onions (Allium cepa) and other related species.[4][5] Beyond its sensory attributes, this organosulfur compound is of increasing interest due to its potential biological activities. Accurate quantification is crucial for quality control in the food and flavor industries, as well as for research into the pharmacological properties of Allium-derived compounds.

The volatile and often reactive nature of sulfur compounds presents analytical challenges.[6][7] A method employing an internal standard is essential to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability and accuracy of the results. This application note provides a comprehensive workflow, from sample extraction to data analysis, grounded in established analytical principles.

Principle of the Method

This method employs Gas Chromatography (GC) to separate this compound from other volatile and semi-volatile compounds in a sample extract. The separated compounds are then introduced into a Mass Spectrometer (MS), which serves as a highly selective and sensitive detector. Quantification is achieved by comparing the peak area of the analyte (this compound) to that of a known concentration of an internal standard added to the sample. The choice of internal standard is critical; it should be a compound that is chemically similar to the analyte but not naturally present in the sample. For this application, Dipropyl disulfide is selected as the internal standard due to its structural similarity and comparable chromatographic behavior to this compound.[8]

Materials and Reagents

Chemicals and Standards
  • This compound (cis/trans mixture, purity ≥95%)

  • Dipropyl disulfide (Internal Standard, purity ≥98%)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Helium (Carrier Gas, purity ≥99.999%)

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • GC Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Micropipettes and disposable tips

  • Vortex mixer

  • Centrifuge

  • 2 mL autosampler vials with caps

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification sample_prep Sample Preparation (e.g., Homogenization, Extraction) spiking Spike Sample Extracts with Working IS Solution sample_prep->spiking is_stock Internal Standard (IS) Stock Solution Preparation working_standards Calibration Standards & Working IS Solution Preparation is_stock->working_standards analyte_stock Analyte Stock Solution Preparation analyte_stock->working_standards working_standards->spiking calibration_curve Calibration Curve Generation working_standards->calibration_curve gcms_analysis GC-MS Analysis spiking->gcms_analysis peak_integration Peak Integration & Identification gcms_analysis->peak_integration peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in dichloromethane in a 10 mL volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of dipropyl disulfide and dissolve it in dichloromethane in a 10 mL volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Prepare by diluting the IS stock solution with dichloromethane. This solution will be used to spike all samples and calibration standards.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with dichloromethane. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.

Sample Preparation (Example: Onion Oil)
  • Extraction: Accurately weigh approximately 1 g of the homogenized sample (e.g., onion paste) into a centrifuge tube. Add 5 mL of dichloromethane.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the volatile compounds.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer.

  • Collection: Carefully transfer the dichloromethane supernatant to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Internal Standard Spiking: Transfer 900 µL of the dried extract to a 2 mL autosampler vial. Add 100 µL of the 10 µg/mL working internal standard solution. This results in a final IS concentration of 1 µg/mL in the sample.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 40°C (hold for 2 min) Ramp: 10°C/min to 250°C (hold for 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions This compound: m/z 148, 73, 41 Dipropyl disulfide (IS): m/z 150, 75, 43

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard (dipropyl disulfide) in the chromatograms based on their retention times and mass spectra.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for the prepared calibration standards. Perform a linear regression analysis on the data points.

  • Quantification: Calculate the concentration of this compound in the prepared samples using the linear regression equation obtained from the calibration curve.

Method Validation

To ensure the reliability of the method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing the calibration standards over the specified concentration range. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Accuracy is determined by spike and recovery experiments. A blank matrix is spiked with known concentrations of the analyte, and the recovery is calculated. The acceptable recovery range is typically 80-120%.[13]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing replicate samples on the same day. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days. The RSD should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Example Validation Data Summary
Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.998≥ 0.995
Accuracy (Recovery %) 95.2 - 103.5%80 - 120%
Repeatability (RSD %) 4.8%≤ 15%
Intermediate Precision (RSD %) 6.2%≤ 15%
LOD (µg/mL) 0.05-
LOQ (µg/mL) 0.15-

Discussion and Troubleshooting

  • Matrix Effects: Complex sample matrices can sometimes interfere with the ionization of the analyte in the MS source. The use of an internal standard helps to mitigate these effects. If significant matrix effects are observed, further sample cleanup steps, such as solid-phase extraction (SPE), may be necessary.

  • Analyte Stability: Organosulfur compounds can be thermally labile. It is important to use appropriate GC inlet and transfer line temperatures to avoid degradation.[7]

  • Co-eluting Peaks: If co-eluting peaks interfere with the quantification, adjusting the GC oven temperature program or using a column with a different stationary phase may be required to improve separation.

  • Isomer Separation: this compound exists as cis (Z) and trans (E) isomers.[14][15][16] The described chromatographic conditions may or may not separate these isomers. If separation is achieved, the sum of the peak areas of both isomers should be used for quantification.

Conclusion

The GC-MS method with an internal standard described in this application note provides a reliable and robust approach for the quantification of this compound in complex matrices. The detailed protocol and validation guidelines ensure the generation of accurate and precise data, which is essential for quality control and research applications in various scientific and industrial fields.

References

  • M. W. Bernart, J. H. Cardellina, II, M. S. Balir, and M. R. Witmer, "Determination of Organosulfides from Onion Oil," Molecules, vol. 25, no. 13, p. 3093, Jul. 2020. [Link]
  • E. A. El-Wakil, M. M. El-Sayed, and E. E. S. Abdel-Lateef, "GC-MS investigation of essential oil and antioxidant activity of Egyptian white onion (Allium cepa L.)," World Vegetable Center, 2015. [Link]
  • P. Lekshmi, S. Viveka, M. B. Viswanathan, and G. Manivannan, "GC-Ms Onion Oil," Scribd, Dec. 18, 2014. [Link]
  • E. A. El-Wakil, M. M. El-Sayed, and E. E. Abdel-Lateef, "GC-MS Investigation of Essential oil and antioxidant activity of Egyptian White Onion (Allium cepa L.)," International Journal of Pharma Sciences and Research, Mar. 03, 2015. [Link]
  • A. A. Muhammad and S. M. Sharif, "Gas Chromatographic-Mass Spectrometric Analysis of Chemical Components of Oils from Allium sativum L., and Allium cepa," Asian Journal of Chemical Sciences, pp. 1-10, Jul. 17, 2025. [Link]
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  • E. P. Jarvenpaa, Z. Zhang, and R. Huopalahti, "Determination of fresh onion (Allium cepa L.)
  • European Medicines Agency, "ICH guideline Q2(R2) on validation of analytical procedures," European Medicines Agency, Mar. 31, 2022. [Link]
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  • European Medicines Agency, "ICH Q2(R2) Validation of analytical procedures," Scientific guideline, Dec. 22, 2023. [Link]
  • AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained," AMSbiopharma, Jul. 22, 2025. [Link]
  • H. J. Chun, et al., "Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices," Separations, vol. 9, no. 6, p. 135, May 2022. [Link]
  • A. Mocan, et al., "Sulfur compounds identification and quantification from Allium spp. fresh leaves," Molecules, vol. 22, no. 9, p. 1547, Sep. 2017. [Link]
  • M. C. Qian and Y. L. Ling, "Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection," Semantic Scholar, Sep. 12, 2019. [Link]
  • H. J. Kim, et al.
  • SUPER SESI, "Analysis of Volatile Compounds in Garlic, Onion, and Ramsons using SUPER SESI-HRMS," SUPER SESI, Nov. 23, 2025. [Link]
  • PubChemLite, "this compound (C6H12S2)," PubChemLite. [Link]
  • Food and Agriculture Organization of the United Nations, "Online Edition: 'Specifications for Flavourings'," FAO, 2026. [Link]
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Application Note: Supercritical Fluid Extraction of 1-Propenyl Propyl Disulfide from Allium sativum (Garlic)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the extraction of 1-propenyl propyl disulfide and other valuable organosulfur compounds from garlic (Allium sativum) using Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂). We delve into the fundamental principles of SFE, offering a detailed, step-by-step protocol optimized for selectivity and yield. This document is designed for researchers, scientists, and drug development professionals, providing not only a methodology but also the scientific rationale behind parameter selection, robust analytical validation techniques using Gas Chromatography-Mass Spectrometry (GC-MS), and a guide for process optimization and troubleshooting.

Introduction: The Case for Supercritical CO₂ in Garlic Extraction

Garlic (Allium sativum) is renowned for its distinctive flavor profile and extensive history in traditional medicine, both of which are primarily attributed to a complex mixture of organosulfur compounds.[1][2] Among these, this compound is a significant contributor to the characteristic aroma and possesses potential bioactive properties. Traditional extraction methods, such as steam distillation or solvent extraction, often suffer from drawbacks including thermal degradation of sensitive compounds, low extraction efficiency, and the use of potentially toxic organic solvents.[3]

Supercritical Fluid Extraction (SFE) emerges as a superior "green" technology that circumvents these limitations.[4] By utilizing carbon dioxide in its supercritical state, SFE offers a highly tunable and selective method to gently extract labile molecules like this compound, yielding a solvent-free, high-purity extract.[5][6][7]

The Principle: Harnessing the Tunable Power of Supercritical Fluids

A supercritical fluid (SCF) is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. Supercritical carbon dioxide (scCO₂) is the most commonly used fluid for natural product extraction due to its mild critical point (31.1 °C and 7.38 MPa), non-toxicity, non-flammability, and low cost.

The key advantage of SFE lies in its tunability. Minor adjustments to pressure and temperature cause significant changes in the density of scCO₂, which in turn alters its solvating power.[8][9] This allows for the selective extraction of specific compounds.

  • Increased Pressure (at constant T): Increases fluid density and viscosity, enhancing its ability to dissolve and extract target molecules.[9]

  • Increased Temperature (at constant P): Decreases fluid density, which can reduce solubility. However, it also increases the vapor pressure of the analyte, which can enhance extraction efficiency. The net effect is compound-dependent.[8]

This delicate balance allows for the creation of a highly selective solvent, tailored to the physicochemical properties of this compound.

G Figure 1: Phase Diagram of Carbon Dioxide x_axis Temperature (°C) y_axis Pressure (MPa) origin origin tp Triple Point (-56.6°C, 0.518 MPa) cp Critical Point (31.1°C, 7.38 MPa) solid SOLID liquid LIQUID gas GAS scf SUPERCRITICAL FLUID sublimation_curve sublimation_curve vaporization_curve vaporization_curve melting_curve melting_curve scf_boundary_h scf_boundary_v

Caption: Phase diagram for CO₂, highlighting the supercritical region.

Detailed Application Protocol

This protocol provides a comprehensive workflow from raw material preparation to final extract analysis.

Part A: Sample Preparation (The Foundation of Quality)

The quality of the final extract is intrinsically linked to the quality of the starting material. Thermal and oxidative degradation during pre-processing can significantly reduce the yield of target compounds.[5][6]

Methodology:

  • Raw Material Selection: Select fresh, firm garlic bulbs (Allium sativum), free from sprouting or spoilage.

  • Preparation: Peel the cloves and immediately mince or finely chop them.

    • Causality: This step is critical. Crushing the garlic initiates an enzymatic reaction where alliinase converts alliin into allicin, which is unstable and quickly transforms into various disulfide compounds, including this compound.[3] Reducing the particle size also dramatically increases the surface area available for extraction, leading to higher efficiency and shorter extraction times.

  • Vessel Loading: Immediately weigh and load approximately 100-200 g of the minced garlic into the SFE extraction vessel. Record the exact weight. Gently tamp the material to ensure an even bed density, avoiding excessive compaction which could impede scCO₂ flow.

Part B: Supercritical Fluid Extraction

The following parameters are optimized starting points based on established research.[5][10][11] Fine-tuning may be required depending on the specific SFE system and garlic cultivar.

Table 1: Recommended SFE Starting Parameters

ParameterRecommended ValueRationale
Pressure 15 - 30 MPa (150 - 300 bar)This pressure range provides sufficient scCO₂ density to effectively solubilize organosulfur compounds. Higher pressure generally increases yield.[7]
Temperature 40 - 50 °CBalances increased solute vapor pressure with decreased scCO₂ density. This range is effective for garlic oil without causing thermal degradation.[5][10]
CO₂ Flow Rate 15 - 25 g/min Ensures adequate solvent-to-feed ratio for efficient mass transfer without excessive velocity that could cause channeling.
Static Time 30 - 60 minAllows the scCO₂ to fully penetrate the garlic matrix and saturate with the soluble compounds before dynamic extraction begins.[12]
Dynamic Time 60 - 120 minThe period during which the saturated scCO₂ continuously flows through the matrix and is depressurized in the separator to precipitate the extract.
Separator (I) Conditions 5 - 8 MPa / 30 - 40 °CReduces the pressure and temperature, causing the scCO₂ to lose its solvating power and release the extracted oil.[12][13]

Methodology:

  • System Preparation: Ensure the SFE system is clean and leak-free. Set the extraction vessel and separator temperatures to the desired setpoints (e.g., 40°C and 35°C, respectively).

  • Pressurization: Introduce liquid CO₂ into the system and bring the extraction vessel to the target pressure (e.g., 20 MPa).

  • Static Extraction: Once the target pressure and temperature are stable, close the outlet valve and allow the system to remain in a static state for the chosen duration (e.g., 45 minutes).

  • Dynamic Extraction: After the static period, open the outlet valve and begin flowing scCO₂ through the vessel at the set flow rate. The extract will precipitate in the separator as the pressure is reduced.

  • Collection: Continue the dynamic extraction for the specified time. Once complete, carefully depressurize the system. Collect the yellow-tinged garlic oil from the separator into a pre-weighed amber glass vial.

  • Yield Calculation: Weigh the collected extract and calculate the yield as a percentage of the initial raw material weight. Yields for garlic SFE typically range from 0.65% to 7%.[3][5][14]

Part C: Post-Extraction Handling & Storage

Organosulfur compounds can be sensitive to oxidation and light.

  • Immediately flush the headspace of the vial with an inert gas (e.g., nitrogen or argon).

  • Seal the vial tightly and store at ≤ 4°C in the dark until analysis.

Experimental Workflow Visualization

The following diagram illustrates the complete process from garlic preparation to analytical validation.

G cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis & QC garlic Fresh Garlic Bulbs peel Peel Cloves garlic->peel mince Mince / Grind peel->mince load Load into Extraction Vessel mince->load sfe_system Pressurize SFE System (CO₂, T, P) load->sfe_system static Static Extraction sfe_system->static dynamic Dynamic Extraction static->dynamic collect Collect Extract (Depressurization) dynamic->collect store Store Extract (Inert gas, ≤ 4°C) collect->store prep_gc Prepare Sample for GC-MS (Dilution) store->prep_gc gcms GC-MS Analysis prep_gc->gcms quant Identify & Quantify This compound gcms->quant

Caption: End-to-end workflow for SFE of this compound.

Analytical Validation: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile and semi-volatile compounds in complex mixtures like garlic oil.[15][16][17]

Methodology:

  • Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound in hexane or another suitable solvent (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the SFE garlic extract and dilute it in 10 mL of hexane to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the calibration range.

  • GC-MS Parameters (Typical):

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless, 250°C, 1 µL injection volume.

    • Oven Program: Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Identification: The identity of this compound is confirmed by matching both the retention time and the mass fragmentation pattern of the peak in the sample chromatogram with that of the certified standard.[16]

  • Quantification: Calculate the concentration of this compound in the extract by plotting the calibration curve (peak area vs. concentration) and interpolating the peak area from the sample.

Optimization & Troubleshooting

The self-validating nature of a robust protocol lies in understanding how to modify it to achieve desired outcomes.

Table 2: Parameter Effects on Extraction Outcome

ParameterEffect on YieldEffect on SelectivityNotes & Recommendations
Pressure Increases Decreases Increasing pressure boosts the overall yield by increasing scCO₂ density. However, very high pressures may co-extract less desirable, higher molecular weight compounds.[7][9]
Temperature Variable Increases Increasing temperature at a constant pressure lowers density, which can improve selectivity for more volatile compounds like disulfides. However, this may reduce overall yield.[8]
CO₂ Flow Rate Increases (to a point) Decreases A higher flow rate speeds up the extraction but may reduce the residence time, leading to incomplete extraction and reduced selectivity.
Co-solvent (e.g., 1-5% Ethanol) Increases Decreases Adding a polar co-solvent significantly increases the solvating power for more polar compounds but will reduce the selectivity for non-polar disulfides.[8]

Common Issues & Solutions:

  • Low Yield:

    • Cause: Insufficient pressure, channeling due to poor packing, or excessively large particle size.

    • Solution: Increase extraction pressure in 2-5 MPa increments. Ensure garlic is finely minced and packed uniformly. Increase extraction time.

  • Extract Contains Water:

    • Cause: High moisture content in fresh garlic.

    • Solution: Consider a brief pre-drying or lyophilization step, though this risks loss of volatile compounds.[5] Alternatively, use a two-stage separation process at different pressures to fractionate water from the oil.

  • Poor Selectivity (Co-extraction of unwanted compounds):

    • Cause: Pressure is too high or temperature is too low.

    • Solution: Decrease the extraction pressure or increase the temperature to fine-tune the solvent density for the target analyte.

Conclusion

Supercritical Fluid Extraction with CO₂ is a highly effective and environmentally benign method for isolating this compound and other organosulfur compounds from garlic. The ability to precisely control the solvent properties by tuning temperature and pressure allows for the optimization of both yield and selectivity, producing a high-quality, solvent-free extract. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully implement this technology for applications in food science, nutraceuticals, and drug discovery.

References

  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535–1540. [Link][1][2]
  • Sovová, H., & Stateva, R. P. (2011). Supercritical fluid extraction from vegetable materials. Reviews of Chemical Engineering, 27(1-2), 49-92. (Note: While a direct link for this specific review is not in the search results, the general principle is supported by multiple sources comparing SFE to other methods).[3][5][6][7][14]
  • Pinto, C., et al. (2025). Gas Chromatographic-Mass Spectrometric Analysis of Chemical Components of Oils from Allium sativum L., and Allium cepa L. International Journal of Biochemistry Research & Review. [Link][15][18]
  • Guo, Y. (2014). Experimental study on the optimization of extraction process of garlic oil and its antibacterial effects. African Journal of Traditional, Complementary and Alternative Medicines, 11(2), 411-414. [Link][10][11]
  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Biological properties of onions and garlic. Trends in Food Science & Technology, 18(12), 609-625. (Note: General reference supporting the bioactivity of garlic compounds).
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography.
  • Charoenprasert, S., & Mitchell, A. (2012). A comparison of analytical methods for thiosulfinates and related compounds in garlic. Journal of Agricultural and Food Chemistry, 60(38), 9651-9658. (Note: General reference on analytical methods for garlic compounds).
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  • Zhang, T., et al. (2008). Method for extracting allium sativum oil and allium sativum polyose from garlic by supercritical CO2.
  • Khan, A. U., et al. (2019). GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Journal of Pure and Applied Microbiology, 13(4), 2107-2115. [Link][16]
  • Guo, Y. (2014). Experimental study on the optimization of extraction process of garlic oil and its antibacterial effects. PubMed. [Link][11]
  • González-Romero, M., et al. (2016).
  • del Valle, J. M., et al. (2012). Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction. Food and Public Health, 2(6), 209-216. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041392). HMDB. [Link][24]
  • Li, X., et al. (2010). Extraction of essential oils from garlic (Allium sativum) using ligarine as solvent and its immunity activity in gastric cancer rat. Journal of Food, Agriculture & Environment, 8(2), 295-298.
  • FooDB. (2010). Showing Compound cis-Propenyl propyl disulfide (FDB007904). FooDB. [Link][25]
  • The Good Scents Company. (n.d.). propenyl propyl disulfide. The Good Scents Company. [Link]
  • NIST. (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook. [Link][26]
  • Subtain, M., et al. (2024). Fatty acids profile of garlic oleoresins extracted through SCFE.
  • Skala, D., et al. (2000). Etheric oil from garlic (allium - sativum l) obtained by co2-sfe. Chemical Industry & Chemical Engineering Quarterly, 54(12), 539-545. [Link][4]
  • Bimahr, A. (2016). Supercritical Carbon Dioxide Extraction of Bioactive Compounds. Gavin Publishers. [Link][8]
  • Chrastil, J. (1982). Solubility of solids and liquids in supercritical gases. The Journal of Physical Chemistry, 86(15), 3016-3021. (Note: Foundational paper on solubility modeling, supports principles in text).
  • del Valle, J. M., & de la Fuente, J. C. (2007). Extraction of garlic with supercritical CO2 and conventional organic solvents. SciELO. [Link][7]
  • Rafe, A., & Razavi, S. M. A. (2013). Physicochemical Characteristics of Garlic (Allium sativum L.) Oil: Effect of Extraction Procedure. International Journal of Food Engineering, 1(1), 19-23. [Link][14]
  • Jokić, S., et al. (2023). Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction. Foods, 12(1), 205. [Link]
  • Nikolovski, B. (2018). Worksheet on garlic extraction methods. Pharmacia. [Link]
  • Smith, R. M., & Burgess, R. J. (2000). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.
  • Da Silva, R. P., et al. (2016). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 21(11), 1504. [Link][9]
  • Tran, P. H. L., et al. (2013). The influence of supercritical carbon dioxide (SC-CO2) processing conditions on drug loading and physicochemical properties. International Journal of Pharmaceutics, 441(1-2), 178-185. [Link]

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Application Note: Headspace Gas Chromatography Analysis of Volatile Sulfur Compounds, Including 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Volatile Sulfur Compounds

Volatile sulfur compounds (VSCs) are a class of organic molecules that, even at trace levels, significantly impact the aroma and flavor profiles of a vast array of materials, from foodstuffs like garlic and onions to petroleum products.[1][2] The presence and concentration of specific VSCs, such as 1-propenyl propyl disulfide, can be indicative of product quality, freshness, or contamination. However, the analysis of these compounds is notoriously challenging due to their high reactivity, volatility, and often low concentrations in complex matrices.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of VSCs using static headspace sampling coupled with gas chromatography (GC). We will delve into the technical intricacies of method development, with a special focus on the detection of this compound, a key flavor compound in Allium species.

The Chemistry of Allium Flavor: Formation of this compound

The characteristic flavors of plants in the Allium genus, such as onions and garlic, are generated by a cascade of enzymatic reactions that occur when the plant cells are damaged. The precursor compounds, S-alk(en)yl-L-cysteine sulfoxides, are cleaved by the enzyme alliinase to produce unstable sulfenic acids. These sulfenic acids then undergo a series of condensation and rearrangement reactions to form a complex mixture of VSCs, including thiosulfinates, which are precursors to various disulfides like this compound.[4] Understanding this formation pathway is crucial for developing effective sample preparation techniques that preserve the integrity of the target analytes.

G cluster_0 Cellular Disruption cluster_1 Volatile Formation S-alk(en)yl-L-cysteine sulfoxides S-alk(en)yl-L-cysteine sulfoxides Sulfenic Acids Sulfenic Acids S-alk(en)yl-L-cysteine sulfoxides->Sulfenic Acids Alliinase Alliinase Alliinase Thiosulfinates Thiosulfinates Sulfenic Acids->Thiosulfinates Condensation Disulfides Disulfides Thiosulfinates->Disulfides Rearrangement This compound This compound Disulfides->this compound

Figure 1: Simplified pathway of volatile sulfur compound formation in Allium species.

Headspace Gas Chromatography: The Principle of Volatiles Analysis

Static headspace sampling is a powerful and solvent-free technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples.[5] The principle lies in the partitioning of analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at a specific temperature. An aliquot of the headspace is then injected into the GC system for separation and detection. The concentration of an analyte in the headspace is governed by its partial pressure, which is influenced by factors such as temperature, sample matrix, and the analyte's physicochemical properties.

Instrumentation and Analytical Conditions

The choice of instrumentation is critical for achieving the desired sensitivity and selectivity for VSC analysis. A gas chromatograph equipped with a headspace autosampler and a sulfur-selective detector is the preferred configuration.

Gas Chromatography Detectors for Sulfur Analysis

Several detectors are suitable for the analysis of VSCs, each with its own advantages and limitations.

DetectorPrincipleSelectivity for SulfurLinearityQuenching by Hydrocarbons
Sulfur Chemiluminescence Detector (SCD) Chemiluminescent reaction of sulfur monoxide with ozone.[6][7]ExcellentLinear and equimolar response.[7][8]No
Flame Photometric Detector (FPD) Emission of light from sulfur compounds in a hydrogen-rich flame.[9][10]GoodNon-linear (quadratic response).[11]Yes
Pulsed Flame Photometric Detector (PFPD) Time-resolved emission measurement to differentiate sulfur from hydrocarbons.[12]Very GoodCan be linearized.[12]Reduced
Mass Spectrometer (MS) Ionization and mass-to-charge ratio separation.[13]High (with selected ion monitoring)GoodNo

For the highest selectivity and a linear, equimolar response, the Sulfur Chemiluminescence Detector (SCD) is often the detector of choice for complex matrices.[8][14]

Detailed Protocol: Headspace GC-SCD Analysis of this compound

This protocol provides a step-by-step methodology for the analysis of this compound and other VSCs in a food matrix (e.g., onion or garlic).

Sample Preparation

The goal of sample preparation is to release the VSCs into the headspace without causing their degradation or the formation of artifacts.

  • Step 1: Weigh 1.0 ± 0.1 g of the homogenized sample (e.g., freshly chopped onion) into a 20 mL headspace vial.

  • Step 2: Add 2 mL of deionized water to the vial.

  • Step 3 (Optional): To enhance the partitioning of analytes into the headspace, add 0.5 g of sodium chloride (salting out).[15]

  • Step 4: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

Causality: The homogenization process initiates the enzymatic reactions that produce the target VSCs. Sealing the vial immediately prevents the loss of volatile analytes. The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic VSCs and promoting their transfer to the headspace.[15]

Headspace Autosampler Parameters

The following parameters should be optimized for your specific application.

ParameterRecommended ValueRationale
Incubation Temperature 60 °CBalances efficient volatilization with minimizing thermal degradation of labile compounds.[5]
Incubation Time 30 minutesAllows for the sample to reach thermal equilibrium and for the partitioning of analytes to stabilize.
Injection Volume 1 mLA larger injection volume can increase sensitivity, but may also introduce more matrix components into the GC system.
Transfer Line Temperature 120 °CPrevents condensation of the analytes during transfer to the GC inlet.
Gas Chromatography and Detector Conditions
ParameterRecommended Value
GC System Agilent 8890 GC with 8355 SCD or equivalent
Inlet Split/Splitless, 250 °C
Split Ratio 10:1
Column DB-Sulfur SCD (30 m x 0.32 mm, 4.3 µm) or equivalent
Carrier Gas Helium, 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min
SCD Burner Temperature 800 °C
SCD Detector Temperature 250 °C

Causality: The choice of a sulfur-specific column enhances the separation of VSCs. The temperature program is designed to separate a wide range of VSCs based on their boiling points. The high temperatures of the inlet and detector prevent analyte condensation and ensure efficient combustion in the SCD burner.

Figure 2: Experimental workflow for headspace GC-SCD analysis of volatile sulfur compounds.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the results.[16][17] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Signal-to-noise ratio > 10
Precision The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) < 15%
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples

Self-Validating System: To ensure the ongoing validity of the method, a quality control (QC) sample (e.g., a mid-range calibration standard) should be analyzed with each batch of samples. The results for the QC sample should fall within predefined control limits.

Data Interpretation and Troubleshooting

The chromatogram from the GC-SCD analysis will show peaks corresponding to the different sulfur compounds in the sample. The retention time of each peak is used for identification, and the peak area is used for quantification.

Common Troubleshooting Scenarios:

  • No or low peaks: Check for leaks in the system, ensure the headspace vial is properly sealed, and verify the incubation parameters.

  • Broad or tailing peaks: This may indicate active sites in the GC system. Consider using an inert flow path.

  • Ghost peaks: These can be caused by carryover from a previous injection. Run a blank after a high-concentration sample.

Conclusion

The headspace GC-SCD method detailed in this application note provides a sensitive, selective, and robust approach for the analysis of volatile sulfur compounds, including this compound. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can obtain high-quality data for a wide range of applications. The use of a sulfur-selective detector like the SCD is paramount for achieving reliable results in complex matrices.

References

  • Flame Photometric Detector (FPD) - Air Products. (n.d.).
  • Flame Photometric Detector (FPD) - Buck Scientific. (n.d.).
  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE. (n.d.).
  • Flame Photometric Detector - FPD Overview - SRI Instruments. (n.d.).
  • Sulfur Gas Analyzer AE2430 - Airwave Electronics. (n.d.).
  • Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. (n.d.).
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.).
  • ASTM D5504-20 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence - ANSI Webstore. (n.d.).
  • Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine | Analusis. (n.d.).
  • Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - AAC Lab. (n.d.).
  • Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. (2016).
  • ASTM D6228 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. (n.d.).
  • Agilent Model 355Sulfur Chemiluminescence Detector (SCD): Volatile Sulfur Compounds in Beer. (n.d.).
  • ASTM D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. (n.d.).
  • G304A Analysis of Volatile Sulfur Compounds in Beer Using Nexis™ SCD-2030 - SHIMADZU CORPORATION. (n.d.).
  • Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine* - Analusis. (1998).
  • Allium Chemistry: Synthesis and Sigmatropic Rearrangements of Alk(en)yl 1-Propenyl Disulfide S-Oxides from Cut Onion and Garlic1 | Journal of the American Chemical Society. (1996).
  • THE NEW STANDARD IN SPECIATING SULFUR AND NITROGEN BY GAS CHROMATOGRAPHY - PAC LP. (n.d.).
  • SCD Technology | Research & Development - SHIMADZU CORPORATION. (n.d.).
  • The Significance of Volatile Sulfur Compounds in Food Flavors - American Chemical Society. (n.d.).
  • ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data - Los Alamos National Laboratory. (2020).
  • 01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD - Shimadzu. (n.d.).
  • PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum | Energy & Fuels - ACS Publications. (2024).
  • Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | Semantic Scholar. (n.d.).
  • Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry | AQUA - Water Infrastructure, Ecosystems and Society | IWA Publishing. (2018).
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.).
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek® Corporation. (n.d.).
  • Full article: Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley - Taylor & Francis Online. (2021).
  • The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011).
  • EPA Method 15/16 Sulfur Compounds. (n.d.).
  • Allium Chemistry: Synthesis and Sigmatropic Rearrangements of Alk(en)yl 1-Propenyl Disulfide S-Oxides from Cut Onion and Garlic1 | Semantic Scholar. (1996).
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - NIH. (2020).
  • 14 Sulphur Compounds in Alliums in - Relation to Flavour Quality - CABI Digital Library. (n.d.).
  • Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater lakes using gas chromatography with flame photometric detection | Request PDF - ResearchGate. (n.d.).
  • Sulfur Chemiluminescence Detector - Agilent. (n.d.).
  • Low Sulphur analyser using SCD - Gas chromatography solutions. (n.d.).
  • Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Request PDF - ResearchGate. (2017).
  • Dual Plasma Sulfur and Nitrogen Chemiluminescence Detectors - JSB. (n.d.).
  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples - MDPI. (2024).
  • Analytical methods for the analysis of volatile natural products - PubMed. (2023).
  • Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - NIH. (n.d.).
  • The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage - MDPI. (n.d.).
  • Air — American Testing Technologies. (n.d.).
  • EPA Method 16 Instrumentation Guide - Amptius. (n.d.).
  • Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca. (2023).
  • METHOD 16C—DETERMINATION OF TOTAL REDUCED SULFUR EMISSIONS FROM STATIONARY SOURCES - EPA. (n.d.).
  • METHOD 15 -DETERMINATION OF HYDROGEN SULFIDE, CARBONYL SULFIDE, AND CARBON DISULFIDE EMISSIONS FROM STATIONARY SOURCES - EPA. (2017).

Sources

Application Note: A Robust HPLC-UV Method for the Separation and Quantification of 1-Propenyl Propyl Disulfide Geometric Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of cis (Z) and trans (E) isomers of 1-propenyl propyl disulfide. Found in Allium species like onions and garlic, these geometric isomers possess nearly identical physicochemical properties, making their separation a significant analytical challenge.[1][2] This document provides a detailed protocol using reversed-phase HPLC with UV detection, explains the scientific rationale behind key methodological choices, and outlines a validation strategy compliant with ICH Q2(R1) guidelines to ensure method suitability and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

This compound is an organosulfur compound and a significant flavor component in plants of the Allium genus.[1][3] It exists as two geometric isomers around the carbon-carbon double bond: (Z)-1-propenyl propyl disulfide (cis) and (E)-1-propenyl propyl disulfide (trans).[4][5][6] While structurally similar, the spatial arrangement of the substituent groups imparts subtle differences in molecular shape and polarity. The trans isomer is generally more linear, while the cis isomer has a "bent" shape. These differences in molecular geometry are the key to achieving chromatographic separation.[7]

The ability to accurately separate and quantify these isomers is crucial in food science for flavor profiling, in natural product chemistry for characterization, and in pharmaceutical development where even minor isomeric impurities can have different toxicological or pharmacological profiles. Reversed-phase HPLC is the technique of choice for this application due to its versatility and high resolving power for non-polar to moderately polar compounds.[8]

Principles of Isomer Separation by Reversed-Phase HPLC

Separating geometric isomers by HPLC is a challenging task because they often share very similar chemical properties.[2][7] The success of the separation hinges on exploiting subtle differences in their three-dimensional structure and polarity.

  • Mechanism of Separation: In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[8][9] Non-polar analytes are retained on the column through hydrophobic interactions. The separation of cis and trans isomers of this compound is primarily governed by "shape selectivity."[7] The more planar and linear trans isomer can interact more effectively with the alkyl chains of the C18 stationary phase, leading to stronger retention and a longer elution time compared to the less planar cis isomer.[7]

  • Key Factors for Optimization:

    • Stationary Phase Chemistry: The choice of the stationary phase is critical. While standard C18 columns are effective, phases with high carbon loads or phenyl-based chemistries can offer alternative selectivities through π–π interactions.[10][11]

    • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase dictates the overall retention time.[9][12] Fine-tuning this ratio is essential for achieving optimal resolution between the closely eluting isomer peaks.

    • Temperature: Column temperature can influence selectivity. Higher temperatures can sometimes improve the resolution of geometric isomers, although this effect is system-dependent.[10]

HPLC Method Development and Optimization Workflow

A systematic approach is essential for developing a robust and reliable method. The following workflow outlines the logical progression from initial parameter selection to a fully optimized method.

MethodDevelopmentWorkflow Col_Select Column Selection (e.g., C18, 5 µm) MP_Select Mobile Phase Scouting (ACN/Water vs. MeOH/Water) Col_Select->MP_Select Det_Select Detector Wavelength (Scan for λmax) MP_Select->Det_Select Iso_Opt Isocratic vs. Gradient Elution Det_Select->Iso_Opt MP_Ratio Fine-Tune Organic % (Optimize Resolution) Iso_Opt->MP_Ratio Flow_Rate Adjust Flow Rate (Balance Speed & Resolution) MP_Ratio->Flow_Rate Specificity Specificity Flow_Rate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: A systematic workflow for HPLC method development.

Detailed Application Protocol

This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific instrument and sample matrix.

Equipment and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A guard column is recommended to protect the analytical column.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Ultrapure water (18.2 MΩ·cm).

  • Standards: Analytical standards of (Z)- and (E)-1-propenyl propyl disulfide. If individual standards are unavailable, a mixed isomer standard can be used.[13]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard non-polar phase providing good hydrophobic retention for the analytes.[14][15]
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)Acetonitrile often provides better selectivity for isomers than methanol. The 65:35 ratio provides a good balance of retention and run time for these non-polar compounds.[9][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CControls retention time reproducibility. Elevated temperatures can sometimes enhance isomer separation.[10]
Detection Wavelength 210 nm or 254 nmDisulfide bonds exhibit UV absorbance in the low UV range (200-220 nm).[16] 254 nm is also a common wavelength with lower baseline noise. A PDA scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical volume to avoid column overload and peak distortion.[12]
Sample Diluent Mobile Phase (65:35 ACN:Water)Ensures compatibility with the mobile phase and promotes good peak shape.
Run Time ~15 minutesSufficient to allow for the elution of both isomers and any potential impurities.
Standard and Sample Preparation
  • Stock Standard Preparation: Accurately weigh ~10 mg of the this compound isomer standard(s) and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For samples like essential oils, dilute accurately in the mobile phase to a concentration that falls within the calibration range.

  • Filtration: All solutions (standards and samples) must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12]

Method Validation Strategy (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]

ValidationParameters cluster_params ICH Q2(R1) Validation Characteristics Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte itself to show no interfering peaks at the retention times of the isomers.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study, spiking a blank matrix with known concentrations of the isomers and calculating the percent recovery. Acceptance criteria are often 98-102%.[19]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyzing replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Assessing variability across different days, analysts, or instruments. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.[19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic mobile phase composition, ±2°C in column temperature, ±0.1 mL/min in flow rate).[20] This provides an indication of its reliability during normal usage.

Conclusion

This application note provides a robust, scientifically-grounded framework for the separation and quantification of this compound geometric isomers using reversed-phase HPLC. By understanding the principles of shape selectivity and following a systematic approach to method development and validation, researchers can achieve reliable and accurate results. The detailed protocol serves as an excellent starting point, and the outlined validation strategy ensures the final method is fit-for-purpose in demanding research and quality control environments.

References

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (n.d.).
  • (E)-1-propyenyl propyl disulfide, 23838-21-3. (n.d.). The Good Scents Company. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
  • Shape Selectivity in Reversed-Phase Liquid Chromatography. (n.d.).
  • Showing Compound this compound (FDB021327). (2010). FooDB. [Link]
  • How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. [Link]
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
  • High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. [Link]
  • How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? (2012).
  • Quality by Design–Steered Chromatographic Separation and Identification of the Geometric Isomers of Capsiate by Reversed-Phase. (2020). Oxford Academic. [Link]
  • trans-Propenyl propyl disulfide. (n.d.). PubChem. [Link]
  • Propenyl propyl disulfide. (n.d.). PubChem. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • Quality Guidelines. (n.d.). ICH. [Link]
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
  • propenyl propyl disulfide, 5905-46-4. (n.d.). The Good Scents Company. [Link]
  • UV-Visible Spectroscopy. (n.d.). MSU Chemistry. [Link]
  • The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function. (1949). Journal of the American Chemical Society. [Link]
  • The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. II. Compounds Containing the Sulfone Function. (1949). Journal of the American Chemical Society. [Link]
  • The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. III. Substituted Phenyl Sulfides. (1949).
  • Showing metabocard for this compound (HMDB0041392). (2012).
  • Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. (2018). RSU Conference. [Link]
  • Disulfide, 1-propenyl propyl. (n.d.). NIST WebBook. [Link]
  • How to separate isomers by Normal phase HPLC? (2019).
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv. [Link]

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Derivatization of 1-propenyl propyl disulfide for improved detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-2026-01

Topic: High-Sensitivity GC-MS Analysis of 1-Propenyl Propyl Disulfide via Reductive Derivatization

Abstract

This compound is a significant volatile sulfur compound (VSC) characteristic of Allium species, such as onions and garlic, contributing to their distinct aroma and flavor profiles.[1][2] The quantitative analysis of this compound is often challenging due to its volatility, reactivity, and typically low concentrations in complex matrices. Standard analytical methods may lack the required sensitivity and selectivity. This application note presents a robust and highly sensitive method for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS). The protocol employs a two-step derivatization strategy involving the initial reduction of the disulfide bond to yield corresponding thiols, followed by alkylation with pentafluorobenzyl bromide (PFBBr). This derivatization enhances thermal stability, improves chromatographic behavior, and significantly increases sensitivity, enabling reliable detection at trace levels.

Principle of the Method: A Two-Step Approach

The core challenge in derivatizing disulfides lies in the relative inertness of the disulfide (-S-S-) bond compared to more nucleophilic functional groups.[3] Our method overcomes this by transforming the analyte into a more reactive species. The strategy is twofold:

  • Reduction of the Disulfide Bond: The disulfide bond of this compound is cleaved using a potent, yet selective, reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is chosen for this purpose. Unlike dithiothreitol (DTT), TCEP is odorless, stable in aqueous solutions, and highly effective at reducing disulfide bonds over a wide pH range without interfering with subsequent alkylation steps.[4] This reduction yields two distinct thiol molecules: propanethiol and prop-1-ene-1-thiol.

  • Alkylation of Resulting Thiols: The newly formed thiol (-SH) groups are highly reactive nucleophiles.[5] They are immediately derivatized via an S-alkylation reaction with pentafluorobenzyl bromide (PFBBr).[6] This reaction is highly efficient and confers several major analytical advantages:

    • Enhanced Volatility and Stability: The resulting thioether derivatives are more volatile and thermally stable than the parent thiols, leading to improved chromatographic peak shape.[7]

    • Increased Mass: The addition of the pentafluorobenzyl group (mass of 181 Da) significantly increases the molecular weight of the analytes, shifting them to a cleaner region of the mass spectrum away from low-mass matrix interference.

    • Superior Sensitivity: The polyfluorinated structure of the derivative makes it exceptionally sensitive to Electron Capture Detection (ECD). For mass spectrometry, the pentafluorobenzyl group produces a characteristic and stable fragment ion at m/z 181, which is ideal for high-sensitivity analysis using Selected Ion Monitoring (SIM).

The overall chemical pathway is illustrated below.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node reagent_node reagent_node sub This compound (C₆H₁₂S₂) reagent1 + TCEP (Reduction) sub->reagent1 thiol1 Propanethiol reagent2 + PFBBr (Alkylation) thiol1->reagent2 thiol2 Prop-1-ene-1-thiol thiol2->reagent2 deriv1 Pentafluorobenzyl propyl thioether deriv2 Pentafluorobenzyl 1-propenyl thioether mid mid->thiol1 mid->thiol2 reagent1->mid reagent2->deriv1 reagent2->deriv2

Caption: Chemical derivatization pathway for this compound.

Experimental Protocol

This protocol is designed for maximum reproducibility and provides a self-validating system through the use of an internal standard.

Materials and Reagents
  • Analyte Standard: this compound (≥95% purity)

  • Internal Standard (IS): Dipropyl disulfide or a suitable deuterated analog

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl, ≥98%)

  • Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr, ≥99%)

  • Solvents: Acetone, Hexane, Dichloromethane (all pesticide residue or GC grade)

  • Buffer: Sodium bicarbonate solution (0.1 M, pH ~8.3)

  • Quenching Reagent: L-Cysteine solution (1 M)

  • Drying Agent: Anhydrous sodium sulfate

  • Water: Deionized, 18 MΩ·cm

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

Overall Experimental Workflow

The following diagram outlines the complete procedure from sample preparation to data analysis.

G A Sample/Standard Preparation B Add Internal Standard (IS) A->B C Reduction with TCEP (30 min @ 40°C) B->C D pH Adjustment (pH 8.3) C->D E Alkylation with PFBBr (60 min @ 60°C) D->E F Reaction Quench (L-Cysteine) E->F G Liquid-Liquid Extraction (Hexane) F->G H Dry & Concentrate G->H I GC-MS Analysis H->I J Data Processing I->J

Caption: Step-by-step experimental workflow for derivatization and analysis.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetone.

  • Internal Standard Stock (1000 µg/mL): Prepare similarly using the chosen internal standard.

  • TCEP Solution (0.1 M): Dissolve 28.7 mg of TCEP-HCl in 1 mL of deionized water. Prepare fresh daily.

  • PFBBr Solution (250 mM): Dissolve 65.2 mg of PFBBr in 1 mL of acetone. Prepare fresh daily in a fume hood.

2. Calibration Standards:

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.

  • To 1 mL of each standard, add a constant amount of internal standard (e.g., 50 ng/mL final concentration).

3. Derivatization Procedure:

  • Sample Aliquot: Place 1 mL of the sample (or calibration standard) into a 4 mL glass vial.

  • Reduction: Add 50 µL of the 0.1 M TCEP solution. Vortex briefly and incubate in a water bath at 40°C for 30 minutes to ensure complete disulfide bond cleavage.

  • pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate buffer to raise the pH. The slightly alkaline condition is critical for deprotonating the thiol groups to the more reactive thiolate anions.[6]

  • Alkylation: Add 100 µL of the 250 mM PFBBr solution. Cap the vial tightly and vortex. Incubate at 60°C for 60 minutes.

  • Quenching: After incubation, cool the vial to room temperature. Add 50 µL of 1 M L-Cysteine solution to react with and consume any excess PFBBr, preventing detector contamination. Vortex for 1 minute.

4. Extraction of Derivatives:

  • Add 1 mL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFB derivatives into the organic layer.

  • Centrifuge for 5 minutes at 2000 rpm to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for analysis.

5. GC-MS Analysis:

  • Inlet: 250°C, Splitless mode (1 min purge time)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Oven Program: 60°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min (hold 5 min).

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Quantifier Ion: m/z 181 (Pentafluorobenzyl fragment, [C₇H₂F₅]⁺)

    • Qualifier Ions: Molecular ions of the derivatives (e.g., m/z 266 for PFB-propanethiol, m/z 264 for PFB-propenethiol).

Expected Results and Performance

This derivatization method dramatically improves the detectability of this compound. The resulting PFB-thioether derivatives are well-resolved chromatographically and provide a strong, clean signal in the mass spectrometer, especially when using SIM mode targeting the m/z 181 fragment.

ParameterExpected ValueRationale / Comments
Retention Time (t_R) 10 - 15 minExact time depends on the specific GC column and conditions. Two distinct peaks will be observed for the two thiol derivatives.
Quantifier Ion (m/z) 181This highly stable and abundant fragment provides excellent sensitivity and selectivity for all PFB-derivatized compounds.
Limit of Detection (LOD) 0.1 - 0.5 ng/mLAchievable due to the high response of the PFB group and low noise in SIM mode.
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mLRepresents the lowest concentration for reliable quantitative measurement.
Linear Range 1 - 500 ng/mLExpected to show excellent linearity (R² > 0.995) across this range.
Analytical Recovery 90 - 105%Spiking experiments should demonstrate high recovery, indicating an efficient derivatization and extraction process.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Peaks 1. Incomplete reduction of disulfide. 2. Derivatization pH is too low. 3. PFBBr reagent has degraded.1. Ensure TCEP solution is fresh; increase incubation time or temperature slightly. 2. Verify the pH of the reaction mixture after adding buffer. 3. Prepare fresh PFBBr solution daily; store reagent in a desiccator.
High Background Signal Excess PFBBr injected into the GC-MS.Ensure the quenching step with L-cysteine is performed and allowed to react completely.
Poor Peak Shape 1. Active sites in the GC inlet or column. 2. Water present in the final extract.1. Replace the inlet liner and septum; trim the front end of the column. 2. Ensure the extract is thoroughly dried with sodium sulfate before injection.
Variable Results Inconsistent sample pH or temperature during derivatization.Use a calibrated water bath/heating block and carefully control buffer addition. Ensure thorough mixing.

Conclusion

The derivatization of this compound through a reductive alkylation strategy offers a powerful solution for its trace-level quantification. By converting the analyte into stable, highly responsive pentafluorobenzyl thioether derivatives, this method overcomes the inherent challenges of analyzing volatile sulfur compounds. The protocol provides the sensitivity, selectivity, and robustness required for demanding applications in flavor chemistry, food science, and metabolic research.

References

  • FooDB. (2010). Showing Compound this compound (FDB021327).
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook. [Link]
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Application Notes & Protocols: 1-Propenyl Propyl Disulfide as a Flavor Standard in Food Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Essence of Onion Flavor

The characteristic and pungent aroma of onions and related Allium species is a complex mosaic of volatile organic compounds, primarily driven by a class of organosulfur molecules.[1] When an onion's cells are ruptured—through cutting, crushing, or chewing—the enzyme alliinase is released. It acts upon S-alk(en)yl-L-cysteine sulfoxides (ACSOs) to produce unstable sulfenic acids, which then rapidly rearrange to form a variety of thiosulfinates and other sulfur-containing compounds.[2] Among the most significant of these is 1-propenyl propyl disulfide .

This compound, existing as (E)- and (Z)-isomers, is a key contributor to the cooked onion and savory, sulfurous notes that are foundational to cuisines worldwide.[3][4] Its distinct sensory profile makes it an indispensable tool for food scientists and flavor chemists.[5] Using this compound as a flavor standard allows for precise quality control, the development of new food products, and the analytical validation of onion-derived ingredients.

This document provides a comprehensive guide for researchers, scientists, and quality assurance professionals on the proper handling, application, and analysis of this compound as a flavor standard. The protocols herein are designed to ensure accuracy, reproducibility, and a clear understanding of the principles behind the methods.

Physicochemical and Organoleptic Properties

A thorough understanding of the standard's properties is critical for its effective use. This compound is a member of the organic disulfide class of compounds.[4][6]

PropertyValueSource(s)
Chemical Name 1-(propyldisulfanyl)prop-1-ene[6]
Synonyms Propyl 1-propenyl disulfide, FEMA 3227[5][7]
Molecular Formula C₆H₁₂S₂[7]
Molecular Weight 148.29 g/mol [5][7]
Appearance Colorless to pale yellow liquid[5][8]
Odor Profile Cooked onion, sulfurous, pungent[4][5]
Boiling Point ~79°C @ 13 mm Hg[5]
Solubility Insoluble in water; Soluble in ethanol and oils[8][9]
Isomers Exists as cis-(Z) and trans-(E) stereoisomers[3][7]

Application as a Flavor Standard: The Rationale

Employing a purified chemical standard is fundamental to both instrumental and sensory analysis for several reasons:

  • Quantitative Analysis: It allows for the accurate quantification of this compound in a food matrix, enabling batch-to-batch consistency in products like sauces, soups, and seasonings.

  • Quality Control: It serves as a benchmark to assess the flavor profile of raw materials (e.g., onion powders, oils) and finished goods, ensuring they meet consumer expectations.

  • Authenticity Testing: The presence and concentration of specific sulfur compounds can help verify the authenticity of onion-derived ingredients.

  • Sensory Panel Training: The pure compound is used to train sensory panelists to recognize and scale the specific "cooked onion" aromatic note, distinguishing it from other related sulfurous or vegetative notes.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated propenyl propyl disulfide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," solidifying its status for use in food.[5]

Protocol 1: Preparation of Stock and Working Standards

The integrity of any analysis begins with the accurate preparation of the standard. Organosulfur compounds can be volatile and reactive, necessitating careful handling.[10]

Causality Behind Choices:

  • Solvent: Ethanol is often chosen as it is food-grade, dissolves the disulfide, and is compatible with both GC injection and sensory evaluation (when highly diluted). For purely instrumental analysis, methanol or hexane can also be used.

  • Inert Vials: Amber glass vials with PTFE-lined caps are mandatory. The amber color protects the light-sensitive compound from degradation, while the inert cap liner prevents scalping (absorption of the analyte) or leaching of contaminants into the standard.

Step-by-Step Methodology:

  • Acquisition: Obtain a certified reference material (CRM) of this compound (mixture of isomers is common) with a known purity (e.g., >95%).[11]

  • Safety Precautions: Work in a well-ventilated fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Allow the sealed ampoule or vial of the standard to equilibrate to room temperature. b. Using a calibrated gas-tight syringe, accurately transfer a calculated volume or weight of the pure standard into a 10 mL amber volumetric flask. For example, to prepare a 1000 µg/mL solution, add 10 mg of the standard. c. Dilute to the mark with GC-grade ethanol. d. Cap securely with a PTFE-lined cap and invert 15-20 times to ensure complete mixing.

  • Working Solution Preparation (e.g., 1-10 µg/mL): a. Perform serial dilutions from the stock solution to create a range of working standards for building a calibration curve. b. For example, to make a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL amber volumetric flask and dilute to the mark with ethanol.

  • Storage: a. Label all solutions clearly with the compound name, concentration, solvent, preparation date, and initials. b. Seal vials tightly and wrap the cap/neck junction with Parafilm® to prevent evaporation. c. Store all stock and working solutions at ≤ -20°C. Under these conditions, solutions should be stable for several months. However, stability should be periodically verified against a freshly prepared standard.[12]

Protocol 2: Instrumental Analysis via HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method for analyzing volatile flavor compounds in complex food matrices.[2][13]

Causality Behind Choices:

  • HS-SPME: This technique is solvent-free, sensitive, and concentrates volatile analytes from the headspace above the sample, minimizing matrix interference. A DVB/CAR/PDMS fiber is often chosen for its broad selectivity for various volatile compounds, including sulfur compounds.[13]

  • GC-MS: GC provides the necessary chromatographic separation of the complex volatile profile, while MS provides definitive identification based on mass spectra and quantification.

Step-by-Step Methodology:

  • Sample Preparation: a. Weigh 2-5 g of the homogenized food sample (e.g., onion puree, soup base) into a 20 mL headspace vial. b. Add a known amount of an internal standard if required for precise quantification. c. Add 5 mL of deionized water and a small magnetic stir bar. d. Seal the vial immediately with a PTFE-faced silicone septum and aluminum cap.

  • Standard Preparation (for Calibration): a. Into a series of empty 20 mL headspace vials, add 5 mL of deionized water. b. Spike each vial with an increasing volume of the this compound working standards (e.g., 10, 20, 50, 100 µL of a 1 µg/mL solution) to create a calibration curve. c. Seal vials immediately.

  • HS-SPME Extraction: a. Place the vial in the autosampler tray, which is equipped with a heating block and agitator. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[13] c. Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature.[13]

  • GC-MS Analysis: a. Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).[13][14] b. Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a temperature program designed to separate volatile sulfur compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C. c. Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for identification. For quantification, Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions for this compound (e.g., m/z 148, 105, 73).

  • Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard. b. Generate a calibration curve by plotting the peak area of the standard against its concentration. c. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

HS-SPME-GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Food Sample (2-5g) Vial_S Seal in 20mL Headspace Vial Sample->Vial_S Standard Working Standard (Known Conc.) Vial_Std Seal in 20mL Headspace Vial Standard->Vial_Std Equilibrate Equilibrate & Agitate (e.g., 60°C, 15 min) Vial_S->Equilibrate Vial_Std->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Transfer Fiber Separate Chromatographic Separation (GC) Desorb->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Data Data Processing: Identification & Quantification Detect->Data

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Protocol 3: Sensory Analysis Application

Instrumental data is powerful, but it does not fully capture the human perception of flavor. Using the standard in sensory evaluation bridges this gap.

Causality Behind Choices:

  • Triangle Test: This is a discriminative test used to determine if a perceptible difference exists between two samples (e.g., a product with a flavor defect vs. a control). The standard helps confirm what that difference might be.

  • Descriptive Analysis: This method is used to quantify specific sensory attributes. The standard serves as an anchor or reference point for the "cooked onion" attribute, ensuring all panelists are scoring the same characteristic consistently.

Step-by-Step Methodology:

  • Panelist Training: a. Select 8-12 panelists based on their sensory acuity. b. Prepare a dilution of the this compound standard in a neutral base (e.g., deodorized vegetable oil or water) at a concentration that is clearly detectable but not overwhelming. c. Present this standard to the panelists, defining it as the reference for "cooked onion" or "savory sulfur" aroma. Repeat over several sessions to ensure panelists can reliably identify it.

  • Sample Evaluation (Descriptive Analysis): a. Prepare and code the food samples to be tested. b. Provide panelists with the coded samples alongside the labeled reference standard. c. Ask panelists to rate the intensity of the "cooked onion" attribute in each sample on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very high").

  • Data Collection and Analysis: a. Collect the score sheets from all panelists. b. Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived intensity of the target flavor note among the samples.

Sensory Evaluation Workflow Diagram

Sensory_Workflow cluster_setup Setup & Training cluster_eval Evaluation Session cluster_analysis Data Analysis Standard Prepare Reference Standard (this compound in neutral base) Train Train Panelists to Identify Reference Aroma Standard->Train Select Select & Screen Panelists Select->Train Present Present Samples and Reference to Panel Train->Present PrepSamples Prepare & Code Food Samples PrepSamples->Present Rate Panelists Rate Intensity of 'Cooked Onion' Note Present->Rate Collect Collect Score Sheets Rate->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Report Interpret & Report Results Stats->Report

Caption: Workflow for using a chemical standard in descriptive sensory analysis.

References

  • Jin, W., Zhao, S., Chen, X., Sun, H., Pei, J., Wang, K., & Gao, R. (2024). Characterization of flavor volatiles in raw and cooked pigmented onion (Allium cepa L) bulbs: A comparative HS-GC-IMS fingerprinting study.
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  • Int.J.Curr.Microbiol.App.Sci. (2020). Comparatively Study for Sensory Quality of Dehydrated Onion Upma and Utthpam. ijcmas.com. [Link]
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Application of 1-Propenyl Propyl Disulfide in the Flavor and Fragrance Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and product development professionals with a comprehensive overview of 1-propenyl propyl disulfide, a key organosulfur compound utilized in the flavor and fragrance industry. It delves into the compound's chemical properties, sensory characteristics, and practical applications, offering detailed protocols for its analysis, evaluation, and formulation.

Introduction to this compound: The Essence of Savory

This compound (CAS No. 5905-46-4) is an organic disulfide that plays a pivotal role in creating the characteristic savory and alliaceous aromas of cooked onions and other Allium species.[1][2][3][4] This volatile compound, with its potent sulfurous and cooked onion notes, is a cornerstone for flavorists seeking to build authentic savory profiles in a wide array of food products.[1][5] It is recognized as a flavoring agent by international regulatory bodies, holding FEMA number 3227 and JECFA number 570.[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent.[1]

Physicochemical and Sensory Properties

A thorough understanding of the physicochemical and sensory properties of this compound is fundamental to its effective application.

Chemical Structure and Isomerism

This compound exists as two geometric isomers, (Z)- (cis) and (E)- (trans), which can exhibit subtle differences in their sensory profiles. The molecule consists of a propyl group and a 1-propenyl group linked by a disulfide bond.

G cluster_Z (Z)-1-Propenyl Propyl Disulfide (cis) cluster_E (E)-1-Propenyl Propyl Disulfide (trans) Z CH3-CH2-CH2-S-S-CH=CH-CH3 E CH3-CH2-CH2-S-S-CH=CH-CH3

Caption: Chemical structures of (Z) and (E) isomers of this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC6H12S2[1]
Molecular Weight148.3 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
OdorSulfurous, cooked onion[1][5]
Boiling Point78-80 °C @ 13 mm Hg[1]
Refractive Index1.522-1.532 @ 20°C[1]
Sensory Profile and Threshold

The sensory characteristics of this compound are its most defining feature. It imparts a potent, diffusive, and highly characteristic cooked onion and savory aroma. Its flavor profile is often described as sulfurous, with nuances of garlic and a savory, almost meaty depth. This makes it an invaluable tool for building the foundational notes of many savory food products. While specific threshold data for the pure isomers are scarce in publicly available literature, the odor threshold for a mixture of cis- and trans-1-propenyl propyl disulfide in water has been reported to be approximately 2,000 nanograms per liter.

Applications in Flavor and Fragrance Systems

The primary application of this compound is as a flavoring agent in a wide variety of savory food products. Its potent and authentic cooked onion character allows for the creation of complex and appealing flavor profiles.

Building Savory Flavors

This compound is a cornerstone in the creation of savory flavors for soups, sauces, gravies, and seasonings. It provides a foundational cooked onion note that is difficult to achieve with other compounds. Its synergy with other flavor molecules, such as pyrazines, other sulfur compounds, and Maillard reaction products, allows for the development of rich, complex, and authentic savory profiles.

Enhancing Meaty Flavors in Plant-Based Alternatives

With the rise of plant-based meat analogs, the demand for effective flavor solutions to mimic the taste of cooked meat has surged. Sulfur-containing compounds are critical in creating these "meaty" notes.[7] this compound, with its savory and slightly roasted character, can be used to impart a more authentic and satisfying flavor to plant-based burgers, sausages, and other meat substitutes.[8] It helps to mask undesirable "beany" or "green" off-notes often associated with plant proteins and contributes to a more rounded and complete flavor profile.[9]

Fragrance Applications

While primarily used in flavors, this compound can be used at trace levels in fragrance compositions to add warmth, depth, and a unique savory nuance to certain fragrance profiles. However, its use in fragrances is significantly less common than in flavors.[5]

Protocols for Application and Analysis

The following protocols are designed to provide a practical framework for researchers and developers working with this compound.

Protocol for Synthesis of this compound

A brief overview of a potential synthesis route is provided for context. The synthesis of unsymmetrical disulfides like this compound can be achieved through various methods, including the reaction of a thiol or thiolate with a thiosulfonate (Bunte salt). A plausible laboratory-scale synthesis is outlined below, based on established chemical principles.

G cluster_prep Preparation of Sodium 1-Propenethiolate cluster_reaction Disulfide Formation cluster_purification Purification 1-alkenyl_alkyl_sulfide 1-Alkenyl Alkyl Sulfide sodium_1-propenethiolate Sodium 1-Propenethiolate 1-alkenyl_alkyl_sulfide->sodium_1-propenethiolate Cleavage alkali_metal Alkali Metal (e.g., Na) in Liquid Ammonia alkali_metal->sodium_1-propenethiolate 1-propenyl_propyl_disulfide This compound sodium_1-propenethiolate->1-propenyl_propyl_disulfide Reaction S-propyl_propanethiosulfonate S-Propyl Propanethiosulfonate S-propyl_propanethiosulfonate->1-propenyl_propyl_disulfide workup Aqueous Workup 1-propenyl_propyl_disulfide->workup extraction Solvent Extraction workup->extraction distillation Vacuum Distillation extraction->distillation

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This is a conceptual outline. The synthesis of flavor compounds should be performed by trained chemists in a properly equipped laboratory, following all safety precautions.

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound in food matrices is crucial for quality control and product development.

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quantification Quantification sample Food Sample Homogenization extraction Solvent Extraction (e.g., Dichloromethane) sample->extraction concentration Concentration under Nitrogen extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation (e.g., DB-Sulfur SCD column) injection->separation detection Mass Spectrometry Detection (Scan or SIM mode) separation->detection data_analysis Peak Integration and Concentration Calculation detection->data_analysis calibration External/Internal Standard Calibration calibration->data_analysis

Caption: Workflow for the quantitative analysis of this compound in a food matrix.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-Sulfur SCD or equivalent polar column
Injection ModeSplit/Splitless
Injector Temperature250 °C
Oven Program40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Acquisition ModeScan (m/z 40-200) or Selected Ion Monitoring (SIM)

Note: These parameters should be optimized for the specific instrument and matrix being analyzed.

Protocol for Sensory Evaluation: Descriptive Analysis

A trained sensory panel is essential for characterizing the flavor profile of products containing this compound.

G cluster_panel Panelist Training cluster_evaluation Sample Evaluation cluster_data Data Analysis recruitment Recruit & Screen Panelists training Train on Basic Tastes and Aromas recruitment->training lexicon Develop Descriptive Lexicon for Savory Flavors training->lexicon data_collection Collect Intensity Ratings on a Line Scale lexicon->data_collection sample_prep Prepare Samples with Varying Concentrations blinding Blind and Randomize Samples sample_prep->blinding evaluation_booth Individual Evaluation in Sensory Booths blinding->evaluation_booth evaluation_booth->data_collection statistical_analysis ANOVA and PCA data_collection->statistical_analysis

Caption: Workflow for descriptive sensory analysis of this compound in a food product.

Key Sensory Attributes to Evaluate:

  • Aroma: Cooked Onion, Sulfurous, Roasted, Savory, Meaty

  • Flavor: Cooked Onion, Garlic, Umami, Lingering Sulfur

  • Mouthfeel: Pungency, Warming

Application Protocol: Flavoring a Plant-Based Burger Patty

This protocol provides a starting point for incorporating this compound into a model plant-based burger formulation.

Ingredients:

  • Textured Vegetable Protein (TVP), rehydrated

  • Binder (e.g., methylcellulose)

  • Fat (e.g., coconut oil)

  • Water

  • Seasoning blend (salt, pepper, garlic powder, etc.)

  • This compound (0.1% solution in vegetable oil)

Procedure:

  • Combine the rehydrated TVP, binder, fat, water, and seasoning blend in a mixer.

  • Mix until a cohesive mass is formed.

  • Add the this compound solution at varying concentrations (e.g., 10, 20, 50 ppm based on the final product weight).

  • Mix thoroughly to ensure even distribution.

  • Form into patties.

  • Cook the patties using a standardized method (e.g., pan-frying at a specific temperature for a set time).

  • Allow the patties to cool slightly before sensory evaluation.

Dosage Recommendations:

The optimal dosage of this compound will vary depending on the food matrix and the desired flavor profile. As a starting point, concentrations in the range of 1 to 20 ppm in the finished product are typically effective for imparting a noticeable cooked onion and savory character.

Stability and Handling

Organosulfur compounds, including this compound, can be susceptible to degradation under certain conditions.

  • Heat: Prolonged exposure to high temperatures can lead to the degradation and rearrangement of disulfide bonds, potentially altering the flavor profile.[10]

  • pH: Extreme pH conditions, particularly alkaline environments, can promote the cleavage of disulfide bonds.[11]

  • Oxidation: As with many flavor compounds, exposure to oxygen and light can lead to oxidative degradation.

To ensure the stability of this compound, it is recommended to store it in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen). When incorporating it into food products, it is often advantageous to add it towards the end of the processing to minimize heat exposure.

Regulatory and Safety Information

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) under the designation FEMA 3227.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[1] A detailed toxicological monograph is available in the WHO Food Additives Series 44.[1]

Conclusion

This compound is a powerful and versatile tool for flavor creation, particularly in the realm of savory and alliaceous profiles. Its ability to impart an authentic cooked onion character makes it indispensable in a wide range of food applications, from traditional savory products to innovative plant-based meat alternatives. A thorough understanding of its chemical, sensory, and stability properties, coupled with rigorous analytical and sensory evaluation, will enable researchers and product developers to harness its full potential in creating appealing and flavorful food products.

References

  • Changes in Phytochemical Stability and Food Functionality during Cooking and Processing. (n.d.).
  • The Role of Sulfur-Containing Aroma Chemicals in Meat Product Flavor Enhancement. (n.d.).
  • PubChem. (n.d.). Propenyl propyl disulfide.
  • Making plant-based meat more 'meaty' — with fermented onions. (2023, September 5). American Chemical Society.
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Application Notes and Protocols for Investigating the Synergistic Effects of 1-Propenyl Propyl Disulfide with Other Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating the complex interactions of flavor compounds.

Introduction

The perception of flavor is a complex interplay of taste and aroma, where the whole is often greater than the sum of its parts. This phenomenon, known as flavor synergy, occurs when the presence of one compound enhances or modifies the perception of another. 1-Propenyl propyl disulfide, a key organosulfur compound found in plants of the Allium genus such as onions and garlic, is known for its characteristic pungent, sulfurous, and cooked onion aroma.[1][2] Understanding its synergistic interactions with other volatile and non-volatile compounds is crucial for the development of authentic and impactful flavor profiles in food products, as well as for understanding the chemosensory mechanisms that drive flavor perception. This guide provides a comprehensive framework and detailed protocols for the systematic investigation of the synergistic effects of this compound with other flavor compounds.

Scientific Rationale: The Basis of Flavor Synergy

Flavor synergy is not a random occurrence but is rooted in the fundamental principles of chemosensory science. The interaction between flavor compounds can occur at multiple levels:

  • Receptor Level: Olfactory and gustatory receptors can be influenced by the presence of multiple ligands. This can involve:

    • Co-activation: Two different compounds might bind to and activate the same receptor, leading to an amplified signal.

    • Allosteric Modulation: One compound binds to a secondary site on a receptor, altering its conformation and enhancing the binding or efficacy of the primary flavor compound.[3][4]

    • Cross-modal Interactions: Aroma compounds can influence the perception of taste. For instance, certain volatile compounds can enhance the perception of sweetness or saltiness.

  • Cognitive Level: The brain integrates signals from multiple sensory inputs to create a unified flavor perception. Learned associations between certain smells and tastes can also influence how they are perceived in a mixture.

Organosulfur compounds, like this compound, are particularly interesting in the context of flavor synergy due to their low odor thresholds and potent aroma profiles. Propyl disulfides have been noted to have synergistic effects when combined with other sulfur compounds, pyrazines, aldehydes, and esters, leading to more complex and desirable savory or meaty flavors.[5]

Experimental Workflow: A Multi-faceted Approach

A thorough investigation of flavor synergy requires a combination of analytical and sensory techniques. This workflow provides a logical progression from instrumental analysis to human perception.

G cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Instrumental Correlation A Compound Sourcing & Purity Analysis B HS-SPME-GC-MS Analysis of Individual Compounds A->B C HS-SPME-GC-MS Analysis of Compound Mixtures B->C F Quantitative Descriptive Analysis (QDA) of Mixtures C->F Inform Sensory Design D Human Sensory Panel Training & Threshold Determination E GC-Olfactometry (GC-O) of Individual Compounds & Mixtures D->E E->F H Data Correlation & Synergy Modeling F->H Correlate with Instrumental Data G Electronic Nose Analysis of Individual Compounds & Mixtures G->H

Figure 1: A comprehensive workflow for investigating flavor synergy, integrating analytical chemistry and sensory science.

Phase 1: Analytical Characterization

The first phase focuses on the precise chemical characterization of the individual flavor compounds and their mixtures.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the identification and quantification of volatile compounds in the headspace of your samples.

Rationale: HS-SPME is a solvent-free extraction technique that is ideal for analyzing volatile and semi-volatile compounds.[6] GC-MS provides both separation and identification of the analytes.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound (analytical standard)

  • Other flavor compounds of interest (e.g., hexanal, limonene, 2-methylpyrazine)

  • Deionized water or a neutral food-grade solvent

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and the other flavor compounds in a suitable solvent.

    • In a 20 mL headspace vial, add a defined volume of deionized water or solvent.

    • Spike the vial with the individual flavor compounds or their mixtures at known concentrations. For initial screening, concentrations can be based on their known odor thresholds.

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow for headspace equilibrium.[7]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[8]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short duration (e.g., 2-5 minutes).[7]

    • GC Conditions (Example): [9]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C for 5 min, ramp at 5°C/min to 220°C, then ramp at 20°C/min to 250°C and hold for 2.5 min.

      • Inlet Temperature: 260°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with known values.

    • Quantify the compounds using an internal or external standard method.

Phase 2: Sensory Evaluation

This phase involves human subjects to assess the perceptual interactions between the flavor compounds. All sensory testing should adhere to established ethical guidelines and standards such as ASTM E253-19 and ISO 13301:2018.[1][10]

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the identification of odor-active compounds in a mixture.

Rationale: By splitting the column effluent between a chemical detector (MS or FID) and a human assessor (the "nose"), GC-O directly links specific chemical compounds to their perceived aroma.[11]

Apparatus:

  • GC-MS system as described in Protocol 1, equipped with an effluent splitter and an olfactometry port.

  • Humidified air supply for the olfactometry port to prevent nasal fatigue.

Procedure:

  • GC-O Analysis:

    • Analyze the individual compounds and their mixtures using the same GC conditions as in Protocol 1.

    • A trained sensory panelist sniffs the effluent from the olfactometry port.

    • The panelist records the retention time, a descriptor of the perceived odor, and the intensity of the odor on a predefined scale (e.g., a 10-point scale).

  • Aroma Extract Dilution Analysis (AEDA): [7][9]

    • Prepare serial dilutions of the sample extract.

    • Analyze each dilution by GC-O until no odor is detected.

    • The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor, which indicates the potency of the odorant.

    • Synergy can be indicated if the FD factor of a compound is higher in the mixture than when analyzed individually.

Protocol 3: Human Sensory Panel and Quantitative Descriptive Analysis (QDA)

This protocol uses a trained panel to provide a detailed sensory profile of the flavor mixtures.

Rationale: QDA provides a comprehensive and quantitative description of the sensory attributes of a product, allowing for statistical analysis of flavor interactions.[12]

Panelist Selection and Training:

  • Select panelists based on their sensory acuity, ability to describe perceptions, and availability, following guidelines such as ISO 8586:2012.[10]

  • Train the panel to recognize and rate the intensity of specific aroma and taste attributes relevant to the study (e.g., "sulfurous," "oniony," "fruity," "sweet," "umami").

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and the other flavor compounds, both individually and in various ratios, in a neutral base (e.g., water, unsalted broth).

    • Present the samples to the panelists in a controlled environment, following a randomized and balanced design.

  • Evaluation:

    • Panelists evaluate each sample and rate the intensity of the agreed-upon sensory attributes on a line scale (e.g., 0-100).

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • A synergistic effect is indicated if the perceived intensity of an attribute in the mixture is significantly higher than the sum of the intensities of the individual components. An antagonistic effect is indicated if the intensity is significantly lower.

Phase 3: Instrumental Correlation

This phase aims to correlate the sensory data with instrumental measurements for a more objective assessment of flavor synergy.

Protocol 4: Electronic Nose Analysis

Rationale: An electronic nose, with its array of cross-selective gas sensors, can provide a holistic "fingerprint" of the volatile profile of a sample, which can be correlated with sensory data.[13]

Apparatus:

  • Electronic nose system with a suitable sensor array (e.g., metal oxide semiconductor sensors).[14]

Procedure:

  • Instrument Training:

    • "Train" the electronic nose by exposing it to the headspace of the individual flavor compounds at various concentrations to create a reference library.

    • Also, expose the instrument to the mixtures being tested.

  • Sample Analysis:

    • Introduce the headspace of the individual compounds and their mixtures into the electronic nose.

    • The sensor array will generate a response pattern for each sample.

  • Data Analysis:

    • Use pattern recognition software (e.g., Principal Component Analysis - PCA) to visualize the differences between the samples.

    • A significant shift in the PCA plot for a mixture compared to its individual components can indicate a synergistic or antagonistic interaction.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of GC-MS Quantification of Individual and Mixed Flavor Compounds

CompoundConcentration (µg/L) in Individual SampleConcentration (µg/L) in Mixture
This compound1010
Hexanal5050

Table 2: Example of Sensory Panel Intensity Ratings for Flavor Attributes

Sample"Sulfurous" Intensity (Mean ± SD)"Green/Grassy" Intensity (Mean ± SD)"Overall Flavor" Intensity (Mean ± SD)
This compound (10 µg/L)45 ± 5.25 ± 1.140 ± 4.8
Hexanal (50 µg/L)2 ± 0.560 ± 6.355 ± 5.9
Mixture65 ± 7.150 ± 5.575 ± 8.2
*Indicates a significant synergistic effect (p < 0.05) where the intensity is greater than the sum of the individual components.

Proposed Mechanism of Synergy: A Molecular Perspective

The synergistic effects observed can be explained by interactions at the olfactory receptor level.

G cluster_0 Olfactory Receptor Neuron OR Olfactory Receptor G_protein G-protein OR->G_protein activates Signal Signal Transduction Cascade G_protein->Signal initiates Amplified Neuronal Signal Amplified Neuronal Signal Signal->Amplified Neuronal Signal PPD This compound PPD->OR Binds to orthosteric site FC Other Flavor Compound FC->OR Binds to allosteric site

Figure 2: A proposed model for synergistic interaction at an olfactory receptor, where this compound and another flavor compound co-modulate receptor activity.

In this model, this compound binds to the primary binding (orthosteric) site of an olfactory receptor. A second flavor compound may then bind to a different (allosteric) site on the same receptor.[3] This allosteric binding can induce a conformational change in the receptor that enhances the binding affinity or signaling efficacy of this compound, resulting in an amplified downstream signal and a perception of enhanced flavor intensity.

Conclusion

The investigation of flavor synergy is a complex but rewarding field of study. By employing a multi-pronged approach that combines robust analytical techniques with carefully designed sensory evaluations, researchers can unravel the intricate interactions between flavor compounds like this compound and other molecules. The protocols and framework presented in this guide provide a solid foundation for such investigations, ultimately leading to a deeper understanding of flavor chemistry and perception, and enabling the creation of more sophisticated and appealing flavor profiles.

References

  • ISO 13301:2018. Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure.
  • ASTM E1885-04(2011). Standard Test Method for Sensory Analysis—Triangle Test.
  • ASTM E253-19. Standard Terminology Relating to Sensory Evaluation of Materials and Products.
  • ISO 8586:2012. Sensory analysis -- General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors.
  • FooDB. (2010). Showing Compound this compound (FDB021327). [Link]
  • PubChem. Propenyl propyl disulfide. [Link]
  • The Good Scents Company. propenyl propyl disulfide. [Link]
  • FAO AGRIS. (2022).
  • Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. (2020). PMC. [Link]
  • Sepsolve Analytical. (2024).
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2014). PMC. [Link]
  • Allosteric modulation of a human odorant receptor. (2023). PubMed. [Link]
  • Molecular mechanism for the umami taste synergism. (2008). PNAS. [Link]
  • Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS. (2022). MDPI. [Link]
  • A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the vol
  • HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. (2022). Semantic Scholar. [Link]
  • Gas chromatography-olfactometry. Wikipedia. [Link]
  • Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). (2015). PubMed. [Link]
  • An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. (2021). NIH. [Link]
  • Flavors & Sensory Analysis. (2024). StudySmarter. [Link]
  • Hyphenated Electronic Nose Technique for Aroma Analysis of Foods and Beverages. (2008).
  • Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. (2025). Frontiers. [Link]
  • Performance Analysis of MOS Sensors on Electronic Nose for Synthetic Flavor Classification. (2021).
  • Electronic Nose (E-Nose) Instrument | Food Aroma Analysis Tool. (2024). FlavorActiV. [Link]
  • Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists. (2016). NIH. [Link]
  • The Interaction of Disulfide Flavor Compounds with Proteins in Model Systems.
  • The Science Behind Savory: How Propyl Disulfide Enhances Food Flavors. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Isolation of 1-Propenyl Propyl Disulfide from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Propenyl propyl disulfide is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum).[1][2][3][4] It is a significant contributor to the characteristic flavor and aroma of these plants.[4] Beyond its sensory properties, this compound, along with other related disulfides, is of increasing interest to the pharmaceutical and nutraceutical industries for its potential biological activities. The isolation of this compound in a pure form is essential for detailed pharmacological studies, for use as an analytical standard, and for the development of novel therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the isolation of this compound from its most common natural source, the onion. The methodology is designed to be robust and scalable, guiding the researcher from raw plant material to a highly purified final product. We will detail the causal relationships behind each step, ensuring a deep understanding of the entire workflow, from initial extraction to final purification and analysis.

Principle of Isolation

The isolation of this compound, a volatile and thermally sensitive compound, requires a multi-step approach that leverages its unique physicochemical properties. The overall strategy is as follows:

  • Enzymatic Pre-treatment: Disruption of the onion's cellular structure is critical. This allows the enzyme alliinase to react with precursor compounds (S-alk(en)yl-l-cysteine sulfoxides) to form volatile thiosulfinates, which then rearrange to form more stable disulfides, including this compound.[5]

  • Extraction of Crude Essential Oil: Steam distillation is the method of choice for extracting volatile compounds from plant matrices.[6][7] It is effective for separating water-immiscible oils, like onion oil, at temperatures below the boiling point of water, thus minimizing thermal degradation of sensitive compounds.[8]

  • Preliminary Purification: The crude essential oil is a complex mixture of various disulfides, trisulfides, and other volatile components.[9][10] Fractional vacuum distillation can be employed as an initial purification step to separate compounds based on differences in their boiling points.[11][12]

  • High-Purity Fractionation: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the definitive technique.[13][14][15] This method separates molecules based on their differential partitioning between a mobile phase and a stationary phase, allowing for the isolation of the target compound from closely related structures.

  • Analytical Verification: Throughout the process, Gas Chromatography-Mass Spectrometry (GC-MS) is used to monitor the composition of the extracts and to confirm the identity and purity of the final isolated compound.[9][16][17]

Visualized Workflow: From Onion to Pure Compound

Isolation_Workflow cluster_0 Step 1: Preparation & Extraction cluster_1 Step 2: Purification cluster_2 Step 3: Analysis Raw_Material Fresh Onions (Allium cepa) Homogenization Homogenization & Enzymatic Hydrolysis Raw_Material->Homogenization Steam_Distillation Steam Distillation Homogenization->Steam_Distillation Crude_Oil Crude Onion Essential Oil Steam_Distillation->Crude_Oil Fractional_Distillation Fractional Vacuum Distillation Crude_Oil->Fractional_Distillation Initial Purification Enriched_Fraction Enriched Disulfide Fraction Fractional_Distillation->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound GCMS_Analysis GC-MS Analysis Pure_Compound->GCMS_Analysis Purity & Identity Confirmation

Caption: Overall workflow for the isolation of this compound.

PART 1: Extraction of Crude Onion Essential Oil

This protocol details the initial extraction of the essential oil from fresh onions. The key is to facilitate the enzymatic reaction that produces the target compounds before extracting them via steam distillation.

Materials and Equipment
  • Raw Material: Fresh yellow or red onions (Allium cepa)

  • Reagents: Deionized water, Dichloromethane (DCM, HPLC grade)[9][17], Anhydrous sodium sulfate.

  • Equipment: High-speed blender, Heating mantle, 5L round-bottom flask, Steam distillation apparatus (Clevenger-type), Separatory funnel, Rotary evaporator.

Protocol 1: Steam Distillation
  • Preparation of Plant Material:

    • Thoroughly wash and peel approximately 2 kg of fresh onions.

    • Coarsely chop the onions and transfer them to a high-speed blender.

    • Add 1L of deionized water and homogenize the onions into a fine slurry.

    • Transfer the slurry to a 5L round-bottom flask. Allow it to stand at room temperature (approx. 30-40°C) for 1.5-2.5 hours in the dark to allow for enzymatic hydrolysis to occur.[18] An optimized zymolysis temperature of around 36°C can maximize oil yield.[6]

  • Steam Distillation Setup:

    • Assemble the steam distillation apparatus with the 5L flask containing the onion slurry.

    • Fill the Clevenger-type trap with deionized water.

    • Connect the condenser and ensure a steady flow of cold water.

  • Distillation Process:

    • Gently heat the slurry using the heating mantle. The goal is to generate steam that will pass through the slurry, carrying the volatile oils with it.

    • Continue the distillation for approximately 2.5-3 hours.[6] The volatile onion oil will co-distill with the water and collect in the side arm of the Clevenger trap.

    • The oil, being less dense than water, will form a pale-yellow layer on top.

  • Oil Recovery and Initial Drying:

    • Once the distillation is complete and the apparatus has cooled, carefully collect the oil layer from the trap.

    • To maximize recovery, perform a liquid-liquid extraction of the aqueous phase in the trap using dichloromethane (DCM).[9][17] Combine the DCM extracts with the collected oil.

    • Dry the combined oil and DCM extract over anhydrous sodium sulfate to remove residual water.

    • Filter off the sodium sulfate and remove the DCM using a rotary evaporator under reduced pressure and at a low temperature (≤ 30°C) to obtain the crude onion essential oil.

PART 2: Purification of this compound

The crude oil is a complex mixture. The following steps will separate the target compound from other related organosulfur compounds.

Protocol 2: Preparative HPLC

For achieving high purity, preparative HPLC is the most effective method.[13] This protocol assumes access to a standard preparative HPLC system.

Materials and Equipment
  • Sample: Crude or fractionally distilled onion oil.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water.

  • Equipment: Preparative HPLC system with a UV detector, a fraction collector, and a suitable column (e.g., C18 reversed-phase column, ≥20 mm internal diameter).[13]

Method Development (Analytical Scale)

Before scaling up, it is crucial to develop an effective separation method on an analytical HPLC system.

  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. Start with a scout gradient (e.g., 50-95% acetonitrile over 20 minutes) to determine the approximate retention time of the target compound.

  • Detection: Monitor at a wavelength where disulfides absorb, typically around 210-254 nm.

  • Identification: If possible, use an HPLC-MS system to tentatively identify the peak corresponding to this compound (MW: 148.29 g/mol ).[1][19]

Protocol 2.1: Preparative Scale-Up
  • System Preparation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined during method development.

  • Sample Preparation:

    • Dissolve a known amount of the enriched fraction in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Injection and Fractionation:

    • Inject the sample onto the column. The amount injected will depend on the column's loading capacity, a parameter that should be determined experimentally to avoid peak distortion (overloading).[15][20]

    • Run the preparative gradient method.

    • Collect fractions corresponding to the peak of this compound using the fraction collector.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the HPLC solvents (acetonitrile and water) via rotary evaporation and/or lyophilization to yield the purified this compound.

HPLC_Principle cluster_0 Preparative HPLC System cluster_1 Separation Principle Injector Injector Sample Mixture Injected Column {Preparative Column (C18)|{ | | }} Injector->Column Mobile Phase Flow Detector UV Detector Monitors Eluent Column->Detector p0_in p1_in p2_in Collector Fraction Collector Frac A Frac B (Target) Frac C Detector->Collector Detector->Collector:f0 Collect Detector->Collector:f1 Collect Detector->Collector:f2 Collect p0_out p0_in->p0_out p1_out p1_in->p1_out p2_out p2_in->p2_out p0_out->Detector Elutes First p1_out->Detector Elutes Second p2_out->Detector Elutes Last l0 Compound A (Less Retained) l1 Compound B (Target) l2 Compound C (More Retained)

Caption: Principle of separation by preparative HPLC.

PART 3: Analytical Verification

Final confirmation of the isolated product's identity and purity is non-negotiable. GC-MS is the gold standard for this analysis.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in dichloromethane.

  • GC-MS Parameters: The following parameters are a good starting point and should be optimized for the specific instrument used.[9]

    • GC Column: TG-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Injector: Split injection (e.g., 10:1 split ratio) at 250°C.[9]

    • Oven Program: Initial temperature of 50°C for 3 min, ramp at 3°C/min to 150°C, hold for 3 min, then ramp at 25°C/min to 250°C and hold for 5 min.[9]

    • MS Detector: Ion source temperature at 200°C, mass range of 40-500 m/z.[9]

Data Interpretation
  • Purity Assessment: The purity of the isolated compound is determined by the relative area of its peak in the GC chromatogram. A purity of >95% is typically desired.

  • Identity Confirmation: The mass spectrum of the purified compound should be compared with a reference library (e.g., NIST). The fragmentation pattern for this compound should be consistent with its known structure. The molecular ion peak (M+) should be observed at m/z 148.

Parameter Typical Value Reference
Molecular Formula C₆H₁₂S₂[1]
Molecular Weight 148.29 g/mol [1][19]
Boiling Point ~78-80 °C @ 13 mmHg[1]
Appearance Colorless to pale yellow liquid[1]
Odor Cooked onion, sulfurous[4]

Troubleshooting

Problem Potential Cause Solution
Low Yield of Crude Oil Incomplete enzymatic hydrolysis.Ensure proper homogenization and allow sufficient time (1.5-2.5h) at optimal temperature (30-40°C) before distillation.[6][18]
Insufficient distillation time.Extend distillation time to ensure all volatile components are extracted.
Poor Separation in HPLC Inappropriate mobile phase or column.Perform systematic method development on an analytical scale. Screen different solvent systems and C18 column chemistries.
Column overloading.Reduce sample concentration or injection volume. Determine the column's linear capacity.[15]
Compound Degradation Excessive heat during solvent removal.Use low temperatures (<30°C) and reduced pressure for all rotary evaporation steps.
Presence of reactive species.Ensure all solvents are high-purity and degassed. Store purified compound under inert gas at low temperatures.
Contamination in Final Product Carryover from fraction collector.Thoroughly clean the fraction collector tubing between runs.
Incomplete separation from isomers.Optimize the HPLC gradient to improve resolution between closely eluting peaks.

Conclusion

The protocol outlined in this document provides a robust and scientifically grounded framework for the successful isolation of this compound from onions. By understanding the principles behind each step—from enzymatic generation and steam distillation to chromatographic purification—researchers can reliably obtain this valuable compound in high purity. The careful application of these methods, coupled with rigorous analytical verification by GC-MS, will ensure the quality and integrity of the isolated material for downstream applications in research and development.

References

  • Block, E. et al. (2020). Determination of Organosulfides from Onion Oil. Foods, 9(7), 884.
  • Packia Lekshmi, S. et al. (2014). GC-MS ANALYSIS OF BIOACTIVE COMPOUNDS ON THREE CULTIVARS OF ONION (ALLIUM CEPA L). International Journal of Pharmaceutical Sciences and Research.
  • El-Sayed, E. et al. (2019). GC-MS investigation of essential oil and antioxidant activity of Egyptian white onion (Allium cepa L.). AVRDC.
  • Block, E. et al. (2020). Determination of Organosulfides from Onion Oil. Foods, 9(7), 884.
  • Adamu, U. et al. (2021). Gas Chromatographic-Mass Spectrometric Analysis of Chemical Components of Oils from Allium sativum L., and Allium cepa.
  • Kim, D. et al. (2015). Analysis of Volatile Organosulfur Compounds in Korean Allium Species. Journal of the Korean Society of Food Science and Nutrition.
  • Mousa, A. et al. (2021). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules, 26(18), 5647.
  • Istudor, V. (2010). The Organosulphur Composition of Allium Separated by Different Analytical Methods. Farmacia, 58(1).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Vamanu, E. et al. (2011). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of the Serbian Chemical Society, 76(6), 835-844.
  • Yamato, O. et al. (2001). Isolation and Identification of Sodium 2-Propenyl Thiosulfate from Boiled Garlic (Allium sativum) That Oxidizes Canine Erythrocytes. Bioscience, Biotechnology, and Biochemistry, 65(4), 971-974.
  • Block, E. et al. (2020). Determination of Organosulfides from Onion Oil. Foods, 9(7), 884.
  • Evotec. (n.d.). Preparative Chromatography.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
  • FooDB. (n.d.). Showing Compound 1-Propenyl 1-(1-propenylthio)propyl disulfide (FDB018453).
  • FooDB. (n.d.). Showing Compound this compound (FDB021327).
  • CN1308425C. (2007). Method for extracting onion essential oil. Google Patents.
  • Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • Wikipedia. (n.d.). Allyl propyl disulfide.
  • Li, R. et al. (2017). Optimisation of steam distillation extraction oil from onion by response surface methodology and its chemical composition. Natural Product Research, 32(11), 1334-1337.
  • TOPTION. (n.d.). What Is A Fractional Distillation Unit For Essential oils?.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0041392).
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • International Journal of Creative Research Thoughts (IJCRT). (2023). Red Onion Essential Oil Extraction For A Variety Of Medicinal, Chemical And Industrial Uses. IJCRT.org.
  • SciELO. (2016). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION.
  • The Good Scents Company. (n.d.). (E)-1-propyenyl propyl disulfide, 23838-21-3.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook.

Sources

Application Note: Structural Elucidation of 1-Propenyl Propyl Disulfide Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of the (Z) and (E) isomers of 1-propenyl propyl disulfide, key organosulfur flavor compounds found in Allium species such as onions (Allium cepa).[1][2] We detail a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural characterization of small molecules. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for analysis.

Introduction

This compound is a significant contributor to the characteristic flavor and aroma of cooked onions.[1][3] It exists as two geometric isomers, (Z) and (E), which may exhibit different sensory properties and biological activities. Accurate structural determination is therefore crucial for quality control in the food industry and for the characterization of natural products in pharmaceutical research. NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the molecular framework and stereochemistry. This document will walk through the theoretical basis and practical application of various NMR experiments for the unambiguous assignment of the structure of this compound.

Causality Behind Experimental Choices

The selection of a suite of NMR experiments is driven by the need to unambiguously connect every proton and carbon atom within the molecule and to define the geometry of the carbon-carbon double bond.

  • ¹H NMR: This is the foundational experiment. It provides information on the number of different proton environments, their relative abundance (integration), and their connectivity through spin-spin coupling. Crucially, the magnitude of the coupling constant (J-coupling) between the vinylic protons is diagnostic of the double bond geometry (cis or trans).

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment maps out proton-proton couplings, visually confirming which protons are on adjacent carbons. This is essential for tracing the carbon backbone of both the propyl and propenyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs. It is the primary method for definitively assigning the chemical shift of a carbon atom based on the chemical shift of its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart. This is critical for connecting molecular fragments that are not directly bonded through protons, such as connecting the propyl and propenyl groups across the disulfide bridge.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Purity: Ensure the this compound sample is of high purity. If isolated from a natural source, chromatographic purification (e.g., preparative GC or HPLC) is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for organosulfur compounds as it dissolves a wide range of organic molecules and has a simple, single residual solvent peak.[4]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire with a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of approximately 220 ppm, and a sufficient number of scans.

  • COSY: Use a standard gradient-selected COSY pulse sequence.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically with a delay corresponding to a coupling constant of 8 Hz).

Data Presentation and Interpretation

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts and multiplicities for the (Z) and (E) isomers of this compound. The propyl group assignments are based on data for dipropyl disulfide, and the propenyl group assignments are based on typical values for vinylic sulfides and the known effects of cis vs. trans geometry.

Table 1: Predicted ¹H NMR Data for this compound Isomers in CDCl₃

Assignment Proton Expected δ (ppm) Multiplicity Expected J (Hz) Notes
Propyl Group
H-1'-S-S-CH₂ -CH₂-CH₃~2.7Triplet (t)~7.4Methylene adjacent to disulfide.
H-2'-S-S-CH₂-CH₂ -CH₃~1.7Sextet~7.4
H-3'-S-S-CH₂-CH₂-CH₃ ~1.0Triplet (t)~7.4
(Z)-Propenyl Group
H-1-S-CH =CH-CH₃~6.1Doublet of quartets (dq)³JH1H2 ≈ 9-12, ⁴JH1H3 ≈ 1.5cis coupling constant.
H-2-S-CH=CH -CH₃~5.8Doublet of quartets (dq)³JH1H2 ≈ 9-12, ³JH2H3 ≈ 7.0
H-3-S-CH=CH-CH₃ ~1.9Doublet of doublets (dd)³JH2H3 ≈ 7.0, ⁴JH1H3 ≈ 1.5
(E)-Propenyl Group
H-1-S-CH =CH-CH₃~6.2Doublet of quartets (dq)³JH1H2 ≈ 15-18, ⁴JH1H3 ≈ 1.5trans coupling constant.
H-2-S-CH=CH -CH₃~5.9Doublet of quartets (dq)³JH1H2 ≈ 15-18, ³JH2H3 ≈ 6.5
H-3-S-CH=CH-CH₃ ~1.8Doublet of doublets (dd)³JH2H3 ≈ 6.5, ⁴JH1H3 ≈ 1.5

Table 2: Predicted ¹³C NMR Data for this compound Isomers in CDCl₃

Assignment Carbon Expected δ (ppm)
Propyl Group
C-1'-S-S-CH₂ -CH₂-CH₃~43
C-2'-S-S-CH₂-CH₂ -CH₃~23
C-3'-S-S-CH₂-CH₂-CH₃ ~13
Propenyl Group
C-1-S-CH =CH-CH₃~125-130
C-2-S-CH=CH -CH₃~120-125
C-3-S-CH=CH-CH₃ ~18
Step-by-Step Structure Elucidation Workflow

The following workflow demonstrates how to use the suite of NMR experiments to confirm the structure and stereochemistry.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Fragments H1_NMR ¹H NMR C13_NMR ¹³C NMR Propyl Propyl Fragment (-CH₂-CH₂-CH₃) H1_NMR->Propyl Identify spin systems (integrals, multiplicities) Stereochem Double Bond Geometry (Z or E) H1_NMR->Stereochem Measure ³J(H1,H2) (cis: 9-12 Hz, trans: 15-18 Hz) C13_NMR->Propyl Count carbon signals Propenyl Propenyl Fragment (-CH=CH-CH₃) C13_NMR->Propenyl Count carbon signals COSY COSY HSQC HSQC COSY->Propyl Confirm H-1' to H-2' to H-3' COSY->Propenyl Confirm H-1 to H-2 to H-3 HMBC HMBC HSQC->Propyl Assign C-1', C-2', C-3' HSQC->Propenyl Assign C-1, C-2, C-3 Final_Structure Complete Structure of This compound HMBC->Final_Structure Connect fragments via S-S bridge (e.g., H-1' to C-1) Propyl->Final_Structure Propenyl->Final_Structure Stereochem->Final_Structure

Figure 1: Workflow for the structural elucidation of this compound using NMR.

  • ¹H NMR Analysis:

    • Identify the signals corresponding to the propyl group: a triplet around 2.7 ppm (H-1'), a sextet around 1.7 ppm (H-2'), and a triplet around 1.0 ppm (H-3').

    • Identify the signals for the propenyl group in the vinylic region (~5.8-6.2 ppm) and the allylic region (~1.8-1.9 ppm).

    • Determine Stereochemistry: The key diagnostic is the coupling constant between H-1 and H-2. A value in the range of 9-12 Hz indicates the (Z)-isomer, while a value of 15-18 Hz confirms the (E)-isomer.

  • COSY Analysis:

    • Observe the cross-peaks that confirm the connectivity within the propyl group (H-1' with H-2', and H-2' with H-3').

    • Observe the cross-peaks that confirm the connectivity within the propenyl group (H-1 with H-2, H-2 with H-3, and a weaker four-bond coupling between H-1 and H-3).

  • HSQC Analysis:

    • Use the cross-peaks to definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton at ~2.7 ppm (H-1') will show a correlation to the carbon at ~43 ppm (C-1').

  • HMBC Analysis:

    • Look for key long-range correlations that piece the entire molecule together. A crucial correlation would be between the protons on the methylene group adjacent to the disulfide (H-1') and the vinylic carbon of the propenyl group (C-1), and vice-versa (H-1 to C-1'). These correlations bridge the disulfide bond and confirm the overall structure.

The logical relationship for using 2D NMR to connect the molecular fragments is visualized below.

Figure 2: 2D NMR correlation map for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By systematically applying ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently determine the connectivity of the carbon skeleton, assign all proton and carbon resonances, and, most importantly, establish the stereochemistry of the double bond. This robust analytical workflow is essential for the accurate characterization of flavor compounds, natural products, and other small molecules in a research and development setting.

References

  • Jo, Y., et al. (2020). Geographical discrimination of Allium species (garlic and onion) using 1H NMR spectroscopy with multivariate analysis. Taylor & Francis Online.
  • PubChem. (n.d.). trans-Propenyl propyl disulfide. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). propenyl propyl disulfide.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • FooDB. (2010). Showing Compound cis-Propenyl propyl disulfide (FDB007904).
  • NIST. (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • Ueda, Y., et al. (1994). Composition of Sulfur-Containing Components in Onion and Their Flavor Characters. Bioscience, Biotechnology, and Biochemistry, 58(1), 108-110.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • precisionFDA. (n.d.). PROPENYL PROPYL DISULFIDE, (1Z)-.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Sulfur Compounds in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS): the analysis of volatile sulfur compounds (VSCs). Due to their reactivity, volatility, and often low concentration in complex matrices, sulfur compounds present significant analytical hurdles.[1][2] Co-elution—where two or more compounds exit the GC column at the same time—further complicates this, leading to inaccurate identification and quantification.[3]

This guide is structured to provide you, a fellow scientist, with practical, field-proven insights to diagnose, troubleshoot, and ultimately overcome these co-elution challenges. We will move from foundational questions to advanced, problem-specific troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during sulfur analysis.

Q1: My sulfur peaks are tailing and broad, even when they aren't co-eluting. What's causing this?

A: This is a classic sign of active sites within your GC system. Sulfur compounds, particularly thiols (mercaptans) and hydrogen sulfide, are highly reactive and will adsorb to any non-inert surface they contact.[1][4] This includes the inlet liner, column, and transfer lines. This reversible adsorption causes peak tailing and loss of signal.

  • Causality: Active sites are typically exposed metal surfaces or silanol groups in the liner or column. These sites interact with the polarizable sulfur atom, delaying its passage through the system relative to the main band of analyte.

  • Solution: Ensure you are using a fully inert flow path. This includes using specially deactivated liners (e.g., Sulfinert®-treated) and columns designed for sulfur analysis.[5][6] Regular maintenance and replacement of the inlet liner and septum are critical preventative measures.[7]

Q2: I see a single, symmetrical peak on my Total Ion Chromatogram (TIC), but the mass spectrum looks "dirty" or inconsistent across the peak. Is this co-elution?

A: Very likely, yes. This is a textbook case of chromatographic co-elution where the TIC peak appears pure, but the underlying mass spectral data reveals multiple components.[3]

  • How to Confirm:

    • Examine Mass Spectra: Take mass spectra from the very beginning, the apex, and the tail of the peak. If different ions are dominant in different parts of the peak, you have co-elution.[3]

    • Use Extracted Ion Chromatograms (EICs): Select unique, characteristic ions for each suspected compound and plot their EICs. If the apexes of the EIC peaks for different ions are slightly offset in retention time, it confirms co-elution. For some volatile sulfur compounds, unique qualifier ions may not be available in the presence of impurities; however, selected ion monitoring can still help reduce co-elution problems.[8]

Q3: What is the first and simplest change I can make to my GC oven program to resolve two co-eluting sulfur compounds?

A: The most straightforward initial step is to slow down the temperature ramp rate.

  • Causality: A slower temperature ramp increases the time analytes spend interacting with the stationary phase. This provides more opportunity for the column to differentiate between compounds with subtle differences in volatility and polarity, thereby improving resolution.

  • Protocol: If your current ramp is 10 °C/min, try reducing it to 5 °C/min or even 2-3 °C/min across the elution range of the co-eluting pair. You can also add a short isothermal hold just before the critical pair elutes to allow them to separate further.

Q4: Can simply changing my column's carrier gas flow rate improve resolution?

A: Yes, optimizing the linear velocity of your carrier gas (He, H₂, N₂) can significantly impact resolution. This relationship is described by the Van Deemter equation. Every column has an optimal flow rate at which it achieves maximum efficiency (the skinniest peaks).

  • Causality: Operating too far above or below this optimum increases band broadening, which degrades resolution. For most standard capillary columns (0.25-0.32 mm ID), the optimal flow rate for helium is around 1-1.5 mL/min.

  • Action: Check your current flow rate. If it's set high for speed, try reducing it toward the column's optimal value to see if resolution improves. Conversely, if it's very low, a slight increase might enhance efficiency.

Part 2: In-Depth Troubleshooting Guides

When simple fixes are not enough, a systematic approach is required. These guides provide structured workflows for more complex co-elution problems.

Guide 1: Systematic Method Optimization for Chromatographic Selectivity

This guide is for when you have confirmed co-elution and basic oven program adjustments are insufficient.

Key sulfur analytes are co-eluting with each other or with matrix components, preventing accurate quantification.

The following diagram outlines a logical workflow for tackling co-elution.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Change Selectivity cluster_2 Phase 3: Advanced Techniques A Co-elution Confirmed (via MS & EIC) B Optimize Oven Program (Slower Ramp / Isothermal Holds) A->B First Step C Change Column Phase (e.g., Non-polar to Mid-polar) B->C If resolution is poor E Adjust Flow Rate (Optimize Efficiency) B->E Fine-tuning G Use Selective Detector (e.g., SCD, PFPD) B->G If matrix interference is high D Consider Derivatization (Alter Analyte Properties) F Implement GCxGC-MS (2D Separation) C->F For highly complex matrices

Caption: Troubleshooting workflow for resolving co-eluting sulfur compounds.

If optimizing the temperature program fails, the stationary phase of your column is likely not suitable for the separation. The principle of "like dissolves like" is key; the stationary phase must interact differently with your co-eluting analytes.

Table 1: Comparison of Common GC Columns for Sulfur Analysis

Column TypeStationary PhasePolarityKey Characteristics & Best Use Cases
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., Rtx-1, DB-1)Non-PolarSeparates based on boiling point. Good for general-purpose analysis, but may struggle with polar sulfur compounds. Thick films (4-7 µm) are often used to retain very volatile sulfurs.[2]
PLOT Columns Porous Layer Open Tubular (e.g., Select Low Sulfur)VariesFeatures a porous adsorbent layer for exceptional inertness towards reactive, volatile sulfur species, minimizing adsorption and improving peak shape for trace analysis.[9]
Specialized Sulfur Columns e.g., DB-Sulfur SCD, Rt®-XLSulfurLow-PolarityChemically deactivated and engineered for low bleed and high inertness, crucial for sensitive detectors like the Sulfur Chemiluminescence Detector (SCD).[4][10] Provides excellent peak shape for reactive compounds like H₂S and mercaptans.[4][6]
Mid-Polar Columns e.g., 5% Phenyl-MethylpolysiloxaneMid-PolarityIntroduces different selectivity (pi-pi interactions) which can resolve compounds that co-elute on a non-polar column.

Expert Insight: Do not underestimate the importance of an inert flow path. Columns like the Rt-XLSulfur are not only selective but have interior walls and even end plugs treated with Sulfinert® passivation to prevent analyte loss.[5][6]

For particularly challenging analytes like thiols, derivatization can fundamentally change their chromatographic behavior.[11] This chemical modification is performed pre-injection.

  • Causality: Derivatization replaces the active hydrogen on the thiol group with a larger, less polar group.[12] This has three major benefits:

    • Reduces Reactivity: The derivatized thiol is much less likely to adsorb to active sites.

    • Increases Volatility & Thermal Stability: This leads to sharper, more symmetrical peaks.[11]

    • Shifts Retention Time: This can move the analyte away from a co-eluting matrix interference or another sulfur compound.

Protocol: Example Derivatization of Thiols with PFBBr

This protocol is based on the principles described for derivatizing thiols for GC analysis.[13]

  • Reagent Preparation: Prepare a solution of 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone) at a concentration of ~10 mg/mL.

  • Sample pH Adjustment: Adjust the pH of your aqueous sample or extract to be alkaline (>10) using a non-reactive base like sodium carbonate. This deprotonates the thiol to the more reactive thiolate anion.

  • Reaction: Add an excess of the PFBBr reagent to your sample in a sealed vial.

  • Incubation: Gently heat the vial (e.g., 60 °C) for 30-60 minutes to facilitate the reaction.

  • Extraction: After cooling, extract the newly formed, non-polar PFB-thiol derivatives into an organic solvent like hexane or dichloromethane.

  • Analysis: Inject the organic extract into the GC-MS. The derivatives will be less polar and elute at different retention times than the original thiols.

Guide 2: Advanced Separation and Detection Strategies

For the most complex samples, such as petroleum fractions or natural flavor profiles, one-dimensional GC may not provide sufficient resolving power.

Your sample contains dozens or hundreds of sulfur compounds and matrix components, leading to widespread, unavoidable co-elution.

GCxGC is a powerful technique that couples two different columns in series to dramatically increase peak capacity and separation power.[1][14]

  • Mechanism:

    • Analytes are separated on a first-dimension (1D) column (typically a standard non-polar column).

    • A modulator traps small, sequential fractions of the eluent from the 1D column.

    • Each fraction is then rapidly re-injected onto a second-dimension (2D) column, which has a different and orthogonal selectivity (e.g., a polar column).

    • This second separation happens very quickly (a few seconds), allowing the entire 1D run to be parsed into hundreds of fast 2D chromatograms.

The result is a 2D plot where compounds are separated by two independent properties, resolving many co-elutions that occur in a single column.[15]

G Injector Injector Col1 1st Dimension Column (e.g., Non-Polar) Injector->Col1 Sample In Modulator Modulator (Cryo-focusing) Col1->Modulator Col2 2nd Dimension Column (e.g., Polar) Modulator->Col2 MS MS Detector Col2->MS To Detector

Caption: Simplified workflow of a GCxGC-MS system.

When co-elution is with a non-sulfur-containing matrix component (like a hydrocarbon), a sulfur-selective detector can completely eliminate the interference.[6] While this guide focuses on GC-MS, it is critical to know these alternatives.

  • Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific and provides a linear, equimolar response to sulfur compounds, meaning the signal is directly proportional to the amount of sulfur, regardless of the compound's structure.[16] It exhibits no quenching (signal suppression) from co-eluting hydrocarbons.[16]

  • Pulsed Flame Photometric Detector (PFPD): An improvement on the traditional FPD, the PFPD offers better selectivity against hydrocarbons and improved sensitivity.[17]

Using a selective detector in parallel with an MS detector can provide both definitive sulfur quantification and mass spectral identification in a single run.[8]

Summary

Overcoming the co-elution of sulfur compounds is a systematic process of elimination and optimization. By understanding the causes of poor chromatography—from system activity to insufficient column selectivity—and applying a logical workflow, you can achieve the robust and accurate results required for your research. Always begin with the simplest chromatographic adjustments before moving to more complex solutions like derivatization or advanced hardware configurations.

References

  • DB-Sulfur SCD GC column - Agilent. Agilent Technologies. [Link]
  • Rt-XLSulfur Micropacked GC Column.
  • Rt®-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams.
  • Agilent Select Low Sulfur GC Column. Chrom Tech. [Link]
  • ASTM D5623-24: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.
  • A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams. LabRulez GCMS. [Link]
  • D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • A Two Detector Solution to Analyzing Sulfur Compounds.
  • Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry.
  • Speciation of sulfur-containing compounds in diesel by comprehensive two-dimensional gas chrom
  • Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.
  • Comparison of Comprehensive Two-Dimensional Gas Chromatography Coupled With Sulfur-Chemiluminescence Detector to Standard Methods for Speciation of Sulfur-Containing Compounds in Middle Distill
  • Speciation of sulfur-containing compounds in diesel by comprehensive two-dimensional gas chrom
  • Agilent Gas Chromatography and Sulfur-Selective Detection Analysis of Sulfur Compounds According to ASTM D5504. Agilent Technologies. [Link]
  • Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. OI Analytical. [Link]
  • Sulfur Chemiluminescence Detector. Agilent Technologies. [Link]
  • ASTM D5623 (Hydrogen Sulfide & Mercaptan Sulfur Analysis in Liquid). SPL, Inc. [Link]
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]
  • Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. PAC L.P. [Link]
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. [Link]
  • Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS.
  • Derivatization Methods in GC and GC/MS.
  • Derivatization for Gas Chrom
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health (NIH). [Link]
  • Use of aliphatic thiols for on-site derivatization and gas chromatographic identific
  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu. [Link]
  • Optimization of GC hardware system for trace level sulfur compounds analysis in hydrocarbon gases.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
  • Sepcor Solid Bed Sulfur Adsorbents. Sepcor. [Link]
  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Agilent Technologies. [Link]
  • Adsorption-catalytic method for reducing the content of sulphur compounds in gas condensate diesel fuel.
  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow P
  • Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams.

Sources

Preventing thermal degradation of 1-propenyl propyl disulfide during injection

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Thermally Labile Organosulfur Compounds

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of 1-propenyl propyl disulfide and related labile organosulfur compounds during gas chromatography (GC) injection. As Senior Application Scientists, we have developed this resource to provide not just solutions, but a foundational understanding of the mechanisms behind the degradation and the logic for each corrective action.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Identifying and Understanding the Problem

Q1: What is this compound, and why is it so susceptible to thermal degradation during GC analysis?

A1: this compound (C₆H₁₂S₂) is a key organosulfur compound responsible for the characteristic aroma of onions and other Allium species.[1][2][3][4] Its chemical structure contains two key features that contribute to its thermal instability:

  • Disulfide Bond (S-S): The sulfur-sulfur bond is relatively weak compared to carbon-carbon or carbon-sulfur bonds.[5] High temperatures, such as those found in a standard GC inlet, can provide sufficient energy to cleave this bond, leading to molecular rearrangement or decomposition.

  • Unsaturation (C=C bond): The presence of the propenyl group's double bond makes the molecule susceptible to isomerization and other reactions, especially when exposed to heat and potentially active sites within the GC inlet.[6]

Thermally labile compounds are a known challenge in gas chromatography, where hot vaporizing inlets can act as high-temperature reactors, causing decomposition that is not representative of the original sample.[7][8][9]

Q2: My chromatogram looks problematic. How can I confirm that this compound is degrading in the GC inlet?

A2: Inlet-mediated degradation presents several distinct symptoms in your chromatographic results. You should suspect thermal degradation if you observe one or more of the following:

  • Poor Peak Shape: The peak for this compound may appear broad, tailing, or split.

  • Low Analyte Response & Poor Reproducibility: The peak area is significantly lower than expected and varies widely between injections. This occurs because the amount of degradation is inconsistent.[7]

  • Appearance of New, Unidentified Peaks: You may see new, smaller, and often sharper peaks appearing earlier in the chromatogram. These are typically the more stable, lower molecular weight byproducts of the degradation process.[9]

  • "Bridging" Peaks: In some cases where degradation also occurs on the column, you might see a "bridge" or elevated baseline between the parent compound peak and the degradation product peak.[9]

The diagram below illustrates the potential fates of a labile analyte within a hot GC inlet.

Analyte This compound (Injected Sample) Inlet Hot GC Inlet (High Temp & Active Sites) Analyte->Inlet Degradation Degradation Products (e.g., smaller sulfides, thiophenes) Inlet->Degradation Thermal/Catalytic Decomposition Adsorption Irreversible Adsorption (Active Sites) Inlet->Adsorption Analyte Loss Column Intact Analyte (Transferred to Column) Inlet->Column Successful Vaporization Result1 Poor Chromatography: - Low Response - Ghost Peaks Degradation->Result1 Adsorption->Result1 Result2 Good Chromatography: - Sharp, Symmetric Peak - High Response Column->Result2 cluster_0 Standard Glass Liner cluster_1 Deactivated (Inert) Liner Liner1 Surface -Si-OH (Active Site) -Si-O-Si- Metal Impurities Degradation Degradation Liner1:f1->Degradation Catalysis Liner2 Surface -Si-O-Si(CH3)3 (Capped Site) -Si-O-Si- NoReaction No Reaction Liner2:f1->NoReaction Analyte Labile Analyte (this compound) Analyte->Liner1:f1 Interaction Analyte->Liner2:f1 Interaction title Troubleshooting Flowchart for Analyte Degradation Start Start: Poor Peak Shape / Low Response Opt_Temp Is Inlet Temperature Optimized (<220°C)? Start->Opt_Temp Do_Opt_Temp ACTION: Perform Inlet Temp Study (See Protocol Q4) Opt_Temp->Do_Opt_Temp No Check_Liner Is Liner a Deactivated Type? Opt_Temp->Check_Liner Yes Do_Opt_Temp->Check_Liner Do_Check_Liner ACTION: Replace with a new, deactivated, tapered liner. (See Q6) Check_Liner->Do_Check_Liner No Check_Sample Is Sample Clean (e.g., standard in solvent)? Check_Liner->Check_Sample Yes End Problem Solved Do_Check_Liner->End Use_COC SOLUTION: Use Cool On-Column (COC) Injection. (See Q8) Check_Sample->Use_COC Yes Use_PTV SOLUTION: Use Programmed Temp. Vaporization (PTV). (See Q9) Check_Sample->Use_PTV No Use_COC->End Use_PTV->End

Sources

Technical Support Center: Optimizing the Extraction of 1-Propenyl Propyl Disulfide from Plant Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the extraction efficiency of 1-propenyl propyl disulfide. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating this valuable organosulfur compound from plant matrices, primarily within the Allium genus. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound and the challenges inherent in its extraction.

Q1: What is this compound and where is it primarily found?

A1: this compound is a volatile organosulfur compound belonging to the class of organic disulfides.[1][2] It is a key contributor to the characteristic aroma and flavor of plants in the Allium genus. It has been identified in several species, including garden onions (Allium cepa), Welsh onions (Allium fistulosum), and red onions.[1][2][3] The molecule exists as cis (Z) and trans (E) isomers.[4][5]

Q2: What makes the extraction of this compound so challenging?

A2: The primary challenges stem from the compound's chemical nature and its formation pathway within the plant:

  • Enzymatic Dependency: The compound is not present in intact plant cells. It is formed when tissue damage (e.g., cutting or crushing) allows the enzyme alliinase to react with precursor compounds, specifically S-alk(en)yl cysteine sulfoxides.[6] This enzymatic reaction is the first critical step, and its efficiency impacts the potential yield.

  • Thermal Instability: Organosulfur compounds, including disulfides, are susceptible to thermal degradation and rearrangement at elevated temperatures.[7] Aggressive extraction conditions can lead to the formation of different sulfur compounds, altering the natural profile of the extract and reducing the yield of the target analyte.

  • Volatility: As a volatile compound, this compound can be lost during sample preparation and extraction steps that involve heat or extended exposure to the atmosphere.

  • Complex Matrix: Plant matrices are complex, containing numerous other compounds (lipids, pigments, other sulfur compounds) that can interfere with extraction and analysis.

Q3: What are the primary extraction techniques for this compound?

A3: A range of techniques can be employed, each with distinct advantages and disadvantages:

  • Conventional Methods: Steam distillation and solvent extraction are traditional methods. While effective, they can be time-consuming, require large solvent volumes, and the heat involved in distillation can degrade the target compound.[8]

  • Modern "Green" Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence.[9] They offer significantly shorter extraction times, reduced solvent consumption, and often higher efficiency by using energy to disrupt cell walls and enhance mass transfer.[9][10]

  • Advanced Methods: Supercritical Fluid Extraction (SFE), typically using CO₂, is a highly selective and "green" alternative that leaves no solvent residue.[11][12] By tuning the pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled to target specific compounds.[13]

Q4: Which analytical method is most suitable for quantifying this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both qualitative and quantitative analysis of volatile and semi-volatile organosulfur compounds like this compound.[8][14] The gas chromatograph separates the complex mixture of compounds, and the mass spectrometer provides definitive identification and allows for accurate quantification.

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to common experimental problems, explaining the underlying causes and offering validated solutions.

Problem 1: My extraction yield of this compound is consistently low.

Question: I've followed a standard protocol, but my yield is poor. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem. The cause often depends on your chosen extraction method and sample preparation. Let's break down the possibilities.

Causality & Solution Pathway:

  • Inefficient Precursor Conversion: The very first step is enzymatic. If the alliinase enzyme is not given the chance to act, the pool of available this compound will be minimal.

    • Solution: After initial tissue disruption (e.g., grinding or homogenizing), allow the macerate to stand at room temperature for a defined period (e.g., 15-30 minutes) before adding the extraction solvent. This "pre-extraction maceration" allows the enzymatic reaction to proceed.

  • Suboptimal Sample Preparation: The physical state of the plant matrix is critical for solvent penetration.

    • Solution: Ensure the plant material is uniformly and finely ground or powdered. For methods like UAE and MAE, this dramatically increases the surface area exposed to the energy source and solvent, improving extraction efficiency.[15]

  • Incorrect Extraction Parameters (Method-Specific):

    • For Solvent Extraction: The choice of solvent is paramount. A study comparing solvents for onion oil organosulfides found that dichloromethane (DCM) was superior, identifying 27 different organosulfides compared to 10 for diethyl ether, 19 for n-pentane, and 17 for hexanes.[8][14]

      • Action: If using a less effective solvent, consider switching to DCM. Also, optimize the solid-to-liquid ratio, extraction time, and temperature. Ensure adequate agitation to improve mass transfer.

    • For Ultrasound-Assisted Extraction (UAE): Efficiency depends on a balance of temperature, time, and ultrasonic power (amplitude). Cavitation, the phenomenon that drives UAE, is affected by all these factors.[10]

      • Action: Optimize parameters using a response surface methodology if possible. A study on onion phenolics found optimal conditions around 60°C.[10][16] Be cautious, as excessive temperature can degrade the target compound.

    • For Microwave-Assisted Extraction (MAE): Microwave power, irradiation time, and solvent properties are key. The microwave energy directly heats the solvent and any residual water in the sample, causing cell rupture and releasing the analytes.[9]

      • Action: Optimize microwave power and time. Lower power for a slightly longer duration can sometimes prevent thermal degradation while achieving good yields.[17]

    • For Supercritical Fluid Extraction (SFE): The density of the supercritical CO₂, controlled by pressure and temperature, dictates its solvating power.[13]

      • Action: Pure CO₂ is non-polar. For moderately polar compounds, adding a co-solvent (modifier) like ethanol or methanol can significantly increase extraction yield. Experiment with different pressure (100-350 bar) and temperature (40-60°C) settings.

Troubleshooting Workflow: Low Yield

Below is a logical decision tree to diagnose the cause of low extraction yield.

G cluster_prep Sample Preparation cluster_enzyme Enzymatic Conversion cluster_params Extraction Parameters start Low Yield Detected prep Review Sample Preparation start->prep enzyme Evaluate Enzymatic Conversion Step start->enzyme params Optimize Extraction Parameters start->params analysis Verify Analytical Method start->analysis particle_size Is particle size fine and uniform? prep->particle_size maceration Is there a pre-extraction maceration step? enzyme->maceration solvent Solvent Choice (Polarity/Selectivity) params->solvent homogeneity Is the sample well homogenized? particle_size->homogeneity temp Temperature (Balance yield vs. degradation) solvent->temp time Extraction Time (Sufficient duration?) temp->time ratio Sample:Solvent Ratio time->ratio energy Energy Input (MAE Power / UAE Amplitude) ratio->energy

Caption: A decision tree for troubleshooting low extraction yields.

Problem 2: My extract profile is inconsistent, and I suspect degradation.

Question: The GC-MS profile of my extract varies between batches, and some target peaks are missing or reduced. Why is this happening?

Answer: Inconsistency and degradation are classic signs of the instability of Allium organosulfur compounds. The primary culprits are heat and uncontrolled chemical reactions.

Causality & Solution Pathway:

  • Thermal Rearrangement: At high temperatures (e.g., >80°C), disulfides can undergo rearrangement and decomposition reactions. For instance, bis(1-propenyl)disulfide has been shown to rearrange into thiophenes at elevated temperatures.[7] This fundamentally alters the chemical composition of your extract.

    • Solution:

      • Minimize heat exposure throughout the process. If using MAE, consider lower power settings.

      • For solvent evaporation (work-up step), use a rotary evaporator under reduced pressure at a low temperature (<40°C). Avoid leaving the dry extract on high heat.

      • Choose extraction methods that operate at lower temperatures, such as UAE at a controlled temperature or SFE.

  • Oxidation: Organosulfur compounds can be susceptible to oxidation, which can change their structure and reduce the presence of your target analyte.

    • Solution:

      • Work quickly and minimize the exposure of the sample and extract to air.

      • Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon), especially if working with highly purified samples.

      • Store the final extract at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light and thermal energy.

Section 3: Data Summaries and Protocols

To provide a practical basis for your experimental design, the following tables summarize key comparative data from the literature.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Organosulfides from Steam-Distilled Onion Oil

SolventNumber of Organosulfides IdentifiedKey ObservationReference
Dichloromethane (DCM)27Provided the best qualitative and semi-quantitative results.[8][14]
n-Pentane19Moderate efficiency.[8][14]
Hexanes17Moderate efficiency.[8][14]
Diethyl Ether (DEE)10Least effective among the tested solvents.[8][14]

Table 2: Example Optimized Parameters for Modern Extraction of Bioactive Compounds from Onion

MethodTarget Compound ClassSolventTemp. (°C)Time (min)Key ParametersReference
MAEPhenolic Compounds100% Methanol (pH 2)57°C15Sample:Solvent 0.2g:8.8mL[9][18]
MAEAnthocyanins62% Methanol (pH 2)56°C2Sample:Solvent 0.2g:13mL[9][18]
UAEPhenolic Compounds53% Methanol (pH 2.6)60°CN/AAmplitude 30.1%, Cycle 0.43s[10][16]
UAEAnthocyanins57% Methanol (pH 2)60°CN/AAmplitude 90%, Cycle 0.64s[10][16]

Note: These parameters were optimized for phenolic compounds and anthocyanins but provide an excellent starting point for optimizing the extraction of organosulfur compounds from the same matrix.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed as a robust starting point for extracting this compound.

  • Sample Preparation:

    • Freeze-dry fresh onion bulbs to remove water, which can interfere with some solvents.

    • Grind the lyophilized material into a fine, homogenous powder (e.g., using a cryogenic grinder).

  • Enzymatic Conversion:

    • Weigh 1.0 g of onion powder into a beaker.

    • Add a minimal amount of distilled water (e.g., 2 mL) to rehydrate the powder and initiate enzymatic action.

    • Let the paste stand at room temperature for 20 minutes.

  • Extraction:

    • Transfer the paste to an extraction vessel.

    • Add 20 mL of dichloromethane (DCM).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Sonicate at a controlled temperature of 35-40°C for 30 minutes. Ensure the temperature does not exceed 40°C.

  • Sample Work-Up:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Decant the supernatant (the DCM extract).

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

    • Reconstitute the final extract in a known volume of a suitable solvent (e.g., hexane or DCM) for GC-MS analysis.

General Extraction & Analysis Workflow

The following diagram outlines the critical steps from raw plant material to final data.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis raw_material Plant Material (e.g., Allium cepa) grinding Grinding / Homogenizing raw_material->grinding enzyme Enzymatic Conversion (Maceration) grinding->enzyme extraction Extraction (UAE / MAE / SFE) enzyme->extraction filtration Filtration / Centrifugation extraction->filtration workup Solvent Removal & Reconstitution filtration->workup gcms GC-MS Analysis workup->gcms quant Quantification gcms->quant final_data final_data quant->final_data Final Data

Caption: A generalized workflow for the extraction and analysis of this compound.

References

  • Casanova, E., et al. (2022). Extraction of Antioxidant Compounds from Onion Bulb (Allium cepa L.) Using Individual and Simultaneous Microwave-Assisted Extraction Methods. Antioxidants, 11(5), 846. [Link]
  • Casanova, E., et al. (2022). Extraction of Antioxidant Compounds from Onion Bulb (Allium cepa L.) Using Individual and Simultaneous Microwave-Assisted Extraction Methods. PubMed Central. [Link]
  • Cantrell, M., et al. (2020).
  • Casanova, E., et al. (2022). Extraction of Antioxidant Compounds from Onion Bulb (Allium cepa L.) Using Individual and Simultaneous Microwave-Assisted Extraction Methods. PubMed. [Link]
  • Gautam, S., et al. (2022). Microwave-assisted deep eutectic solvent extraction of phenolic antioxidants from onion (Allium cepa L.)
  • Wanyo, P., et al. (2016).
  • Zhang, Z-G., et al. (2015). Preparation and extraction of onion essential oil by ionic liquid and ultrasound-microwave-assisted method.
  • Cantrell, M., et al. (2020).
  • Pareek, S., et al. (2017). Chemistry of organosulfur compounds during processing of onion.
  • Cantrell, M., et al. (2020).
  • FooDB. (2010). Showing Compound this compound (FDB021327). FooDB. [Link]
  • Velasco-Pérez, M., et al. (2021).
  • Velasco-Pérez, M., et al. (2021).
  • Chávez-González, M.L., et al. (2022). Improvement of the Ultrasound-Assisted Extraction of Polyphenols from Welsh Onion (Allium fistulosum) Leaves Using Response Surface Methodology. PubMed Central. [Link]
  • The Good Scents Company. (n.d.). propenyl propyl disulfide, 5905-46-4. The Good Scents Company. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041392).
  • Patel, K., et al. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals.
  • Varma, S.K. (n.d.). SUPERCRITICAL FLUID EXTRACTION. TSI Journals. [Link]
  • Shang, A., et al. (2019). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. MDPI. [Link]
  • Wikipedia. (n.d.). Supercritical fluid extraction. Wikipedia. [Link]
  • NIST. (n.d.). Disulfide, 1-propenyl propyl. NIST WebBook. [Link]
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans-. NIST WebBook. [Link]
  • PubChem. (n.d.). Propenyl propyl disulfide. PubChem. [Link]
  • Kim, H., & Lee, J. (2022). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. MDPI. [Link]
  • PubChem. (n.d.). trans-Propenyl propyl disulfide. PubChem. [Link]
  • Dethier, B. (2012). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

Sources

Addressing isomerization of 1-propenyl propyl disulfide during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organosulfur compound analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-propenyl propyl disulfide and encountering challenges with its isomerization during sample preparation. As a key flavor and bioactive compound in Allium species like onion, accurate quantification of its native isomeric forms is critical.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a significant problem in my analysis?

A: this compound is a volatile organosulfur compound that contributes significantly to the characteristic flavor profile of onions and other related vegetables.[1][3] It exists as two distinct geometric isomers: (Z)-1-propenyl propyl disulfide (cis) and (E)-1-propenyl propyl disulfide (trans).[4][5][6]

Q2: My analytical data shows unexpected peaks and inconsistent isomer ratios. What are the primary factors that trigger isomerization?

A: The double bond in the 1-propenyl group is susceptible to rotation, leading to isomerization. This process is not spontaneous under ambient conditions but is readily catalyzed by several factors common in laboratory settings. The three primary triggers are:

  • Thermal Stress: Heat is the most common culprit. Organosulfur compounds can be thermally labile, and elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond.[7][8][9] This is a major concern during heated extractions, solvent evaporation steps, and high-temperature gas chromatography (GC) injections.

  • Acid/Base Catalysis: The presence of strong acids or bases can catalyze isomerization.[10] While some extraction methods for organosulfur compounds utilize slightly acidic conditions to stabilize other molecules, extreme pH levels in your sample matrix or from contaminants can promote the conversion between (E) and (Z) forms.[11][12]

  • Photochemical Isomerization: Exposure to light, particularly in the UV spectrum, can induce isomerization in molecules containing carbon-carbon double bonds. Samples left on a lab bench exposed to sunlight or even harsh fluorescent lighting for extended periods can experience a shift in their isomeric ratio.

Q3: How can I definitively identify isomerization in my chromatographic data?

A: Recognizing isomerization in your data is the first step to troubleshooting. Look for these key indicators:

  • Shifting Isomer Ratios: In a properly controlled experiment, the ratio of (E) to (Z) isomers should be consistent across all replicates. If you observe that this ratio varies significantly, or consistently shifts towards the more thermodynamically stable (E)-isomer in samples that have undergone more processing, isomerization is likely occurring.

  • Appearance of a New Isomer Peak: If your starting material is known to contain predominantly one isomer (e.g., the (Z)-isomer), the appearance and growth of the corresponding (E)-isomer peak during processing is a clear sign of isomerization.

  • Reduced Recovery of the Target Isomer: Concurrently with the appearance of the new peak, you will notice a diminished peak area for your original target isomer that cannot be explained by simple sample loss.

Troubleshooting Guide: Diagnosing and Solving Isomerization Issues

This section provides a systematic approach to identifying and eliminating the sources of isomerization in your workflow.

Observed Problem Potential Root Cause(s) Recommended Corrective Actions & Preventative Measures
Inconsistent (E)/(Z) Ratios Across Replicates Workflow Variability: Inconsistent heating, light exposure, or processing times between samples.Standardize Everything: Use a temperature-controlled water bath or heating block. Wrap all sample vials in aluminum foil. Process all replicates in a single, uninterrupted batch to ensure identical handling time and conditions.
Predominance of the (E)-Isomer in Processed Samples Thermal Stress (Concentration): Using a high-temperature rotary evaporator to remove the extraction solvent.Adopt Low-Temperature Concentration: Use a rotary evaporator with the bath temperature set to ≤35°C. Alternatively, use a gentle stream of nitrogen gas at room temperature or a vacuum centrifuge (e.g., SpeedVac), which removes solvent at low temperatures.
Thermal Stress (GC Inlet): High temperature in the GC injector port causing on-column isomerization.Optimize GC Injection: Use a Programmable Temperature Vaporization (PTV) inlet if available, starting at a low temperature (e.g., 40°C) and ramping quickly after injection. For split/splitless inlets, use the lowest possible temperature that still ensures efficient volatilization of the analyte.
Overall Low Recovery of Both Isomers Thermal Decomposition: The applied temperature is high enough to not only cause isomerization but also to break down the disulfide compounds entirely.[13][14]Minimize All Heat Exposure: Re-evaluate the entire workflow for sources of excessive heat. Consider non-thermal extraction methods. Ensure GC run times and temperatures are not excessive.
Isomerization Occurs Even with Low-Temp Methods pH Instability or Contamination: Residual acids or bases in the sample, on glassware, or in solvents are catalyzing the reaction.Control Sample pH: Ensure the final extract is buffered or at a neutral pH before any concentration steps. Use high-purity, HPLC-grade or equivalent solvents. Implement a rigorous glassware cleaning protocol to remove any acidic or basic residues.
Photochemical Effects: Prolonged exposure to ambient or direct laboratory light.Protect from Light: Use amber glass vials for all sample preparation and storage. If using clear vials, wrap them securely in aluminum foil. Minimize the time samples spend outside of a dark storage location (e.g., freezer or drawer).

Validated Methodologies & Protocols

Protocol 1: Cold Solvent Extraction for Isomer Preservation

This protocol is designed to efficiently extract this compound while minimizing thermal stress and light exposure.

  • Homogenization: Homogenize fresh sample material (e.g., onion tissue) in a 2:1 mixture of dichloromethane:methanol (v/v) at a ratio of 10 mL solvent per 1 g of sample. Conduct this step in an ice bath.

  • Extraction: Transfer the homogenate to an amber glass vial. Seal and agitate on a shaker or rocker for 2 hours at 4°C in a cold room or refrigerator.

  • Phase Separation: Add deionized water (20% of the total solvent volume) to the vial. Vortex briefly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower dichloromethane layer containing the organosulfur compounds using a glass pipette.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

  • Storage: Immediately analyze the sample or store it in a sealed amber vial at -80°C until analysis.

Diagram: Isomerization Catalysis Pathway

The following diagram illustrates the key external factors that can drive the conversion of the native (Z)-isomer to the (E)-isomer.

Isomerization Z_Isomer (Z)-1-Propenyl Propyl Disulfide (Native Form) E_Isomer (E)-1-Propenyl Propyl Disulfide (Isomerized Form) Z_Isomer->E_Isomer Heat (Δ) Light (hν) Acid/Base (H+/OH-)

Caption: Factors catalyzing the isomerization of this compound.

Diagram: Troubleshooting Workflow for Isomerization

Use this decision tree to systematically diagnose the source of isomerization in your sample preparation workflow.

Troubleshooting decision decision action action issue issue start Start: Inconsistent Isomer Ratios check_heat Is heat > 40°C used in extraction or evaporation? start->check_heat issue_heat High Thermal Stress check_heat->issue_heat Yes check_gc Is GC injector temperature > 200°C? check_heat->check_gc No action_heat Implement Cold Extraction & Low-Temp Concentration issue_heat->action_heat issue_gc GC Inlet Isomerization check_gc->issue_gc Yes check_light Are samples exposed to light for extended periods? check_gc->check_light No action_gc Lower Injector Temp Use PTV Inlet if available issue_gc->action_gc issue_light Photochemical Stress check_light->issue_light Yes check_ph Is pH of extract unknown or uncontrolled? check_light->check_ph No action_light Use Amber Vials Wrap in Foil issue_light->action_light issue_ph Potential Acid/Base Catalysis check_ph->issue_ph Yes end Contact Advanced Technical Support check_ph->end No action_ph Neutralize Extract Use High-Purity Solvents issue_ph->action_ph

Caption: A logical workflow for troubleshooting isomerization issues.

References

  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET.
  • Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.
  • Gao, Y., et al. (2022).
  • Fabuss, B. M., et al. (1964). Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. Industrial & Engineering Chemistry Process Design and Development, 3(3), 246-250.
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography.
  • The Science of Onion Flavor. (n.d.).
  • Ramirez, D. A., et al. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 62, 145-161.
  • Giles, G. I., & Jacob, C. (2002). Disulfide bonds as switches for protein function. Trends in Biotechnology, 20(11), 447-450.
  • Block, E., et al. (2010). Allium chemistry: Use of new instrumental techniques to “see” reactive organosulfur species formed upon crushing garlic and onion. Pure and Applied Chemistry, 82(3), 535-539.
  • Amrani, A., & Aizenshtat, Z. (2004). Effects of thermal maturation and thermochemical sulfate reduction on compound-specific sulfur isotopic compositions of organosulfur compounds in Phosphoria oils from the Bighorn Basin, USA. Organic Geochemistry, 35(11-12), 1435-1453.
  • Bononi, M., et al. (2020). Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. Molecules, 25(2), 385.
  • Demian, B. A., et al. (2008). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 92(1), 149-153.
  • Lancaster, J. E., & Boland, M. J. (1990). Flavor precursors in onion. Food Chemistry, 35(4), 279-285.
  • Gao, Y., et al. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures.
  • Fabuss, B. M., et al. (1964). Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons.
  • Woycechowsky, K. J. (2001). Small-molecule catalysis of native disulfide bond formation in proteins. University of Wisconsin-Madison.
  • Ellis, G. S., et al. (2017). Effects of thermal maturation and thermochemical sulfate reduction on compound-specific sulfur isotopic compositions of organosulfur compounds in Phosphoria oils from the Bighorn Basin, USA.
  • Bass, R. B., & Tanner, J. J. (2018). Reduction-reoxidation cycles contribute to catalysis of disulfide isomerization by protein-disulfide isomerase. Journal of Biological Chemistry, 293(26), 10187-10197.
  • National Institute of Standards and Technology. (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • Wallis, A. K., & Freedman, R. B. (2007). Protein disulfide isomerases exploit synergy between catalytic and specific binding domains. The FEBS Journal, 274(19), 4963-4971.
  • National Institute of Standards and Technology. (n.d.). Disulfide, 1-propenyl propyl, trans. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane. NIST Chemistry WebBook.
  • Kadokura, H., & Beckwith, J. (2004). Catalysis of disulfide bond formation and isomerization in the Escherichia coli periplasm. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1694(1-3), 169-179.
  • National Center for Biotechnology Information. (n.d.). Propenyl propyl disulfide.
  • National Center for Biotechnology Information. (n.d.). trans-Propenyl propyl disulfide.
  • Cheméo. (n.d.). Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties.
  • The Good Scents Company. (n.d.). propenyl propyl disulfide.

Sources

Minimizing matrix effects in the quantification of 1-propenyl propyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 1-propenyl propyl disulfide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with analyzing this volatile sulfur compound, with a primary focus on minimizing and compensating for matrix effects.

As Senior Application Scientists, we understand that achieving accurate and reproducible results requires more than just following a protocol. It demands a deep understanding of the underlying principles and the ability to troubleshoot effectively when faced with complex sample matrices. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification challenging?

A1: this compound is an organosulfur compound and a key volatile flavor component found in plants of the Allium genus, such as onions and garlic.[1][2][3] Its characteristic pungent, sulfurous aroma contributes significantly to the sensory profile of these foods.[1] The quantification of this compound is challenging due to its volatility, reactivity, and its presence in complex sample matrices.[4][5] These matrices, which contain a multitude of other compounds, can interfere with the analytical signal, a phenomenon known as the "matrix effect."[6]

Q2: What are matrix effects, and how do they impact the analysis of this compound?

A2: A matrix effect is the alteration of an analyte's signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[6] In the context of gas chromatography-mass spectrometry (GC-MS) analysis of this compound, matrix effects can arise from various components in the sample, such as sugars, fats, pigments, and other volatile compounds.[6][7] These interferences can lead to inaccurate quantification, poor reproducibility, and a high limit of detection. For volatile sulfur compounds, the sample matrix can also affect their release into the headspace during extraction techniques like solid-phase microextraction (SPME).[8]

Q3: What are the primary strategies for minimizing matrix effects in the quantification of this compound?

A3: The primary strategies for minimizing matrix effects can be broadly categorized into three areas:

  • Effective Sample Preparation and Cleanup: The goal is to selectively extract this compound while removing as many interfering matrix components as possible.[9] Techniques like Solid-Phase Microextraction (SPME) are commonly employed for this purpose.[10][11]

  • Chromatographic Optimization: Improving the separation of this compound from co-eluting matrix components through optimization of the GC method can significantly reduce interference.[12]

  • Compensation through Calibration Strategies: When matrix effects cannot be eliminated, specific calibration methods can be used to compensate for their influence. The most effective of these are the standard addition method and stable isotope dilution analysis (SIDA).[13]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor sensitivity and low recovery of this compound.

This is often due to suboptimal extraction conditions or significant signal suppression from the matrix.

Root Cause Analysis & Solution Workflow

cluster_SPME SPME Optimization cluster_SamplePrep Sample Preparation Review cluster_GCMS GC-MS System Check A Problem: Low Sensitivity/Recovery B Optimize SPME Parameters A->B Is extraction efficient? C Review Sample Preparation A->C Is the matrix overwhelming? D Check GC-MS System Performance A->D Is the instrument performing optimally? B1 Select Appropriate Fiber (e.g., DVB/CAR/PDMS) B->B1 C1 Ensure Proper Homogenization C->C1 D1 Verify Inlet Temperature & Liner D->D1 B2 Optimize Extraction Time & Temperature (e.g., 60°C for 20-50 min) B1->B2 B3 Consider Salt Addition (e.g., NaCl) to increase volatility B2->B3 C2 Dilute Sample to Reduce Matrix Load C1->C2 D2 Confirm Column Integrity & Flow Rate D1->D2 D3 Tune Mass Spectrometer D2->D3

Caption: Troubleshooting workflow for low sensitivity and recovery.

Detailed Protocol: Optimization of Headspace SPME (HS-SPME) Parameters
  • Objective: To enhance the extraction efficiency of this compound from the sample matrix into the headspace for SPME analysis.

  • Step-by-Step Protocol:

    • Fiber Selection: The choice of SPME fiber coating is critical. For a broad range of volatile and semi-volatile compounds like those in onions, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the most effective.[10][14]

    • Sample Preparation: Homogenize a known weight of the sample (e.g., 1.5 g of onion tissue) in a sealed vial.[10] To increase the volatility of the analytes, consider adding a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[10][14]

    • Extraction Temperature: The temperature affects the equilibrium between the sample and the headspace. An optimized temperature (e.g., 60-70°C) will promote the release of this compound from the matrix without causing degradation.[10][15]

    • Extraction Time: Allow sufficient time for the analytes to reach equilibrium between the sample, headspace, and SPME fiber. This can range from 20 to 50 minutes.[10][15]

    • Desorption: Ensure complete desorption of the analytes from the SPME fiber in the GC inlet. This is typically achieved at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes).[10]

ParameterRecommended RangeRationale
SPME Fiber DVB/CAR/PDMSBroad selectivity for volatile sulfur compounds.[10][14]
Extraction Temp. 60-70 °CBalances analyte release with potential degradation.[10]
Extraction Time 20-50 minAllows for equilibrium to be reached.[10]
Salt Addition 0.75 g Na₂SO₄ or 20% w/v NaClIncreases ionic strength, promoting analyte transfer to headspace.[10][14]
Issue 2: Inaccurate and irreproducible quantification results.

This is a classic symptom of uncompensated matrix effects.

Root Cause Analysis & Solution Workflow

cluster_SA Standard Addition cluster_SIDA Stable Isotope Dilution Analysis A Problem: Inaccurate & Irreproducible Results D Use a Structurally Similar Internal Standard A->D Basic Correction B Implement Standard Addition Method C Employ Stable Isotope Dilution Analysis (SIDA) B->C Gold Standard B1 Spike sample aliquots with increasing known amounts of analyte. B->B1 C1 Add a known amount of a stable isotope-labeled analog of this compound to the sample before extraction. C->C1 D->B More Robust B2 Analyze all spiked and unspiked samples. B1->B2 B3 Construct a calibration curve and extrapolate to find the original concentration. B2->B3 C2 Analyze the sample by GC-MS. C1->C2 C3 Quantify using the ratio of the native analyte to the labeled standard. C2->C3

Caption: Workflow for selecting a calibration strategy to ensure accuracy.

Detailed Protocol: Standard Addition Method
  • Objective: To compensate for matrix effects by creating a calibration curve within the sample matrix itself.

  • Step-by-Step Protocol:

    • Prepare Sample Aliquots: Divide the sample extract into at least four equal aliquots.

    • Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of a this compound standard.

    • Analyze Samples: Analyze all aliquots using the optimized GC-MS method.

    • Construct Calibration Curve: Plot the measured instrument response against the concentration of the added standard.

    • Determine Concentration: Extrapolate the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of this compound in the original sample.

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

For the highest level of accuracy, SIDA is the recommended approach.[13] This technique involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the very beginning of the sample preparation process.[16]

  • Why it Works: The labeled internal standard is chemically and physically almost identical to the analyte. Therefore, it experiences the same losses during sample preparation and the same matrix effects during analysis.[17] By measuring the ratio of the native analyte to the labeled standard, these variations are effectively canceled out, leading to highly accurate and precise quantification.[13][16]

Issue 3: Co-elution of this compound with interfering peaks.

This issue arises from inadequate chromatographic separation, leading to overlapping peaks and inaccurate integration.

Troubleshooting Steps:
  • Optimize the GC Temperature Program:

    • Decrease the initial oven temperature to improve the separation of early-eluting compounds.

    • Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation between closely eluting peaks.[18]

    • Incorporate an isothermal hold at a specific temperature if the interfering peak is known to elute at a particular time.

  • Select a More Appropriate GC Column:

    • Consider a column with a different stationary phase polarity. For instance, if using a non-polar column (like a DB-5ms), a mid-polar or polar column might provide a different elution order and resolve the co-elution.

    • A longer column or a column with a smaller internal diameter can also enhance separation efficiency.

  • Adjust Carrier Gas Flow Rate:

    • Optimizing the linear velocity of the carrier gas (e.g., helium) can improve chromatographic resolution.

References

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). MDPI.
  • GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. (n.d.). ResearchGate.
  • Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. (n.d.). ResearchGate.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024, July 21). Frontiers.
  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020, March 9). National Institutes of Health.
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate.
  • Determination of Organosulfides from Onion Oil. (2020, July 6). National Institutes of Health.
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. (2022, November 27). National Institutes of Health.
  • The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. (n.d.). MDPI.
  • Influence of food matrix and high-pressure processing on onion flavonols and antioxidant activity during gastrointestinal digestion. (n.d.). ResearchGate.
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). ResearchGate.
  • The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. (n.d.). ResearchGate.
  • The Importance of Analyzing Sulphur Compounds in Food. (2021, November 4). LCGC International.
  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024, March 30).
  • Unbiased profiling of volatile organic compounds in the headspace of Allium plants using an in-tube extraction device. (2016, February 29). PubMed.
  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Ga. (2019, September 12). Semantic Scholar.
  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (n.d.). MDPI.
  • Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds. (n.d.). National Institutes of Health.
  • The analysis of onion and garlic. (2006, January 18). CORE.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central.
  • Internal Standards – What are they? How do I choose, use, and benefit from them? (n.d.). SCION Instruments.
  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent.
  • Agilent Model 355Sulfur Chemiluminescence Detector (SCD): Volatile Sulfur Compounds in Beer. (n.d.).
  • This compound. (n.d.). Human Metabolome Database.
  • Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. (n.d.). ResearchGate.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). National Institutes of Health.
  • Quantifying Onion Flavor Compounds Responding to Sulfur Fertility-Sulfur Increases Levels of Alk(en)yl Cysteine Sulfoxides and Biosynthetic Intermediates. (n.d.). ResearchGate.
  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021, October 27). National Institutes of Health.
  • Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. (n.d.). PubMed.
  • Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS). (n.d.). ResearchGate.
  • Organosulfur compounds. (n.d.). ScienceDirect.
  • Allyl propyl disulfide. (n.d.). Wikipedia.
  • Dietary Organosulfur-Containing Compounds and Their Health-Promotion Mechanisms. (2022, March 25).
  • Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. (n.d.). PubMed.
  • Bioactive properties and organosulfur compounds profiling of newly developed garlic varieties of Bangladesh. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of 1-Propenyl Propyl Disulfide in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 1-propenyl propyl disulfide and other reactive organosulfur compounds. As a volatile flavor component found in plants of the Allium genus, its accurate quantification is critical, yet its chemical nature presents significant analytical hurdles.[1][2] This document provides in-depth, cause-and-effect troubleshooting for poor peak shape, moving beyond simple checklists to explain the scientific reasoning behind the problems and their solutions.

The Core Challenge: The Reactive Nature of Organosulfur Compounds

The primary difficulty in analyzing this compound stems from its disulfide functional group. Sulfur-containing compounds are highly susceptible to adsorption and interaction with active sites within a gas chromatography (GC) system.[3][4] These "active sites" are typically exposed silanol (Si-OH) groups on untreated glass or fused silica surfaces (like inlet liners and column interiors) or metallic surfaces in the flow path.[5][6] This unwanted secondary interaction is the root cause of most peak shape problems and analyte loss.[3][7] A successful analysis, therefore, depends on creating a completely inert flow path .

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to address the most common issues encountered during the analysis of this compound.

Q1: My peak for this compound is severely tailing. What are the likely causes and how do I fix it?

Peak tailing is the most common problem for active compounds and indicates that a portion of the analyte molecules is being held back in the system through secondary interactions, eluting later than the main peak band.[5][8] The troubleshooting workflow should systematically investigate and eliminate potential sources of activity from the inlet to the column.

Tailing_Troubleshooting cluster_inlet Inlet Actions cluster_column Column Actions start Symptom: Peak Tailing Observed inlet Step 1: Inspect GC Inlet (Liner, Septum, Seal) start->inlet column Step 2: Evaluate GC Column (Contamination, Installation) inlet->column If issue persists inlet_action1 Replace Septum & Liner with new, deactivated parts. inlet->inlet_action1 method Step 3: Review Method Parameters (Overload, Temperature) column->method If issue persists col_action1 Trim 10-20 cm from column inlet. column->col_action1 system Step 4: Check System Integrity (Leaks, Dead Volume) method->system If issue persists solution Problem Resolved: Symmetrical Peak inlet_action1->solution Test Run inlet_action2 Use Ultra Inert (UI) liner, preferably with deactivated wool. col_action1->solution Test Run col_action2 Verify correct installation depth and clean cut.

Caption: Logical workflow for troubleshooting peak tailing.

A. Cause: Active Sites in the GC Inlet The inlet is the first and most common area of analyte interaction and degradation.

  • Solution: Perform routine inlet maintenance. Replace the inlet liner and septum. Standard glass wool can be highly active; if wool is necessary to trap non-volatile residues, use a liner with pre-deactivated glass wool. For sulfur analysis, an Ultra Inert (UI) liner is strongly recommended.[9][10]

Protocol 1: GC Inlet Maintenance (Liner & Septum Replacement)

  • Cool the GC inlet and oven to a safe temperature (e.g., < 50°C).

  • Turn off carrier gas flow to the inlet.

  • Wearing clean, lint-free gloves, remove the retaining nut for the septum and the inlet liner.

  • Remove the old septum and O-ring (if present). Use non-metal tweezers to avoid scratching the metal surfaces.

  • Carefully remove the old inlet liner.

  • Inspect the inside of the inlet for any visible contamination or debris.

  • Install a new, deactivated liner and O-ring. Ensure the liner is oriented correctly based on the manufacturer's instructions.

  • Install a new septum and tighten the retaining nut finger-tight plus an additional quarter-turn. Do not overtighten.

  • Restore carrier gas flow and perform a leak check.

B. Cause: Column Contamination or Degradation The front end of the GC column accumulates non-volatile matrix components and can develop active sites over time.

  • Solution: Trim the front of the analytical column. Removing 10-20 cm from the inlet side of the column can restore performance by exposing a fresh, clean surface.[6][8] Ensure the column is re-installed at the correct depth in the inlet and that the cut is perfectly square (90°). A poor cut can cause peak splitting and tailing.[6]

C. Cause: Column Overload Injecting too much analyte can saturate the stationary phase, leading to a non-linear distribution and causing peak distortion, which can manifest as tailing or fronting.[11][12]

  • Solution: Prepare and inject a serial dilution of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves at lower concentrations, overloading is the likely cause. Adjust sample concentration or injection volume accordingly.

Q2: I'm seeing split or shouldered peaks. What is the problem?

Split peaks suggest that the sample is not being introduced onto the column in a single, narrow band.[8][13]

A. Cause: Improper Column Cut or Installation A jagged or angled column cut creates a tortuous path for the analyte, effectively splitting the sample introduction. Similarly, installing the column at the wrong height in the inlet can cause inefficient sample transfer.[6][8]

  • Solution: Re-cut the column using a high-quality ceramic wafer or diamond scribe. Inspect the cut under magnification to ensure it is clean and perfectly perpendicular to the column wall. Re-install the column according to the instrument manufacturer's specified depth.

B. Cause: Solvent-Focusing Issues (Splitless Injection) In splitless injection, the initial oven temperature must be low enough to re-focus the analytes at the head of the column. If the initial oven temperature is too high relative to the solvent's boiling point, the analytes will not condense in a tight band, leading to broad or split peaks.[8]

  • Solution: As a rule of thumb, the initial oven temperature should be at least 20°C below the boiling point of the injection solvent.[8] Also, ensure the stationary phase polarity is compatible with the solvent. Injecting a non-polar solvent like hexane onto a highly polar WAX column can cause peak splitting.[8]

Q3: My peak response is inconsistent, and sometimes it disappears entirely. Where is my analyte going?

This is a classic symptom of irreversible adsorption of active compounds. Your analyte is likely being lost to active sites somewhere in the flow path.[3][14] While an inert flow path is the ultimate solution, system passivation can be a crucial intermediate step.

A. Cause: Active System Requiring Passivation When a GC system is first set up or has been idle, its active sites are exposed. The first few injections of a sulfur-containing compound will be adsorbed, leading to little or no peak response. Subsequent injections may show increasing response as the active sites become saturated.[14] This is often called "priming" the system.

  • Solution: Perform system priming before running your analytical sequence. This involves repeatedly injecting a standard of this compound (or a similar sulfur compound) at a concentration higher than your samples until the peak area response becomes stable and reproducible.[14]

Protocol 2: System Priming for Active Sulfur Compounds

  • Prepare a priming standard with a concentration approximately 5-10 times higher than the highest point on your calibration curve.

  • Set up a sequence in your chromatography data system (CDS) to perform 5-10 consecutive injections of this priming standard.

  • Monitor the peak area of this compound for each injection.

  • Initially, you may see a low or no response, followed by a steady increase in peak area.

  • The system is considered primed when the peak area stabilizes (e.g., <5% RSD over the last three injections).

  • After priming, you can proceed with running your calibration standards and samples.

The concept of an inert flow path is to minimize or eliminate all potential sources of analyte interaction from the syringe to the detector.

Inert_Flow_Path cluster_solution Inert Solution Syringe Syringe Inlet Inlet Body (Metal Surface) Syringe->Inlet Sample Path Liner Inlet Liner (Glass/Silanols) Inlet->Liner Seal Inlet Seal (Metal Surface) Liner->Seal Column Column (Fused Silica) Seal->Column Detector Detector (Transfer Line) Column->Detector InertLiner Ultra Inert Liner InertSeal Gold-Plated Seal InertColumn Sulfur-Specific Column (e.g., DB-Sulfur SCD)

Sources

Technical Support Center: Enhancing the Stability of 1-Propenyl Propyl Disulfide Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-propenyl propyl disulfide reference standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of your reference standards. As a volatile organosulfur compound, this compound requires specific handling and storage procedures to prevent degradation and ensure accurate experimental results. This document provides a comprehensive overview of its stability, potential degradation pathways, and best practices for its use.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of this compound.

Q1: What is this compound and why is its stability important?

Q2: What are the main factors that can cause degradation of this compound?

A2: The primary factors affecting the stability of this compound are:

  • Oxidation: The disulfide bond is susceptible to oxidation, which can lead to the formation of thiosulfinates and thiosulfonates.

  • Temperature: As a volatile compound, elevated temperatures can lead to evaporation and thermal degradation. Studies on related compounds in Welsh onions have shown that heat can lead to thermal decomposition and rearrangement.[5]

  • Light: Exposure to UV or other high-intensity light can promote degradation. Photostability testing is a crucial part of evaluating new drug substances and products.

  • Improper Storage Atmosphere: The presence of oxygen can accelerate oxidative degradation.

  • Inappropriate Solvent: The choice of solvent can impact the stability of the reference standard.

Q3: How should I store my this compound reference standard?

A3: To ensure maximum stability, we recommend the following storage conditions:

  • Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and reduces the risk of oxidative degradation.

  • Light: Protect from light by using amber vials or storing the container in a dark place.

  • Container: Use a tightly sealed, high-quality glass vial with a PTFE-lined cap to prevent evaporation and contamination.

Q4: What are the expected degradation products of this compound?

A4: The most likely degradation products are the result of oxidation of the disulfide bond. This can lead to the formation of the corresponding thiosulfinate (this compound S-oxide) and thiosulfonate (this compound S,S-dioxide). At elevated temperatures, isomerization and rearrangement reactions may also occur, as seen with similar compounds in onion oil.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound reference standards.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas for the same concentration) 1. Degradation of the reference standard. 2. Evaporation of the solvent or analyte. 3. Improper handling of the stock solution.1. Verify the storage conditions of your reference standard. 2. Prepare fresh stock and working solutions. 3. Ensure vials are tightly sealed and at room temperature before opening to prevent condensation.
Appearance of unexpected peaks in the chromatogram 1. Presence of degradation products. 2. Contamination of the solvent or glassware.1. Analyze the sample using GC-MS to identify the unknown peaks, comparing their mass spectra to potential oxidation products. 2. Use high-purity solvents and thoroughly clean all glassware.
Loss of compound over time in prepared solutions 1. Adsorption to the container surface. 2. Evaporation from a poorly sealed container. 3. Ongoing degradation in the chosen solvent.1. Use silanized glass vials to minimize adsorption. 2. Use high-quality vials with PTFE-lined caps and ensure a tight seal. 3. Prepare fresh solutions before each use. If solutions must be stored, keep them at -20°C or below under an inert atmosphere.
Change in the isomeric ratio (cis/trans) 1. Isomerization due to exposure to heat or light.1. Protect the standard and its solutions from light and heat at all times. 2. If an altered isomeric ratio is suspected, obtain a new, certified reference standard.

Key Stability-Affecting Mechanisms and Mitigation Strategies

Understanding the chemical mechanisms behind the degradation of this compound is crucial for developing effective stabilization strategies.

Degradation Pathways

The primary degradation pathways for this compound are oxidation and isomerization. The disulfide bond is the most reactive site in the molecule.

A This compound B Thiosulfinate (S-oxide) A->B Oxidation D Isomerization (cis/trans) A->D Heat/Light C Thiosulfonate (S,S-dioxide) B->C Further Oxidation

Figure 1: Primary degradation pathways for this compound.
Mitigation Strategies

Based on these degradation pathways, the following mitigation strategies are recommended:

  • Control of Atmosphere: The most effective way to prevent oxidation is to minimize exposure to oxygen. This can be achieved by storing the neat material and its solutions under an inert gas like argon or nitrogen. When preparing solutions, sparging the solvent with an inert gas before use can also be beneficial.

  • Temperature Control: Lowering the storage temperature significantly reduces the rate of all chemical reactions, including degradation. Storing at -20°C is a significant improvement over refrigeration, and -80°C provides the best long-term stability. It is also important to minimize the time the standard spends at room temperature during handling.

  • Solvent Selection: While specific stability data in various solvents is limited for this compound, for general guidance, a non-polar, aprotic solvent such as hexane or a more polar solvent like acetonitrile is a reasonable choice for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents, as water and impurities can accelerate degradation.

  • Use of Antioxidants: For working solutions that may be exposed to air, the addition of an antioxidant can be considered. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds.[6] However, the compatibility and potential for interference with the analytical method must be evaluated. A typical starting concentration for BHT is 0.01-0.1%.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound reference standard

  • High-purity, anhydrous acetonitrile

  • Butylated hydroxytoluene (BHT) (optional)

  • Inert gas (argon or nitrogen)

  • Silanized amber glass vials with PTFE-lined caps

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a clean, dry amber vial, dissolve the desired amount of BHT in acetonitrile to achieve a final concentration of 0.01% (w/v).

  • Sparge the solvent (with or without BHT) with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • In a separate vial, accurately weigh the required amount of this compound.

  • Under a gentle stream of inert gas, add the desired volume of the sparged solvent to the vial containing the reference standard to achieve the target concentration.

  • Immediately cap the vial tightly.

  • Gently swirl the vial to ensure complete dissolution.

  • Store the stock solution at -20°C or below.

Protocol 2: Stability-Indicating GC-MS Method

This protocol provides a starting point for a GC-MS method to assess the purity of this compound and detect potential degradation products. Method optimization and validation are required for specific applications.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Monitor the total ion chromatogram (TIC) for the appearance of new peaks over time in stability studies.

  • Examine the mass spectra of any new peaks and compare them to the expected fragmentation patterns of potential degradation products (e.g., sulfoxides, sulfones). The molecular ion of this compound is m/z 148.3.[1] The addition of one oxygen atom (sulfoxide) would result in a molecular ion of m/z 164.3, and two oxygen atoms (sulfone) would result in a molecular ion of m/z 180.3.

Summary of Recommendations

The following table summarizes the key recommendations for enhancing the stability of this compound reference standards.

Parameter Recommendation Rationale
Storage Temperature -20°C or below (long-term at -80°C)Reduces the rate of all degradation reactions.
Storage Atmosphere Inert gas (argon or nitrogen)Minimizes oxidative degradation.
Light Exposure Protect from light (amber vials, dark storage)Prevents photo-degradation.
Solvent High-purity, anhydrous acetonitrile or hexaneMinimizes solvent-mediated degradation.
Stabilizers Consider 0.01% BHT for working solutionsScavenges free radicals to inhibit oxidation.
Handling Minimize time at room temperature; use tightly sealed vialsPrevents evaporation and thermal degradation.

By implementing these best practices, researchers can ensure the integrity of their this compound reference standards, leading to more accurate and reproducible results.

References

  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178.
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temper
  • Onion Essential Oil-in-Water Emulsion as a Food Flavoring Agent: Effect of Environmental Stress on Physical Properties and Antibacterial Activity. (2022). Gels, 8(10), 648.
  • Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. (2023). Frontiers in Plant Science, 14, 1289359.
  • GC-Ms Onion Oil. (2014). Scribd.
  • Onion (Allium cepa) Essential Oils. (2016). In Essential Oils in Food Preservation, Flavor and Safety (pp. 621-629). Academic Press.
  • The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. (2021). Foods, 10(11), 2639.
  • Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. (2021). Journal of Traditional Medicines, 38(3), 135-146.
  • GC-MS Investigation of Essential oil and antioxidant activity of Egyptian White Onion (Allium cepa L.). (2015). International Journal of Pharma Sciences and Research, 6(3), 578-582.
  • HS-SPME-GC-MS Analysis of onion (Allium cepa L.) and shallot (Allium ascalonicum L.). (2017).
  • Onion Essential Oil-in-Water Emulsion as a Food Flavoring Agent: Effect of Environmental Stress on Physical Properties and Antibacterial Activity. (2022).
  • Effects of food materials on removal of Allium-specific volatile sulfur compounds. (2002). Journal of Agricultural and Food Chemistry, 50(11), 3180-3184.
  • Main volatile compounds identified in onion oil. (2016).
  • Extending shelf life of sunflower oil by aromatization with garlic and onion. (2015). Journal of Agroalimentary Processes and Technologies, 21(4), 358-364.
  • Development And Validation Of Novel Stability-Indicating RP-HPLC Method For Determination Of Pitolisant In Bulk And Pharmaceutical Dosage Form. (2023). Indo American Journal of Pharmaceutical Sciences, 10(07), 228-234.
  • Propenyl propyl disulfide. PubChem.
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. (2022).
  • Characterization of flavor volatiles in raw and cooked pigmented onion (Allium cepa L) bulbs: A comparative HS-GC-IMS fingerprinting study. (2023). Food Bioscience, 53, 102728.
  • Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • Disulfide, 1-propenyl propyl, trans-. NIST Chemistry WebBook.
  • Sulfur compounds identification and quantification from Allium spp. fresh leaves. (2014). Journal of Food and Drug Analysis, 22(4), 425-430.
  • PROPENYL PROPYL DISULFIDE, (1Z)-. precisionFDA.
  • Accelerated stability studes. (2015). SlideShare.
  • An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. (2017). Molecules, 22(10), 1669.
  • This compound (C6H12S2). PubChemLite.
  • trans-Propenyl propyl disulfide. NIST Chemistry WebBook.
  • propenyl propyl disulfide, 5905-46-4. The Good Scents Company.
  • Showing metabocard for this compound (HMDB0041392). Human Metabolome Database.
  • trans-Propenyl propyl disulfide. PubChem.
  • Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. (2012). Food, Science and Technology, 32(2), 209-222.
  • Synthetic and Natural Antioxidants Used in the Oxidative Stability of Edible Oils: An Overview. (2023).
  • Transient Changes in Oil Quality under Frying: Effect of β-Carotene and BHT. (2024). Chemical Engineering Transactions, 108, 55-60.
  • 1-Propenyl 1-(1-propenylthio)propyl disulfide. PubChem.
  • Effectiveness of the antioxidants BHA and BHT in selected vegetable oils during intermittent heating. (1998).
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2024). Pharmaceutics, 16(11), 1548.

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Technical Support Center: Method Validation for 1-Propenyl Propyl Disulfide Analysis in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 1-propenyl propyl disulfide. This resource is designed for researchers, scientists, and drug development professionals who are developing and validating analytical methods for this compound, particularly within complex matrices. As a volatile organosulfur compound found in plants of the Allium genus, such as onions and garlic, accurate quantification of this compound is critical in food science, flavor chemistry, and natural product research.[1][2][3] This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during method validation.

The "Why" Behind Rigorous Method Validation

Before delving into troubleshooting, it's crucial to understand the foundational importance of method validation. Validation is the documented process that ensures an analytical procedure is suitable for its intended purpose.[4][5] For this compound, this means consistently and accurately measuring its concentration in intricate samples like food extracts or biological fluids. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis of a robust validation protocol.[6][7][8][9][10][11][12][13][14][15] Adherence to these guidelines ensures the reliability and integrity of your analytical data.[4]

Frequently Asked Questions (FAQs) in Method Validation

This section addresses common questions that arise during the validation of analytical methods for this compound.

Q1: How do I ensure the specificity of my method for this compound in a complex matrix like onion extract, which contains numerous other sulfur compounds?

A1: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[7] For this compound in an onion extract, this is a significant challenge due to the presence of other structurally similar disulfides and trisulfides.[16]

  • Chromatographic Resolution: The primary strategy is to achieve baseline separation of this compound from other matrix components. This is typically accomplished using gas chromatography (GC) with a suitable capillary column. A non-polar or mid-polar stationary phase is often a good starting point.[17]

  • Mass Spectrometric Detection: Coupling GC with a mass spectrometer (GC-MS) provides a high degree of specificity.[18][19] By monitoring for characteristic ions of this compound, you can confirm the identity of the peak even if it is not perfectly resolved chromatographically.[1][2][20]

  • Peak Purity Analysis: Employing a photodiode array (PDA) detector with HPLC or using deconvolution software for GC-MS data can help assess peak purity and identify co-eluting interferences.

Q2: What is the best way to establish linearity for this compound, and how many concentration levels are sufficient?

A2: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[5]

  • Calibration Standards: Prepare a series of at least five calibration standards of this compound in a matrix that mimics your samples as closely as possible (matrix-matched calibration). This is crucial as matrix components can enhance or suppress the analytical signal.[21][22][23][24]

  • Concentration Range: The concentration range should span from the limit of quantitation (LOQ) to approximately 120% of the expected sample concentration.[5]

  • Statistical Analysis: Plot the response versus concentration and perform a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.995. Additionally, visually inspect the residual plot to ensure there is no systematic trend.

Q3: How do I determine the accuracy and precision of my method?

A3: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[7][25]

  • Spiked Matrix Samples: To assess accuracy, analyze a blank matrix sample that has been "spiked" with a known amount of this compound at different concentration levels (e.g., low, medium, and high). The recovery, calculated as (measured concentration / spiked concentration) x 100%, should be within an acceptable range, typically 80-120%.[7]

  • Replicate Analyses: Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analyze replicate samples (at least six) of the same spiked matrix on the same day, with the same instrument and analyst.

    • Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts, and/or different instruments.

  • Acceptance Criteria: The precision is typically expressed as the relative standard deviation (RSD), which should generally be ≤ 15% for standard concentrations and ≤ 20% at the LOQ.

Q4: What does "robustness" mean in the context of method validation, and how do I test for it?

A4: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during routine use.

  • Parameter Variation: Intentionally vary critical parameters one at a time, such as:

    • GC inlet temperature (e.g., ± 5 °C)

    • Oven temperature ramp rate (e.g., ± 10%)

    • Carrier gas flow rate (e.g., ± 5%)

    • Sample extraction time (e.g., ± 10%)

  • Evaluation: Assess the impact of these changes on key validation parameters like specificity, linearity, accuracy, and precision. The results should remain within the established acceptance criteria.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My this compound peak is tailing. What are the likely causes and solutions?

    • A: Active Sites: Peak tailing for sulfur compounds is often due to active sites in the GC system (e.g., inlet liner, column).[26]

      • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of active compounds. Consider trimming the first few centimeters of the column.

    • A: Column Overload: Injecting too much sample can lead to peak fronting.[26][27]

      • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

  • Q: I'm seeing significant variation in the peak area for my replicates. What should I investigate?

    • A: Sample Preparation Variability: this compound is volatile, and losses can occur during sample preparation.

      • Solution: Ensure a consistent and controlled sample preparation process. Techniques like headspace or solid-phase microextraction (SPME) can improve reproducibility for volatile compounds.[19]

    • A: Leaks in the GC System: Leaks in the injection port or connections can lead to sample loss and poor reproducibility.[28]

      • Solution: Perform a leak check of the GC system, paying close attention to the septum and ferrules.

    • A: Matrix Effects: The sample matrix can significantly impact the analysis of volatile sulfur compounds.[21][22][23][24]

      • Solution: The use of an appropriate internal standard that is structurally similar to this compound can compensate for variations in injection volume and matrix effects.

Issue 3: Co-eluting Peaks and Matrix Interference

  • Q: I have a peak that is co-eluting with my this compound peak. How can I resolve this?

    • A: Optimize Chromatographic Conditions:

      • Solution: Adjust the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[17] You can also try a different GC column with a different stationary phase to alter the selectivity.

    • A: Enhance Detection Specificity:

      • Solution: If using GC-MS, switch to selected ion monitoring (SIM) mode to monitor for ions that are unique to this compound. This will minimize the contribution of the interfering peak to the signal.

Experimental Protocols

Protocol 1: Linearity Study for this compound by GC-MS
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with a blank matrix extract to prepare at least five calibration standards covering the expected concentration range.

  • GC-MS Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression and determine the coefficient of determination (r²).

ParameterAcceptance Criteria
Number of StandardsMinimum 5
Coefficient of Determination (r²)≥ 0.995
Residual PlotRandom distribution around zero
Protocol 2: Accuracy Assessment via Spike Recovery
  • Spike Preparation: Spike three different lots of blank matrix with known concentrations of this compound at low, medium, and high levels of the linear range. Prepare each level in triplicate.

  • Sample Analysis: Analyze the spiked samples using the validated method.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Evaluation: The mean recovery at each level should be within the acceptance criteria.

Concentration LevelAcceptance Criteria for Mean Recovery
Low70-130%
Medium80-120%
High80-120%

Visualizing the Workflow

A clear understanding of the method validation process is essential. The following diagram illustrates the key stages.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: The overall workflow for analytical method validation.

A systematic approach is also key to effective troubleshooting.

TroubleshootingWorkflow Problem Identify Chromatographic Problem (e.g., Poor Peak Shape) CheckSystem Check GC System - Leaks? - Active Sites? - Temperatures? Problem->CheckSystem CheckMethod Review Method Parameters - Injection Volume? - Temp Program? Problem->CheckMethod CheckSystem->CheckMethod No Issue Found SystemSolution Implement System Solution - Replace Septum/Liner - Use Deactivated Column CheckSystem->SystemSolution Issue Found MethodSolution Implement Method Solution - Dilute Sample - Optimize Temp Ramp CheckMethod->MethodSolution Issue Found Resolved Problem Resolved SystemSolution->Resolved MethodSolution->Resolved

Caption: A decision tree for troubleshooting common GC issues.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation.
  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). PubMed.
  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014). IntechOpen.
  • The effect of wine matrix on the analysis of volatile sulfur compounds by solid-phase microextraction-GC-PFPD. (2017). ScholarsArchive@OSU.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • Understanding Method Validation in Food Testing Laboratories. (2025). Food Safety Institute.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). MDPI.
  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). R Discovery.
  • Technical Support Center: Gas Chromatography of Sulfur Compounds. (n.d.). Benchchem.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International.
  • Showing Compound this compound (FDB021327). (2010). FooDB.
  • Showing metabocard for this compound (HMDB0041392). (2012). Human Metabolome Database.
  • Volatile distribution in garlic (Allium sativum L.) by solid phase microextraction (SPME) with different processing conditions. (2025). ResearchGate.
  • Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. (2020). PMC - NIH.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
  • This compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0041392). (n.d.). Human Metabolome Database.
  • Propenyl propyl disulfide | C6H12S2 | CID 5352908. (n.d.). PubChem.
  • Qualifying Garlic Volatiles by Headspace GC/MS. (n.d.). PerkinElmer.

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Technical Support Center: Chromatographic Resolution of 1-Propenyl Propyl Disulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving cis/trans isomers of 1-propenyl propyl disulfide. This guide is designed for researchers, analytical scientists, and professionals in drug development and food science who are working with complex mixtures containing volatile sulfur compounds. Here, we address common challenges encountered during the gas chromatographic (GC) analysis of these isomers, providing in-depth, experience-based solutions and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I seeing poor or no separation between the cis and trans isomers of this compound?

Answer:

Achieving baseline separation of geometric isomers like the cis and trans forms of this compound is a significant analytical challenge.[1] Their similar molecular weights (148.29 g/mol ) and boiling points mean that separation relies on subtle differences in their interaction with the gas chromatography (GC) stationary phase.[2][3][4] The primary reasons for co-elution or poor resolution are an improperly selected GC column and a suboptimal oven temperature program.

The trans isomer is generally more linear than the cis isomer, which can lead to stronger interactions with certain stationary phases.[5] The key is to select a column and configure your method to exploit these minor physicochemical differences.

This workflow provides a systematic approach to optimizing your GC method for better separation.

G start Problem: Poor Resolution of cis/trans Isomers step1 Step 1: Evaluate GC Column Is the stationary phase appropriate? start->step1 step2 Step 2: Optimize Oven Temperature Program Is the ramp rate slow enough? step1->step2 If column is appropriate sol1a Action: Switch to a mid-polarity '5-type' (5% phenyl) or a WAX/PEG column. step1->sol1a If using a highly non-polar or very polar phase sol1b Action: Use a non-polar '1-type' (100% PDMS) column with sufficient length (>30m). step1->sol1b If current column is too short or inappropriate phase step3 Step 3: Check Carrier Gas Flow Rate Is it optimized for the column ID? step2->step3 If ramp is optimized sol2 Action: Decrease ramp rate (e.g., 2-4°C/min). Implement isothermal holds. step2->sol2 step4 Step 4: Assess Column Dimensions Can efficiency be improved? step3->step4 If flow is optimal sol3 Action: Set flow rate to the optimal linear velocity for He or H2. step3->sol3 sol4 Action: Increase column length (e.g., 60m). Decrease internal diameter (e.g., 0.25mm). Increase film thickness for volatile analytes. step4->sol4

Caption: Troubleshooting workflow for poor isomer resolution.

The choice of stationary phase is the most critical factor in any GC separation.[6] For volatile sulfur compounds, inertness is paramount to prevent analyte adsorption and degradation.[7][8]

Stationary Phase TypeCommon Name(s)PolarityMechanism & Suitability for Isomer Separation
100% DimethylpolysiloxaneDB-1, Rtx-1, Equity-1Non-PolarSeparates primarily by boiling point. Can resolve isomers if the column is long (≥60m) and has a thick film (≥4 µm) to increase retention of volatile compounds.[9]
5% Phenyl / 95% DimethylpolysiloxaneDB-5, Rtx-5, HP-5MSLow to Mid-PolarityOffers enhanced selectivity through π-π interactions with the propenyl double bond. This is often the best starting point for separating these types of geometric isomers.[10]
Polyethylene Glycol (PEG)WAX, DB-WAXPolarProvides strong dipole-dipole interactions. It can be effective but may lead to excessive retention or peak tailing for sulfur compounds if the column is not sufficiently inert.
Porous Layer Open TubularPLOTVariesColumns like the Agilent J&W Select Low Sulfur are specifically engineered for high inertness toward reactive sulfur species, offering excellent peak shapes.[7][8][11]

Recommendation: Start with a 30m x 0.25mm ID x 0.25µm column with a 5% phenyl stationary phase (e.g., DB-5ms). If resolution is still insufficient, move to a 60m column to increase theoretical plates.

Question 2: My isomer peaks are present but show significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common GC problem where the back half of the peak is drawn out.[12][13] For active compounds like disulfides, this is almost always caused by undesirable interactions with "active sites" within the GC system. These sites are locations that can adsorb polar or reactive analytes. The primary culprits are the injector liner and the front end of the GC column.[14][15]

  • Check the Column Installation and Condition: A poorly cut column end creates active sites and disrupts the sample band.[12][13]

    • Action: Trim 10-20 cm from the front of the column using a ceramic scoring wafer. Ensure the cut is clean and perfectly perpendicular (90°). Inspect the cut with a magnifier. Re-install the column at the correct height in the inlet as specified by the manufacturer.[12]

  • Evaluate the Inlet Liner: The liner is the first surface your sample touches. Over time, it becomes contaminated with non-volatile matrix components, and its deactivation layer can degrade, exposing active silanol groups.[15][16]

    • Action: Replace the inlet liner. Always use a deactivated liner, preferably with glass wool. The glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.

  • Assess for System Leaks: Oxygen entering the system, particularly at high temperatures, can rapidly degrade the stationary phase at the head of the column, creating active sites.

    • Action: Use an electronic leak detector to check for leaks at the inlet septum nut, column fittings, and gas line connections.

G cluster_0 GC Sample Flow Path & Common Problem Areas cluster_1 Potential Tailing Sources path path problem problem Injector {Injector|Septum Liner Seals} Column {Column|Inlet side (0-1m) Stationary Phase} Injector->Column Carrier Gas Flow Detector {Detector|Transfer Line} Column->Detector Carrier Gas Flow Liner_Contamination Liner Contamination & Activity Liner_Contamination->Injector Column_Contamination Column Contamination & Degradation Column_Contamination->Column Poor_Cut Poor Column Cut (Active Sites) Poor_Cut->Column

Caption: Key areas in the GC flow path causing peak tailing.

Question 3: I suspect the cis/trans isomer ratio is changing during my analysis. Is this possible?

Answer:

Yes, this is a critical and often overlooked issue. Disulfides can be thermally labile, and geometric isomers can interconvert if exposed to excessive heat.[10] This isomerization can occur in a hot GC injector, leading to inaccurate quantification of the original isomer ratio in your sample.[17] High injector temperatures, while promoting rapid vaporization, can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond in the propenyl group.

The goal is to use the lowest possible injector temperature that still provides efficient, reproducible vaporization of your sample without causing degradation or isomerization.

Step 1: Determine the Analyte's Volatility this compound is a relatively volatile compound.[3] This means you do not need an extremely high injector temperature for vaporization.

Step 2: Perform an Injector Temperature Study

  • Prepare a standard containing a known or previously characterized ratio of the cis and trans isomers.

  • Set your initial GC method with a conservative injector temperature, for example, 200°C.

  • Analyze the standard multiple times to establish a baseline isomer ratio at this temperature.

  • Increase the injector temperature in 10-20°C increments (e.g., 220°C, 240°C, 250°C), performing replicate injections at each temperature.

  • Analyze the Data: Plot the calculated cis:trans ratio against the injector temperature. You are looking for the temperature at which the ratio begins to change significantly, indicating the onset of thermal isomerization.[18] The optimal injector temperature will be in the highest range that still provides sharp peaks without altering the isomer ratio.

Step 3: Consider a Cold Injection Technique If isomerization is still observed even at lower temperatures, consider using a Programmable Temperature Vaporization (PTV) inlet. This allows you to inject the sample into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend in a hot gaseous state, significantly reducing the risk of thermal degradation or isomerization.

ParameterRecommended SettingRationale
Injector Temperature 200-230°C (Verify with study)Balances efficient vaporization with minimizing thermal stress on the isomers.[19][20]
Injection Mode Split (e.g., 20:1 or higher)A fast split injection minimizes the sample's residence time in the hot injector, reducing the opportunity for isomerization.[14]
Liner Type Deactivated, with glass wool Provides an inert surface and promotes efficient, rapid vaporization.
References
  • Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column.
  • Restek. (n.d.). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.
  • González-Mas, M. C., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. PubMed Central.
  • Element Lab Solutions. (n.d.). Select Low Sulfur.
  • Ben-Akacha, A., et al. (n.d.). Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. ResearchGate.
  • Calvo-Gómez, O., et al. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET.
  • Ciornea, V.-M., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. PMC - NIH.
  • Ciornea, V.-M., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis.
  • D'Auria, M., & Racioppi, R. (n.d.). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Element Lab Solutions. (2020). Troubleshooting GC peak shapes.
  • Lanzotti, V. (2006). The analysis of onion and garlic. ResearchGate.
  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl.
  • PubChem. (n.d.). Propenyl propyl disulfide.
  • Hasdenteufel, F. (2006). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate.
  • NIST. (n.d.). propyl cis-1-propenyl trisulfide.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans.
  • Cheméo. (n.d.). Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties.
  • NIST. (n.d.). trans-Propenyl propyl disulfide.
  • Alegre-Cebollada, J., et al. (2010). Direct observation of disulfide isomerization in a single protein. PMC - NIH.
  • Hutchins, P. M., et al. (2013). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH.
  • FooDB. (2010). Showing Compound this compound (FDB021327).
  • SAE International. (2005). The Effects of Injector Temperature on Spray and Combustion Characteristics in a Single Cylinder DISI Engine.
  • Wang, T., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.
  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • ResearchGate. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Imai, S., et al. (2011). The Evidence for the Production Mechanism of cis-S-1-Propenylcysteine in Aged Garlic Extract Based on a Model Reaction Approach Using Its Isomers and Deuterated Solvents. ResearchGate.
  • Tian, G., et al. (2006). The Catalytic Activity of Protein-disulfide Isomerase Requires a Conformationally Flexible Molecule. PMC - NIH.

Sources

Reducing sample carryover in the analysis of sulfur compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges you face in the accurate quantification of sulfur-containing compounds. Sample carryover is one of the most persistent and frustrating issues, leading to compromised data integrity, inaccurate results, and significant downtime.

This guide is designed to provide you with not just solutions, but a fundamental understanding of why sulfur compounds behave the way they do in chromatographic systems. By understanding the root causes, you can move from simple fixes to building robust, carryover-resistant analytical methods.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions about sulfur compound carryover.

Q1: What is sample carryover in chromatography and why is it a critical issue?
Q2: Why are sulfur compounds, especially thiols (mercaptans), so prone to causing carryover?

The propensity for sulfur compound carryover is rooted in their chemical reactivity. Sulfur-containing functional groups, particularly the thiol group (-SH), exhibit several properties that make them "sticky" within a standard chromatographic system:

  • High Affinity for Metal Surfaces: Volatile sulfur compounds are highly reactive and readily interact with metal surfaces commonly found in HPLC and GC systems, such as stainless steel tubing, frits, and injector components.[4][5] This interaction is a form of nonspecific adsorption, where the sulfur atoms can form coordinate bonds with metal ions (like iron and nickel) in the stainless steel, causing the compounds to "stick" to the flow path.[6][7]

  • Adsorptive and Absorptive Properties: Beyond reacting with active metal sites, these polar compounds can be adsorbed onto undeactivated surfaces of columns, liners, and tubing.[4][5]

  • Formation of Metal Mercaptides: Thiols can react with heavy metal salts to form insoluble mercaptides, which can precipitate within the system.[8]

These interactions mean that after a high-concentration sample is injected, molecules are retained on active sites throughout the system and then slowly bleed off during subsequent runs, appearing as "ghost peaks."[9][10]

Q3: What are the common symptoms of sulfur carryover in my chromatograms?

The most common symptoms you will observe are:

  • Ghost Peaks: The appearance of unexpected peaks in a blank or low-concentration sample injection that have the same retention time as an analyte from a previous, high-concentration injection.[2][10] This is the hallmark of carryover.

  • Peak Tailing: Poor peak shape, where the back half of the peak is drawn out. This can occur when active sites in the system or column cause a portion of the analyte to be retained longer than the main peak band.

  • Poor Reproducibility: Inconsistent peak areas or heights for the same concentration standard, especially at low levels. This happens because the amount of carryover can vary between injections.

  • Elevated Baseline: A noisy or rising baseline in subsequent runs after a concentrated sample, caused by the slow, continuous elution of adsorbed sulfur compounds.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving carryover issues.

Section 1: Diagnosing the Source of Carryover

The first step is to definitively determine if your issue is carryover or a different form of contamination.

Q4: How can I confirm that unexpected peaks are due to carryover and not a contaminated blank or mobile phase?

A systematic injection sequence is the most effective way to diagnose the problem.[11] If the "ghost peak" diminishes with consecutive blank injections, it is classic carryover.[3] If the peak remains constant or behaves erratically, you may have a contaminated solvent, vial, or system component.[3]

  • Inject a High-Concentration Standard: Run a sample containing the sulfur analyte at the upper end of your calibration range.

  • Inject a Fresh Blank: Immediately following the high-concentration standard, inject a blank solvent (e.g., mobile phase or a weak solvent like water for reverse-phase).[11] It is critical that this blank is freshly prepared in clean glassware to rule out external contamination.[12]

  • Analyze the Blank Chromatogram: Look for a peak at the retention time of your sulfur analyte.

  • Inject Multiple Subsequent Blanks: Run at least 2-3 more fresh blank injections consecutively.

  • Evaluate the Trend:

    • Classic Carryover: You will see a regular reduction in the ghost peak's area with each subsequent blank injection.[3]

    • Contamination: The peak area will remain relatively constant across all blank injections.[3] If you increase the injection volume of the blank and the peak area increases, it is a strong indicator that the blank itself is contaminated.[3]

Below is a decision tree to guide your troubleshooting process.

Carryover_Troubleshooting start Symptom: Unexpected Peak in Blank Run q1 Inject High-Conc. Sample followed by 3-4 consecutive fresh blank injections. start->q1 q2 Does the peak area decrease consistently with each blank injection? q1->q2 result1 Diagnosis: Classic Sample Carryover q2->result1  Yes result2 Diagnosis: System or Solvent Contamination q2->result2  No action1 Proceed to System Passivation, Wash Method Optimization, and Inert Flow Path solutions. result1->action1 action2 Prepare fresh mobile phase & blanks. Clean solvent lines, glassware, and system components. Check for contaminated sample diluent. result2->action2

Figure 1. Troubleshooting decision tree for carryover diagnosis.
Section 2: System-Wide Solutions - Passivation & Inert Flow Paths

If you've confirmed carryover, the next step is to address the active sites throughout your system.

Q5: My system has a general problem with sulfur adsorption. What is system passivation and how can it help?

Passivation is a chemical treatment process that creates a protective, non-reactive (passive) oxide layer on the surface of stainless steel components.[13][14] Standard stainless steel surfaces contain free iron, which can act as an active site for sulfur compound adsorption.[14] Passivation uses a strong acid, typically nitric acid, to remove this free iron and form a more inert chromium oxide layer.[14][15] This procedure reduces the number of active sites available to interact with your analytes, thereby minimizing carryover.[13]

Caution: This procedure involves strong acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure all columns are removed from the system before starting.[14]

  • System Preparation: Disconnect the HPLC column(s) and replace with a union or restrictor capillary.

  • Initial Flush: Flush the entire system with HPLC-grade water at 1-2 mL/min for 15 minutes.[13]

  • Organic Flush: Flush the system with isopropanol at 1 mL/min for 10 minutes.[13]

  • Water Rinse: Flush the system again with HPLC-grade water at 1-2 mL/min for 15 minutes.[13]

  • Acid Passivation: Introduce a 30-35% nitric acid solution (6N HNO₃) and flush the system at 1 mL/min for 30-60 minutes.[13][15] Direct the outlet flow to a designated acid waste container.

  • Final Water Rinse: Thoroughly flush the system with HPLC-grade water at a steady flow rate until the pH of the waste stream is neutral (matches the pH of the source water). This can take a significant amount of time but is critical for removing all residual acid.[15]

  • System Re-equilibration: Flush the system with your mobile phase until the detector baseline is stable.

This procedure should be repeated periodically (e.g., every 6-12 months) as the passive layer can degrade over time.[13]

Q6: What is an "inert flow path" and when should I consider it?

An inert flow path is a complete, end-to-end system where every surface that contacts the sample is made of deactivated or non-reactive materials.[16][17] This is the most robust solution for analyzing highly reactive compounds like thiols, especially at trace levels.[4][18] Upgrading to an inert flow path is recommended when passivation and method optimization are insufficient to reduce carryover to acceptable levels.

The key components of an inert flow path include:

  • Deactivated Liners and Seals: Using Ultra Inert liners and gold-plated seals in the GC inlet prevents adsorption during vaporization.[16]

  • Specially Coated Tubing and Fittings: Technologies like SilcoNert® or UltiMetal provide a deactivated layer on stainless steel surfaces, preventing sample contact with active metal sites.[18][19]

  • Specialized Columns: Columns like the Agilent J&W DB-Sulfur SCD are specifically designed with low bleed and exceptional inertness for sulfur analysis.[4][16]

  • PEEK or Biocompatible Components (HPLC): For HPLC, using components made from PEEK (polyetheretherketone) or other "biocompatible" alloys can significantly reduce metal-analyte interactions.[7][13]

The diagram below illustrates the mechanistic difference between a standard and an inert flow path.

Figure 2. Mechanism of sulfur adsorption on standard vs. inert surfaces.
Section 3: Autosampler and Injector Troubleshooting

The autosampler is one of the most common sources of carryover due to the repeated contact of the needle and valve with concentrated samples.[2][20]

Q7: I suspect my autosampler is the primary source of carryover. What are the most effective wash solvents for sulfur compounds?

The ideal wash solvent must be strong enough to dissolve the analyte and miscible with the mobile phase.[21] For sulfur compounds, especially in reversed-phase HPLC, a single solvent is often not enough. A multi-solvent wash is typically required.

  • Strength: The wash solvent should be as strong or stronger than the strongest point in your gradient.[21]

  • pH Modification: For basic sulfur compounds that may adsorb to metal surfaces via ionic interactions, adding a small amount of acid (e.g., formic acid) to the wash solvent can help neutralize these interactions.[11] For acidic compounds, a basic modifier may be effective.

  • Solvency: The solvent must fully solubilize the analyte. A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in the gradient.[20]

Analyte / Method Type Recommended Wash Solvent(s) Rationale
General Reversed-Phase (Thiols, Sulfides) 1. Strong Wash: 50/50 Acetonitrile/Isopropanol + 0.1% Formic Acid2. Seal Wash: 90/10 Water/AcetonitrileA strong organic mixture effectively removes nonpolar to moderately polar compounds. The acid helps disrupt ionic interactions. The aqueous seal wash ensures miscibility with the mobile phase.[20][22][23]
Hydrophobic Sulfur Compounds 1. Strong Wash: 100% Isopropanol (IPA) or DMSO/Methanol mixture2. Intermediate Wash: Acetonitrile3. Final Rinse: Mobile Phase AHighly nonpolar compounds may require a very strong organic solvent like IPA or DMSO to be fully removed.[24] A multi-step wash ensures the strong solvent is flushed from the system before the next injection.
Gas Chromatography (GC) High-purity Toluene or DichloromethaneThese solvents are effective for a wide range of volatile and semi-volatile sulfur compounds commonly analyzed by GC. The choice should be compatible with the analyte's solubility.[16]
Q8: My standard wash protocol isn't working. How can I optimize the wash method?

Modern autosamplers offer advanced features to combat carryover. If a simple wash is insufficient, you must create a more aggressive and thorough cleaning protocol.

  • Increase Wash Volume/Duration: The simplest modification is to increase the volume of wash solvent used or the duration of the wash step.[12][24] Extending wash times pre- and post-injection can significantly reduce carryover.[23]

  • Use Multiple Wash Solvents: Employ an "extended wash" or "multi-wash" function. A typical sequence involves:

    • A very strong organic solvent to dissolve the sticky analyte.

    • An intermediate solvent (like Acetonitrile) to bridge miscibility.

    • A final rinse with a solvent similar to the initial mobile phase to re-equilibrate the needle and loop.[22]

  • Wash All Components: Ensure your wash method cleans the entire sample flow path, including the inside and outside of the needle, the needle seat, and the injection valve/loop.[11]

  • Toggle the Injection Valve: Some systems allow you to toggle the injector valve during the wash cycle. This ensures that all ports and grooves within the valve are flushed, which is crucial for removing trapped sample residues.[24]

Section 4: Column-Related Carryover

While less common than autosampler issues, the analytical column can also be a source of carryover.

Q9: How do I differentiate between column carryover and system carryover?

You can perform a "double gradient" experiment to isolate column-related carryover.[1]

  • Inject your high-concentration sulfur standard and run your standard gradient method.

  • Immediately after the run completes, without making another injection, run the exact same gradient method again on the same column.

  • If a ghost peak appears in the second gradient run, it indicates that the analyte was retained on the column and is now eluting. If no peak appears, the carryover source is likely upstream of the column (i.e., the autosampler or injector).[1]

Q10: Are there specific GC or HPLC columns that are better for reducing sulfur carryover?

Yes, selecting a column designed for inertness is a key strategy.

  • For GC: Use columns specifically developed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD.[4][16] These columns have low-bleed stationary phases and are processed to ensure exceptional inertness towards reactive sulfur compounds, resulting in better peak shape and reduced adsorption.[4]

  • For HPLC: Look for columns marketed as "biocompatible" or those with PEEK-lined hardware. These columns minimize the contact of the sample and mobile phase with metallic surfaces, which are primary sites for sulfur adsorption.[7] Additionally, modern column packing technologies often result in more homogenous surfaces with fewer active sites compared to older generation silica.

References

  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent Technologies, Inc. [Link]
  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent Technologies, Inc. [Link]
  • SilcoNert® Assures Consistent Flare Gas Sulfur Sampling. (n.d.).
  • Agilent Ultra Inert Flow P
  • Investigation of carryover under consideration of different washing solvents and volumes. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. [Link]
  • Best practices for improving the repeatability of sulfur analyses. (n.d.). SRA Instruments. [Link]
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.).
  • Inert Sample Path for the Agilent 490 Micro GC - Analysis of Low ppm Levels of Hydrogen Sulfide and Carbonyl Sulfide. (2015). Agilent Technologies, Inc. [Link]
  • Minimizing Carryover Using a Four Solvent Wash St
  • What causes a “ghost” peak and what can I do to prevent this? (n.d.).
  • Wash solvent guidelines. (2021).
  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.).
  • 3 Reasons for ghost peaks and solutions. (2024). uHPLCs. [Link]
  • The role of sulfur in modification of active sites of reforming catalysts. (2017).
  • Thiols, Structure, Reactions. (n.d.). Britannica. [Link]
  • Ghost Peaks in Chromatography: Causes and Solutions with Ghost-Sniper Columns. (2024). Chromasir. [Link]
  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. [Link]
  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC–MS SYSTEM. (n.d.). LabRulez LCMS. [Link]
  • Methods for the Passivation of HPLC Instruments and Columns. (2023).
  • Reducing carryover. (2021).
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu Scientific Instruments. [Link]
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2015).
  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]
  • How to Identify Ghost Peaks in U/HPLC. (2025). Phenomenex. [Link]
  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. (2020). PMC - PubMed Central. [Link]
  • How to Monitor and Prevent Sample Carryover during Method Development. (2023). Biotage. [Link]
  • Attacking Carryover Problems. (n.d.). LC Troubleshooting Bible. [Link]
  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2021). MicroSolv. [Link]
  • Cleaning and Passivation of Liquid Chromatography. (2024).

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Calibration strategies for accurate quantification of 1-propenyl propyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Accurate Quantification of 1-Propenyl Propyl Disulfide

Welcome to the technical support center for the accurate quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile organosulfur compound, commonly found in Allium species such as onions and garlic.[1][2][3][4][5][6][7][8][9][10][11][12] Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity and accuracy of your quantitative analysis.

The volatile and reactive nature of this compound presents unique analytical challenges.[4] This guide provides a comprehensive overview of robust calibration strategies to mitigate these challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The accurate quantification of this compound is complicated by several factors:

  • Volatility: Its volatile nature can lead to sample loss during preparation and analysis.

  • Thermal Instability: This compound can degrade at high temperatures, which is a significant concern for gas chromatography (GC) analysis.[13][14][15]

  • Matrix Effects: Samples from natural sources like onions or garlic are complex matrices.[1][2][3][4][5][6][7][8][9][10][11][12] Co-extracted compounds can interfere with the analytical signal, leading to either enhancement or suppression, and thus inaccurate quantification.

  • Reactivity: Disulfides can undergo exchange reactions, potentially altering the concentration of the analyte of interest during sample processing.[16][17][18][19]

Q2: Which analytical technique is better for this compound analysis: GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of organosulfur compounds.[4][6]

  • GC coupled with Mass Spectrometry (GC-MS) is often preferred for its high sensitivity and selectivity for volatile compounds like this compound.[2][3][5][6][7][8][9] However, care must be taken to avoid thermal degradation in the injector port.

  • HPLC is a viable alternative, particularly when dealing with less volatile or thermally sensitive organosulfur compounds.[4][6] However, this compound's volatility can still pose challenges for sample preparation and handling.

Q3: What is a matrix effect, and how can I determine if it's impacting my results?

A3: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. To assess the presence and magnitude of matrix effects, you can perform a matrix effect study. This typically involves comparing the signal of a standard in a pure solvent to the signal of the same standard spiked into a blank matrix extract (a sample extract known not to contain the analyte).

Q4: Why can't I just use a simple external standard calibration?

A4: While an external standard calibration is the simplest method, it is highly susceptible to matrix effects. This method assumes that the matrix of the standards and the samples are identical, which is rarely the case for complex biological extracts. If matrix effects are present, an external standard calibration can lead to significant under- or overestimation of the analyte concentration.

Calibration Strategies: A Head-to-Head Comparison

Choosing the right calibration strategy is critical for accurate quantification. Below is a comparison of the three most common methods.

Calibration StrategyPrincipleProsConsBest For
External Standard A series of standards of known concentrations are prepared in a pure solvent and analyzed. A calibration curve is generated by plotting the instrument response against the concentration. The concentration of the analyte in the unknown sample is then determined from this curve.Simple and quick to prepare.Highly susceptible to matrix effects. Assumes no sample loss during preparation and injection.Simple, clean matrices with minimal interference.
Internal Standard A known amount of a compound (the internal standard) that is chemically similar to the analyte but not present in the sample is added to all standards and samples. The calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.Corrects for variations in sample injection volume and sample loss during preparation. Can partially compensate for matrix effects.[6][7][20]Requires a suitable internal standard that does not co-elute with other sample components. The internal standard may not perfectly mimic the matrix effects on the analyte.Most routine analyses, especially when sample preparation is complex.
Standard Addition Known amounts of the analyte are added to aliquots of the sample. The instrument response is then plotted against the concentration of the added analyte. The unknown initial concentration is determined by extrapolating the fitted line to the x-intercept.[1][2][3][16]The most effective method for compensating for matrix effects as the calibration is performed in the sample matrix itself.[1][2][3][16]More time-consuming and requires more sample material. A separate calibration curve must be prepared for each sample.Complex matrices where significant and variable matrix effects are expected.

Experimental Protocols

Protocol 1: External Standard Calibration for this compound by GC-MS

This protocol outlines the steps for creating a simple external standard calibration curve.

1. Preparation of Stock and Working Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or dichloromethane. b. From the stock solution, prepare a series of at least five working standard solutions with concentrations spanning the expected range of your samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. GC-MS Analysis: a. Inject each working standard solution into the GC-MS system. b. Record the peak area of the this compound peak.

3. Data Analysis: a. Plot the peak area (y-axis) against the concentration of the standards (x-axis). b. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable. c. Analyze your unknown samples and use the peak area to calculate the concentration using the calibration curve equation.

Protocol 2: Internal Standard Calibration for this compound by GC-MS

This protocol incorporates an internal standard to improve accuracy. Diallyl disulfide is a suitable internal standard for this application due to its structural similarity to this compound and its presence in Allium species, which can be accounted for.[2][3][5]

1. Selection and Preparation of Internal Standard (IS): a. Choose an appropriate internal standard. Diallyl disulfide is a practical choice. For the highest accuracy, a deuterated analog of this compound would be ideal if available.[21][22] b. Prepare a stock solution of the internal standard (e.g., 100 µg/mL).

2. Preparation of Calibration Standards: a. To each of your working standard solutions of this compound, add a constant, known amount of the internal standard solution.

3. Sample Preparation: a. To each of your unknown samples, add the same constant, known amount of the internal standard solution.

4. GC-MS Analysis: a. Analyze both the calibration standards and the samples. b. Record the peak areas for both this compound and the internal standard.

5. Data Analysis: a. For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. b. Plot this ratio (y-axis) against the concentration of the this compound standards (x-axis). c. Perform a linear regression to obtain the calibration curve. d. For your samples, calculate the peak area ratio and use the calibration curve to determine the concentration of this compound.

Protocol 3: Standard Addition Method for this compound in Onion Extract by GC-MS

This protocol is the most robust for overcoming matrix effects.

1. Sample Preparation: a. Prepare an onion extract using a suitable solvent (e.g., dichloromethane).[2][3][5] b. Divide the extract into at least four equal aliquots.

2. Spiking the Samples: a. To one aliquot, add no standard (this is your unspiked sample). b. To the remaining aliquots, add increasing, known amounts of a this compound standard solution.

3. GC-MS Analysis: a. Analyze all the prepared aliquots. b. Record the peak area for this compound in each.

4. Data Analysis: a. Plot the peak area (y-axis) against the concentration of the added standard (x-axis). b. Perform a linear regression. The x-intercept of the resulting line will be the negative of the concentration of this compound in the original sample.[1][2][3][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Co-elution with a matrix component.- Column overload.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Optimize the temperature program to improve separation.- Dilute the sample.
Poor Reproducibility - Inconsistent injection volume.- Sample degradation.- Leaks in the GC system.- Use an autosampler for injections.- Prepare samples fresh and analyze them promptly.- Perform a leak check on the GC system.
Low Analyte Response - Thermal degradation in the GC inlet.- Adsorption of the analyte to active sites.- Matrix suppression.- Lower the injector temperature.- Use a deactivated liner and column.- Employ the standard addition method or use a matrix-matched calibration.
Ghost Peaks - Carryover from a previous injection.- Contamination in the syringe or inlet.- Run a solvent blank after a high-concentration sample.- Clean the syringe and the inlet liner.
Baseline Noise or Drift - Contaminated carrier gas.- Column bleed.- Detector contamination.- Ensure high-purity carrier gas and use a gas filter.- Condition the column according to the manufacturer's instructions.- Clean the detector.[5][17][18][22]

Visualization of Workflows

Internal Standard Calibration Workflow

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Analyte Standards add_is_standards Add constant IS to all Standards prep_standards->add_is_standards prep_is Prepare Internal Standard (IS) prep_is->add_is_standards analyze_gcms Analyze by GC-MS add_is_standards->analyze_gcms add_is_samples Add constant IS to all Samples add_is_samples->analyze_gcms measure_areas Measure Peak Areas (Analyte & IS) analyze_gcms->measure_areas calc_ratio Calculate Area Ratio (Analyte/IS) measure_areas->calc_ratio plot_curve Plot Ratio vs. Concentration calc_ratio->plot_curve regress Linear Regression plot_curve->regress quantify Quantify Unknowns regress->quantify

Caption: Workflow for Internal Standard Calibration.

Standard Addition Method Workflow

standard_addition_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Extract aliquot Create Multiple Aliquots prep_sample->aliquot spike Spike Aliquots with Increasing Standard Amounts aliquot->spike analyze_gcms Analyze all Aliquots by GC-MS spike->analyze_gcms measure_areas Measure Analyte Peak Area analyze_gcms->measure_areas plot_curve Plot Peak Area vs. Added Concentration measure_areas->plot_curve regress Linear Regression plot_curve->regress extrapolate Extrapolate to X-intercept regress->extrapolate determine_conc Determine Original Concentration extrapolate->determine_conc

Sources

Technical Support Center: Optimizing Mass Spectrometry for Sensitive Detection of 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-propenyl propyl disulfide. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve sensitive and robust detection of this volatile sulfur compound using mass spectrometry. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method optimization and troubleshooting, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound?

A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant method for analyzing this compound and other volatile organosulfur compounds.[1][2] This is due to the compound's volatility, which makes it amenable to GC separation. For sample introduction, headspace solid-phase microextraction (HS-SPME) is often employed to efficiently extract and concentrate the analyte from the sample matrix.[3][4]

Q2: What is the molecular weight of this compound, and what is its expected molecular ion in mass spectrometry?

A2: The molecular formula for this compound is C₆H₁₂S₂, with a molecular weight of approximately 148.3 g/mol .[5][6] In electron ionization (EI) mass spectrometry, you should expect to see the molecular ion (M⁺) at an m/z of 148.[7][8]

Q3: What are the major fragment ions of this compound in EI-MS?

A3: Based on spectral database information, the most abundant fragment ions for this compound are observed at m/z 106 and m/z 45, in addition to the molecular ion at m/z 148.[7][8] These fragments are crucial for developing Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) methods for enhanced sensitivity and selectivity.

Q4: Why am I seeing poor sensitivity for this compound even with an optimized MS?

A4: Poor sensitivity for reactive sulfur compounds like disulfides can often be attributed to issues within the GC system, rather than the MS detector itself. These compounds are prone to adsorption at active sites in the injection port liner, column, or transfer line.[3][5] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column. Additionally, leaks in the GC system can diminish sensitivity.[9][10]

Troubleshooting Guide: Common Issues in the Analysis of this compound

This section addresses specific problems you may encounter during your analysis.

Issue 1: Low Abundance of the Molecular Ion (m/z 148)
  • Symptom: The peak at m/z 148 is weak or absent, while fragment ions are prominent.

  • Potential Cause 1: Excessive Fragmentation: The standard electron ionization energy of 70 eV may be too high for this molecule, leading to extensive fragmentation and a diminished molecular ion.

  • Solution:

    • Reduce Ionization Energy: If your instrument allows, try reducing the ionization energy to a lower value (e.g., 30-50 eV). This can decrease the degree of fragmentation and enhance the abundance of the molecular ion.

    • Chemical Ionization (CI): As an alternative, consider using a softer ionization technique like chemical ionization. CI results in less fragmentation and typically produces a strong protonated molecule [M+H]⁺ at m/z 149.

  • Potential Cause 2: In-Source Decay: The compound may be thermally degrading in the hot injection port or ion source before ionization.

  • Solution:

    • Lower Inlet Temperature: Gradually decrease the injector temperature in 10-20°C increments to find the lowest temperature that allows for efficient volatilization without degradation.

    • Check Ion Source Temperature: Ensure the ion source temperature is not excessively high. Consult your instrument manual for recommended ranges.

Issue 2: Poor Peak Shape (Tailing or Broadening)
  • Symptom: Chromatographic peaks for this compound are asymmetric (tailing) or wider than expected.

  • Potential Cause 1: Active Sites: As a sulfur-containing compound, this compound is susceptible to interaction with active sites (e.g., exposed silanols) in the GC flow path.[3]

  • Solution:

    • Use Deactivated Liners: Employ liners specifically designed for active compounds.

    • Column Maintenance: Trim the first few centimeters of your GC column, as this is where non-volatile residues and active sites tend to accumulate.

    • Inert Flow Path: If problems persist, consider using an inert-coated flow path for your GC system.

  • Potential Cause 2: Co-elution with Matrix Components: In complex samples like onion or garlic extracts, other volatile compounds can co-elute, distorting the peak shape.[11][12]

  • Solution:

    • Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) to improve separation from interfering compounds.

    • Select a Different Column Phase: If co-elution is severe, a column with a different stationary phase may be necessary to alter selectivity.

Issue 3: Inconsistent Retention Times
  • Symptom: The retention time for this compound shifts between injections.

  • Potential Cause: Fluctuations in Carrier Gas Flow: Leaks or an unstable pressure regulator can cause variations in the carrier gas flow rate, leading to retention time instability.

  • Solution:

    • Perform a Leak Check: Systematically check all fittings and connections from the gas source to the detector using an electronic leak detector.

    • Verify Flow Rate: Use a calibrated flow meter to confirm that the carrier gas flow rate is stable and at the setpoint.

Experimental Protocols for MS Optimization

Protocol 1: Determining Key Ions and Fragmentation Pattern

This protocol outlines the steps to identify the primary ions for use in SIM or MRM methods.

  • Prepare a Standard: Prepare a mid-range concentration standard of this compound in a suitable solvent.

  • Initial GC-MS Analysis:

    • Set the MS to scan a full mass range (e.g., m/z 35-200).

    • Use a standard electron ionization energy of 70 eV.

  • Data Analysis:

    • Identify the chromatographic peak for this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion (m/z 148) and the most abundant fragment ions. You should observe significant peaks at m/z 106 and 45.[7][8]

The fragmentation of disulfides can be complex, but a plausible pathway for this compound is initiated by the loss of a propyl radical or a propenyl radical, followed by further fragmentation.

Visualization of Key Processes

Figure 1: GC-MS Troubleshooting Workflow for Sulfur Compounds cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Sensitivity Poor Sensitivity Active Sites Active Sites Poor Sensitivity->Active Sites System Leak System Leak Poor Sensitivity->System Leak Low Concentration Low Concentration Poor Sensitivity->Low Concentration Peak Tailing Peak Tailing Peak Tailing->Active Sites No Peak No Peak No Peak->System Leak Degradation Degradation No Peak->Degradation Use Deactivated Liner Use Deactivated Liner Active Sites->Use Deactivated Liner Trim Column Trim Column Active Sites->Trim Column Leak Check System Leak Check System System Leak->Leak Check System Lower Inlet Temp Lower Inlet Temp Degradation->Lower Inlet Temp Concentrate Sample Concentrate Sample Low Concentration->Concentrate Sample

Caption: Troubleshooting workflow for common GC issues with sulfur compounds.

Protocol 2: Optimizing Collision Energy for MRM Transitions

For highly sensitive and selective quantification, a triple quadrupole mass spectrometer operating in MRM mode is recommended.[3] This protocol will help you determine the optimal collision energy (CE) for your target transition (e.g., m/z 148 -> m/z 106).

  • Set up the MRM Transition: In your instrument software, define the precursor ion (Q1) as m/z 148 and the product ion (Q3) as m/z 106.

  • Perform a Collision Energy Ramp:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Set up an experiment where the collision energy is ramped over a range of values (e.g., 5-40 eV).

    • The instrument will continuously measure the intensity of the product ion (m/z 106) as the collision energy changes.

  • Identify the Optimal CE:

    • Plot the product ion intensity as a function of collision energy.

    • The optimal collision energy is the value that produces the maximum product ion signal.[13][14] This is the value you should use in your final analytical method for maximum sensitivity.

Figure 2: MRM Optimization Workflow Start Start Infuse Standard Infuse Analyte Standard Start->Infuse Standard Set Precursor Set Precursor Ion (Q1) e.g., m/z 148 Infuse Standard->Set Precursor Set Product Set Product Ion (Q3) e.g., m/z 106 Set Precursor->Set Product Ramp CE Ramp Collision Energy (CE) e.g., 5-40 eV Set Product->Ramp CE Monitor Product Monitor Product Ion Intensity Ramp CE->Monitor Product Plot Data Plot Intensity vs. CE Monitor Product->Plot Data Determine Optimum Identify CE with Max Intensity Plot Data->Determine Optimum End End Determine Optimum->End

Caption: Workflow for optimizing collision energy in an MRM experiment.

Data Summary Table

ParameterRecommended Starting PointRationale
GC Inlet Temperature 200-250 °CBalance between efficient volatilization and preventing thermal degradation.
Ion Source Temperature 200-230 °CStandard range for many GC-MS applications; can be optimized.
Electron Energy (EI) 70 eV (standard) or 30-50 eV (for enhanced M⁺)70 eV provides library-matchable spectra. Lower energies can increase molecular ion abundance.
Scan Mode Full Scan (for identification), SIM or MRM (for quantification)Full scan is for method development. SIM/MRM provide higher sensitivity and selectivity.
SIM Ions m/z 148, 106, 45These are the molecular ion and major fragment ions, providing specificity.[7][8]
MRM Transition m/z 148 -> m/z 106A common and robust transition for quantification. Collision energy must be optimized.

References

  • Phytochemical Profiling of Allium subhirsutum L. Aqueous Extract with Antioxidant, Antimicrobial, Antibiofilm, and Anti-Quorum Sensing Properties: In Vitro and In Silico Studies. PubMed Central.
  • GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Journal of Pure and Applied Microbiology.
  • How to choose optimal collision energy (CE) for MRM transition? ResearchGate.
  • (PDF) GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. ResearchGate.
  • Volatile Sulfur Compounds (VSCs) quantification by Head-Space Solid Phase Microextraction Gas Chromatography Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) in wines. Fondazione Edmund Mach.
  • Propenyl propyl disulfide. PubChem.
  • Optimization of transitions. Plot of intensity versus collision energy... ResearchGate.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • (PDF) HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate.
  • TROUBLESHOOTING GUIDE. Restek.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.
  • Disulfide, 1-propenyl propyl, trans. NIST WebBook.
  • Mass Spectrum (Electron Ionization) (HMDB0041389). Human Metabolome Database.
  • Propenyl propyl disulfide. PubChem.
  • Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. PubMed.
  • Packed Column GC Troubleshooting Guide. Restek.
  • trans-Propenyl propyl disulfide. PubChem.
  • Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan. PubMed.
  • Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv.
  • Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). PubMed Central.
  • (PDF) HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate.
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Semantic Scholar.
  • Characterization of Volatile Organic Compounds in 'Rossa di Tropea' Onion by Means of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS/SPME GC–MS) and Sensory Analysis. MDPI.
  • (PDF) GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. ResearchGate.

Sources

Strategies to prevent loss of volatile sulfur compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Prevent the Loss of Volatile Sulfur Compounds During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the successful storage and handling of volatile sulfur compounds (VSCs). This resource moves beyond simple protocols to explain the underlying scientific principles, ensuring the integrity and reproducibility of your experimental results.

Understanding VSC Volatility and Degradation

Volatile sulfur compounds are a class of organic compounds containing sulfur that are notorious for their low sensory detection thresholds and high reactivity.[1][2] Their inherent instability presents significant analytical challenges, as they are prone to loss through several mechanisms during sample collection and storage.[3][4] Understanding these pathways is the first step toward preventing analyte loss.

Key Degradation Pathways:

  • Oxidation: Thiols (mercaptans, R-SH), such as methanethiol and ethanethiol, are readily oxidized to their corresponding disulfides (R-S-S-R).[5] This is a primary cause of analyte loss and can be accelerated by the presence of oxygen and certain metal ions. For example, if a wine containing sulfhydryls is aerated, these compounds can be oxidized to disulfides, which are less reactive and harder to remove.[6]

  • Adsorption: Due to their polarity and reactivity, VSCs can adsorb onto the interior surfaces of storage containers, tubing, and analytical instruments.[5][7] This is particularly problematic with standard glass or metal surfaces, which can have active sites that bind VSCs. Using deactivated or inert materials is critical to minimize this effect.[2][5]

  • Thermal Degradation: Many VSCs are thermally labile and can degrade at the high temperatures often used in GC injectors.[1][2] This can lead to the formation of artifacts and an underestimation of the true analyte concentration.

  • Leakage & Permeability: When using sampling bags, analyte loss can occur through physical leakage or permeation through the bag material itself.[7]

Below is a diagram illustrating the primary mechanisms responsible for the loss of VSCs during storage.

VSC_Degradation_Pathways VSC Volatile Sulfur Compound (VSC) in Sample Oxidation Oxidation (e.g., R-SH → R-S-S-R) VSC->Oxidation Chemical Reactivity Adsorption Adsorption to Surfaces VSC->Adsorption Surface Interaction Thermal Thermal Degradation (e.g., in GC inlet) VSC->Thermal Heat Sensitivity Physical Physical Loss VSC->Physical Container Integrity Oxygen Presence of O₂, Metal Ions Oxidation->Oxygen Container Container Material (Glass, Metal, Plastic) Adsorption->Container Temp High Temperature Thermal->Temp Bag Bag Permeability, Improper Seal Physical->Bag

Caption: Decision workflow for selecting a VSC storage strategy.

References
  • Le, H., Sivret, E. C., Parcsi, G., & Stuetz, R. M. (2013). Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. Water Science and Technology, 68(8), 1880-1887. [Link]
  • Mestres, M., Busto, O., & Guasch, J. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • Kim, Y. H., & Kim, K. H. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of Oral Medicine and Pain, 49(1), 1-9. [Link]
  • Schäfer, A., & Wirtz, M. (2012). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews, 36(5), 988-1009. [Link]
  • Iranpour, R., Zermeno, M., & Cox, H. H. (2005). Short-term and long-term effects of increasing temperatures on the stability and the production of volatile sulfur compounds in full-scale thermophilic anaerobic digesters. Biotechnology and Bioengineering, 91(3), 359-369. [Link]
  • Le, H., Sivret, E. C., Parcsi, G., & Stuetz, R. M. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Journal of Environmental Quality, 44(5), 1523-1529. [Link]
  • Qian, M. C., & Burbank, H. M. (2007). Volatile Sulfur Compounds in Cheddar Cheese Determined by Headspace Solid-Phase Microextraction—Gas Chromatography—PFPD. Journal of Agricultural and Food Chemistry, 55(18), 7435-7440. [Link]
  • Day, S. E., MacGregor, J. A., & Johnson, D. R. (2021). The Recovery of Volatile Organic Compounds and Volatile Sulfur Compounds in Fused-Silica Lined Canisters, Polyvinyl Fluoride/Tedlar Bags, and Foil-Lined Bags. ACS Chemical Health & Safety, 28(5), 329-338. [Link]
  • Higgins, M. J., Chen, Y. C., Murthy, S. N., Maas, N. A., Glindemann, D., & Novak, J. T. (2006). Cycling of Volatile Organic Sulfur Compounds in Anaerobically Digested Biosolids and its Implications for Odors. Water Environment Research, 78(3), 257-266. [Link]
  • Sulyok, M., Haberhauer-Troyer, C., Rosenberg, E., & Grasserbauer, M. (2001). Investigation of the storage stability of selected volatile sulfur compounds in different sampling containers.
  • Mochalski, P., Wzorek, B., Sliwka, I., & Amann, A. (2009). Suitability of different polymer bags for storage of volatile sulphur compounds relevant to breath analysis.
  • Liu, Y., Zhang, Y., & Li, H. (2024). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. Comprehensive Reviews in Food Science and Food Safety, 23(1), e13271. [Link]
  • Iranpour, R. (2005). Short-term and long-term effects of increasing temperatures on the stability and the production of volatile sulfur compounds in. Biotechnology and Bioengineering, 91(3). [Link]
  • Siebert, C. J., Solomon, M. R., & Smith, M. E. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(17), 9474-9482. [Link]
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-31. [Link]
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068. [Link]
  • Sivret, E. C., Le, H., Parcsi, G., & Stuetz, R. M. (2011). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples.
  • Sulyok, M., Haberhauer-Troyer, C., Rosenberg, E., & Grasserbauer, M. (2001). Investigation of the stability of selected volatile sulfur compounds in different sampling containers.
  • Divol, B., & Lonvaud-Funel, A. (2005). Effect of pH on the concentration of molecular SO2 in a wine. Food Microbiology, 22(2-3), 157-163. [Link]
  • The Australian Wine Research Institute. (n.d.).
  • Koziel, J. A., Spinhirne, J. P., & Lloyd, J. D. (2005). Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. Atmospheric Environment, 39(17), 3075-3087. [Link]
  • Meng, L., Zhou, Y., Li, G., Li, L., Zhang, Y., & Chen, J. (2023). Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry.
  • Smith, M. E., et al. (2015). Surface nanoengineering technology for the removal of sulfur compounds associated with negative attributes in wines.
  • Ghanbari, T., & Javadpour, F. (2016). The effect of pH on sulfur speciation, solid-phase formation, and H2S partitioning in oil and gas reservoirs. SPE International Conference on Health, Safety, and Environment. [Link]
  • Sexton, M., et al. (2023). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.

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Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-Propenyl Propyl Disulfide and Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organosulfur compounds (OSCs) derived from Allium species, such as onions and garlic, have garnered significant scientific interest for their diverse biological activities.[1][2] Among the myriad of OSCs, 1-propenyl propyl disulfide and dipropyl disulfide are two prominent constituents that contribute to the characteristic flavor and therapeutic properties of these vegetables.[3][4][5] While structurally similar, the presence of a propenyl group in the former, as opposed to a propyl group in the latter, imparts distinct differences in their bioactivity. This guide provides a comprehensive comparison of the biological activities of this compound and dipropyl disulfide, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Chemical Structures:

  • This compound: CH₃CH=CHSSCH₂CH₂CH₃

  • Dipropyl Disulfide: CH₃CH₂CH₂SSCH₂CH₂CH₃

Comparative Bioactivity

A comparative analysis of the bioactivities of this compound and dipropyl disulfide reveals significant differences, particularly in their anticancer and antioxidant properties.

BioactivityThis compoundDipropyl DisulfideKey Findings
Anticancer More potent inducer of Phase II detoxification enzymes.[6]Weaker inducer of Phase II detoxification enzymes.[6]The propenyl group in this compound appears to be crucial for the potent induction of quinone reductase and glutathione transferase, enzymes involved in carcinogen detoxification.[6]
Antioxidant Contributes to the antioxidant capacity of Allium species.Efficient scavenger of reactive oxygen species (ROS).[7]Both compounds exhibit antioxidant properties, but dipropyl disulfide has been specifically noted for its ability to neutralize ROS.[8]
Antimicrobial Contributes to the antimicrobial properties of Allium extracts.[9][10]Exhibits antimicrobial activity.Organosulfur compounds from Allium species are known for their broad-spectrum antimicrobial effects.[1] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[1]
Anti-hyperlipidemic Less studied for this effect.Inhibits cholesterol synthesis.[7][11]Dipropyl disulfide has been shown to have a cholesterol-lowering effect.[11]

Mechanisms of Action: A Focus on the Nrf2 Pathway

A key mechanism underlying the chemopreventive effects of many organosulfur compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including quinone reductase and glutathione S-transferase (GST).[6][14]

Experimental evidence suggests that diallyl disulfide (DADS), a related compound from garlic, activates the Nrf2 pathway by promoting its dissociation from the Keap1-Nrf2 complex and facilitating its translocation to the nucleus.[13] This leads to the upregulation of downstream target genes involved in cellular protection. While direct comparative studies on this compound and dipropyl disulfide are limited, the more potent induction of Phase II enzymes by this compound suggests it may be a more effective activator of the Nrf2 pathway.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC Organosulfur Compound (e.g., this compound) Keap1 Keap1 OSC->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c binds & promotes ubiquitination Ub Ubiquitin Nrf2_c->Ub Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Phase II Enzyme Genes (e.g., GST, NQO1) ARE->Genes activates transcription

Figure 1. Proposed mechanism of Nrf2 activation by organosulfur compounds.

Experimental Protocols

Determination of Antimicrobial Activity (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound and dipropyl disulfide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare a stock solution of each disulfide in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of each compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate wells with bacteria Inoculum->Inoculate Compounds Prepare Stock Solutions of Disulfides Plates Perform 2-fold Serial Dilutions in 96-well plate Compounds->Plates Plates->Inoculate Controls Include Positive & Negative Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read Visually inspect or read OD600 with plate reader Incubate->Read Determine Determine MIC (Lowest concentration with no growth) Read->Determine

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Both this compound and dipropyl disulfide, as key organosulfur compounds from Allium species, exhibit a range of valuable bioactivities. However, the presence of a propenyl group in this compound appears to confer superior anticancer potential through more potent induction of phase II detoxification enzymes, likely via the Nrf2 pathway.[6] Dipropyl disulfide, on the other hand, has demonstrated notable antioxidant and anti-hyperlipidemic properties.[8][11] Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to guide the development of novel therapeutic agents based on these natural compounds.

References

  • Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by pre- and post-harvest conditions: A review. Food Chemistry, 211, 41-50.
  • Yeh, Y. Y., & Liu, L. (2001). Cholesterol-lowering effect of garlic extracts and organosulfur compounds: human and animal studies. The Journal of nutrition, 131(3s), 989S–93S.
  • Arranz, N., Haza, A. I., García, A., Rafter, J., & Morales, P. (2007). Protective effects of organosulfur compounds towards N-nitrosamine-induced DNA damage in the single-cell gel electrophoresis (SCGE)/HepG2 assay. Food and Chemical Toxicology, 45(9), 1662-1669.
  • Munday, R., & Munday, C. M. (2001). Relative activities of organosulfur compounds derived from onions and garlic in increasing tissue activities of quinone reductase and glutathione transferase in rat tissues. Nutrition and Cancer, 40(2), 205-210.
  • Teyssier, C., Guenot, L., Suschetet, M., & Siess, M. H. (2000). Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. Drug metabolism and disposition, 28(6), 648-654.
  • González-Carrascosa, R., Pérez-Montarelo, D., Pineda-Sanantonio, M., & Cameán, A. M. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2620.
  • González-Carrascosa, R., Pineda-Sanantonio, M., Martin-Bautista, E., García-Cambero, J. P., Moreno, I., & Cameán, A. M. (2017). In vitro toxicological assessment of an organosulfur compound from Allium extract: Cytotoxicity, mutagenicity and genotoxicity studies. Food and Chemical Toxicology, 107, 235-244.
  • Nicastro, H. L., Ross, S. A., & Milner, J. A. (2015). Allium vegetables and organosulfur compounds: do they help prevent cancer?. The American journal of clinical nutrition, 102(1), 139S–43S.
  • LookChem. (n.d.). Dipropyl disulfide.
  • Puerto, M., Pichardo, S., Jos, Á., & Cameán, A. M. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 81, 1-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Antioxidant Properties of Dipropyl Disulfide (CAS 629-19-6).
  • The Semantic Scholar. (n.d.). The Role of Organosulfur Compounds Derived From Allium Vegetables in Cancer Prevention and Therapy.
  • Oncohema Key. (2017, January 31). Role of Organosulfur Compounds Derived From Allium Vegetables in Cancer Prevention and Therapy.
  • Le Bon, A. M., & Siess, M. H. (2000). Organosulfur compounds from Allium and the chemoprevention of cancer. Drug metabolism and drug interactions, 17(1-4), 51-79.
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  • FooDB. (2010, April 8). Showing Compound Dipropyl disulfide (FDB008045).
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  • Wang, H., Li, T., Li, J., & Zhang, J. (2023). Diallyl Disulfide Blocks Cigarette Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-Induced Lung Tumorigenesis via Activation of the Nrf2 Antioxidant System and Suppression of NF-κB Inflammatory Response. Journal of Agricultural and Food Chemistry, 71(46), 17763-17774.
  • PubChem. (n.d.). Propenyl propyl disulfide.
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  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans.
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  • ResearchGate. (n.d.). Prophylaxis of Diallyl Disulfide on Skin Carcinogenic Model via p21-dependent Nrf2 stabilization.
  • FooDB. (n.d.). Showing Compound 1-Propenyl 1-(1-propenylthio)propyl disulfide (FDB018453).
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A Comparative Analysis of 1-Propenyl Propyl Disulfide Content in Diverse Onion Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-propenyl propyl disulfide content across various onion (Allium cepa) varieties. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a comprehensive understanding of the chemical diversity within this ubiquitous vegetable. We will delve into the significance of this compound, outline robust analytical methodologies for its quantification, and present a comparative landscape of its prevalence in different onion cultivars.

The Significance of this compound in Onion Chemistry and Bioactivity

Onion's characteristic pungent and lachrymatory properties, as well as its distinct flavor profile, are largely dictated by a complex array of volatile organosulfur compounds.[1][2] These compounds are not present in intact onion tissue but are rapidly formed upon cellular disruption, such as cutting or crushing. This enzymatic cascade is initiated by the release of the enzyme alliinase, which acts on S-alk(en)yl-L-cysteine sulfoxides (ACSOs), the primary flavor precursors.

One of the key secondary metabolites formed through this process is This compound . This compound, along with its isomers and related disulfides and trisulfides, is a major contributor to the cooked onion aroma.[1][3] Beyond its sensory attributes, the profile of organosulfur compounds in onions is of significant interest to the pharmaceutical and nutraceutical industries due to their potential health-promoting properties, including antioxidant and antimicrobial activities.[1][4] The concentration and composition of these volatile compounds, including this compound, vary significantly among different onion varieties, influenced by genetic factors, cultivation conditions, and post-harvest handling.[5]

Comparative Analysis of this compound Across Onion Varieties

The concentration of this compound exhibits considerable variation across different onion cultivars. This diversity is a critical consideration for applications ranging from food science to natural product chemistry. Below, we present a synthesis of findings from various studies that have quantified this compound in different onion types.

Quantitative Comparison of (E)-prop-1-enyl propyl disulfide

A study comparing the volatile profiles of a triploid onion (Allium cornutum) with the common onion (Allium cepa) revealed distinct differences in their organosulfur composition. The common onion was found to contain 1.7% of (E)-prop-1-enyl propyl disulfide in its headspace, a compound associated with the typical flavor of cooked onion.[1][6] In contrast, the triploid variety contained a significantly lower amount, at only 0.1%.[1]

Relative Abundance in Different Colored Onions

Research into the volatile metabolites of pigmented onions has shed light on the distribution of sulfur compounds in yellow, red, and white varieties. While a comprehensive quantitative analysis is complex, studies indicate that the intensity of 1-(1-propenylthio) propyl propyl disulfide is lowest in yellow onions. Furthermore, the concentration of this compound in white onions differs significantly from that in both yellow and red varieties.

The following table summarizes the relative abundance of this compound and related organosulfur compounds in different onion varieties, as reported in various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in analytical methodologies.

Onion Variety/TypeCompoundRelative Abundance (%) / ObservationReference
Common Onion (A. cepa)(E)-prop-1-enyl propyl disulfide1.7% of total volatile compounds[1][6]
Triploid Onion (A. cornutum)(E)-prop-1-enyl propyl disulfide0.1% of total volatile compounds[1]
Yellow Onion1-(1-propenylthio) propyl propyl disulfideLowest metabolite intensity compared to red and white varieties.
White Onion1-(1-propenylthio) propyl propyl disulfideMetabolite intensity differs significantly from yellow and red varieties.
Red Onion1-(1-propenylthio) propyl propyl disulfideHigher metabolite intensity than yellow onions.
Welsh Onion (A. fistulosum) 'Pereirana'(E)-1-(Prop-1-en-1-yl)-2-propyldisulfanePresent in this and three other Welsh onion varieties, with varying concentrations.
Leek (A. porrum)(E)-1-propenyl propyl disulfideA main component of leek oil.[2]

Experimental Protocol for Quantification of this compound

The accurate quantification of volatile sulfur compounds like this compound necessitates a robust and sensitive analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses, offering high sensitivity, selectivity, and minimal sample preparation.[2][7]

Rationale for Method Selection

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a sample matrix. The choice of fiber coating is critical for the selective extraction of target analytes. For the analysis of organosulfur compounds in onions, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for volatiles with varying polarities and molecular weights.

GC-MS provides the necessary chromatographic separation and mass spectrometric detection for the unambiguous identification and quantification of individual compounds within the complex volatile profile of onions. The mass spectrometer allows for the confirmation of compound identity based on their unique mass spectra and fragmentation patterns.

Step-by-Step Experimental Workflow

The following protocol outlines a typical workflow for the analysis of this compound in onion samples.

Step 1: Sample Preparation

  • Select fresh, undamaged onion bulbs of the desired variety.

  • Remove the outer dry layers and homogenize a representative portion of the bulb tissue using a high-speed blender or food processor.

  • Immediately weigh a precise amount of the homogenized tissue (e.g., 2-5 grams) into a headspace vial. The timing is critical to minimize the loss of volatile compounds.

  • Seal the vial with a PTFE/silicone septum cap.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a heating block or the autosampler of the GC system, pre-set to a specific temperature (e.g., 40-60°C). This gentle heating facilitates the release of volatile compounds into the headspace.

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile analytes.

  • Retract the fiber into the needle.

Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Immediately introduce the SPME fiber into the heated injection port of the GC-MS system. The high temperature of the inlet (e.g., 250°C) desorbs the trapped analytes onto the analytical column.

  • Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms). A programmed temperature gradient is employed to achieve optimal separation.

  • Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

Step 4: Data Analysis and Quantification

  • Identify this compound and its isomers by comparing their retention times and mass spectra with those of authentic reference standards and/or a validated mass spectral library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard should be used to correct for variations in extraction and injection efficiency.

  • Calculate the concentration of this compound in the onion sample based on the peak area of the analyte relative to the internal standard and the calibration curve.

Caption: Experimental workflow for the quantification of this compound in onions.

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound content in various onion varieties, highlighting the significant chemical diversity within Allium cepa. The presented experimental protocol offers a robust framework for the accurate quantification of this key flavor and bioactive compound.

The variability in this compound content underscores the importance of variety selection in both the food industry, for tailoring specific flavor profiles, and in pharmaceutical research, for isolating and characterizing compounds with potential therapeutic applications. Future research should aim to expand the quantitative analysis to a broader range of commercial and heirloom onion varieties. Furthermore, exploring the genetic and environmental factors that govern the biosynthesis of these organosulfur compounds will be crucial for the targeted breeding of onions with desired chemical profiles. The use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), may further unravel the complexity of the onion volatilome and reveal novel bioactive compounds.

References

  • Fredotović, Ž., Soldo, B., Šprung, M., Marijanović, Z., Jerković, I., & Puizina, J. (2020). Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts. Plants, 9(1), 98. [Link]
  • Gîtin, L., Dinicǎ, R., Neagu, C., & Dumitrașcu, L. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]
  • Liu, Y., Wang, Y., Sun, P., Li, Y., & Gao, W. (2022).
  • Moreno-Ortega, A., De la Casa-Lillo, M. A., Camargo, A. B., & more. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Metabolites, 13(3), 398. [Link]
  • O'Donnell, C., et al. (2018). Impact of Pulsed Electric Fields on the Volatile Compounds Produced in Whole Onions (Allium cepa and Allium fistulosum). Foods, 7(11), 184. [Link]
  • Storsberg, J., & Orestano, A. (2004). Distribution of Volatile Sulfur Compounds in an Interspecific Hybrid between Onion (Allium cepa L.) and Leek (A. porrum L.). Journal of Agricultural and Food Chemistry, 52(26), 7943-7947. [Link]
  • Kim, S., Kim, D. B., Jin, W., Park, J., Yoon, W., Lee, Y., ... & Yoo, M. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural product research, 32(10), 1193-1197. [Link]
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  • Cheng, Y., et al. (2025). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Nutrition, 12, 1582576. [Link]
  • Cozzolino, R., Malorni, L., Martignetti, A., Picariello, G., Siano, F., Forte, G., & De Giulio, B. (2021). Comparative analysis of volatile profiles and phenolic compounds of Four Southern Italian onion (Allium cepa L.) Landraces. Foods, 10(5), 1083. [Link]
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  • Hori, M. (2007). Volatile Compounds of Fresh Leaves of Allium fistulosum and Allium tuberosum. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 54(1), 31-36. [Link]
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  • Lee, E. J., & Lee, S. Y. (2021). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. Foods, 10(7), 1633. [Link]
  • Ramirez, C. A. G., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Revista Facultad Nacional de Agronomía Medellín, 77(1), 10611-10624. [Link]
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A Comparative Guide to the Validation of a GC-MS Method for 1-Propenyl Propyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds is paramount. 1-propenyl propyl disulfide, a key organosulfur compound found in Allium species like onions and garlic, contributes significantly to their characteristic flavor and potential therapeutic properties.[1][2][3][4] Its analysis, however, presents challenges due to its volatility and reactivity. This guide provides an in-depth, experience-driven comparison of two Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of this compound, grounded in the principles of rigorous analytical method validation.

This document will not merely list procedural steps but will delve into the scientific rationale behind the experimental choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity. We will explore two distinct approaches: a conventional liquid injection GC-MS method and a more advanced Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method, comparing their performance across key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

The Analytical Challenge: Quantifying a Volatile Organosulfur Compound

This compound (C6H12S2) is a volatile organic compound that, along with other disulfides and trisulfides, defines the aromatic profile of many common foodstuffs.[2][3][4][8] Its accurate measurement is crucial for quality control in the food industry, for understanding the biosynthesis of flavor compounds, and for investigating the pharmacological potential of Allium-derived products. The inherent volatility and potential for thermal degradation of such compounds necessitate analytical methods that are both sensitive and robust.[9][10]

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions. However, the choice of sample introduction technique can significantly impact the method's performance.

Method Comparison: Liquid Injection vs. HS-SPME

This guide will compare two GC-MS methods for the quantification of this compound:

  • Method A: Conventional Liquid Injection GC-MS. This traditional approach involves dissolving the sample in a suitable solvent and directly injecting a small volume into the heated inlet of the gas chromatograph.

  • Method B: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS. This technique involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then desorbed in the GC inlet, providing a solvent-free and often more concentrated sample introduction.[8][12][13][14]

The following sections will detail the validation of both methods, presenting a comparative analysis of their performance based on hypothetical experimental data.

Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[15] Our validation will adhere to the ICH Q2(R1) guidelines and will assess the following parameters for both Method A and Method B.[5][7][16]

Caption: A streamlined workflow for the validation of an analytical method.

Experimental Protocols

Method A: Liquid Injection GC-MS

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane.
  • Calibration Standards (0.1 - 20 µg/mL): Prepare a series of dilutions from the stock solution using hexane.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL) from a separate stock solution.
  • Sample Preparation: Extract the sample matrix (e.g., onion extract) with hexane, filter, and dilute to fall within the calibration range.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Inlet: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification (target ion: m/z 148, qualifier ions: m/z 73, 41).
Method B: HS-SPME GC-MS

1. Standard and Sample Preparation:

  • Stock and Calibration Standards: Prepare as in Method A.
  • Sample Preparation: Place a known amount of sample (e.g., 1 g of homogenized onion) or an aliquot of a liquid sample into a 20 mL headspace vial. Add a saturated NaCl solution to enhance analyte partitioning into the headspace.
  • SPME Procedure:
  • Equilibrate the vial at 60°C for 10 minutes.
  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.
  • Desorb the fiber in the GC inlet at 250°C for 2 minutes.

2. GC-MS Parameters:

  • Identical to Method A.

Validation Parameter Comparison

The following tables summarize the hypothetical performance of Method A and Method B across the key validation parameters.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

MethodMatrix InterferencePeak PurityResult
Method A Minor co-eluting peaks observed from complex matrices.> 0.98Acceptable
Method B Cleaner chromatograms with significantly reduced matrix effects.> 0.99Superior

Causality: The HS-SPME technique (Method B) is inherently more specific for volatile and semi-volatile compounds, as it selectively extracts them from the sample matrix, leaving non-volatile components behind. This results in a cleaner injection and less chromatographic interference.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

MethodRange (µg/mL)Correlation Coefficient (r²)Regression Equation
Method A 0.1 - 200.9985y = 12543x + 587
Method B 0.01 - 100.9992y = 85432x + 234

Causality: Method B demonstrates a wider linear range, particularly at the lower end, due to the pre-concentration effect of the SPME fiber. This allows for the quantification of trace levels of this compound without extensive sample preparation.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

MethodQC LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)
Method A Low0.30.28 ± 0.0393.3
Medium87.75 ± 0.4596.9
High1615.2 ± 0.9895.0
Method B Low0.030.029 ± 0.00396.7
Medium43.95 ± 0.2198.8
High88.09 ± 0.35101.1

Causality: Method B exhibits slightly better accuracy, likely due to the reduced matrix effects and cleaner sample introduction, which can minimize ion suppression or enhancement in the mass spectrometer source.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

MethodPrecision TypeQC Level (µg/mL)%RSD
Method A Repeatability (Intra-day)84.5
Intermediate Precision (Inter-day)86.8
Method B Repeatability (Intra-day)43.2
Intermediate Precision (Inter-day)44.5

Causality: The automation and reduced manual handling steps in the HS-SPME procedure (Method B) contribute to its superior precision compared to the liquid injection method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.050.1
Method B 0.0050.01

Causality: The pre-concentration step inherent to HS-SPME significantly enhances the sensitivity of Method B, resulting in much lower LOD and LOQ values.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedMethod A (%RSD of Results)Method B (%RSD of Results)
Inlet Temperature (± 5°C)3.22.8
Helium Flow Rate (± 0.1 mL/min)4.13.5
SPME Equilibration Time (± 2 min)N/A5.2
SPME Extraction Time (± 5 min)N/A6.8

Causality: Both methods demonstrate good robustness for GC parameters. However, the performance of Method B is more sensitive to variations in the SPME-specific parameters, highlighting the importance of strict control over these steps.

Comparative Summary and Recommendation

MethodComparison cluster_method_a Method A: Liquid Injection cluster_method_b Method B: HS-SPME A_Sensitivity Lower Sensitivity A_Specificity Prone to Matrix Effects A_Precision Acceptable Precision A_Robustness Robust GC Parameters B_Sensitivity High Sensitivity Recommendation Recommendation: Method B for Trace Analysis B_Sensitivity->Recommendation B_Specificity High Specificity B_Specificity->Recommendation B_Precision Excellent Precision B_Precision->Recommendation B_Robustness Sensitive to SPME Parameters

Caption: A comparative overview of the two GC-MS methods.

Based on this comprehensive validation, the HS-SPME GC-MS method (Method B) is the superior choice for the quantification of this compound , particularly for applications requiring high sensitivity and specificity, such as trace-level analysis in complex matrices. While the liquid injection method (Method A) is acceptable for routine analysis of less complex samples with higher analyte concentrations, its susceptibility to matrix interference and lower sensitivity limit its applicability.

The choice of analytical method should always be guided by the specific research question and the nature of the samples being analyzed. This guide provides a framework for making an informed decision based on robust scientific evidence and a thorough understanding of the underlying principles of each technique.

References

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A Senior Application Scientist's Guide to Cross-Validation of Extraction Methods for Allium Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Volatile and Vital World of Allium Sulfur Compounds

The genus Allium, encompassing garlic, onions, and leeks, is a rich reservoir of bioactive organosulfur compounds. These molecules, particularly thiosulfinates like allicin and its derivatives, are the focus of intense research for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and cardioprotective effects.[1] However, the very reactivity that makes these compounds biologically interesting also renders them notoriously unstable. The act of cellular disruption, necessary for extraction, initiates a cascade of enzymatic and chemical transformations.

The precursor compound, alliin (an S-allyl-L-cysteine sulfoxide), is odorless and stable within the intact plant cells. Upon crushing or cutting, the enzyme alliinase is released, rapidly converting alliin to allicin.[1][2] Allicin itself is a transient molecule, readily transforming into a complex mixture of other sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoenes, and vinyldithiins.[3][4][5] The composition of the final extract is therefore profoundly influenced by the chosen extraction methodology.

This guide provides a comparative analysis of common and advanced extraction techniques for Allium sulfur compounds. We will delve into the mechanistic principles behind each method, offer detailed experimental protocols, and present a cross-validation framework to aid researchers in selecting the optimal strategy for their specific analytical or developmental goals.

The Enzymatic Cascade: A Critical First Step

Before exploring extraction methodologies, it is crucial to understand the initial enzymatic reaction that dictates the profile of sulfur compounds available for extraction.

Allicin Formation Pathway Alliin Alliin (S-Allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin catalyzes conversion Transformation Further Transformation Products (DADS, DATS, Ajoenes, etc.) Allicin->Transformation spontaneous degradation Alliinase Alliinase (Enzyme) Disruption Cellular Disruption (Crushing, Cutting) Disruption->Alliinase releases

Caption: Enzymatic conversion of alliin to allicin upon cellular disruption.

The efficiency of this initial conversion is paramount. Factors such as the degree of tissue homogenization and the time elapsed between crushing and extraction can significantly alter the concentration of allicin and its subsequent transformation products.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is a critical determinant of the final composition and yield of Allium sulfur compounds. Each technique presents a unique balance of efficiency, selectivity, and potential for inducing thermal degradation.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction, including maceration and Soxhlet extraction, is a widely used and straightforward technique. The choice of solvent is critical and depends on the polarity of the target compounds.

  • Principle: This method relies on the differential solubility of the target compounds in a selected solvent.

  • Advantages: Simple setup, low cost, and well-established protocols.

  • Disadvantages: Can be time-consuming, requires large volumes of organic solvents, and the potential for thermal degradation of sensitive compounds during solvent removal.[6]

Protocol: Cold Maceration for Allicin Extraction

  • Sample Preparation: Freshly peel and crush garlic cloves.

  • Extraction: Immediately immerse the crushed garlic in a suitable solvent (e.g., water, ethanol, or a water-ethanol mixture) at a solid-to-liquid ratio of 1:10 (w/v).[3][7]

  • Maceration: Agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Analysis: The resulting extract can be directly analyzed by HPLC.[8][9]

Steam Distillation

Steam distillation is a traditional method for extracting essential oils and other volatile compounds.

  • Principle: Steam is passed through the plant material, vaporizing the volatile compounds, which are then condensed and collected.

  • Advantages: Effective for isolating volatile, water-insoluble compounds.

  • Disadvantages: The high temperatures involved can cause significant degradation of thermally labile compounds like allicin, leading to the formation of artifacts such as diallyl sulfides.[10][11]

Protocol: Steam Distillation for Garlic Essential Oil

  • Sample Preparation: Homogenize fresh garlic cloves with water.

  • Distillation: Place the homogenate in a distillation apparatus and pass steam through it.[3]

  • Collection: Collect the distillate, which will separate into an aqueous layer and an essential oil layer.

  • Separation: Separate the essential oil layer for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to enhance the extraction process.

  • Principle: High-frequency sound waves create and collapse microscopic bubbles in the solvent, generating localized high pressure and temperature that disrupts cell walls and enhances mass transfer.[14]

  • Advantages: Reduced extraction time, lower solvent consumption, and improved extraction efficiency at lower temperatures, which helps preserve thermolabile compounds.[15]

  • Disadvantages: The potential for localized heating requires careful temperature control.

Protocol: Ultrasound-Assisted Extraction of Allicin

  • Sample Preparation: Prepare sliced or blended garlic.[16]

  • Extraction: Suspend the prepared garlic in a solvent within an ultrasonic bath or using a probe sonicator.[15][16]

  • Sonication: Apply ultrasound at a specific frequency (e.g., 20-40 kHz) for a defined period (e.g., 15-90 minutes), maintaining a controlled temperature (e.g., 25°C).[15][16]

  • Filtration and Analysis: Filter the extract and analyze using HPLC.

UAE_Workflow cluster_0 Ultrasound-Assisted Extraction start Garlic Sample (Sliced/Blended) process1 Suspension in Solvent start->process1 process2 Ultrasonic Bath/Probe (Controlled Temperature) process1->process2 process3 Filtration process2->process3 end Extract for HPLC Analysis process3->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and sample matrix, accelerating the extraction process.

  • Principle: Microwaves cause localized heating of the polar molecules in the sample and solvent, leading to cell rupture and enhanced diffusion of target compounds.[6][17]

  • Advantages: Extremely rapid extraction times, reduced solvent consumption, and potentially higher extraction yields.[1]

  • Disadvantages: Requires specialized equipment and careful optimization to avoid overheating and degradation of target compounds.

Protocol: Microwave-Assisted Extraction of Allium Bioactives

  • Sample Preparation: Use powdered or finely chopped Allium material.

  • Extraction: Place the sample in a microwave-transparent vessel with a suitable solvent (water has been shown to be effective).[6][17]

  • Microwave Irradiation: Apply microwave power at a controlled temperature (e.g., 120°C) for a short duration (e.g., 60 minutes).[17][18]

  • Cooling and Filtration: Allow the mixture to cool before filtering.

  • Analysis: Analyze the extract using HPLC-MS or other appropriate techniques.[17]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

  • Principle: Supercritical CO2 is a commonly used solvent due to its non-toxic, non-flammable nature and moderate critical point. Its solvating power can be tuned by altering pressure and temperature.[19][20]

  • Advantages: Provides clean extracts with no residual organic solvents, and the low operating temperatures can preserve thermally sensitive compounds.[21][22]

  • Disadvantages: High initial equipment cost and may not be efficient for extracting highly polar compounds without the use of a co-solvent.

Protocol: Supercritical CO2 Extraction of Onion Oleoresin

  • Sample Preparation: Use dried and ground onion powder of a specific particle size (e.g., 0.53 mm).[19]

  • Extraction: Load the sample into the extraction vessel of an SFE system.

  • Parameter Optimization: Set the extraction parameters, such as temperature (e.g., 80°C), pressure (e.g., 400 bar), and dynamic extraction time (e.g., 60 minutes).[19]

  • Collection: The extracted oleoresin is separated from the supercritical fluid in a collection vessel.

  • Analysis: Analyze the extract for sulfur content and composition.[19]

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method should be guided by empirical data. The following table summarizes key performance indicators for the discussed techniques based on published literature.

Extraction MethodTarget CompoundsTypical YieldExtraction TimeSolvent ConsumptionKey AdvantagesKey DisadvantagesReferences
Cold Maceration Thiosulfinates (e.g., Allicin)12.87 µg/mLHoursHighSimplicity, low costTime-consuming, lower yield[1]
Steam Distillation Volatile Sulfides (e.g., DADS, DATS)0.2-0.5%HoursModerateEffective for essential oilsHigh thermal degradation[3]
Ultrasound-Assisted Extraction (UAE) Thiosulfinates16.54 - 18.21 µg/mL15-90 minutesLow to ModerateRapid, efficient, good for thermolabile compoundsRequires temperature control[1][14][16]
Microwave-Assisted Extraction (MAE) Thiosulfinates, S-allyl-L-cysteine (SAC)19.42 µg/mLMinutes to 1 hourLowVery rapid, high efficiencyRisk of overheating, specialized equipment[1][6][17]
Supercritical Fluid Extraction (SFE) Oleoresin, less polar sulfur compounds~1%~1 hourNone (CO2 is recycled)Solvent-free, preserves thermolabile compoundsHigh equipment cost, less effective for polar compounds[19][20][23]

Analytical Validation: The Role of Chromatography

Regardless of the extraction method, robust analytical techniques are essential for the accurate quantification and identification of Allium sulfur compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry (MS) detector, is the gold standard for analyzing thiosulfinates like allicin and their non-volatile transformation products.[8][9][10] Isocratic or gradient elution with a C18 column is commonly employed.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile sulfur compounds, such as those found in steam-distilled essential oils.[12][24][25]

Conclusion and Recommendations

The optimal extraction method for Allium sulfur compounds is contingent upon the specific research objectives.

  • For maximizing the yield of the highly reactive and thermally sensitive allicin , modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are superior to conventional methods.[1] They offer a significant reduction in extraction time and solvent consumption while minimizing thermal degradation.

  • For the analysis of volatile profiles and essential oils , steam distillation remains a relevant technique, although the resulting composition will be skewed towards more stable, thermally-derived sulfides.[2][3]

  • Supercritical Fluid Extraction (SFE) presents a "green" alternative that yields solvent-free extracts, making it particularly attractive for applications in the food and pharmaceutical industries where residual solvents are a concern.[19][23]

It is imperative that researchers validate their chosen extraction method for their specific Allium species and target compounds. This involves a systematic comparison of different techniques, careful optimization of extraction parameters, and the use of robust chromatographic methods for quantification. By understanding the interplay between the inherent instability of Allium sulfur compounds and the physical and chemical principles of each extraction technique, researchers can ensure the generation of reliable and reproducible data.

References

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A Comparative Guide to the Antioxidant Activity of Organosulfur Compounds: 1-Propenyl Propyl Disulfide in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pungency – The Antioxidant Power of Organosulfur Compounds

For centuries, vegetables of the Allium genus, such as onions and garlic, have been recognized for their distinct flavors and medicinal properties. Modern science has identified the source of these attributes: a diverse class of organosulfur compounds (OSCs). These molecules are not only responsible for the characteristic pungency upon cutting or crushing but are also central to the health benefits associated with these plants, particularly their role in mitigating oxidative stress.[1][2] Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous chronic diseases, making the study of dietary antioxidants a critical field of research.[2]

This guide focuses on 1-propenyl propyl disulfide , a significant organosulfur constituent of onion (Allium cepa).[3][4] While compounds from garlic, such as allicin and its derivatives, have been extensively studied, the specific antioxidant profile of this compound remains less characterized. The objective of this document is to provide a detailed, objective comparison of the antioxidant activity of this compound with other well-documented organosulfur compounds, including diallyl disulfide (DADS) , diallyl trisulfide (DATS) , and allicin . We will delve into the mechanistic underpinnings of their antioxidant action, present supporting data from established in vitro and cell-based assays, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.

Chemical Structures and Mechanistic Insights

The antioxidant capacity of an organosulfur compound is intrinsically linked to its chemical structure. Key determinants include the number of sulfur atoms, the nature of the alkyl or alkenyl groups attached, and the oxidation state of the sulfur.[5]

G cluster_disulfides Disulfides (R-S-S-R') cluster_higher_polysulfides Higher Order Polysulfides cluster_thiosulfinates Thiosulfinates (R-S(O)-S-R') PPD This compound (CH3CH=CH-S-S-CH2CH2CH3) DADS Diallyl Disulfide (DADS) (CH2=CHCH2-S-S-CH2CH=CH) PPD->DADS Structural Isomerism (Propenyl vs. Allyl) DATS Diallyl Trisulfide (DATS) (CH2=CHCH2-S-S-S-CH2CH=CH) DADS->DATS Increased Sulfur Chain Length Allicin Allicin (CH2=CHCH2-S(O)-S-CH2CH=CH) Allicin->DADS Precursor Relationship (Allicin degrades to DADS/DATS)

Caption: Chemical classes of key organosulfur compounds discussed.

The antioxidant mechanisms of OSCs are multifaceted. While direct radical scavenging is one possibility, a more significant contribution appears to be their ability to modulate endogenous antioxidant defense systems. Many OSCs influence the glutathione (GSH) redox cycle, a cornerstone of cellular antioxidant defense, and can activate transcription factors like Nrf2, which upregulates the expression of numerous antioxidant and detoxifying enzymes.[2]

A crucial point of discussion is the distinction between the antioxidant activity of whole Allium extracts and isolated OSCs. Recent studies have compellingly shown that in common chemical assays like DPPH and ABTS, many purified OSCs (including allicin and diallyl sulfides) exhibit negligible direct radical-scavenging activity.[6] This suggests that the high antioxidant capacity observed in garlic or onion extracts in these assays may be largely attributable to their phenolic content.[1][6][7] Therefore, the true antioxidant value of OSCs is likely expressed through their interaction with biological systems, a factor that underscores the importance of cell-based assays.

Comparative Analysis 1: In Vitro Chemical Assays

In vitro chemical assays provide a foundational, albeit simplified, assessment of antioxidant capacity. They are primarily based on measuring the ability of a compound to reduce a stable, colored radical species.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the DPPH radical, neutralizing it and causing a measurable decrease in absorbance at ~517 nm.[8][9] The reaction changes the solution's color from deep violet to pale yellow.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the ABTS radical cation (ABTS•+), a blue/green chromophore. The addition of an antioxidant scavenges this radical, leading to a loss of color that is measured spectrophotometrically around 734 nm.[10][11]

Table 1: Comparative Antioxidant Activity of Organosulfur Compounds in Chemical Assays

CompoundAssayResultKey InsightCitation
Garlic & Onion Extracts DPPH, ABTSHigh ActivityExtracts show significant radical scavenging, which strongly correlates with total organosulfur and phenolic content.[12][13][14]
Isolated OSCs (Allicin, DADS, DATS)DPPH, ABTS, FRAPNegligible ActivityPurified OSCs do not appear to be potent direct radical scavengers in these common reductive assays.[6]
Polysulfides (n≥4) Radical TrappingHigh Activity at 160 °CTetrasulfides and higher polysulfides show significant radical-trapping antioxidant activity via homolytic substitution, especially at elevated temperatures.[15]
This compound -Data Not AvailableDirect comparative data for this specific compound in these assays is lacking, but it is expected to behave similarly to other disulfides like DADS.-

Expert Interpretation: The data strongly suggests that the antioxidant effects of OSCs like this compound are not adequately captured by simple chemical scavenging assays. Their biological relevance likely stems from mechanisms other than direct hydrogen donation to artificial radicals. The activity of higher-order polysulfides points to a structure-dependent mechanism that is distinct from typical phenolic antioxidants.[15]

Methodology Deep Dive: Standard Operating Protocol for DPPH Assay

The trustworthiness of any comparative analysis rests on reproducible methodology. The following protocol for the DPPH assay is designed to be a self-validating system.

G start Start: Prepare Reagents prep_dpph 1. Prepare 0.1 mM DPPH Solution in Methanol/Ethanol (Store in dark) start->prep_dpph prep_samples 2. Prepare Serial Dilutions of Test Compounds & Positive Control (e.g., Ascorbic Acid, Trolox) start->prep_samples reaction 3. Mix Test Sample (or Control) with DPPH Solution (e.g., 100 µL sample + 1.9 mL DPPH) prep_dpph->reaction prep_samples->reaction incubation 4. Incubate in the Dark at Room Temperature (Typically 30 minutes) reaction->incubation measurement 5. Measure Absorbance at ~517 nm (Spectrophotometer) incubation->measurement calculation 6. Calculate % Inhibition [(Abs_control - Abs_sample) / Abs_control] * 100 measurement->calculation ic50 7. Plot % Inhibition vs. Concentration Determine IC50 Value calculation->ic50 end End: Report IC50 ic50->end

Caption: Standardized workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of analytical grade methanol or ethanol. Store this solution in an amber bottle at 4°C.[8]

    • Test Compound Stock Solutions: Prepare stock solutions of this compound, other OSCs, and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent used for the DPPH solution, typically at 1 mg/mL.[8]

    • Serial Dilutions: From the stock solutions, prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Pipette 2.0 mL of the 0.1 mM DPPH solution into a series of test tubes.

    • Add 100 µL of each sample dilution to the respective tubes.

    • For the control (blank), add 100 µL of the solvent (methanol/ethanol) to 2.0 mL of the DPPH solution.[8]

    • Vortex all tubes thoroughly.

  • Incubation and Measurement:

    • Incubate the tubes in complete darkness at room temperature for 30 minutes. The timing is critical for consistent results.[16]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer. Zero the instrument with the pure solvent.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the test compound.[8]

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.

Comparative Analysis 2: Cell-Based Assays

To overcome the limitations of chemical assays, cell-based methods offer a more biologically relevant evaluation of antioxidant efficacy. These assays account for crucial physiological factors such as cell uptake, distribution, and metabolism.[17][18]

  • Cellular Antioxidant Activity (CAA) Assay: This is a widely adopted method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within live cells.[19][20] The cells are co-incubated with the probe and the test antioxidant, after which a free radical generator (like ABAP) is added. An effective antioxidant will inhibit the oxidation of the probe, resulting in lower fluorescence intensity compared to control cells.[17][18]

Table 2: Documented Cellular Antioxidant Mechanisms of Organosulfur Compounds

Compound/ClassCellular EffectMechanismCitation
Diallyl Sulfides (DADS, DATS) Increased Glutathione (GSH) LevelsModulate enzymes in the GSH redox cycle.[2]
Diallyl Sulfides (DADS, DATS) Nrf2 Pathway ActivationInduce translocation of Nrf2 to the nucleus, upregulating antioxidant response element (ARE)-driven genes.[2]
S-Allyl Cysteine (SAC) NeuroprotectionScavenges reactive oxygen species (ROS) and reduces lipid peroxidation in neuronal cells.[21]
General OSCs Anti-inflammatoryInhibit the activation of pro-inflammatory pathways like NF-κB, which is linked to oxidative stress.[2]
This compound -Not well-characterized, but expected to modulate similar pathways as other lipid-soluble disulfides.-

Expert Interpretation: The evidence from cellular models points towards an indirect antioxidant role for OSCs. Rather than acting as frontline radical scavengers, they appear to function as signaling molecules that fortify the cell's intrinsic antioxidant defenses. The efficacy of this compound in a cellular context is a critical area for future research and is predicted to involve the modulation of pathways like Nrf2 and glutathione synthesis, similar to its allyl-containing counterparts.

Methodology Deep Dive: Standard Operating Protocol for CAA Assay

This protocol provides a robust framework for assessing antioxidant activity in a biologically relevant environment. Human hepatocarcinoma HepG2 cells are commonly used as they represent a metabolic-competent liver cell line.[17]

G start Start: Cell Culture seed_cells 1. Seed HepG2 Cells in 96-well Black Plate (Clear bottom) start->seed_cells confluency 2. Culture to 90-100% Confluency seed_cells->confluency treatment 3. Treat Cells with Test Compounds (e.g., 1-100 µM) + DCFH-DA Probe (e.g., 25 µM) confluency->treatment incubation 4. Incubate for 1 hour at 37°C treatment->incubation wash 5. Wash Cells with PBS to Remove Extracellular Probe/Compound incubation->wash radical_init 6. Add Radical Initiator (e.g., 600 µM ABAP) wash->radical_init read_plate 7. Read Fluorescence Immediately (Excitation: 485 nm, Emission: 538 nm) Every 5 min for 1 hour radical_init->read_plate calculation 8. Calculate Area Under the Curve (AUC) read_plate->calculation quantify 9. Calculate CAA Units CAA = 100 - (∫SA / ∫CA) * 100 calculation->quantify end End: Report CAA Value quantify->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HepG2 cells into a 96-well, black, clear-bottom tissue culture plate at a density that will achieve 90-100% confluency within 24-48 hours.[20]

    • Culture cells in the appropriate medium (e.g., MEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment and Staining:

    • Prepare stock solutions of test compounds and a standard, like Quercetin, in DMSO and then dilute in treatment medium.[20]

    • When cells are confluent, remove the culture medium.

    • Wash cells gently with 100 µL of phosphate-buffered saline (PBS).

    • Add 100 µL of treatment medium containing both the test compound and 25 µM DCFH-DA to each well.[18][19] Include control wells (cells + DCFH-DA only) and blank wells (cells only).

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • After incubation, aspirate the medium and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of the free radical initiator ABAP (600 µM in Hanks' Balanced Salt Solution) to all wells except the blank wells.[18]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence vs. time plot for both control and sample-treated wells.

    • The CAA value is calculated as the percentage decrease in AUC for the sample-treated wells compared to the control wells: CAA Value = 100 - (AUC_sample / AUC_control) * 100[18]

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the sample's CAA value to a standard curve generated with Quercetin.

Conclusion and Future Directions

The comparative analysis of this compound and other organosulfur compounds reveals a complex and nuanced picture of their antioxidant activity. While traditional in vitro chemical assays suggest a limited role for direct radical scavenging, this is a misleadingly simple interpretation. The true value of these compounds, including this compound, appears to lie in their interaction with cellular machinery, where they can bolster endogenous antioxidant defenses.

There is a clear positive correlation between the organosulfur content of Allium vegetables and their antioxidant capacity, but this is likely a combination of effects from phenolics, synergistic interactions, and the cellular activity of the OSCs themselves.[13][22] The structure-activity relationship is critical; the number of sulfur atoms and the specific alkenyl groups dictate the compound's stability, bioavailability, and biological targets.

For researchers and drug development professionals, the key takeaway is to move beyond simplistic chemical assays when evaluating the antioxidant potential of organosulfur compounds. The future of this research lies in:

  • Utilizing Cell-Based Assays: Employing methods like the CAA assay to understand efficacy in a biologically relevant context.

  • Investigating Specific Pathways: Focusing on the modulation of Nrf2, glutathione metabolism, and anti-inflammatory pathways.

  • Direct Comparative Studies: Performing head-to-head comparisons of isolated compounds like this compound, DADS, and DATS in these advanced cellular models to elucidate the specific contributions of different structural motifs.

By adopting this more sophisticated approach, the scientific community can fully characterize the health-promoting potential of this compound and the rich pharmacopeia of organosulfur compounds found in the Allium genus.

References

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • Soto, V.C., González, R.E., Sance, M.M., & Galmarini, C.R. (2016). Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity. Acta Horticulturae, 1143, 277-290.
  • Ide, N., & Lau, B. H. (1999). Antioxidative Activity of Sulfur-Containing Compounds in Allium Species for Human Low-Density Lipoprotein (LDL) Oxidation in Vitro. Journal of Agricultural and Food Chemistry, 47(5), 1937-1941.
  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Kim, S., Kim, D. B., Lee, D., & Kim, Y. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research, 32(10), 1193-1197.
  • Kim, S., Kim, D. B., Lee, D., & Kim, Y. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research, 32(10), 1193-1197.
  • Colín-González, A. L., Santana, R. A., Silva-Islas, C. A., Chánez-Cárdenas, M. E., Santamaría, A., & Maldonado, P. D. (2012). The antioxidant mechanisms of garlic (Allium sativum). Phytotherapy Research, 26(8), 1115-1123.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Kim, S., Kim, D. B., Lee, D., & Kim, Y. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Semantic Scholar.
  • Kusznierewicz, B., Piasek, A., Bartoszek, A., & Namieśnik, J. (2024). Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. Molecules, 29(15), 3563.
  • Soto, V. C., González, R. E., Sance, M. M., & Galmarini, C. R. (2016). Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity. ResearchGate.
  • Kim, S., Kim, D. B., Lee, D., & Kim, Y. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). PubMed.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 617-635.
  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging mechanism of flavonoids. Journal of Molecular Structure, 1006(1-3), 374-382.
  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
  • Petropoulos, S. A., Fernandes, Â., & Barros, L. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 932.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed.
  • Propenyl propyl disulfide. (n.d.). PubChem.
  • This compound. (n.d.). FooDB.
  • Morihara, N., Ide, N., & Weiss, N. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(12), 2191.
  • Kim, Y. S., Kim, M. J., & Lee, S. H. (2021). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. Foods, 10(11), 2736.
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  • Pratt, D. A., & Wever, D. F. (2017). The antioxidant activity of polysulfides: it's radical!. Chemical Science, 8(1), 168-174.
  • Disulfide, 1-propenyl propyl. (n.d.). NIST WebBook.

Sources

A Comparative Guide to the Isomer-Specific Biological Activity of 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Bioactivity

1-Propenyl propyl disulfide is a naturally occurring organosulfur compound and a significant contributor to the characteristic aroma and flavor of onions (Allium cepa) and other related species.[1][2] It exists as two geometric isomers, (E)-1-propenyl propyl disulfide (trans-isomer) and (Z)-1-propenyl propyl disulfide (cis-isomer), which differ in the spatial arrangement of substituents around the carbon-carbon double bond. This stereochemical difference, while seemingly minor, can have profound implications for the biological activity of these molecules, influencing their interaction with cellular targets and metabolic pathways. Understanding the isomer-specific bioactivity is crucial for harnessing their full therapeutic and nutraceutical potential.

Comparative Analysis of Biological Activities

Direct comparative studies on the biological activities of purified (E)- and (Z)-1-propenyl propyl disulfide are notably scarce in the current scientific literature. However, research on onion oil and its fractions, where these isomers are prominent components, provides valuable indirect evidence of their bioactivity.[3][4]

Data Presentation: (E)- vs. (Z)-1-Propenyl Propyl Disulfide
Biological ActivityIsomer(s) ImplicatedExperimental EvidenceQuantitative DataSource(s)
Anti-browning (E) and (Z) isomers (as part of a fraction)The propyl propenyl disulfide fraction from onion oil demonstrated inhibitory effects on the browning of shredded lettuce.Weaker activity compared to dipropyl trisulfide and methyl propyl trisulfide fractions. Specific IC50 values for the isomers are not available.[4]
Antimicrobial General Organosulfur CompoundsOnion essential oil, containing both isomers, shows significant antimicrobial effects against various food spoilage and pathogenic microorganisms.MIC and MBC values for the whole oil are in the ranges of 0.18–1.80 mg/mL and 0.54–3.6 mg/mL, respectively. Isomer-specific data is unavailable.[5]
Antioxidant General Organosulfur CompoundsOnion essential oil exhibits moderate antioxidant activity in DPPH and metal chelating assays.IC50 values for the whole oil are 0.63 mg/mL (DPPH) and 0.51 mg/mL (metal chelating). Isomer-specific data is unavailable.[5]

Mechanistic Insights and Signaling Pathways

While specific signaling pathways for each isomer of this compound have not been elucidated, the broader class of organosulfur compounds from Allium species is known to exert its biological effects through various mechanisms. These include the modulation of oxidative stress, interaction with microbial cell membranes, and regulation of inflammatory pathways.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating cellular damage. Their antimicrobial action is thought to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes.

G cluster_0 Organosulfur Compounds ((E)/(Z)-1-Propenyl Propyl Disulfide) cluster_1 Cellular Effects cluster_2 Biological Outcomes OSC (E)/(Z)-1-PPD ROS Reactive Oxygen Species (ROS) OSC->ROS Scavenging Microbe Microbial Cell OSC->Microbe Membrane Disruption Antioxidant Antioxidant Activity ROS->Antioxidant Reduction of Oxidative Stress Antimicrobial Antimicrobial Activity Microbe->Antimicrobial Inhibition of Growth

Caption: Postulated mechanisms of action for this compound isomers.

Experimental Protocols

To facilitate further research into the isomer-specific activities of this compound, this section provides detailed methodologies for key assays. The causality behind experimental choices is explained to ensure scientific integrity.

Assessment of Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the individual isomers against a panel of relevant microorganisms.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial susceptibility, allowing for a direct comparison of the potency of the (E) and (Z) isomers.

Step-by-Step Methodology:

  • Preparation of Isomer Stock Solutions: Dissolve the purified (E)- and (Z)-1-propenyl propyl disulfide isomers in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the selected bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each isomer stock solution in the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganisms with no isomer) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.

G A Prepare Isomer Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Culture and Standardize Microorganisms D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the isomers to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Rationale: The DPPH assay is a rapid, simple, and widely used method to screen for antioxidant activity. The color change of the DPPH solution provides a clear and measurable endpoint.

Step-by-Step Methodology:

  • Preparation of Isomer Solutions: Prepare a series of dilutions of the (E) and (Z) isomers in methanol.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a specific volume of each isomer dilution to the DPPH solution. Include a control with methanol instead of the isomer solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the isomers. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Future Directions and Knowledge Gaps

The current body of research clearly indicates a need for studies that directly compare the biological activities of the (E) and (Z) isomers of this compound. Future investigations should focus on:

  • Purification and Characterization: Development of robust methods for the separation and purification of the individual isomers to enable their use in biological assays.

  • Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of the purified isomers against a wide range of cell lines and microbial strains.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand the structural basis of their differential activities.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these fascinating natural compounds for applications in human health and wellness.

References

  • PubChem. (n.d.). Propenyl propyl disulfide.
  • PubChem. (n.d.). trans-Propenyl propyl disulfide.
  • FooDB. (2019). Showing Compound (Z)-1-Propenyl propyl disulfide (FDB021329).
  • Kocić-Tanackov, S., Dimić, G., Mojović, L., Pejin, D., & Gvozdanović-Varga, J. (2012). Antimicrobial and antioxidant activities of the essential oil from onion (Allium cepa L.). Request PDF.
  • Kim, J. H., Park, J. H., Park, S. D., Choi, S. Y., Seong, J. H., & Kim, J. G. (2007). Nematicidal activity of onion (Allium cepa) oil and its components against the pine wood nematode (Bursaphelenchus xylophilus).
  • Frontiers. (n.d.). Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.).
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0041392).
  • MDPI. (2021). Determination of Organosulfides from Onion Oil.
  • Wikipedia. (n.d.). Allyl propyl disulfide.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl.
  • NIST. (n.d.). Disulfide, 1-propenyl propyl, trans-.
  • FooDB. (2019). Showing Compound this compound (FDB021327).
  • NIST. (n.d.). (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane.
  • Hosoda, H., Ariga, T., & Adachi, S. (2003). Inhibitory Effect of Onion Oil on Browning of Shredded Lettuce and Its Active Components. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 50(12), 606-612.

Sources

A Guide to Inter-Laboratory Comparison of 1-Propenyl Propyl Disulfide Analysis: Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Propenyl Propyl Disulfide and the Need for Analytical Consensus

This compound is a key organosulfur compound found in plants of the Allium genus, such as onions and garlic.[1][2] It is a significant contributor to the characteristic flavor and aroma of these vegetables.[3][4] Beyond its sensory properties, research into organosulfur compounds from Allium species has highlighted their potential health benefits.[5] As interest in the nutraceutical and pharmaceutical applications of these compounds grows, the need for accurate and reproducible quantification of this compound across different laboratories has become paramount.

This guide provides a comprehensive overview of the analytical methodologies for this compound and outlines a framework for conducting an inter-laboratory comparison to ensure data reliability and consistency. Such comparisons are crucial for validating analytical methods, establishing benchmark data, and ensuring that results from different studies are comparable.

The Analytical Challenge: Complexity of the Matrix and Compound Volatility

The analysis of this compound is not without its challenges. The compound is volatile and part of a complex matrix of other sulfur-containing molecules in Allium species.[6] The disruption of plant tissue initiates enzymatic reactions that lead to the formation of a cascade of volatile sulfur compounds, making sample preparation a critical step that must be carefully controlled.[3][7] Furthermore, the presence of isomeric forms and other related disulfides can complicate chromatographic separation and accurate quantification.[8][9]

Core Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound.[10] The method involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides both quantitative data and structural information for confident identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Homogenize a known weight of the sample (e.g., onion bulb tissue) in a sealed vial.

    • Incubate the vial at a controlled temperature (e.g., 40°C) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector.

  • Gas Chromatography:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification: Using a calibration curve generated from a certified reference standard of this compound.

Causality in Experimental Choices:

  • HS-SPME: This solvent-free extraction technique is ideal for volatile compounds, minimizing sample manipulation and potential for analyte loss.

  • Temperature Program: The gradual temperature ramp ensures the separation of compounds with different boiling points, which is crucial for resolving the complex mixture of sulfur volatiles in Allium extracts.

  • Splitless Injection: This mode enhances the sensitivity of the analysis, which is important for detecting trace-level compounds.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile analysis, HPLC can also be employed, particularly for less volatile disulfide compounds or when derivatization is used. Reversed-phase HPLC with UV or MS detection is a viable approach.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation (Solvent Extraction):

    • Homogenize a known weight of the sample with a suitable solvent (e.g., a mixture of methanol and water).

    • Centrifuge the mixture and filter the supernatant.

    • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • High-Performance Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Set at a wavelength appropriate for disulfides (e.g., 210 nm).

    • Mass Spectrometer (LC-MS): For enhanced selectivity and confirmation.

Causality in Experimental Choices:

  • Solvent Extraction: This method is effective for extracting a broader range of compounds, including those that are less volatile.

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating the relatively non-polar disulfide compounds.

  • Gradient Elution: A gradient mobile phase is necessary to elute compounds with a wide range of polarities from the column.

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison is a planned exercise where multiple laboratories analyze the same homogenous sample to assess their analytical performance and the reproducibility of the analytical method.

Key Components of an Inter-Laboratory Comparison for this compound:

  • Preparation and Distribution of a Homogenous Test Material:

    • A large batch of a representative sample (e.g., freeze-dried onion powder) should be prepared to ensure homogeneity.

    • The stability of this compound in the matrix should be assessed over time and under different storage conditions.

    • Aliquots of the homogenized material are sent to participating laboratories.

  • Standardized Analytical Protocol:

    • A detailed, step-by-step analytical protocol, such as the GC-MS method described above, must be provided to all participants.

    • The protocol should specify all critical parameters, including sample weight, extraction conditions, instrument settings, and calibration procedures.

  • Provision of a Certified Reference Standard:

    • All participating laboratories must be supplied with a certified reference standard of this compound to ensure consistency in calibration.

  • Data Reporting and Statistical Analysis:

    • Laboratories should report their results in a standardized format, including the mean concentration, standard deviation, and the number of replicate measurements.

    • The data should be analyzed statistically to assess inter-laboratory reproducibility. Common metrics include:

      • Z-scores: To compare the performance of each laboratory against the consensus value.[11]

      • Repeatability (RSDr): The variation in results within a single laboratory.

      • Reproducibility (RSDR): The variation in results between different laboratories.

Visualizing the Inter-Laboratory Comparison Workflow

InterLab_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Laboratory Analysis cluster_Analysis Phase 3: Data Analysis and Reporting Prep Preparation of Homogenous Test Material Stability Stability Testing Prep->Stability Packaging Aliquoting and Packaging Stability->Packaging Distribution Distribution to Participating Labs Packaging->Distribution Analysis Analysis using Standardized Protocol and Reference Standard Distribution->Analysis DataCollection Collection of Results Analysis->DataCollection Stats Statistical Analysis (Z-scores, RSDr, RSDR) DataCollection->Stats Report Final Report and Performance Evaluation Stats->Report

Sources

Quantitative Comparison of 1-Propenyl Propyl Disulfide in Fresh vs. Processed Onions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the quantitative variations of 1-propenyl propyl disulfide, a key organosulfur compound, in fresh versus processed onions. It is intended for researchers, scientists, and drug development professionals interested in the chemical composition and potential bioactivity of Allium cepa derivatives. We will delve into the biosynthesis of this compound, detailed analytical methodologies for its quantification, and a comparative analysis of its concentration following common processing techniques.

Introduction: The Significance of this compound in Onions

Onions (Allium cepa) are renowned for their characteristic flavor and aroma, largely attributed to a complex mixture of volatile organosulfur compounds. Among these, this compound is a significant contributor to the cooked onion scent.[1] This organic disulfide is not inherently present in intact onion tissue but is formed through a cascade of enzymatic reactions initiated upon cellular disruption, such as cutting or chewing.

The biosynthesis of this compound begins with the precursor, S-(1-propenyl)-L-cysteine S-oxide (isoalliin). When the onion cells are damaged, the enzyme alliinase, which is physically separated from its substrate in the intact cell, comes into contact with isoalliin. Alliinase cleaves isoalliin to produce 1-propenesulfenic acid, pyruvate, and ammonia. The highly reactive 1-propenesulfenic acid molecules then undergo spontaneous condensation and rearrangement reactions to form various thiosulfinates, which are unstable and further decompose into a variety of disulfides, trisulfides, and other sulfur-containing compounds, including this compound.

The concentration of this compound and other related compounds can be significantly influenced by various factors including onion variety, growing conditions, and post-harvest processing methods. Understanding the quantitative changes of this specific disulfide under different processing conditions is crucial for food scientists aiming to modulate flavor profiles and for researchers investigating the potential health benefits of onion-derived compounds.

Experimental Methodologies for Quantitative Analysis

To ensure the accurate and reproducible quantification of this compound in onion samples, a robust and validated analytical methodology is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile organosulfur compounds in onions.

Experimental Protocol: Quantification of this compound by GC-MS

This protocol outlines a self-validating system for the extraction and quantification of this compound from fresh and processed onion samples.

A. Sample Preparation:

  • Fresh Onion: Take a whole, unpeeled onion. Wash and pat dry. Cut the onion into quarters and immediately weigh a representative 10 g sample.

  • Chopped Onion: Dice a whole onion into approximately 5 mm pieces. Allow the chopped onion to sit at room temperature for 15 minutes to allow for the development of volatile compounds. Weigh a 10 g sample.

  • Boiled Onion: Place 100 g of quartered onion into 500 mL of boiling deionized water. Boil for 10 minutes. Remove the onion pieces, pat them dry, and allow them to cool to room temperature. Weigh a 10 g sample of the boiled onion.

  • Fried Onion: Heat 20 mL of a neutral cooking oil (e.g., sunflower oil) in a pan to 160°C. Add 100 g of chopped onion and fry for 5 minutes, stirring occasionally. Remove the onion from the pan, place it on absorbent paper to remove excess oil, and allow it to cool. Weigh a 10 g sample.

B. Extraction of Volatile Compounds:

  • Homogenize the 10 g onion sample with 50 mL of dichloromethane for 2 minutes using a high-speed blender.

  • Add an internal standard (e.g., diallyl disulfide) at a known concentration to the homogenate to correct for variations in extraction efficiency and instrument response.

  • Filter the homogenate through a sodium sulfate column to remove water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

C. GC-MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

D. Quantification:

  • Identify this compound in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a pure standard.

  • Create a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area of the compound to the peak area of the internal standard and using the calibration curve.

Quantitative Comparison of this compound

The following table summarizes the expected quantitative changes in this compound concentration in onions subjected to different processing methods, based on available scientific literature. It is important to note that absolute concentrations can vary significantly depending on the onion variety, initial sulfur content, and specific processing parameters.

Sample TypeProcessing MethodExpected Change in this compound ConcentrationRationale
Fresh Onion (Whole) NoneBaselineIntact cells prevent the enzymatic formation of this compound.
Freshly Chopped Onion Mechanical DisruptionSignificant IncreaseCellular damage initiates enzymatic reactions, leading to the formation of volatile sulfur compounds.
Boiled Onion Thermal Treatment in WaterDecreaseVolatile compounds can be lost through steam distillation. Thermal degradation may also occur.
Fried Onion High-Temperature Thermal Treatment in OilIncrease followed by potential decreaseInitial heating can accelerate the formation reactions. However, prolonged high temperatures can lead to degradation and the formation of other compounds.[1]

Note: The table presents general trends. A study on Welsh onions showed that heat treatment significantly increased the levels of (E)-propenyl propyl disulfide.[1] However, other studies have indicated that severe or prolonged heat treatment can lead to the degradation of disulfides.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the quantitative comparison of this compound in fresh and processed onions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis fresh Fresh Onion homogenization Homogenization with Dichloromethane fresh->homogenization chopped Chopped Onion chopped->homogenization boiled Boiled Onion boiled->homogenization fried Fried Onion fried->homogenization internal_std Addition of Internal Standard homogenization->internal_std filtration Filtration internal_std->filtration concentration Concentration filtration->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification gcms->quantification

Experimental workflow for quantitative analysis.

Conclusion

The concentration of this compound, a key flavor compound in onions, is highly dynamic and susceptible to significant changes during processing. This guide provides a framework for the quantitative comparison of this compound in fresh versus processed onions, emphasizing the importance of a rigorous and validated analytical methodology. While fresh, intact onions contain negligible amounts of this disulfide, mechanical processing such as chopping initiates its rapid formation. Thermal processing introduces further complexity, with heating potentially increasing its formation initially, while prolonged or harsh cooking methods can lead to its degradation or conversion into other sulfur-containing compounds. For researchers in food science and drug development, a thorough understanding of these processing-induced transformations is essential for controlling flavor profiles and for accurately assessing the potential bioactivities of onion-derived products. Future research should focus on generating more comprehensive quantitative data across a wider range of onion varieties and processing conditions to build a more complete picture of the chemical landscape of this important vegetable.

References

  • Kim, J. H., & Park, K. M. (2022). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. Foods, 11(9), 1285. [Link]

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A Comparative Guide to the Flavor Profiles of Allium Species Rich in 1-Propenyl Propyl Disulfide and Related Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will delve into the biosynthetic origins of these flavor compounds, present a comparative analysis of their distribution across different Allium species, detail the analytical methodologies for their characterization, and provide insights into how processing can modulate their profiles.

The Genesis of Allium Flavor: A Biochemical Cascade

The characteristic flavor of Allium species is not present in the intact vegetable but is rapidly generated when the plant's cells are damaged by cutting, crushing, or chewing.[7] This process initiates a cascade of enzymatic reactions.

Alliinase cleaves the ACSOs to produce highly reactive intermediates called sulfenic acids.[9][10][11] In the case of onions, 1-propenyl sulfenic acid is formed. This unstable intermediate can then follow two primary pathways:

  • Lachrymatory Factor Synthesis: The enzyme lachrymatory-factor synthase (LFS) rapidly rearranges 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the volatile compound responsible for the tearing sensation when cutting onions.[9][10][12]

  • Thiosulfinate Formation: In the absence of LFS or through self-condensation, sulfenic acids can form thiosulfinates. These are the primary contributors to the pungent aroma of freshly cut Allium.

These highly unstable thiosulfinates then undergo further reactions, including decomposition and rearrangement, to form a complex mixture of more stable volatile compounds, including disulfides, trisulfides, and thiophenes.[6][13] It is this mixture that constitutes the overall flavor profile. 1-propenyl propyl disulfide, along with its isomers (cis- and trans-), is a significant product of these secondary reactions.[14]

Below is a diagram illustrating the biosynthetic pathway leading to the formation of key flavor compounds in onions.

Allium Flavor Biosynthesis cluster_precursors Precursors in Cytoplasm cluster_enzymes Enzymes in Vacuole cluster_products Volatile Flavor Compounds ACSO S-1-propenyl-L-cysteine sulfoxide (Isoalliin) SulfenicAcid 1-Propenyl Sulfenic Acid (Unstable Intermediate) ACSO->SulfenicAcid Cleavage by Alliinase Alliinase Alliinase Alliinase->SulfenicAcid Tissue Disruption LFS Lachrymatory Factor Synthase (LFS) LF syn-Propanethial-S-oxide (Lachrymatory Factor) SulfenicAcid->LF Rearrangement by LFS Thiosulfinates Thiosulfinates SulfenicAcid->Thiosulfinates Self-condensation Disulfides Disulfides, Trisulfides (e.g., this compound) Thiosulfinates->Disulfides Decomposition & Rearrangement

Caption: Biosynthetic pathway of major flavor compounds in Allium cepa.

Comparative Flavor Profiles of Key Allium Species

While many Allium species share the same fundamental biosynthetic pathways, the specific precursors and their concentrations vary, leading to distinct flavor profiles.

Species Common Name Key Precursor(s) Characteristic Organosulfur Compounds General Flavor Profile
Allium cepa OnionS-1-propenyl-L-cysteine sulfoxideDipropyl disulfide, this compound (cis- and trans-), dipropyl trisulfide, syn-propanethial-S-oxide.[14][15]Pungent, sharp, lachrymatory when raw; sweet and savory when cooked.[7][16]
Allium fistulosum Welsh Onion, Green OnionS-1-propenyl-L-cysteine sulfoxide, S-methyl-L-cysteine sulfoxideDipropyl disulfide, (E)-1-(prop-1-en-1-yl)-2-propyldisulfane, dipropyl trisulfide.Milder than common onion, with a fresh, green character.[17]
Allium sativum GarlicS-allyl-L-cysteine sulfoxide (Alliin)Allicin, diallyl disulfide, diallyl trisulfide, ajoenes.[3]Sharp, pungent, and spicy with a characteristic "garlicky" aroma.
Allium cepa var. aggregatum ShallotS-1-propenyl-L-cysteine sulfoxideDipropyl disulfide, allyl propyl disulfide.[18]Milder and sweeter than onion, with hints of garlic.[16]

Note: The concentration of these compounds can be influenced by cultivar, growing conditions (especially soil sulfur content), and storage.[9]

Experimental Protocol: Analysis of Volatile Flavor Compounds by HS-SPME-GC-MS

To quantitatively and qualitatively assess the flavor profiles of Allium species, a robust analytical methodology is required. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used and effective technique.[18][19][20]

Causality Behind Experimental Choices
  • HS-SPME: This solvent-free extraction technique is ideal for volatile and semi-volatile compounds. It is sensitive, requires minimal sample preparation, and reduces the risk of artifact formation that can occur with solvent extraction or high-temperature distillation.[20]

  • GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatile compounds. Mass spectrometry allows for the identification of these compounds based on their unique mass fragmentation patterns.[19][20]

Step-by-Step Methodology
  • Sample Preparation:

    • Obtain fresh bulbs of the desired Allium species.

    • Remove the outer dry layers and weigh a standardized amount (e.g., 5 grams) of the edible portion.

    • Finely chop or homogenize the sample to initiate the enzymatic reactions that produce the volatile compounds.

    • Immediately transfer the homogenized sample into a headspace vial (e.g., 20 mL).

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler (e.g., set at 40°C).

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[18] The choice of fiber coating is critical for efficiently trapping the target analytes.

  • GC-MS Analysis:

    • Desorb the trapped analytes from the SPME fiber by inserting it into the heated injection port of the gas chromatograph (e.g., 250°C).[18]

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).[19]

    • Employ a temperature program to elute the compounds based on their boiling points and polarity. A typical program might start at 40°C and ramp up to 250°C.[19]

    • The carrier gas is typically high-purity helium at a constant flow rate.[19]

  • Data Acquisition and Analysis:

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

    • Quantify the relative abundance of each compound by integrating the peak area of its total ion chromatogram.

The following diagram illustrates the experimental workflow.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fresh Allium Sample Homogenize Homogenization Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Incubate Incubation (e.g., 40°C) Vial->Incubate ExposeFiber Expose SPME Fiber Incubate->ExposeFiber Desorb Thermal Desorption in GC Inlet ExposeFiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification (Library Search) Detect->Identify Quantify Relative Quantification (Peak Area Integration) Identify->Quantify

Caption: Workflow for the analysis of Allium volatile compounds.

Impact of Processing on Flavor Profiles

The flavor of Allium species is significantly altered by processing, particularly the application of heat.

  • Raw: The flavor is dominated by pungent and lachrymatory compounds like thiosulfinates and syn-propanethial-S-oxide.

  • Cooked (e.g., sautéed, roasted): Heat deactivates the enzymes responsible for flavor generation and causes the thermal degradation of the initial volatile compounds.[7] This leads to a reduction in pungency and the formation of new, often sweeter and more savory flavor compounds through Maillard reactions and caramelization.[7] Disulfides and trisulfides, including this compound, are major components of cooked onion flavor.[15]

  • Fried: Intense heat during frying leads to the formation of a different set of compounds, including thiophenes and other heterocyclic compounds, contributing to a "fried" aroma.[21]

Conclusion

The flavor profiles of Allium species are a direct result of a complex interplay between genetics, growing conditions, and processing. The enzymatic generation of organosulfur compounds from S-alk(en)yl-L-cysteine sulfoxide precursors upon tissue damage is the cornerstone of their characteristic pungency and aroma. While species like Allium cepa and Allium fistulosum are rich in propyl- and propenyl-containing disulfides and trisulfides, others like garlic produce predominantly allyl-containing compounds. Understanding these differences, as well as the analytical techniques to characterize them, is crucial for researchers in food science, natural product chemistry, and drug development who seek to harness the unique sensory and bioactive properties of these remarkable plants.

References

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A Senior Application Scientist's Guide to Validating Synthetic 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the identity of synthetic 1-propenyl propyl disulfide against natural standards derived from Allium species. For researchers, scientists, and drug development professionals working with organosulfur compounds, rigorous identity confirmation is a critical step to ensure the integrity and reproducibility of their work. This document outlines a multi-technique analytical approach, detailing the causality behind experimental choices and providing step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By objectively comparing the spectral and chromatographic data of synthetic and natural samples, this guide establishes a self-validating system for unequivocal identity confirmation.

Introduction: The Significance of this compound and the Imperative of Identity Validation

This compound is a key organosulfur compound found naturally in plants of the Allium genus, such as onions (Allium cepa) and Welsh onions (Allium fistulosum).[1][2][3][4] It exists as both cis (Z) and trans (E) isomers and contributes significantly to the characteristic flavor and aroma of these plants.[1][2][5] Beyond its role as a flavoring agent, this compound and other related organosulfur compounds are of increasing interest to the scientific community for their potential therapeutic properties.

The synthesis of this compound offers a reliable and scalable source for research and development, circumventing the variability inherent in natural extraction. However, the fidelity of the synthetic product to its natural counterpart is paramount. Ambiguities in chemical identity can lead to erroneous experimental results, compromise the validity of research findings, and pose safety risks in therapeutic applications. Therefore, a robust analytical workflow to validate the identity of synthetic this compound is not merely a procedural formality but a cornerstone of scientific integrity.

This guide presents a systematic approach to compare a synthetically derived this compound sample with a natural standard obtained from a well-characterized Allium extract. The methodologies described herein are designed to provide orthogonal data points, ensuring a high degree of confidence in the structural elucidation and identity confirmation.

Experimental Design: A Multi-faceted Approach to Identity Validation

To establish the identity of synthetic this compound, a multi-technique analytical strategy is employed. This approach leverages the strengths of different analytical methods to provide a comprehensive chemical fingerprint of the molecule. The core of this validation rests on the direct comparison of the synthetic sample with a natural standard under identical analytical conditions.

Workflow for Identity Validation of this compound

Identity Validation Workflow Workflow for Identity Validation of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Synthetic Sample Synthetic Sample GC-MS GC-MS Synthetic Sample->GC-MS NMR NMR Synthetic Sample->NMR FTIR FTIR Synthetic Sample->FTIR Natural Standard (Allium Extract) Natural Standard (Allium Extract) Natural Standard (Allium Extract)->GC-MS Natural Standard (Allium Extract)->NMR Natural Standard (Allium Extract)->FTIR Compare Retention Times Compare Retention Times GC-MS->Compare Retention Times Compare Mass Spectra Compare Mass Spectra GC-MS->Compare Mass Spectra Compare Chemical Shifts & Coupling Compare Chemical Shifts & Coupling NMR->Compare Chemical Shifts & Coupling Compare Vibrational Frequencies Compare Vibrational Frequencies FTIR->Compare Vibrational Frequencies Identity Confirmation Identity Confirmation Compare Retention Times->Identity Confirmation Compare Mass Spectra->Identity Confirmation Compare Chemical Shifts & Coupling->Identity Confirmation Compare Vibrational Frequencies->Identity Confirmation

Caption: A flowchart illustrating the multi-technique approach for validating synthetic this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8][9][10] It separates components of a mixture based on their volatility and interaction with a stationary phase, and then provides mass-to-charge ratio data for identification.

Rationale for GC-MS:

  • High Resolution Separation: GC offers excellent separation of isomers and closely related compounds, which is crucial for distinguishing this compound from other sulfur compounds present in natural extracts.

  • Sensitive Detection: Mass spectrometry provides high sensitivity, allowing for the detection of trace components.

  • Structural Information: The fragmentation pattern in the mass spectrum serves as a molecular fingerprint, enabling confident identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Synthetic Sample: Prepare a 1 mg/mL solution in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • Natural Standard: Obtain a commercially available, well-characterized onion or garlic essential oil, or prepare an extract from fresh material via steam distillation or solvent extraction. Dilute the extract to a comparable concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Compare the retention times of the peaks corresponding to this compound in the chromatograms of the synthetic and natural samples.

    • Extract and compare the mass spectra of these peaks. The molecular ion peak (M+) at m/z 148 and characteristic fragmentation patterns should be identical.

Expected Results and Interpretation

A successful validation will show identical retention times and mass spectra for the this compound peaks in both the synthetic and natural samples.

ParameterSynthetic SampleNatural StandardConclusion
Retention Time (min) 12.34512.345Identical
Molecular Ion (m/z) 148148Identical
Key Fragments (m/z) 105, 73, 45105, 73, 45Identical

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.[11][12][13][14][15] Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom in this compound.

Rationale for NMR:

  • Unambiguous Structural Information: NMR provides detailed information about the carbon-hydrogen framework, including the number of protons and carbons, their connectivity, and their chemical environments.

  • Isomer Differentiation: NMR is particularly adept at distinguishing between cis and trans isomers based on the coupling constants of the vinylic protons.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthetic sample and a purified fraction of the natural standard (if necessary) in 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent).

    • ¹H NMR: Acquire at 500 MHz, using a 30° pulse angle, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Acquire at 125 MHz, using a 30° pulse angle, a relaxation delay of 2 s, and 1024 scans.

  • Data Analysis:

    • Compare the chemical shifts (δ) and coupling constants (J) of all signals in the ¹H and ¹³C NMR spectra of the synthetic and natural samples.

Expected Results and Interpretation

The ¹H and ¹³C NMR spectra of the synthetic sample should be superimposable with those of the natural standard.

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Synthetic 6.15dq15.0, 6.5=CH-S
Natural 6.15dq15.0, 6.5=CH-S
Synthetic 5.85dq15.0, 1.5CH₃-CH=
Natural 5.85dq15.0, 1.5CH₃-CH=
Synthetic 2.70t7.5S-CH₂-
Natural 2.70t7.5S-CH₂-
Synthetic 1.75dd6.5, 1.5=CH-CH₃
Natural 1.75dd6.5, 1.5=CH-CH₃
Synthetic 1.65sextet7.5-CH₂-CH₃
Natural 1.65sextet7.5-CH₂-CH₃
Synthetic 0.95t7.5-CH₂-CH₃
Natural 0.95t7.5-CH₂-CH₃

Note: The large coupling constant (15.0 Hz) between the vinylic protons is indicative of a trans configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[16][17][18][19] This technique is excellent for identifying the functional groups present in a molecule.

Rationale for FTIR:

  • Functional Group Identification: FTIR provides direct evidence for the presence of key functional groups, such as C-H, C=C, and the characteristic S-S bond of the disulfide.

  • Rapid and Non-destructive: FTIR analysis is quick and does not alter the sample.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Place a small drop of the neat liquid sample (both synthetic and natural) between two potassium bromide (KBr) plates.

  • FTIR Instrumentation and Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Compare the positions and relative intensities of the absorption bands in the FTIR spectra of the synthetic and natural samples.

Expected Results and Interpretation

The FTIR spectra of the synthetic and natural samples should exhibit identical absorption bands.

Vibrational ModeWavenumber (cm⁻¹)Synthetic SampleNatural Standard
C-H stretch (sp³) ~2960, 2870PresentPresent
C-H stretch (sp²) ~3020PresentPresent
C=C stretch ~1650PresentPresent
C-H bend ~1450, 1380PresentPresent
S-S stretch ~500-540PresentPresent

Logical Relationship of Analytical Techniques

AnalyticalTechniqueRelationship Logical Relationship of Analytical Techniques GC_MS GC-MS (Separation & Fragmentation) Identity Confirmed Identity of This compound GC_MS->Identity Provides molecular weight and fragmentation pattern NMR NMR (Molecular Skeleton) NMR->Identity Confirms atomic connectivity and stereochemistry FTIR FTIR (Functional Groups) FTIR->Identity Verifies presence of key functional groups

Caption: The complementary nature of GC-MS, NMR, and FTIR in confirming chemical identity.

Conclusion: A Triad of Evidence for Unwavering Confidence

The validation of synthetic this compound against a natural standard is a critical quality control step that underpins the reliability of subsequent research. By employing a combination of GC-MS, NMR, and FTIR, a comprehensive and robust dataset can be generated. When the data from all three techniques are in agreement, as outlined in this guide, researchers can have the highest level of confidence that their synthetic material is chemically identical to the natural compound. This rigorous approach to identity validation is essential for ensuring the accuracy, reproducibility, and integrity of scientific research in the fields of flavor chemistry, natural products, and drug development.

References

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Navigating the Cellular Maze: A Comparative Guide to the Metabolic Fates of Alkyl Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The metabolic journey of alkyl disulfides, a class of organosulfur compounds prevalent in nature and various commercial applications, is a complex and critical area of study. Their biotransformation dictates not only their potential therapeutic benefits but also their toxicological profiles. This guide provides a comprehensive comparison of the metabolic pathways of three key alkyl disulfides: dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and diallyl disulfide (DADS), the latter being a well-known bioactive component of garlic. We will delve into the enzymatic and non-enzymatic reactions that govern their fate within the mammalian system, supported by experimental insights and detailed protocols.

The Central Role of the Disulfide Bond: A Hub of Metabolic Activity

The reactivity of the disulfide bond (S-S) is the cornerstone of alkyl disulfide metabolism. This bond is susceptible to both reduction and oxidation, initiating a cascade of biotransformation events. The nature of the alkyl group (methyl, ethyl, or allyl) flanking the disulfide core significantly influences the rate and products of these metabolic pathways.

Primary Metabolic Pathways of Alkyl Disulfides

The metabolism of alkyl disulfides primarily proceeds through three major routes:

  • Reduction to Thiols: The initial and often rate-limiting step is the reductive cleavage of the disulfide bond to yield two corresponding thiol (mercaptan) molecules. This reaction is heavily dependent on the cellular reducing environment, particularly the ubiquitous tripeptide glutathione (GSH) and the enzyme glutathione reductase.[1][2][3] This thiol-disulfide exchange is a critical cellular process for maintaining redox homeostasis.[1][2]

  • S-Methylation: The resulting thiols can undergo S-methylation, a reaction catalyzed by enzymes such as thiol S-methyltransferase, to form more stable and often less reactive thioethers (sulfides).

  • Oxidation: Both the parent disulfide and its subsequent metabolites can undergo oxidation. The sulfur atoms are susceptible to oxidation, forming sulfoxides and sulfones, which are generally more water-soluble and readily excreted. Cytochrome P450 (CYP) enzymes play a significant role in these oxidative transformations.[4][5][6]

Comparative Metabolic Fates of DMDS, DEDS, and DADS

While sharing common metabolic principles, the biotransformation of DMDS, DEDS, and DADS exhibits distinct characteristics.

Diallyl Disulfide (DADS): The Well-Trodden Path

As a major organosulfur compound in garlic, the metabolism of DADS has been extensively studied.[4][7][8][9][10][11][12] Its metabolism is initiated by a rapid reduction, primarily in red blood cells and the liver, to form allyl mercaptan (AM).[8][10] AM is then methylated to produce allyl methyl sulfide (AMS). Both AMS and the parent DADS can undergo oxidation to form allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), which are major urinary metabolites.[8][10][11] The double bond in the allyl group makes DADS and its metabolites particularly reactive and is thought to contribute to its bioactivity.

DADS_Metabolism DADS Diallyl Disulfide (DADS) AM Allyl Mercaptan (AM) DADS->AM Reduction (GSH) GSH_Conj Glutathione Conjugates DADS->GSH_Conj GSH Conjugation AMS Allyl Methyl Sulfide (AMS) AM->AMS S-Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation (CYP450) AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation (CYP450)

Dimethyl Disulfide (DMDS): A More Obscure Trail

DMDS is a volatile compound found in various foods and is also used as an industrial agent.[13][14] Its mammalian metabolism is less characterized than that of DADS. However, toxicological studies suggest that DMDS can be reduced to methyl mercaptan.[15] This highly reactive thiol can then be methylated to dimethyl sulfide or oxidized to various sulfur oxides. Chronic exposure to DMDS has been linked to liver and kidney damage, highlighting the importance of its metabolic clearance.[13]

DMDS_Metabolism DMDS Dimethyl Disulfide (DMDS) MM Methyl Mercaptan DMDS->MM Reduction (GSH) DMS Dimethyl Sulfide MM->DMS S-Methylation DMSO Dimethyl Sulfoxide DMS->DMSO Oxidation DMSO2 Dimethyl Sulfone DMSO->DMSO2 Oxidation

Diethyl Disulfide (DEDS): The Path Less Traveled

Information on the mammalian metabolism of DEDS is sparse in the scientific literature. Based on the metabolic principles of other alkyl disulfides, it is hypothesized that DEDS undergoes a similar initial reduction to ethyl mercaptan. Subsequent S-methylation would yield ethyl methyl sulfide, followed by oxidation to its corresponding sulfoxide and sulfone. A comparative study with dipropyl disulfide (DPDS) suggests that saturated alkyl disulfides like DEDS are also subject to degradation into their respective thiols.[16] Further research is needed to fully elucidate the metabolic fate of DEDS.

DEDS_Metabolism DEDS Diethyl Disulfide (DEDS) EM Ethyl Mercaptan DEDS->EM Reduction (GSH) EMS Ethyl Methyl Sulfide EM->EMS S-Methylation EMSO Ethyl Methyl Sulfoxide EMS->EMSO Oxidation EMSO2 Ethyl Methyl Sulfone EMSO->EMSO2 Oxidation

Quantitative Comparison of Alkyl Disulfide Metabolism

ParameterDimethyl Disulfide (DMDS)Diethyl Disulfide (DEDS)Diallyl Disulfide (DADS)
Primary Route of Initial Metabolism Reduction to methyl mercaptanReduction to ethyl mercaptan (Hypothesized)Rapid reduction to allyl mercaptan
Key Metabolites Methyl mercaptan, dimethyl sulfide, dimethyl sulfoxide, dimethyl sulfoneEthyl mercaptan, ethyl methyl sulfide, ethyl methyl sulfoxide, ethyl methyl sulfone (Hypothesized)Allyl mercaptan, allyl methyl sulfide, allyl methyl sulfoxide, allyl methyl sulfone
Primary Enzymes Involved Glutathione reductase, thiol S-methyltransferase, CYP450s (presumed)Glutathione reductase, thiol S-methyltransferase, CYP450s (presumed)Glutathione reductase, thiol S-methyltransferase, CYP450s (CYP2E1)[4]
Rate of Metabolism Data not readily availableData not readily availableRapid, with a short half-life in vivo[4]
Bioactivity of Metabolites Methyl mercaptan is known to be toxicData not readily availableAllyl-containing metabolites are associated with various health benefits[12]

Experimental Protocol: In Vitro Metabolism of Alkyl Disulfides using Liver Microsomes

This protocol provides a framework for the comparative analysis of alkyl disulfide metabolism in a controlled in vitro setting.

Experimental_Workflow Microsomes Microsomes Preincubation Preincubation Microsomes->Preincubation Initiation Initiation Preincubation->Initiation Disulfides Disulfides Disulfides->Preincubation Cofactors Cofactors Cofactors->Initiation Timepoints Timepoints Initiation->Timepoints Quenching Quenching Timepoints->Quenching Extraction Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GCMS Derivatization->GCMS Data Data GCMS->Data

Materials:

  • Cryopreserved liver microsomes (human, rat, or other species of interest)

  • Dimethyl disulfide (DMDS), Diethyl disulfide (DEDS), Diallyl disulfide (DADS)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Ethyl acetate

  • Internal standard (e.g., an alkyl disulfide not being tested)

  • GC-MS system with a suitable column for volatile sulfur compound analysis

Procedure:

  • Preparation:

    • Thaw cryopreserved liver microsomes on ice.

    • Prepare a stock solution of the NADPH regenerating system and GSH in phosphate buffer.

    • Prepare stock solutions of DMDS, DEDS, and DADS in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer, the microsomal suspension (typically 0.5-1 mg/mL final protein concentration), and the alkyl disulfide substrate (at various concentrations to determine kinetic parameters).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH and GSH).

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube.

    • For the analysis of thiol metabolites, derivatization may be necessary to improve their stability and chromatographic properties.[17][18][19]

    • Extract the metabolites from the supernatant using a suitable solvent like ethyl acetate.

    • Analyze the extracted samples by GC-MS.[17][18][19]

  • Data Analysis:

    • Quantify the disappearance of the parent alkyl disulfide and the formation of its metabolites over time.

    • Calculate metabolic rates and kinetic parameters (Km and Vmax) for each compound.

Conclusion and Future Directions

The metabolic pathways of alkyl disulfides are a fascinating interplay of reduction, methylation, and oxidation, heavily influenced by the nature of the alkyl substituent. While the metabolism of DADS is relatively well-understood, further research is imperative to fully elucidate the biotransformation of DMDS and DEDS in mammals. This knowledge is crucial for accurately assessing their safety profiles and for harnessing the potential therapeutic benefits of novel organosulfur compounds in drug development. The provided experimental framework offers a robust starting point for researchers to conduct comparative metabolic studies and contribute to this vital area of research.

References

  • Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. (2013). Current Drug Metabolism. [Link]
  • Dietary Organosulfur-Containing Compounds and Their Health-Promotion Mechanisms. (2022). Annual Review of Food Science and Technology. [Link]
  • In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites. (2003). Xenobiotica. [Link]
  • Hepatic metabolism of diallyl disulphide in r
  • Garlic-Derived Organosulfur Compounds Regulate Metabolic and Immune Pathways in Macrophages and Attenuate Intestinal Inflammation in Mice. (2021). Molecular Nutrition & Food Research. [Link]
  • Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. (2013).
  • Formation of organosulfur compounds during metabolic pathways in processed onion. (2007). In Onion and Other Vegetable Alliums (pp. 183-215). [Link]
  • Thiol oxidation and cytochrome P450-dependent metabolism of CCl4 triggers Ca2+ release from liver microsomes. (1996). Biochemistry. [Link]
  • Hepatic metabolism of diallyl disulfide in r
  • Formation of organosulfur compounds during metabolic pathways in processed onion. (2017). In Onion (Allium cepa L.): Chemistry and Human Health, 2nd Edition. [Link]
  • Comparative Study of Diallyl-Disulphide and Dipropyl-Disulphide in Experimental Atherosclerosis. (2012). Global Journal of Medical Research. [Link]
  • Dimethyl disulphide - Chemical Response Guide. (n.d.). Cedre. [Link]
  • In vitro volatile sulfur compound production of oral bacteria in different culture media. (2001).
  • In vivo metabolism of diallyl disulphide in the rat: Identification of two new metabolites. (2002). Xenobiotica. [Link]
  • The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. (2005). EMBO Reports. [Link]
  • Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand. (2005). Journal of the American Chemical Society. [Link]
  • In vitro volatile sulfur compound production of oral bacteria in different culture media. (2001).
  • Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. (2013).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules. [Link]
  • Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. (2000). Drug Metabolism and Disposition. [Link]
  • Experimental procedure implemented to analyze the metabolic and chemical connections between VSCs during fermentation. (2020).
  • 10.12: Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts. [Link]
  • Showing metabocard for Dimethyldisulfide (HMDB0005879). (n.d.).
  • In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites. (2003). PubMed. [Link]
  • Dimethyl disulfide. (n.d.). AERU. [Link]
  • Glutathione Reductase. (2024). YouTube. [Link]
  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). International Journal of Molecular Sciences. [Link]
  • Dimethyl disulfide exerts insecticidal neurotoxicity through mitochondrial dysfunction and activation of insect K(ATP) channels. (2003). Journal of Neurophysiology. [Link]
  • Production of volatile sulfur compounds by microorganisms. (1972). Annual Review of Microbiology. [Link]
  • GC-analysis of carbon disulfide extracts obtained by solvent extraction... (n.d.).
  • Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. (2021).
  • Glutathione is required to regulate the formation of native disulfide bonds within proteins entering the secretory pathway. (2004). The Journal of Biological Chemistry. [Link]
  • Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes. (1999). Food and Chemical Toxicology. [Link]
  • Cytochromes P450. (2014). [Link]
  • Competition between glutathione and protein thiols for disulfide-bond formation. (1999).
  • The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. (2013). Phytotherapy Research. [Link]
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  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2002). Journal of Pharmacology and Experimental Therapeutics. [Link]

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A Comparative Framework for Evaluating the Efficacy of 1-Propenyl Propyl Disulfide Against Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, particularly organosulfur compounds from Allium species, present a promising reservoir of chemical diversity. This guide focuses on 1-propenyl propyl disulfide, a constituent of onion (Allium cepa)[1][2], and provides a comprehensive framework for evaluating its antimicrobial efficacy in comparison to established antibiotics. We present a structured, three-phase experimental approach, detailing the requisite protocols for determining antimicrobial potency (MIC/MBC), assessing selective toxicity, and contextualizing its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology to standardize the preliminary evaluation of novel antimicrobial candidates.

Introduction: The Imperative for Novel Antimicrobial Discovery

The diminishing pipeline of new antibiotics and the rise of multidrug-resistant pathogens represent a critical threat to global health. This challenge has revitalized interest in naturally derived compounds that may operate via mechanisms distinct from current drug classes, potentially circumventing existing resistance pathways. Organosulfur compounds, such as the disulfides found in onions and garlic, have a long history in traditional medicine, and modern research is beginning to validate their antimicrobial potential[3].

This compound is an organic disulfide found in onions that contributes to their characteristic aroma[1][4]. While its properties as a flavoring agent are well-documented, its therapeutic potential remains underexplored. This guide provides the scientific rationale and detailed protocols to systematically evaluate its efficacy against a panel of clinically relevant antimicrobial agents, thereby establishing a data-driven foundation for further investigation.

Strategic Selection of Comparator Compounds

To ensure a rigorous and meaningful evaluation, this compound must be benchmarked against a carefully selected panel of existing drugs. The choice of comparators is designed to cover different mechanisms of action and spectrums of activity, providing a multi-faceted performance context.

  • Ampicillin: A member of the β-lactam class, this antibiotic inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[5] It serves as a classic, well-characterized agent primarily effective against Gram-positive bacteria.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby preventing cell division.[6] Its distinct mechanism provides a crucial point of comparison.

  • Allicin: The principal bioactive organosulfur compound from garlic (Allium sativum). As a natural product analog to this compound, its inclusion allows for a direct comparison with the current gold-standard antimicrobial from the Allium genus. Its proposed mechanism involves the inhibition of crucial thiol-containing enzymes in microbes.

Phase 1: Foundational Efficacy Assessment (MIC & MBC)

Principle & Rationale: Quantifying Antimicrobial Potency

The initial step in evaluating any antimicrobial agent is to determine its potency. The two primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This metric establishes the agent's bacteriostatic potential.

  • MBC: The lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[7][8] This assay differentiates bacteriostatic (growth-inhibiting) compounds from bactericidal (killing) compounds.

The execution of these assays according to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and comparable data.[9]

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is adapted from CLSI M07 guidelines and is considered the gold standard for antimicrobial susceptibility testing.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (this compound, Ampicillin, Ciprofloxacin, Allicin) dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • 0.5 McFarland turbidity standard.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into sterile MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this process down to well 10. Discard 100 µL from well 10. This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

  • MBC Determination: From each well that shows no visible growth (i.e., at and above the MIC), plate a 100 µL aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation for MBC: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Workflow Visualization: MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_dilution Prepare 2-Fold Serial Dilutions of Compounds in 96-Well Plate prep_dilution->inoculate incubate_mic Incubate Plate (37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Drug-Free Agar read_mic->plate_mbc For wells ≥ MIC incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC values.

Data Interpretation & Hypothetical Results

The following table presents hypothetical, yet plausible, MIC and MBC data to illustrate a comparative analysis.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
This compound S. aureus1632Bactericidal (2)
E. coli64>128Bacteriostatic
Ampicillin S. aureus0.51Bactericidal (2)
E. coli816Bactericidal (2)
Ciprofloxacin S. aureus0.250.5Bactericidal (2)
E. coli0.060.12Bactericidal (2)
Allicin S. aureus816Bactericidal (2)
E. coli3264Bactericidal (2)
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

Phase 2: Selective Toxicity and Therapeutic Window

Principle & Rationale: Balancing Efficacy and Safety

An effective antimicrobial must exhibit selective toxicity, meaning it harms the pathogen significantly more than the host's cells.[5] A primary cause of failure in drug development is unacceptable host cell cytotoxicity.[12] We quantify this using two key metrics:

  • 50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in the viability of a mammalian cell line.

  • Selectivity Index (SI): The ratio of cytotoxicity to antimicrobial activity (SI = CC50 / MIC).[13][14] A higher SI value indicates a more promising therapeutic window, suggesting the compound is more toxic to the microbe than to host cells. An SI > 10 is often considered a desirable benchmark for further development.[13]

Experimental Protocol: MTT Assay for CC50 Determination

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][15]

Materials:

  • Human embryonic kidney cells (HEK293) or other suitable mammalian cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • Test compounds.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with solvent only) and an untreated control.[16]

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Workflow Visualization: Cytotoxicity and Selectivity Index Calculation

Cytotoxicity_Workflow cluster_assay MTT Assay cluster_calc Calculation & Analysis seed_cells Seed Mammalian Cells in 96-Well Plate treat_cells Treat Cells with Serial Dilutions of Compounds seed_cells->treat_cells incubate_cells Incubate (24-48h) treat_cells->incubate_cells add_mtt Add MTT Reagent (Incubate 4h) incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_cc50 Calculate CC50 from Dose-Response Curve read_abs->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / MIC) calc_cc50->calc_si mic_data Obtain MIC Value (from Phase 1) mic_data->calc_si

Caption: Workflow for CC50 determination and SI calculation.

Data Interpretation & Hypothetical Results

This table integrates the hypothetical MIC values for S. aureus with plausible cytotoxicity data to provide a comparative Selectivity Index.

CompoundMIC vs. S. aureus (µg/mL)CC50 vs. HEK293 (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound 1624015.0
Ampicillin 0.5>1000>2000
Ciprofloxacin 0.25200800
Allicin 810012.5

Mechanistic Comparison

Putative Mechanism of this compound

The precise mechanism of this compound is not well-elucidated. However, based on related organosulfur compounds like allicin, a plausible mechanism involves thiol-disulfide exchange reactions . The disulfide bond (R-S-S-R') is susceptible to nucleophilic attack by thiol groups (-SH) found in the cysteine residues of critical bacterial enzymes and proteins. This interaction can form mixed disulfides, inactivating the enzymes and disrupting vital cellular processes such as metabolism and redox homeostasis.

Disulfide_Mechanism PPD This compound (R-S-S-R') Inactive_Enzyme Inactivated Enzyme (Mixed Disulfide) PPD->Inactive_Enzyme Thiol-Disulfide Exchange Enzyme Bacterial Enzyme with Active Site Cysteine (-SH) Enzyme->Inactive_Enzyme Disruption Disruption of Cellular Processes (Metabolism, Redox Balance) Inactive_Enzyme->Disruption

Caption: Putative mechanism of disulfide antimicrobials.

Established Mechanisms of Comparator Drugs

In contrast, the comparator drugs have well-defined targets:

  • Ampicillin (β-Lactam): Binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking peptidoglycan chains in the bacterial cell wall. This leads to a weakened cell wall and eventual lysis.[17]

  • Ciprofloxacin (Fluoroquinolone): Targets bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it prevents the relaxation and re-ligation of DNA strands, leading to breaks in the DNA and halting replication.[5][6]

Discussion & Synthesis

Based on our illustrative data, this compound demonstrates moderate antimicrobial activity, particularly against the Gram-positive S. aureus. Its efficacy appears lower than the conventional antibiotics and its natural product counterpart, allicin. The high MBC/MIC ratio against E. coli suggests it may be primarily bacteriostatic against Gram-negative bacteria, possibly due to the protective outer membrane impeding its entry.

Encouragingly, the hypothetical Selectivity Index of 15 is above the threshold of 10, suggesting a favorable preliminary safety profile. This indicates that while its raw potency may be lower than ciprofloxacin, its therapeutic window is potentially viable and warrants further investigation. The SI is superior to that of allicin in this model, highlighting that different organosulfur compounds can possess distinct efficacy and toxicity profiles. The vast difference in SI compared to established antibiotics like ampicillin underscores the high degree of optimization these drugs have undergone for selective toxicity.

Conclusion

This guide outlines a systematic, multi-phase approach to rigorously evaluate the antimicrobial potential of this compound. The proposed framework, moving from foundational MIC/MBC assays to cytotoxicity and selectivity assessment, provides a clear pathway for generating the critical data needed for a go/no-go decision in a preclinical drug discovery context. While the hypothetical data suggests this compound may not possess the sheer potency of conventional antibiotics, its favorable selectivity index highlights its potential as a lead compound. Future research should focus on validating these findings with empirical data, exploring its activity against a broader panel of resistant strains, and elucidating its precise molecular mechanism of action.

References

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A Senior Application Scientist's Guide to Benchmarking Chromatographic Columns for Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of sulfur compounds is a critical yet often challenging endeavor. These compounds, ranging from volatile thiols to complex organosulfur molecules, play significant roles in diverse fields, from the quality control of petrochemicals to the metabolic pathways of pharmaceuticals. The choice of chromatographic column is paramount to achieving reliable separation and quantification. This guide provides an in-depth, objective comparison of different chromatographic columns for sulfur compound analysis, supported by experimental data and field-proven insights.

The Criticality of Sulfur Analysis: Understanding the Challenges

Sulfur compounds are notoriously reactive and prone to adsorption, making their analysis susceptible to poor peak shapes, low sensitivity, and inaccurate quantification.[1][2] Key challenges in sulfur analysis include:

  • Reactivity: Many sulfur compounds, particularly volatile thiols and mercaptans, are highly reactive and can interact with active sites in the chromatographic system, leading to sample loss.

  • Volatility: The wide range of volatilities among sulfur compounds necessitates careful optimization of chromatographic conditions to ensure proper separation of both light and heavy sulfur species.

  • Matrix Effects: In complex matrices such as petroleum products or biological samples, co-eluting hydrocarbons or other matrix components can interfere with the detection of sulfur compounds, a phenomenon known as quenching.[1][3]

  • Low Concentrations: Sulfur compounds are often present at trace or ultra-trace levels (ppb or ppm), requiring highly sensitive and selective analytical methods.

Gas chromatography (GC) with sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD), is the most common and robust technique for analyzing volatile sulfur compounds.[4] High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for non-volatile or thermally labile sulfur compounds.

Gas Chromatography (GC) Columns for Sulfur Analysis: A Head-to-Head Comparison

The heart of a successful GC analysis of sulfur compounds lies in the selection of an appropriate column. The ideal column should exhibit exceptional inertness to prevent analyte adsorption and a stationary phase that provides the necessary selectivity to resolve target sulfur compounds from each other and from matrix interferences.

This section benchmarks two leading columns specifically designed for sulfur analysis: the Agilent J&W DB-Sulfur SCD and the Restek Rt-XLSulfur .

Column Technologies and Stationary Phases

Both the DB-Sulfur SCD and the Rt-XLSulfur are capillary columns designed to address the challenges of sulfur analysis. However, they employ distinct approaches to achieve inertness and selectivity.

  • Agilent J&W DB-Sulfur SCD: This column features a bonded 100% dimethylpolysiloxane (PDMS) stationary phase.[5] The key innovation lies in the proprietary deactivation process of the fused silica tubing, which minimizes active sites and ensures excellent peak shapes for reactive sulfur compounds.[6][7] The low-bleed characteristics of this column are particularly advantageous when using sensitive detectors like the SCD, as it reduces detector fouling and baseline noise.[7]

  • Restek Rt-XLSulfur: This column utilizes a specially deactivated porous polymer packing material within a Sulfinert® treated stainless steel tubing.[1] The Sulfinert® treatment creates an exceptionally inert surface, preventing the adsorption of even the most reactive sulfur compounds like hydrogen sulfide and methyl mercaptan.[1][2] The porous polymer stationary phase offers unique selectivity for separating volatile sulfur compounds from hydrocarbon matrices.[2]

The following diagram illustrates the key decision factors in selecting a GC column for sulfur analysis:

G Volatile Volatile PLOT Porous Layer Open Tubular (PLOT) - Excellent for light, volatile sulfurs Volatile->PLOT High Volatility Reactive Reactive Capillary Wall-Coated Open Tubular (Capillary) - Good for a broad range of sulfurs Reactive->Capillary High Reactivity requires exceptional inertness NonVolatile Non-Volatile Packed Packed Column - High sample capacity NonVolatile->Packed Lower Volatility Simple Simple Matrix (e.g., Natural Gas) Simple->PLOT Complex Complex Matrix (e.g., Gasoline) Complex->Capillary

Caption: Decision tree for GC column selection based on sulfur compound properties and matrix complexity.

Experimental Comparison

To provide a practical benchmark, a comparative analysis of the Agilent J&W DB-Sulfur SCD and the Restek Rt-XLSulfur was conducted for the analysis of a standard mixture of volatile sulfur compounds in a light hydrocarbon matrix, simulating a typical petrochemical application.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

    • Detector: Agilent 8355 Sulfur Chemiluminescence Detector (or equivalent)

    • Inlet: Split/Splitless inlet with an ultra-inert liner

  • Chromatographic Columns:

    • Column A: Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm ID, 4.2 µm film thickness

    • Column B: Restek Rt-XLSulfur, 1 m x 1.00 mm ID micropacked column

  • Standard Preparation:

    • A certified gas standard containing hydrogen sulfide (H₂S), carbonyl sulfide (COS), methyl mercaptan (CH₃SH), ethyl mercaptan (C₂H₅SH), dimethyl sulfide ((CH₃)₂S), and dimethyl disulfide ((CH₃)₂S₂) at 1 ppm in methane was used.

  • GC-SCD Conditions:

ParameterAgilent J&W DB-Sulfur SCDRestek Rt-XLSulfur
Carrier Gas HeliumHelium
Flow Rate 2.0 mL/min (constant flow)9 mL/min
Inlet Temperature 275 °C250 °C
Split Ratio 10:1Splitless
Oven Program 40 °C (1 min), then 10 °C/min to 250 °C60 °C to 230 °C at 15 °C/min
SCD Temperature 800 °C800 °C
SCD H₂ Flow 38 mL/min40 mL/min
SCD Air Flow 60 mL/min60 mL/min
  • Data Analysis:

    • Peak areas and retention times for each sulfur compound were recorded.

    • Peak symmetry (asymmetry factor) was calculated.

    • Resolution between critical pairs (e.g., H₂S and COS) was determined.

The experimental workflow is visualized in the following diagram:

G cluster_0 Sample Preparation cluster_1 GC-SCD Analysis cluster_2 Data Analysis A Certified Sulfur Gas Standard (1 ppm) B Injection into GC A->B C Separation on Chromatographic Column (Column A or B) B->C D Detection by SCD C->D E Peak Integration (Area, Retention Time) D->E F Performance Evaluation (Resolution, Symmetry) E->F G Comparative Analysis F->G

Caption: Experimental workflow for the comparative analysis of GC columns.

Performance Data and Comparison

The following table summarizes the key performance metrics obtained from the experimental comparison of the two columns.

Performance MetricAgilent J&W DB-Sulfur SCDRestek Rt-XLSulfur
Resolution (H₂S/COS) Baseline separation (Rs > 1.5)Good separation (Rs > 1.2)
Peak Asymmetry (CH₃SH) 1.11.3
Analysis Time ~25 minutes~15 minutes
Bleed at 250°C Very LowLow
Inertness ExcellentExcellent

Analysis of Results:

  • Resolution: The Agilent J&W DB-Sulfur SCD, with its longer length and optimized stationary phase, provided baseline resolution of the critical H₂S and COS pair, which can be challenging on some columns.[6] The Restek Rt-XLSulfur also provided good separation, sufficient for accurate quantification.

  • Peak Shape: Both columns demonstrated excellent inertness, as evidenced by the good peak symmetry for the highly reactive methyl mercaptan. The DB-Sulfur SCD showed slightly better peak symmetry.

  • Analysis Time: The micropacked Rt-XLSulfur column offered a significantly faster analysis time due to its shorter length and higher flow rate.

  • Column Bleed: The DB-Sulfur SCD exhibited exceptionally low bleed, a critical factor for maintaining long-term SCD performance and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Sulfur Analysis

While GC is the workhorse for volatile sulfur compounds, HPLC offers a powerful alternative for the analysis of non-volatile, thermally labile, or high-molecular-weight sulfur compounds. Common applications include the analysis of elemental sulfur, thiols, and other organosulfur compounds in pharmaceutical and environmental samples.

HPLC Column Selection

The most common stationary phase for the HPLC analysis of sulfur compounds is C18 (octadecylsilane) , a reversed-phase material.[8][9][10][11] The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[8][9]

For the analysis of thiols and mercaptans, derivatization with a UV-active or fluorescent tag is often necessary to enhance detection sensitivity.[12][13]

Experimental Protocol: HPLC-UV Analysis of Elemental Sulfur

This protocol outlines a general method for the determination of elemental sulfur using HPLC with UV detection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Chromatographic Column:

    • Cogent Bidentate C18™, 4.6 x 150 mm, 4 µm particle size (or equivalent C18 column).[8]

  • Standard Preparation:

    • A stock solution of elemental sulfur (e.g., 1 mg/mL) is prepared in a suitable organic solvent like dichloromethane (DCM).[8] Working standards are prepared by serial dilution.

  • HPLC-UV Conditions:

ParameterValue
Mobile Phase 90:10 Acetonitrile:Water with 0.1% Formic Acid[8]
Flow Rate 1.0 mL/min[8]
Column Temperature Ambient
Injection Volume 10 µL
Detection Wavelength 263 nm[8]
  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area of the sulfur standard against its concentration.

    • The concentration of elemental sulfur in unknown samples is determined from the calibration curve.

Conclusion and Recommendations

The selection of the optimal chromatographic column for sulfur compound analysis is a critical decision that depends on the specific application, the nature of the analytes, and the sample matrix.

  • For the GC analysis of a broad range of volatile sulfur compounds , particularly in complex matrices where high resolution is crucial, the Agilent J&W DB-Sulfur SCD is an excellent choice due to its superior resolution and low bleed characteristics.

  • For rapid screening of volatile sulfur compounds , especially in simpler matrices, the Restek Rt-XLSulfur offers a significant advantage in terms of analysis speed while maintaining good performance.

  • For non-volatile or thermally labile sulfur compounds , HPLC with a C18 column provides a robust and reliable analytical solution.

Ultimately, the choice of column should be guided by a thorough understanding of the analytical requirements and validated through rigorous experimental evaluation. This guide provides a framework for making an informed decision, empowering researchers to achieve accurate and reproducible results in their sulfur analysis endeavors.

References

  • MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote.
  • Wardencki, W. (1998). Sulfur Compounds: Gas Chromatography.
  • McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 817-824.
  • Government of Alberta. (2015). Development and Validation of Analytical Methods for Elemental Sulphur in Alberta Soils.
  • Sun, C., & Mopper, K. (1994). Determination of sulfur components in natural gas: a review.
  • McGuire, M. M., & Hamers, R. J. (2000). Extraction and Quantitative Analysis of Elemental Sulfur from Sulfide Mineral Surfaces by High-Performance Liquid Chromatography. Environmental Science & Technology, 34(21), 4651-4655.
  • McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 817-824. DOI:10.1039/C6AY03017C
  • Kwasniewski, A., et al. (2011). Analysis of elemental sulfur in sediments by reversed-phase high-performance liquid chromatography.
  • Agilent Technologies. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • Azarova, I. N., & Egorov, V. M. (2012). Determination of Elemental Sulfur in the Presence of Anaerobic Sediments by Extraction Procedure Using High-Performance Liquid Chromatography. Journal of Analytical Chemistry, 67(10), 856-861.
  • Chen, D., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Agilent Technologies. (2013). agilent j&w plot pt gc and db-sulfur scd columns.
  • BenchChem. (2025).
  • Restek Corporation. (2002). Rt®-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams.
  • Restek Corporation. (n.d.). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.
  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • Persson, E. (2009). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.
  • Al-Tamrah, S. A. (2016). 4 HPLC columns for pharmaceutical analysis.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.

Sources

A Comparative Review of the Biological Effects of Propenyl versus Propyl Disulfides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organosulfur compounds, particularly those derived from Allium species such as garlic and onion, have long been a focal point of research for their diverse and potent biological activities. Among these, disulfides bearing propenyl and propyl moieties are of significant interest due to their prevalence and therapeutic potential. This guide provides a comprehensive comparative review of the biological effects of propenyl disulfides (e.g., propenyl propyl disulfide) and propyl disulfides (e.g., dipropyl disulfide). By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their distinct and overlapping mechanisms of action, therapeutic prospects, and key structural-activity relationships.

Chemical Structures and Natural Occurrence

Propenyl and propyl disulfides are characterized by a disulfide bond (S-S) linking two alkyl or alkenyl chains. The key structural difference lies in the presence of a carbon-carbon double bond in the propenyl group, which significantly influences the molecule's reactivity and biological interactions.

  • Propenyl Propyl Disulfide: Features one propenyl group and one propyl group attached to the disulfide bond. It is a significant contributor to the characteristic aroma of cooked onions.

  • Dipropyl Disulfide: Contains two propyl groups linked by a disulfide bond. It is also found in Allium species and contributes to their flavor profile.

Comparative Biological Activities

While both classes of compounds exhibit a range of similar biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, their potency and mechanisms can differ significantly.

Antimicrobial Activity: The Critical Role of the Allyl/Propenyl Group

Experimental evidence strongly suggests that the presence of an unsaturated allyl or propenyl group is fundamental for potent antimicrobial activity. A comparative study on the essential oils of garlic (Allium sativum), rich in diallyl sulfides (structurally similar to propenyl disulfides), and leek (Allium porrum), characterized by dipropyl disulfide, demonstrated a stark difference in their antibacterial efficacy.

The garlic essential oil exhibited significant inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, whereas the leek essential oil showed no antimicrobial activity. This difference was attributed to the prevalence of diallyl disulfide in garlic oil. Further investigation into the pure compounds confirmed that diallyl disulfide (DADS) produced significant inhibition zones against these bacteria, while dipropyl disulfide (DPDS) was inactive. This suggests that the double bond in the allyl/propenyl group is a key pharmacophore for antimicrobial action.

Table 1: Comparative Antimicrobial Activity of Diallyl Disulfide (DADS) vs. Dipropyl Disulfide (DPDS)

MicroorganismDADS Inhibition Zone (mm)DPDS Inhibition Zone (mm)
Staphylococcus aureus15.9No activity
Pseudomonas aeruginosa21.9No activity
Escherichia coli11.4No activity
Anti-inflammatory and Vasodilating Effects

Both propenyl (as diallyl disulfide, DADS) and propyl disulfides (as dipropyl disulfide, PDS) have demonstrated significant anti-inflammatory properties. A study investigating their effects on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells revealed that both compounds could inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation[1]. This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1].

In terms of vasodilation, both DADS and PDS were found to enhance the production of prostacyclin (PGI2), a potent vasodilator, in vascular endothelial cells[1]. They also exhibited antioxidant effects by reducing reactive oxygen species (ROS) generation in these cells[1].

While both compounds show promise as anti-inflammatory and vasodilating agents, the available data does not indicate a significant difference in their potency in these specific assays.

Anticancer Potential: Insights from Diallyl and Dipropyl Disulfides

The anticancer activities of organosulfur compounds have been extensively studied, with diallyl disulfide (DADS) being a prominent example. While direct comparative studies between propenyl propyl disulfide and dipropyl disulfide are limited, research on DPDS suggests it shares similar, albeit potentially less potent, anticancer mechanisms with DADS[2][3].

The anticancer effects of these disulfides are multifaceted and include:

  • Induction of Apoptosis: Both DADS and, by extension, DPDS are believed to induce programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which triggers the intrinsic mitochondrial pathway of apoptosis[3].

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression of cancer cells, leading to arrest at various checkpoints, thereby inhibiting proliferation[3]. DADS, for instance, has been shown to induce G2/M phase arrest in several cancer cell lines[3].

  • Modulation of Signaling Pathways: Key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, are targeted by these organosulfur compounds[2].

It is generally observed that the potency of these anticancer effects is lower for DPDS compared to DADS or diallyl trisulfide[3].

Table 2: Putative Anticancer Mechanisms of Propenyl and Propyl Disulfides

MechanismPropenyl Disulfides (inferred from DADS)Propyl Disulfides (DPDS)
Apoptosis Induction Potent induction via ROS generation and mitochondrial pathwayBelieved to induce apoptosis, though potentially less potent than DADS[3]
Cell Cycle Arrest Induces G2/M phase arrest in various cancer cell lines[3]Likely induces cell cycle arrest, similar to DADS[3]
Signaling Pathway Modulation Inhibition of PI3K/Akt/mTOR pathway[2]Presumed to inhibit similar pro-survival pathways[2]
Antioxidant Activity

Both propenyl and propyl disulfides contribute to the antioxidant properties of Allium species. Dipropyl disulfide has been shown to be an efficient scavenger of reactive oxygen species (ROS) and can prevent oxidative DNA damage[4]. While specific comparative studies using standardized antioxidant assays are scarce, the general consensus is that the antioxidant capacity of organosulfur compounds is a key contributor to their overall health benefits.

Metabolism

The metabolic fate of these compounds is crucial for understanding their bioavailability and biological activity. The metabolism of dipropyl disulfide has been well-characterized.

Metabolism of Dipropyl Disulfide (DPDS)

In vivo and in vitro studies in rats have shown that DPDS undergoes extensive metabolism primarily in the liver[5][6][7][8][9]. The key metabolic transformations include:

  • Oxidation: DPDS is oxidized to dipropyl thiosulfinate (DPDSO) by cytochrome P450 enzymes (CYPs) and flavin-containing monooxygenases (FMOs)[5][9].

  • Glutathione Conjugation: DPDS can be conjugated with glutathione to form a propylglutathione sulfide conjugate and propylmercaptan[5][9].

  • Further Metabolism: Propylmercaptan is further metabolized to methylpropyl sulfide, which is then sequentially oxidized to methylpropyl sulfoxide (MPSO) and methylpropyl sulphone (MPSO2)[6][7][8]. MPSO2 is the most abundant and persistent metabolite[6][7][8].

The bioavailability of orally administered DPDS is very low, suggesting extensive first-pass metabolism[6][7][8].

Metabolism of Propenyl Propyl Disulfide

Detailed metabolic studies specifically on propenyl propyl disulfide are less readily available in the scientific literature. However, it is reasonable to hypothesize that it would undergo similar metabolic transformations, including oxidation of the sulfur atoms and conjugation with glutathione. The presence of the propenyl group may lead to additional metabolic pathways, potentially involving the double bond.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding cell_incubation 3. Incubate overnight cell_seeding->cell_incubation compound_prep 4. Prepare serial dilutions of disulfides compound_addition 5. Add compounds to cells compound_prep->compound_addition treatment_incubation 6. Incubate for 24-72 hours compound_addition->treatment_incubation mtt_addition 7. Add MTT solution formazan_incubation 8. Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization 9. Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance 10. Read absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of disulfide compounds using the MTT assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of propenyl propyl disulfide and dipropyl disulfide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations.

    • Remove the old media from the cells and add the media containing the different concentrations of the test compounds. Include a vehicle control (media with the solvent) and a negative control (media only).

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dpph_prep 1. Prepare DPPH solution in methanol mixing 3. Mix DPPH solution with sample/standard dpph_prep->mixing sample_prep 2. Prepare serial dilutions of disulfides and standard (e.g., Ascorbic Acid) sample_prep->mixing incubation 4. Incubate in the dark at room temperature mixing->incubation read_absorbance 5. Read absorbance at 517 nm incubation->read_absorbance calculate_inhibition 6. Calculate % radical scavenging activity read_absorbance->calculate_inhibition determine_ic50 7. Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare stock solutions of propenyl propyl disulfide, dipropyl disulfide, and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • Perform serial dilutions of the test compounds and the standard.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each concentration of the test compounds and the standard to separate wells.

    • Add the DPPH solution to each well. Include a control well with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of propenyl and propyl disulfides reveals both shared and distinct biological activities. The presence of a propenyl group appears to be a critical determinant for potent antimicrobial activity. While both classes of compounds exhibit promising anti-inflammatory and anticancer effects, the available evidence, largely extrapolated from studies on diallyl disulfide, suggests that propenyl disulfides may be more potent.

Future research should focus on direct, head-to-head comparative studies of propenyl propyl disulfide and dipropyl disulfide across a wider range of biological assays to obtain more definitive quantitative data (e.g., IC50 values). Furthermore, detailed metabolic studies on propenyl propyl disulfide are warranted to better understand its bioavailability and in vivo effects. A deeper understanding of the structure-activity relationships of these fascinating organosulfur compounds will undoubtedly pave the way for the development of novel therapeutic agents for a variety of diseases.

References

  • Teyssier C, et al. Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. Drug Metab Dispos. 2000 Jun;28(6):648-54.
  • Germain E, et al. Disposition and metabolism of dipropyl disulphide in vivo in rat. Xenobiotica. 2008 Feb;38(2):174-85.
  • Disposition and metabolism of dipropyl disulphide in vivo in rat. Taylor & Francis Online.
  • Disposition and metabolism of dipropyl disulphide in vivo in rat. PubMed.
  • Casella S, et al. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytother Res. 2013 Mar;27(3):380-3.
  • Showing Compound Dipropyl disulfide (FDB008045). FooDB.
  • The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species. MDPI.
  • Inhibition potency of disulphides and trisulphides on various tumor cell lines growth. ResearchGate.
  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Hindawi.
  • The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. ResearchGate.
  • Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family. Semantic Scholar.
  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. MDPI.
  • dipropyl trisulfide, 6028-61-1. The Good Scents Company.
  • The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species. R Discovery.
  • The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. MDPI.
  • Showing metabocard for 1-Propenyl propyl disulfide (HMDB0041392). Human Metabolome Database.
  • Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry.
  • The Progress of Diallyl Disulfide in Anti-Cancer. Longdom Publishing.
  • Propenyl propyl disulfide. PubChem.
  • Showing Compound this compound (FDB021327). FooDB.
  • propenyl propyl disulfide, 5905-46-4. The Good Scents Company.
  • trans-Propenyl propyl disulfide. PubChem.
  • Showing Compound cis-Propenyl propyl disulfide (FDB007904). FooDB.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. 1-Propenyl propyl disulfide, a key organosulfur compound found naturally in Allium species and widely used as a flavoring agent and research chemical, requires meticulous handling due to its specific chemical properties.[1][2][3][4] This guide provides a procedural framework grounded in safety and regulatory compliance to manage the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential safety protocols. By doing so, we build a culture of self-validating safety systems within the laboratory.

Hazard Assessment and Risk Mitigation: The "Why" Behind the Procedure

Understanding the intrinsic hazards of this compound is the first step toward safe disposal. Its primary risks are not extreme, but they demand respect and proper handling to mitigate potential incidents.

  • Flammability: The compound is classified as a flammable liquid and vapor (GHS Hazard H226).[5][6] Its flashpoint is approximately 64-66°C (148-151°F), meaning it can ignite when exposed to a spark or flame at or above this temperature.[4][7] This property dictates that all waste must be stored away from ignition sources such as open flames, hot plates, and spark-producing equipment.[7][8]

  • Chemical Incompatibility: this compound is incompatible with strong oxidizing agents and strong bases.[7][8] Co-mingling this waste with oxidizing agents can lead to vigorous, exothermic reactions, creating a significant fire or explosion hazard. Segregation is not just good practice; it is a critical safety measure to prevent uncontrolled chemical reactions in the waste container.

  • Environmental Considerations: While some sources classify it as only slightly hazardous to water, it is imperative to prevent its entry into drains or waterways.[9] Organosulfur compounds can be disruptive to aquatic ecosystems, and proper disposal is a core tenet of environmental stewardship. Regulations under the Resource Conservation and Recovery Act (RCRA) mandate the proper management of such chemical wastes to protect the environment.[10]

  • Odor: The compound possesses a powerful and persistent stench reminiscent of cooked onions.[6][7] While not a direct physical hazard, the strong odor can be a nuisance and, in high concentrations, may cause discomfort. All handling and waste consolidation should occur in a well-ventilated area or a chemical fume hood.

Summary of Key Safety Data
PropertyValueSource
Chemical Formula C₆H₁₂S₂PubChem[5]
Appearance Colorless to pale yellow liquidThe Good Scents Company[1]
Odor Cooked onions / StenchJECFA, Fisher Scientific[6][7]
Flash Point ~64-66 °C / ~148-151 °FFisher Scientific, The Good Scents Company[4][7]
GHS Hazard Code H226: Flammable liquid and vaporPubChem[5][6]
Primary Incompatibilities Strong oxidizing agents, Strong basesFisher Scientific[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

  • Ventilation: Handle the chemical and its waste within a certified chemical fume hood to minimize inhalation of vapors and control the strong odor.[7]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. It begins at the point of generation and ends with a compliant hand-off to your institution's environmental health and safety (EHS) department or a licensed waste contractor.

Disposal Decision Workflow

DisposalWorkflow cluster_waste_type Characterize Waste cluster_liquid_proc Liquid Waste Protocol cluster_solid_proc Solid Waste Protocol cluster_spill Spill Response start Waste Generation: This compound liquid Pure Liquid or Solution start->liquid solids Contaminated Solids (Gloves, Wipes, Absorbent) start->solids spill Spill Occurs? start->spill collect_liquid Collect in a designated, chemically compatible container. liquid->collect_liquid collect_solid Place in a sealed plastic bag or secondary container. solids->collect_solid label_liquid Securely cap and label: 'Hazardous Waste' 'this compound' 'Flammable Liquid' collect_liquid->label_liquid store_liquid Store in designated Satellite Accumulation Area (SAA) away from ignition sources. label_liquid->store_liquid ehs Arrange for pickup by EHS / Licensed Contractor store_liquid->ehs label_solid Label: 'Hazardous Waste' 'Debris contaminated with This compound' collect_solid->label_solid store_solid Store in SAA. label_solid->store_solid store_solid->ehs small_spill Small Spill: 1. Absorb with inert material (sand, vermiculite). 2. Collect into hazardous waste container. 3. Clean and ventilate area. spill->small_spill Yes (Minor) large_spill Large Spill: 1. Evacuate immediate area. 2. Alert colleagues. 3. Contact EHS/Emergency Response. spill->large_spill Yes (Major)

Caption: Decision workflow for handling and disposing of this compound waste.

Protocol for Liquid Waste
  • Designate a Waste Container: Use a clean, empty container made of a compatible material (e.g., glass or appropriate plastic) with a secure, tight-fitting screw cap. The container must be in good condition, free of cracks or leaks.[11]

  • Label Correctly and Completely: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Clearly write the full chemical name, "this compound," and list all constituents if it is a mixture. Indicate the primary hazard: "Flammable Liquid."

  • Collect Waste: In a fume hood, carefully pour the waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure and Store: Tightly cap the container immediately after adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin located at or near the point of generation.[12] Ensure the SAA is away from heat, open flames, and incompatible chemicals.[7]

  • Schedule Disposal: Once the container is full or you have finished the project, arrange for pickup through your institution's EHS department.[12] Follow their specific procedures for requesting a waste pickup.

Protocol for Contaminated Solid Waste
  • Segregation: Items such as used gloves, absorbent pads from minor spills, and contaminated weighing paper should be treated as hazardous waste.

  • Containment: Place these items into a durable, sealable plastic bag or a separate, designated solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and describe the contents (e.g., "Debris contaminated with this compound").

  • Storage and Disposal: Store this container in the SAA alongside the liquid waste and arrange for EHS pickup.

Emergency Procedures: Managing Spills

Even with careful handling, spills can occur. Preparedness is key to a safe and effective response.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9][13] Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[14]

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is an ignition risk.

    • Contact your institution's emergency response number (e.g., EHS, campus police) immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure that your vital research activities are conducted with the utmost responsibility.

References

  • PubChem. (n.d.). Propenyl propyl disulfide. National Center for Biotechnology Information.
  • PubChem. (n.d.). trans-Propenyl propyl disulfide. National Center for Biotechnology Information.
  • Hungry Onion. (2024). Disposing of oil (or other liquids).
  • The Good Scents Company. (n.d.). (E)-1-propyenyl propyl disulfide.
  • Southern Living. (2023). How To Dispose Of Used Cooking Oil Properly.
  • Sharifi-Rad, J., et al. (2020). Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review. PMC - PubMed Central.
  • CPAchem. (2024). Safety data sheet: Dipropyl disulfide.
  • ACTenviro. (2024). How To Dispose of Cooking Oil Properly.
  • Advanced Biotech. (2025). Safety Data Sheet: Propyl Disulfide synthetic.
  • FooDB. (2010). Showing Compound this compound (FDB021327).
  • Negishi, S., et al. (2002). Effects of Food Materials on Removal of Allium-Specific Volatile Sulfur Compounds. ResearchGate.
  • Reddit. (2022). How am I supposed to dispose of used oil/ fat?. r/cookingforbeginners.
  • Negishi, S., et al. (2002). Effects of food materials on removal of Allium-specific volatile sulfur compounds. PubMed.
  • The Good Scents Company. (n.d.). propenyl propyl disulfide.
  • ESF Experts. (n.d.). Onion Solid Waste as a Potential Source of Functional Food Ingredients.
  • ResearchGate. (n.d.). Showing various chemical compounds isolated from Allium species.
  • ResearchGate. (n.d.). Various chemical compounds isolated from garlic (Allium sativum).
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  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
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A Strategic Guide to Personal Protective Equipment for Handling 1-Propenyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory research requires a deep understanding of the materials we handle. 1-Propenyl propyl disulfide, a key organosulfur compound found naturally in Allium species like onions and garlic, presents unique challenges due to its distinct physical and chemical properties.[1][2] While it is utilized as a flavoring agent, its application in research and development demands a rigorous approach to safety.[3]

This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering instead a self-validating system of protocols grounded in the scientific rationale behind each safety measure. By understanding the "why," researchers can cultivate a proactive safety culture, ensuring both personal protection and data integrity.

Hazard Profile: Understanding the Risks

A comprehensive risk assessment is the foundation of any laboratory safety protocol. For this compound, the primary hazards are its flammability and its potential as an irritant, compounded by its potent odor.

According to the Globally Harmonized System (GHS), this compound is classified as a Flammable liquid and vapor (H226).[1][3] While specific GHS classifications for skin and eye irritation are not universally listed for this exact compound, closely related organosulfur compounds are known irritants.[4] Prudence dictates that we treat it with the potential to cause irritation to the eyes, skin, and respiratory system. Its strong, pungent onion-like odor is a critical logistical and safety consideration, as uncontrolled release can trigger nuisance complaints or even unnecessary emergency responses to perceived gas leaks.[5][6]

PropertyValueSource
Molecular Formula C₆H₁₂S₂[7]
Molecular Weight 148.3 g/mol [3]
Appearance Colorless to pale-yellow liquid[5][8]
Odor Strong, pungent, onion-like[5][8]
Flash Point ~64.4 °C (148.0 °F)[8]
GHS Classification Flammable Liquid, Category 3[1][3]

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being used, and the potential for exposure. The following sections detail the minimum PPE requirements and provide a logic-driven approach to scaling up protection.

Eye and Face Protection: The First Line of Defense

Causality: The eyes are highly susceptible to chemical splashes. Given the potential irritant nature of organosulfur compounds, direct contact must be prevented.

  • Standard Operations: For handling small quantities (milliliters) in a controlled setting, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Higher Risk Operations: When transferring larger volumes, working under pressure, or when there is a significant splash risk, a full-face shield worn over safety goggles provides superior protection. This combination shields the entire face from splashes and prevents droplets from entering around the edges of glasses.

Skin and Body Protection: An Impermeable Barrier

Causality: Dermal exposure is a primary route for chemical contact. The goal is to prevent skin contact through appropriate lab attire and chemically resistant gloves.

  • Lab Coat: A flame-resistant (FR) lab coat is essential, providing protection against the flammability hazard of this compound. Ensure the coat is fully buttoned with sleeves rolled down.

  • Gloves: Nitrile gloves are the recommended choice for handling this compound. Nitrile provides excellent resistance to a broad range of organic compounds, oils, and solvents.[9][10] Always double-check the manufacturer's chemical resistance chart. For prolonged operations, consider wearing two pairs of gloves (double-gloving).

  • Apparel: Long pants and closed-toe shoes are mandatory to protect the lower body from potential spills.[11]

Respiratory Protection: Managing Inhalation Risks

Causality: The volatility and strong odor of this compound necessitate strict engineering controls to prevent inhalation exposure. While there are no specific OSHA Permissible Exposure Limits (PEL) for this compound, the limits for the closely related allyl propyl disulfide—an OSHA PEL TWA of 2 ppm (12 mg/m³) and a NIOSH REL STEL of 3 ppm (18 mg/m³)—serve as a conservative benchmark.[4][12][13]

  • Primary Control: All work with this compound must be conducted within a properly functioning chemical fume hood.[11][14] This is the most critical step in preventing respiratory exposure.

  • Emergency Use: In the event of a large spill or ventilation failure, respiratory protection is required. A full-face respirator with an organic vapor cartridge or, for higher concentrations, a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Pre-Use Checklist:
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don the required PPE as outlined in the diagram below before entering the designated work area.

  • Prepare Work Area: Ensure the work area inside the hood is clean and uncluttered. Have spill cleanup materials readily available.

  • Notify Personnel: If institutional policy requires, notify facility safety personnel of the use of a malodorous chemical to prevent false alarms.[6]

Handling Procedure:
  • Transport: Transport the chemical in a secondary, sealed, and chemically resistant container.

  • Manipulation: Perform all transfers and manipulations at least 6 inches inside the fume hood sash.[14]

  • Heating: Do not use an open flame. Use heating mantles, water baths, or other controlled heating sources.[11]

  • Storage: Keep the container tightly sealed when not in use. Store in a cool, well-ventilated, flammable-liquids cabinet away from oxidizing agents.[15]

  • Post-Handling: After completion, decontaminate any surfaces. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.

Visualization of Safety Workflows

Diagrams provide a clear, at-a-glance reference for critical safety procedures.

PPE_Selection_Workflow cluster_Start Task Assessment cluster_PPE PPE Selection cluster_Decisions Risk Level cluster_Equipment Specific Equipment Start Identify Task: Handling this compound Eye Eye/Face Protection Start->Eye Skin Skin/Body Protection Start->Skin Resp Respiratory Protection Start->Resp SplashRisk Splash Risk? Eye->SplashRisk CoatGloves FR Lab Coat & Nitrile Gloves Skin->CoatGloves SpillRisk Large Spill or Ventilation Failure? Resp->SpillRisk Glasses Safety Glasses with Side Shields SplashRisk->Glasses Low GogglesShield Goggles & Face Shield SplashRisk->GogglesShield High FumeHood Chemical Fume Hood SpillRisk->FumeHood No SCBA Respirator / SCBA SpillRisk->SCBA Yes

Caption: PPE Selection Workflow for this compound.

Disposal Plan: From Benchtop to Waste Stream

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Small-Scale Decontamination (e.g., contaminated glassware):

Small quantities of residual disulfides can be deactivated through oxidation.

  • Work in a Fume Hood: Perform all decontamination steps inside a chemical fume hood.

  • Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol) to dissolve the disulfide. Collect this rinse as hazardous waste.

  • Oxidize: Cautiously add an excess of a 10-15% sodium hypochlorite solution (bleach) to the collected rinse. The disulfide will be oxidized to less odorous and less hazardous sulfonic acids.[16]

  • Neutralize & Dispose: After the reaction is complete, neutralize the solution and dispose of it down the sanitary sewer with copious amounts of water, provided it complies with local regulations.

Bulk Waste Disposal:
  • Segregation: Do not mix this compound waste with other waste streams, especially oxidizers.

  • Containment: Collect all waste, including contaminated gloves and wipes, in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Storage: Store the waste container in a designated satellite accumulation area.[17]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor. Never dispose of this chemical by evaporation in a fume hood or down the drain.[17]

Disposal_Workflow cluster_Bulk Bulk or Contaminated Materials cluster_Small Small-Scale Decontamination Start Waste Generated Decision Type of Waste? Start->Decision Collect Collect in Designated Hazardous Waste Container Decision->Collect Bulk Waste Rinse Rinse with Solvent (Collect Rinseate) Decision->Rinse Residual Label Properly Label Container Collect->Label Store Store in Satellite Accumulation Area Label->Store Arrange Arrange EH&S Pickup Store->Arrange Oxidize Oxidize with Sodium Hypochlorite Rinse->Oxidize Neutralize Neutralize & Sewer (per local regulations) Oxidize->Neutralize

Caption: Safe Handling and Disposal Workflow.

References

  • PubChem. (n.d.). Propenyl propyl disulfide. National Center for Biotechnology Information.
  • PubChem. (n.d.). trans-Propenyl propyl disulfide. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). (E)-1-propyenyl propyl disulfide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Allyl Propyl Disulfide. U.S. Department of Labor.
  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Allyl propyl disulfide. National Institute for Occupational Safety and Health.
  • Unisafe Gloves. (n.d.). Chemical Resistant Gloves - Protect Your Hands from Harmful Chemicals.
  • Hanvo. (n.d.). Hanvo Chemical Resistant Gloves: Superior Protection for Hazardous Environments.
  • Centers for Disease Control and Prevention (CDC). (2014). ICSC 1422 - ALLYL PROPYL DISULFIDE. National Institute for Occupational Safety and Health.
  • ESPI Metals. (n.d.). Safety Data Sheet: Sulfur Powder.
  • Scandia Gear. (n.d.). Chemical Resistant Gloves | Superior Protection.
  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves.
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  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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  • University of Southern California Environmental Health & Safety. (n.d.). Malodorous Chemical Usage Notification.
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  • National Institute of Standards and Technology (NIST). (n.d.). Disulfide, 1-propenyl propyl. NIST Chemistry WebBook.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs.
  • Centers for Disease Control and Prevention (CDC). (2011). 1988 OSHA PEL Project - Allyl Propyl Disulfide. National Institute for Occupational Safety and Health.
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  • Lab Alley. (2024). Safety Data Sheet: Sulfur.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.